molecular formula C9H12BrN3O B1291480 5-Bromo-2-(piperidin-4-yloxy)pyrimidine CAS No. 792180-52-0

5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Cat. No.: B1291480
CAS No.: 792180-52-0
M. Wt: 258.12 g/mol
InChI Key: BHBAYAHFPQOLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(piperidin-4-yloxy)pyrimidine is a useful research compound. Its molecular formula is C9H12BrN3O and its molecular weight is 258.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-piperidin-4-yloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h5-6,8,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBAYAHFPQOLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626667
Record name 5-Bromo-2-[(piperidin-4-yl)oxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792180-52-0
Record name 5-Bromo-2-[(piperidin-4-yl)oxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-2-(piperidin-4-yloxy)pyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-(piperidin-4-yloxy)pyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are the cornerstones upon which novel therapeutic agents are built. Among these, the pyrimidine ring system is a "privileged" structure, integral to the architecture of DNA, RNA, and a multitude of FDA-approved drugs.[1][2] This guide focuses on a particularly versatile derivative: This compound (CAS No: 792180-52-0). This compound is a highly valuable building block for drug discovery professionals, ingeniously combining three key chemical features: a reactive brominated pyrimidine core, a flexible ether linkage, and a functionalizable piperidine moiety.

This document serves as a technical resource for researchers and scientists, providing a comprehensive overview of the compound's chemical properties, a field-proven synthetic protocol, an analysis of its reactivity, and insights into its strategic application in drug development programs.

Part 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and downstream applications.

Core Chemical Properties

The essential identification and physicochemical data for this compound are summarized below.

PropertyValueSource(s)
Chemical Name This compound[3][4]
CAS Number 792180-52-0[3][4]
Molecular Formula C₉H₁₂BrN₃O[3][4]
Molecular Weight 258.12 g/mol [4]
Appearance White to off-white solid (Typical)N/A
InChI Key BHBAYAHFPQOLRL-UHFFFAOYSA-N
Synonyms 5-bromo-2-(4-piperidinyloxy)pyrimidine; 5-bromo-2-piperidin-4-yloxypyrimidine[4]
Spectroscopic Signature

While experimental spectra are batch-specific, the expected spectroscopic characteristics derived from the compound's structure are critical for reaction monitoring and quality control. The analysis of similar structures provides a reliable predictive framework.[5][6]

SpectroscopyExpected Characteristics
¹H NMR Pyrimidine Protons: Two singlets in the aromatic region (~8.0-8.5 ppm), characteristic of the two protons on the pyrimidine ring. Piperidine Protons: A multiplet for the CH-O proton (~4.5-5.0 ppm). Multiple multiplets for the four CH₂ groups of the piperidine ring (~1.5-3.5 ppm). A broad singlet for the N-H proton (~1.5-2.5 ppm, may exchange with D₂O).
¹³C NMR Pyrimidine Carbons: Signals in the aromatic region (~150-165 ppm), with the C-Br carbon appearing at a lower field. Piperidine Carbons: A signal for the C-O carbon (~70-75 ppm) and signals for the other piperidine carbons (~30-45 ppm).
Mass Spec (MS) The molecular ion peak (M+) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), showing two peaks of nearly equal intensity at m/z 257 and 259.

Part 2: Synthesis and Reactivity

The utility of a building block is defined by its accessibility and the predictability of its chemical transformations.

Recommended Synthetic Protocol

The most reliable and scalable synthesis of this compound involves a two-step process centered around a nucleophilic aromatic substitution (SNAr) reaction, followed by deprotection. The use of a protecting group on the piperidine nitrogen is crucial to prevent undesired N-arylation, ensuring regiochemical control.

G cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Deprotection Start1 5-Bromo-2-chloropyrimidine Intermediate N-Boc-5-Bromo-2-(piperidin-4-yloxy)pyrimidine Start1->Intermediate Start2 N-Boc-4-hydroxypiperidine Start2->Intermediate Reagents1 Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) Reagents1->Intermediate Intermediate_ref N-Boc Protected Intermediate Product This compound Intermediate_ref->Product Reagents2 Acid (e.g., TFA, HCl) Solvent (e.g., DCM) Reagents2->Product G cluster_0 Key Reactive Sites Core This compound Site1 C5-Br Bond (Position 1) Core->Site1 Site2 Piperidine N-H (Position 2) Core->Site2 Reaction1 Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) Site1->Reaction1 Reaction2 Acylation / Alkylation / Sulfonylation Site2->Reaction2 Product1 Diversified Core Structures (Aryl/Alkenyl/Alkynyl pyrimidines) Reaction1->Product1 Product2 Functionalized Side-Chains (Amides, Amines, Sulfonamides) Reaction2->Product2 G A Start: this compound B Library Synthesis via Pd-Catalyzed Cross-Coupling A->B C Primary Screening (Hit Identification) B->C D Hit-to-Lead: SAR Exploration C->D E Side-Chain Modification (Piperidine N-H Chemistry) D->E Fine-tuning properties F Lead Optimization (ADME/Tox Profiling) E->F F->D Iterative Design G Preclinical Candidate F->G

Sources

A Comprehensive Technical Guide to 5-Bromo-2-(piperidin-4-yloxy)pyrimidine (CAS 792180-52-0): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine, CAS number 792180-52-0, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust synthetic pathway with mechanistic insights, and outline standard analytical procedures for its characterization. The core of this document focuses on the compound's strategic application in drug discovery, particularly as a versatile scaffold for the development of protein kinase inhibitors. Safety protocols, handling, and storage recommendations are also provided to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. The pyrimidine nucleus is one such "privileged scaffold," renowned for its role in a multitude of FDA-approved drugs targeting a wide array of diseases.[1][2] Its significance is particularly pronounced in oncology, where the pyrimidine core is a cornerstone in the design of potent and selective protein kinase inhibitors.[1][3]

This compound emerges as a highly valuable intermediate, ingeniously combining three key structural features for drug design:

  • A pyrimidine core , which frequently serves as a "hinge-binding" motif, anchoring the inhibitor within the ATP-binding site of a target kinase.[4]

  • A strategically placed bromine atom at the C5 position, acting as a versatile chemical handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions.[5]

  • A piperidin-4-yloxy linker , which provides a non-planar, three-dimensional vector for exploring structure-activity relationships (SAR) and introduces a secondary amine for further derivatization.

This guide serves as a practical resource for researchers aiming to leverage this potent building block in their drug development programs.

Core Molecular Profile

A clear understanding of a compound's fundamental properties is the first step in its successful application. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 792180-52-0[6][7][8]
Molecular Formula C₉H₁₂BrN₃O[6][8]
Molecular Weight 258.12 g/mol [6][8]
Synonyms 5-bromo-2-(4-piperidinyloxy)pyrimidine[6][8]
MDL Number MFCD08460365[6][9]
InChI Key BHBAYAHFPQOLRL-UHFFFAOYSA-N[6]
Storage Sealed in dry, Room Temperature[8]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is most efficiently achieved through a two-step sequence involving a nucleophilic aromatic substitution (SₙAr) reaction followed by a deprotection step. The C2 position of the 5-bromopyrimidine ring is highly activated toward nucleophilic attack by the electron-withdrawing effects of the ring nitrogens and the bromine atom.

Proposed Synthetic Workflow

The following diagram outlines the logical flow from commercially available starting materials to the final product.

G cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Boc Deprotection SM1 5-Bromo-2-chloropyrimidine Intermediate Protected Intermediate (N-Boc-5-bromo-2-(piperidin-4-yloxy)pyrimidine) SM1->Intermediate SM2 N-Boc-4-hydroxypiperidine SM2->Intermediate Base NaH or K2CO3 Solvent: DMF Base->Intermediate Reaction Conditions Product Final Product This compound Intermediate->Product Acid TFA or HCl in Dioxane Solvent: DCM Acid->Product Reaction Conditions

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dimethylformamide (DMF, 10 mL per 1 g of N-Boc-4-hydroxypiperidine).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of the piperidinol, forming a potent nucleophile.

  • Nucleophile Formation: Add N-Boc-4-hydroxypiperidine (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 30 minutes.

  • SₙAr Reaction: Add 5-Bromo-2-chloropyrimidine (1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Synthesis of this compound (Final Product)

  • Deprotection Setup: Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of 4M HCl in 1,4-dioxane. Causality: Strong acid cleaves the tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine of the piperidine ring.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid. Extract the aqueous layer with DCM.

  • Final Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound. Further purification via crystallization or chromatography may be performed if necessary.

Analytical Characterization

Rigorous analytical validation is crucial to confirm the identity and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the two pyrimidine protons, the protons of the piperidine ring (including the characteristic methine proton adjacent to the ether oxygen at a downfield shift), and the N-H proton of the piperidine.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show a prominent [M+H]⁺ ion at m/z 258.0 and 260.0. The presence of two peaks of nearly equal intensity is the characteristic isotopic signature of a molecule containing one bromine atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound, which should typically be >95% for use in drug discovery applications.[10]

Applications in Medicinal Chemistry & Drug Design

The true value of this compound lies in its utility as a multi-functional scaffold. Its structure allows for systematic and divergent chemical modifications to build libraries of compounds for biological screening.

A Divergent Synthetic Hub

The two reactive sites—the C-Br bond and the piperidine N-H bond—allow for orthogonal chemical transformations, making it an ideal starting point for exploring SAR.

G cluster_0 Piperidine N-H Derivatization cluster_1 C5-Br Cross-Coupling Core This compound (CAS 792180-52-0) Amidation Amidation (R-COCl) Core->Amidation Acylation Alkylation Reductive Amination (R-CHO) Core->Alkylation Alkylation Urea Urea Formation (R-NCO) Core->Urea Addition Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki C-C bond Buchwald Buchwald-Hartwig (Ar-NH2) Core->Buchwald C-N bond Sonogashira Sonogashira (Alkynes) Core->Sonogashira C-C bond Final Diverse Library of Kinase Inhibitor Candidates Amidation->Final Alkylation->Final Urea->Final Suzuki->Final Buchwald->Final Sonogashira->Final

Caption: Role as a divergent scaffold for library synthesis.

  • C5-Position (Bromine): This site is primed for palladium-catalyzed cross-coupling reactions. Suzuki coupling can introduce various aryl or heteroaryl groups, which are often designed to target the solvent-exposed region of a kinase active site. Buchwald-Hartwig amination can install substituted amines, adding further hydrogen bonding capabilities.

  • Piperidine N-H Position: The secondary amine is a versatile handle for derivatization. It can be readily acylated to form amides, undergo reductive amination to introduce alkyl groups, or react with isocyanates to form ureas.[11] This position is often used to append solubilizing groups or moieties that can form additional interactions with the target protein.

This dual functionality allows for the rapid generation of a matrix of compounds, enabling an efficient exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from structurally related bromopyrimidines can be used to establish prudent safety practices.[12][13]

  • Hazard Identification:

    • May cause skin irritation (H315).[14]

    • Causes serious eye irritation (H319).[12][14]

    • May cause respiratory irritation (H335).[12][14]

    • May be harmful if swallowed (H302).[14]

  • Recommended Precautions:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][14] Ensure eyewash stations and safety showers are readily accessible.[13]

    • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[12][13]

    • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[12][13]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[12][15]

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[12][13]

    • Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12][13]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and sealed.[8][12]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a robust and efficient entry point into the synthesis of complex molecules with therapeutic potential. Its combination of a proven pharmacophoric core and two orthogonal sites for chemical modification makes it an invaluable tool for researchers and scientists in the field of drug discovery. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, will empower development teams to fully exploit its potential in the quest for novel therapeutics.

References

  • Safety Data Sheet for 5-Bromopyrimidine. (2016). Acros Organics.
  • SynChem, Inc. Catalog. (n.d.). SynChem, Inc. Retrieved from [Link]

  • This compound. (n.d.). AA Blocks. Retrieved from [Link]

  • 5-bromo-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine. (n.d.). Appchem. Retrieved from [Link]

  • Safety Data Sheet for 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one. (n.d.). KISHIDA CHEMICAL CO., LTD.
  • Safety Data Sheet for 4-Benzyloxy-5-bromo-2-(piperidin-1-yl)-pyrimidine. (2024). CymitQuimica.
  • This compound, 95% Purity. (n.d.). Allschoolabs. Retrieved from [Link]

  • Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors. (2010). PubMed. Retrieved from [Link]

  • This compound - 95%, high purity. (n.d.). Allschoolabs. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. Retrieved from [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. (2024). PubMed. Retrieved from [Link]

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed. Retrieved from [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde. (n.d.). NIH. Retrieved from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field. (n.d.). NIH. Retrieved from [Link]

  • This compound,(CAS# 792180-52-0). (n.d.). Sinfoo Biotech. Retrieved from [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.). Google Patents.

Sources

An In-depth Technical Guide to 5-Bromo-2-(piperidin-4-yloxy)pyrimidine: Synthesis, Characterization, and Therapeutic Context

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, analytical characterization, and the broader context of its potential therapeutic applications.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous clinically approved drugs and countless investigational agents.[1] Its prevalence stems from its ability to engage in various biological interactions, particularly hydrogen bonding, and to serve as a bioisostere for other aromatic systems, often enhancing pharmacokinetic and pharmacodynamic properties.[1] Pyrimidine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-infective, and anti-inflammatory properties.[1][2]

This compound belongs to this critical class of compounds. The strategic placement of a bromine atom at the 5-position and a piperidin-4-yloxy group at the 2-position of the pyrimidine ring provides a versatile scaffold for further chemical modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties to explore structure-activity relationships (SAR).[3] The piperidine moiety can influence solubility, metabolic stability, and interactions with biological targets. Consequently, this molecule serves as a valuable intermediate in the synthesis of more complex and potentially therapeutic compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C9H12BrN3O[4][5]
Molecular Weight 258.12 g/mol [4][5]
CAS Number 792180-52-0[4][5]
Appearance Typically a solid[4]
Purity Commercially available up to ≥95%[6]
Storage Conditions Sealed in a dry environment, often at 2-8°C[4]

Synthesis of this compound: A Step-by-Step Protocol with Rationale

The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a suitable pyrimidine precursor, such as 5-bromo-2-chloropyrimidine, with 4-hydroxypiperidine. The electron-withdrawing nature of the pyrimidine ring nitrogens activates the 2-position towards nucleophilic attack.

Proposed Synthetic Pathway

The logical flow of the synthesis is depicted in the workflow diagram below.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up and Purification cluster_product Final Product A 5-Bromo-2-chloropyrimidine C Base (e.g., NaH, Cs2CO3) Solvent (e.g., DMF, THF) Room Temperature to Elevated Temperature A->C B 4-Hydroxypiperidine B->C D Aqueous Work-up C->D Reaction Quenching E Extraction with Organic Solvent D->E F Drying and Concentration E->F G Column Chromatography F->G H This compound G->H Purified Product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of similar 2-alkoxypyrimidine derivatives.[7]

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 eq)

  • 4-Hydroxypiperidine (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Cesium Carbonate (Cs2CO3, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 4-hydroxypiperidine (1.1 eq) in anhydrous DMF, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Rationale: The use of a strong base like NaH is to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming a more potent nucleophile (the alkoxide). An inert atmosphere is crucial to prevent quenching of the base by atmospheric moisture.

  • Nucleophilic Substitution: Stir the mixture at 0 °C for 30 minutes, then add a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Rationale: The reaction is typically monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material. The chloro group at the 2-position of the pyrimidine is a good leaving group, facilitating the SNAr reaction.

  • Reaction Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine. Rationale: The aqueous work-up removes residual DMF and inorganic salts. The bicarbonate wash neutralizes any remaining acidic species.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). Rationale: Column chromatography is essential to separate the desired product from unreacted starting materials and any side products, ensuring high purity.

  • Product Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound. Confirm the structure and purity using the analytical techniques described in the following section.

Analytical Characterization: A Self-Validating System

The unambiguous identification and purity assessment of the synthesized compound are critical. A combination of chromatographic and spectroscopic techniques provides a self-validating system for the characterization of this compound.

Chromatographic Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound and identifying any impurities. A reverse-phase C18 column is typically employed for pyridine and pyrimidine derivatives.

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid) is a common choice.

  • Detection: A UV detector set at a wavelength where the pyrimidine ring absorbs (e.g., 254 nm) is used.

  • Expected Outcome: A single major peak corresponding to the product indicates high purity. The peak area can be used to quantify the purity level.

Spectroscopic Methods for Structural Elucidation

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, which is a primary confirmation of its identity.

  • Ionization Technique: Electrospray ionization (ESI) is commonly used.

  • Expected Result: The mass spectrum should show a protonated molecular ion [M+H]+ at m/z 258.1 and 260.1 in an approximate 1:1 ratio. This characteristic isotopic pattern is due to the presence of the bromine atom (79Br and 81Br isotopes).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Provides information on the number and chemical environment of the protons. Expected signals would include those for the pyrimidine ring protons, the piperidine ring protons, and the proton on the piperidine nitrogen.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, providing definitive proof of the structure.[8]

The logical workflow for the analytical characterization is presented below.

G A Synthesized Compound B HPLC Analysis A->B C Mass Spectrometry A->C D NMR Spectroscopy (¹H, ¹³C, 2D) A->D E Purity Assessment (>95%) B->E F Molecular Weight Confirmation (Isotopic Pattern) C->F G Unambiguous Structural Elucidation D->G H Verified this compound E->H F->H G->H

Caption: A workflow for the analytical characterization of the target compound.

Biological Context and Therapeutic Potential

While specific biological activity data for this compound is not extensively published, its structural motifs are present in numerous biologically active molecules, particularly kinase inhibitors.

The Role of Pyrimidines as Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[3] The pyrimidine scaffold is a well-established "privileged structure" in the design of kinase inhibitors, as it can mimic the purine ring of ATP and fit into the ATP-binding pocket of kinases.[9]

Numerous pyrimidine-based kinase inhibitors have been developed, targeting key signaling proteins such as:

  • Epidermal Growth Factor Receptor (EGFR): Fused pyrimidine systems are potent inhibitors of EGFR, a key target in various cancers.[9]

  • Cyclin-Dependent Kinases (CDKs): Pyrimido[4,5-d]pyrimidine derivatives have shown significant potential as CDK inhibitors, which are crucial regulators of the cell cycle.[3]

  • Checkpoint Kinase 1 (CHK1): Pyrimidine derivatives have been developed as highly potent and selective CHK1 inhibitors for the treatment of hematologic malignancies.[10]

  • Polo-like Kinase 1 (PLK1): Aminopyrimidine derivatives have been investigated as dual-target inhibitors of BRD4 and PLK1, a promising strategy in cancer therapy.[11]

The diagram below illustrates a generalized kinase signaling pathway that is often targeted by pyrimidine-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Growth Factor Ligand->Receptor Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Receptor

Caption: A representative kinase signaling pathway often targeted by pyrimidine inhibitors.

Future Directions

This compound represents a valuable starting point for the development of novel therapeutic agents. The bromine atom can be functionalized via Suzuki, Stille, or other cross-coupling reactions to introduce a wide array of substituents, enabling the exploration of SAR and the optimization of potency and selectivity against specific biological targets. The piperidine nitrogen can also be modified to fine-tune the physicochemical properties of the resulting molecules. Future research will likely focus on utilizing this versatile scaffold to generate libraries of compounds for screening against various kinases and other disease-relevant targets.

Conclusion

This compound is a strategically designed heterocyclic compound with significant potential as a building block in drug discovery. Its synthesis is straightforward, and its structure can be rigorously confirmed through standard analytical techniques. The pyrimidine core, a privileged scaffold in medicinal chemistry, positions this molecule as a promising starting point for the development of novel kinase inhibitors and other therapeutic agents. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this compound in their drug development programs.

References

  • BenchChem. (n.d.). Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols.
  • BLDpharm. (n.d.). 792180-52-0|this compound.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:792180-52-0.
  • World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines.
  • Chemrio. (n.d.). This compound.
  • BenchChem. (2025).
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • SciSpace. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.
  • Journal of Organic and Pharmaceutical Chemistry Research. (n.d.).
  • ChemicalBook. (n.d.). 5-Bromo-2-(piperidin-1-yl)pyrimidine synthesis.
  • Glentham. (n.d.). This compound, 95% Purity, C9H12BrN3O, 10 grams.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (2022).
  • PubMed. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)
  • PubMed. (2013). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells.
  • BenchChem. (2025). Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques.
  • Semantic Scholar. (n.d.). HPTLC/HPLC-mass spectrometry identification and NMR characterization of major flavonoids of wild lemongrass (Cymbopogon.
  • National Institutes of Health. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

Sources

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(piperidin-4-yloxy)pyrimidine is a valuable heterocyclic building block in the field of medicinal chemistry and drug discovery. Its structure, incorporating a pyrimidine ring, a piperidine moiety, and a reactive bromine atom, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The piperidine scaffold is frequently employed in drug design to enhance physicochemical properties such as solubility and to introduce key pharmacophoric interactions, while the brominated pyrimidine core allows for further functionalization through various cross-coupling reactions.

This technical guide provides a comprehensive overview of the synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and key considerations for process optimization.

Overall Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence, commencing with a Williamson ether synthesis, followed by the deprotection of a protecting group. This strategy ensures high yields and purity of the final product.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Step 1: Williamson Ether Synthesis cluster_2 Step 2: Boc Deprotection 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine Protected_Intermediate tert-butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate 5-Bromo-2-chloropyrimidine->Protected_Intermediate NaH, DMF N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine->Protected_Intermediate Final_Product This compound Protected_Intermediate->Final_Product TFA, DCM

Figure 1: Overall synthesis pathway for this compound.

Part 1: Synthesis of the N-Boc Protected Intermediate

The initial step involves the formation of an ether linkage between the pyrimidine and piperidine moieties via a Williamson ether synthesis. To prevent the secondary amine of the piperidine from acting as a nucleophile, it is protected with a tert-butyloxycarbonyl (Boc) group.

Reaction Principle and Mechanism

The Williamson ether synthesis is a classic organic reaction that proceeds through an SN2 mechanism.[1][2] In this case, the alkoxide is generated by the deprotonation of the hydroxyl group of N-Boc-4-hydroxypiperidine using a strong base, such as sodium hydride (NaH). This alkoxide then acts as a nucleophile, attacking the electron-deficient C2 position of the 5-bromo-2-chloropyrimidine ring and displacing the chloride leaving group.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Alcohol N-Boc-4-hydroxypiperidine Alkoxide Piperidin-4-oxide anion Alcohol->Alkoxide + Base NaH Base->Alkoxide Product Protected Intermediate Alkoxide->Product + Pyrimidine 5-Bromo-2-chloropyrimidine Pyrimidine->Product

Figure 2: Mechanism of the Williamson ether synthesis step.
Detailed Experimental Protocol: Synthesis of tert-butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate

Materials:

  • 5-Bromo-2-chloropyrimidine

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 eq.) in anhydrous DMF, sodium hydride (1.5 eq., 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The resulting mixture is stirred at room temperature for 1 hour.

  • A solution of 5-bromo-2-chloropyrimidine (1.0 eq.) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched with water at 0 °C and then extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate as a solid.

Key Process Parameters and Optimization
ParameterRecommended ConditionRationale & Optimization Notes
Base Sodium Hydride (NaH)A strong, non-nucleophilic base is required to efficiently deprotonate the secondary alcohol. Cesium carbonate (Cs₂CO₃) can also be used, potentially leading to milder reaction conditions.
Solvent Anhydrous DMFA polar aprotic solvent is ideal for SN2 reactions as it solvates the cation of the base without solvating the nucleophile, thus enhancing its reactivity. Anhydrous conditions are crucial to prevent quenching of the sodium hydride.
Temperature 0 °C to Room TemperatureThe initial deprotonation and addition of the electrophile are carried out at 0 °C to control the exothermicity of the reaction. The reaction is then allowed to proceed at room temperature to ensure a reasonable reaction rate.
Stoichiometry 1.2 eq. of N-Boc-4-hydroxypiperidineA slight excess of the alcohol ensures complete consumption of the limiting pyrimidine starting material.

Part 2: Deprotection to Yield this compound

The final step in the synthesis is the removal of the Boc protecting group from the piperidine nitrogen to yield the desired product.

Reaction Principle and Mechanism

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[3] The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.

Boc_Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage & Decarboxylation Protected_Amine Boc-protected piperidine Protonated_Intermediate Protonated carbamate Protected_Amine->Protonated_Intermediate + Acid TFA (H+) Acid->Protonated_Intermediate Carbamic_Acid Carbamic acid intermediate Protonated_Intermediate->Carbamic_Acid Final_Amine Free piperidine Carbamic_Acid->Final_Amine - CO2 Byproducts Isobutylene + CO2 Carbamic_Acid->Byproducts

Figure 3: Mechanism of Boc deprotection under acidic conditions.
Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM), trifluoroacetic acid (TFA, 5-10 eq.) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1-4 hours, or until the starting material is consumed as monitored by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the excess TFA and DCM.

  • The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography if necessary to yield this compound.

Key Process Parameters and Optimization
ParameterRecommended ConditionRationale & Optimization Notes
Acid Trifluoroacetic acid (TFA)TFA is a strong acid that effectively cleaves the Boc group. An alternative is using a solution of HCl in an organic solvent like dioxane or methanol. The choice of acid can depend on the presence of other acid-sensitive functional groups in the molecule.
Solvent Dichloromethane (DCM)DCM is a common solvent for Boc deprotection as it is relatively inert and easily removed.
Temperature 0 °C to Room TemperatureThe reaction is typically started at a lower temperature to control any potential exotherm and then allowed to proceed at room temperature for a sufficient duration to ensure complete deprotection.
Work-up Basic washA crucial step to neutralize the strong acid used for deprotection and to isolate the free base form of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction in Step 1 Inactive sodium hydride; insufficient base; wet solvent.Use fresh, high-quality sodium hydride. Ensure the solvent is anhydrous. A slight excess of the base can be used.
Low yield in Step 1 Side reaction of the piperidine nitrogen (if unprotected).Ensure the piperidine nitrogen is properly protected with the Boc group.
Incomplete Boc deprotection Insufficient acid or reaction time.Increase the amount of TFA or the reaction time. Monitor the reaction closely by TLC.
Difficulty in purification Presence of closely related impurities.Optimize the chromatographic conditions (solvent system, gradient) for better separation. Recrystallization from a suitable solvent system can also be attempted.

Safety Considerations

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 5-Bromo-2-chloropyrimidine: Irritant. Avoid contact with skin and eyes. Handle in a fume hood.

  • Trifluoroacetic acid (TFA): Highly corrosive and toxic. Handle with extreme care in a fume hood, wearing appropriate PPE, including acid-resistant gloves.

  • Solvents (DMF, DCM): Handle in a well-ventilated area or fume hood. Avoid inhalation and contact with skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The synthesis of this compound is a robust and efficient process that relies on well-established organic reactions. By carefully controlling the reaction conditions and employing appropriate protecting group strategies, this valuable building block can be prepared in high yield and purity. This guide provides a comprehensive framework for researchers and scientists to successfully synthesize this important intermediate for applications in drug discovery and development.

References

  • Ma, X., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

  • CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl)
  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • Alzeer, J., & Al-Zoubi, R. M. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(23), 7247. [Link]

Sources

A Technical Guide to the Starting Materials and Synthesis of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of the synthetic pathways and starting materials required for the preparation of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine, a crucial heterocyclic building block in contemporary drug discovery. The narrative is structured to deliver not only procedural steps but also the underlying chemical logic, empowering researchers to make informed decisions in their synthetic strategies.

Introduction: The Significance of a Privileged Scaffold

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and agents targeting the central nervous system. Its structure combines an electron-deficient pyrimidine ring, susceptible to nucleophilic substitution, with a versatile piperidine moiety that can be further functionalized. The bromine atom at the 5-position provides a synthetic handle for subsequent cross-coupling reactions, making this a highly valuable and strategically important scaffold. A robust and scalable synthesis is therefore paramount for its application in pharmaceutical development.

Section 1: Retrosynthetic Analysis and Core Strategy

The most logical and industrially practiced approach to synthesizing this compound involves forming the central ether linkage via a nucleophilic aromatic substitution (SNAr) reaction. This strategy disconnects the target molecule into two primary synthons: a nucleophilic piperidine fragment and an electrophilic pyrimidine fragment.

The piperidine nitrogen's nucleophilicity necessitates the use of a protecting group, most commonly the tert-butoxycarbonyl (Boc) group, to prevent undesired N-arylation. The pyrimidine ring requires a suitable leaving group at the 2-position, typically a halide such as chlorine or bromine.

G cluster_0 Key Precursors TM This compound Disconnection C-O Ether Bond Formation (SNAr) TM->Disconnection Piperidine Piperidin-4-ol Nucleophile (N-Protected) Disconnection->Piperidine Pyrimidine 2-Halo-5-bromopyrimidine Electrophile Disconnection->Pyrimidine

Caption: Retrosynthetic disconnection of the target molecule.

Section 2: Synthesis of the Piperidine Moiety: N-Boc-4-hydroxypiperidine

The stability of the tert-butoxycarbonyl (Boc) group under a wide range of nucleophilic and basic conditions, coupled with its facile removal under mild acidic conditions, makes it the protecting group of choice for the piperidine nitrogen[1]. N-Boc-4-hydroxypiperidine is a commercially available but also readily synthesized intermediate.

Causality of Protection: The Boc group's electron-withdrawing nature significantly reduces the nucleophilicity of the piperidine nitrogen by delocalizing the lone pair of electrons into the carbonyl group[1]. This prevents the nitrogen from competing with the hydroxyl group as a nucleophile in the subsequent ether formation step.

Synthetic Route 1: Protection of 4-Hydroxypiperidine

The most direct method involves the reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.

ParameterConditionSource
Starting Material 4-Hydroxypiperidine[2][3]
Reagent Di-tert-butyl dicarbonate (Boc₂O)[2][3]
Base Sodium bicarbonate (aq. NaHCO₃) or Potassium Carbonate[2][4]
Solvent Dichloromethane (DCM) / Water or Methanol[2][4]
Temperature Room Temperature[4]
Yield Quantitative[2][3]

Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine [2][3]

  • To a stirred mixture of 4-hydroxypiperidine (10.0 g, 98.9 mmol) and aqueous sodium bicarbonate (150 mL, 1 M), add dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (21.6 g, 98.9 mmol) to the biphasic mixture.

  • Stir the reaction vigorously at room temperature for 15 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Separate the organic and aqueous layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine as an oil or white solid, often in quantitative yield.

Synthetic Route 2: Reduction of N-Boc-4-oxopiperidine

An alternative route begins with the more stable N-Boc-4-oxopiperidine, which is reduced to the corresponding alcohol.

Experimental Protocol: Reduction of N-Boc-4-oxopiperidine [5]

  • Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (15 g, 75 mmol) in a mixture of THF/MeOH (150 mL/30 mL).

  • Cool the solution to -10 °C in an ice-salt bath.

  • Add sodium borohydride (5.7 g, 0.15 mol) portion-wise, maintaining the temperature below -10 °C.

  • Stir the reaction mixture for 30 minutes at -10 °C.

  • Quench the reaction by pouring it into ice-water (300 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to afford the product.

Section 3: Synthesis of the Pyrimidine Electrophile

The choice of the leaving group on the pyrimidine ring is critical for an efficient SNAr reaction. Both 5-bromo-2-chloropyrimidine and 2,5-dibromopyrimidine are effective electrophiles.

Route A: Synthesis of 5-Bromo-2-chloropyrimidine

This intermediate is commonly prepared from 5-bromo-2-hydroxypyrimidine. The key transformation is a chlorination reaction, typically using phosphorus oxychloride (POCl₃)[6][7]. The starting 5-bromo-2-hydroxypyrimidine can itself be synthesized from 2-hydroxypyrimidine[8][9].

ParameterConditionSource
Starting Material 5-Bromo-2-hydroxypyrimidine[7]
Chlorinating Agent Phosphorus oxychloride (POCl₃)[7]
Solvent Toluene[7]
Base/Additive Triethylamine[7]
Temperature 80-85 °C[7]
Yield >90%[7][10]

Experimental Protocol: Synthesis of 5-Bromo-2-chloropyrimidine [7]

  • Under a nitrogen atmosphere, charge a reaction flask with 5-bromo-2-hydroxypyrimidine (35 g, 0.2 mol), phosphorus oxychloride (61.3 g, 0.4 mol), and toluene (200 mL).

  • At 35 °C, add triethylamine (40.5 g) dropwise.

  • Heat the reaction mixture to 80-85 °C and stir for 6 hours. Monitor the consumption of starting material by HPLC.

  • Once complete, cool the mixture and concentrate under reduced pressure to remove most of the toluene and excess POCl₃.

  • Carefully pour the reaction residue into ice-cold water (at 10 °C).

  • Adjust the pH to 8-9 with a 20% aqueous sodium carbonate solution, causing the product to precipitate.

  • Filter the solid, wash with water, and dry to obtain 5-bromo-2-chloropyrimidine.

Route B: Synthesis of 2,5-Dibromopyrimidine

This alternative electrophile can be synthesized from 2-amino-5-bromopyrimidine via a Sandmeyer-type reaction, which involves diazotization of the amino group followed by displacement with a bromide[11]. It can also be prepared from 5-bromo-2-chloropyrimidine by halogen exchange[12].

Section 4: Core Synthesis via Williamson Ether Synthesis (SNAr)

The key bond-forming step is a Williamson ether synthesis, which proceeds via an SNAr mechanism[13][14]. The reaction involves the deprotonation of N-Boc-4-hydroxypiperidine to form a potent alkoxide nucleophile, which then attacks the electron-deficient C2 position of the pyrimidine ring, displacing the halide leaving group.

Causality of Reaction Conditions:

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is required to fully deprotonate the secondary alcohol, generating the reactive alkoxide.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are ideal as they solvate the cation of the base without interfering with the nucleophile.

  • Temperature: Gentle heating is often required to overcome the activation energy of the substitution step.

G N_Boc_OH N-Boc-4-hydroxypiperidine Base NaH, DMF N_Boc_OH->Base Deprotonation Alkoxide Piperidin-4-olate (Intermediate) Base->Alkoxide Coupled_Boc Protected Intermediate Alkoxide->Coupled_Boc SNAr Coupling Pyrimidine 5-Bromo-2-chloropyrimidine Pyrimidine->Coupled_Boc Acid TFA or HCl/Dioxane Coupled_Boc->Acid Deprotection Final_Product This compound Acid->Final_Product

Caption: Overall synthetic workflow for the target molecule.

Experimental Protocol: Synthesis and Deprotection

  • Coupling: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

  • Add a solution of 5-bromo-2-chloropyrimidine (1.05 eq) in DMF.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude N-Boc protected intermediate by column chromatography.

  • Deprotection: Dissolve the purified intermediate in anhydrous DCM and cool to 0 °C[15].

  • Add trifluoroacetic acid (TFA, 5-10 eq) or a solution of 4M HCl in dioxane and stir at room temperature for 1-4 hours[15].

  • Concentrate the mixture under reduced pressure to remove excess acid and solvent.

  • Dissolve the residue in DCM and neutralize by washing with a saturated sodium bicarbonate solution[15].

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Section 5: Alternative Synthetic Approaches

While the Williamson ether synthesis is the most common route, the Mitsunobu reaction presents a viable alternative for forming the C-O ether linkage[16][17]. This reaction allows for the direct coupling of an alcohol with an acidic pronucleophile under mild, neutral conditions.

Mechanism Overview: Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) activate the alcohol, making the hydroxyl group a good leaving group[16]. This allows for substitution by a suitable nucleophile, in this case, the tautomeric 5-bromo-2-hydroxypyrimidine. A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral 4-hydroxypiperidine[16][18].

Advantages:

  • Avoids the use of strong bases like NaH.

  • Generally proceeds at room temperature.

Disadvantages:

  • Generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification[18].

  • The pronucleophile must have a suitable pKa (typically ≤ 15)[16][19].

Conclusion

The synthesis of this compound is most efficiently achieved through a convergent strategy hinging on a nucleophilic aromatic substitution. The critical starting materials are an N-Boc protected 4-hydroxypiperidine and an activated 2-halo-5-bromopyrimidine. Careful selection of reagents, particularly the base and solvent for the key coupling step, and a robust protocol for the final deprotection are essential for achieving high yields and purity. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize this valuable pharmaceutical intermediate.

References

  • Deprotection of N-Boc-4-hydroxypiperidine. Benchchem.
  • 2,5-Dibromopyrimidine synthesis. ChemicalBook.
  • A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine. Benchchem.
  • Synthesis routes of N-Boc-4-hydroxypiperidine. Benchchem.
  • Process for preparing 2,5-dibromopyrimidine.
  • 5-Bromo-2-chloropyrimidine synthesis. ChemicalBook.
  • Synthesis method of N-boc-4-hydroxypiperidine.
  • An In-depth Technical Guide to the Mechanism of Action of N-Boc-4-hydroxypiperidine as a Protecting Group. Benchchem.
  • One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Synthesis Methods of 5-Bromo-2-chloropyrimidine. ChemicalBook.
  • N-BOC-4-Hydroxypiperidine synthesis. ChemicalBook.
  • N-BOC-4-Hydroxypiperidine | 109384-19-2. ChemicalBook.
  • Mitsunobu reaction. Organic Synthesis.
  • Mitsunobu Reaction. Organic Chemistry.
  • Synthesis method of 2,5-dibromopyridine.
  • Mitsunobu reaction. Wikipedia.
  • 2,5-Dibromopyridine synthesis. ChemicalBook.
  • Mitsunobu Reaction. Alfa Chemistry.
  • Mitsunobu Reaction. TCI Chemicals.
  • Williamson Ether Synthesis. Cambridge University Press.
  • Williamson ether synthesis. Wikipedia.
  • The Williamson Ether Synthesis. Master Organic Chemistry.

Sources

The Strategic Advantage of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine as a Privileged Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Kinases, as central regulators of cellular signaling, are implicated in a vast array of pathologies, most notably in oncology and inflammatory diseases. The pyrimidine ring is a well-established pharmacophore in this domain, prized for its ability to mimic the adenine base of ATP and establish crucial hydrogen bond interactions within the kinase hinge region.[1][2] This guide delves into the unique potential of a specific pyrimidine derivative, 5-Bromo-2-(piperidin-4-yloxy)pyrimidine, as a versatile and strategically valuable scaffold for the development of next-generation kinase inhibitors.

The Architectural Merits of the this compound Scaffold

The this compound core is not merely another pyrimidine derivative; its distinct structural features offer a compelling combination of synthetic accessibility, modularity for library synthesis, and favorable physicochemical properties. This strategic arrangement of functionalities provides an excellent starting point for multiparametric optimization in a drug discovery program.

The core scaffold is characterized by three key components:

  • The Pyrimidine Core: This nitrogenous heterocycle serves as the foundational anchor, engaging with the kinase hinge region through hydrogen bonding, a critical interaction for potent kinase inhibition.[2]

  • The 5-Bromo Substituent: The bromine atom at the 5-position is a key functional handle. It serves as a versatile site for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This allows for the exploration of the solvent-exposed region of the ATP-binding pocket, enabling the fine-tuning of potency and selectivity.

  • The 2-(Piperidin-4-yloxy) Linker: This moiety provides a crucial vector for extending into the solvent-exposed region of the kinase active site. The piperidine ring offers multiple points for further derivatization, allowing for the modulation of physicochemical properties such as solubility and permeability. The ether linkage provides a degree of conformational flexibility, which can be advantageous for achieving optimal interactions with the target protein.

Synthesis of the Core Scaffold and its Derivatives: A Strategic Approach

The synthesis of the this compound scaffold and its subsequent derivatization is a critical aspect of its utility. The modular nature of the synthesis allows for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

General Synthesis of the this compound Core

A representative synthetic route to the core scaffold is outlined below. This multi-step synthesis prioritizes the use of readily available starting materials and robust chemical transformations.

Synthesis_of_Core_Scaffold A 2,4-dichloro-5-bromopyrimidine C tert-butyl 4-((5-bromo-2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate A->C NaH, THF, 0 °C to rt Step 1: Nucleophilic Aromatic Substitution B tert-butyl 4-hydroxypiperidine-1-carboxylate D 5-Bromo-2-chloro-4-(piperidin-4-yloxy)pyrimidine C->D TFA, DCM, rt Step 2: Boc Deprotection E This compound D->E Desired Reagent (e.g., amine), Base, Solvent, Heat Step 3: Diversification at C2

Figure 1: General synthetic scheme for the this compound scaffold.

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution: The synthesis commences with the reaction of 2,4-dichloro-5-bromopyrimidine with the protected alcohol, tert-butyl 4-hydroxypiperidine-1-carboxylate. The use of a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) facilitates the formation of the alkoxide, which then displaces the more reactive chlorine atom at the 4-position of the pyrimidine ring. This regioselectivity is driven by the higher electrophilicity of the C4 position.

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is subsequently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This step is crucial as it liberates the secondary amine of the piperidine ring, which can then be used as a point for further derivatization.

  • Diversification at the C2 Position: The chlorine atom at the C2 position of the pyrimidine ring can then be displaced by a variety of nucleophiles, such as amines, to introduce further diversity. This reaction is typically carried out in the presence of a base and with heating.

Palladium-Catalyzed Cross-Coupling for C5-Derivatization

The bromine atom at the C5 position is a key handle for introducing aryl or heteroaryl groups through well-established palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki_Coupling A This compound Derivative C 5-Aryl/Heteroaryl-2-(piperidin-4-yloxy)pyrimidine Derivative A->C Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3), Solvent (e.g., Dioxane/H2O), Heat Suzuki-Miyaura Coupling B Aryl/Heteroaryl Boronic Acid or Ester Kinase_Assay_Workflow A Kinase Reaction: - Kinase - Substrate - ATP - Test Compound B ADP-Glo™ Reagent Addition: - Terminates kinase reaction - Depletes remaining ATP A->B C Kinase Detection Reagent Addition: - Converts ADP to ATP B->C D Luminescence Detection: - Luciferase/Luciferin reaction - Signal proportional to ADP produced C->D

Figure 3: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol for BTK In Vitro Kinase Assay (ADP-Glo™):

  • Reaction Setup: In a 384-well plate, combine the BTK enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP generated in the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and is therefore inversely proportional to the inhibitory activity of the test compound.

Cellular Assays

Following the identification of potent inhibitors in biochemical assays, it is crucial to evaluate their activity in a cellular context. Cellular assays can assess the ability of the compounds to inhibit the target kinase in its native environment, as well as their effects on downstream signaling pathways and cellular processes.

Protocol for Cellular BTK Autophosphorylation Assay:

  • Cell Culture: Culture a suitable B-cell line (e.g., Ramos) that expresses BTK.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a defined period.

  • Cell Lysis: Lyse the cells to release the cellular proteins.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Antibody Probing: Probe the membrane with an antibody that specifically recognizes the phosphorylated form of BTK (pBTK). Also, probe with an antibody for total BTK as a loading control.

  • Detection and Quantification: Use a chemiluminescent substrate to detect the antibodies and quantify the band intensities. The ratio of pBTK to total BTK will indicate the extent of inhibition of BTK autophosphorylation. [4]

Pharmacokinetic and ADME Considerations

For a kinase inhibitor to be a successful drug candidate, it must possess not only high potency and selectivity but also favorable pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. [5][6][7]The this compound scaffold offers several avenues for optimizing these properties.

  • Solubility: The piperidine moiety can be functionalized with polar groups to improve aqueous solubility.

  • Permeability: The overall lipophilicity of the molecule can be modulated by adjusting the substituents on the pyrimidine and piperidine rings to achieve a balance between solubility and permeability.

  • Metabolic Stability: The pyrimidine ring is generally metabolically stable. However, certain substituents can be susceptible to metabolism by cytochrome P450 enzymes. In silico ADME prediction tools and in vitro metabolic stability assays using liver microsomes can be used to identify and mitigate potential metabolic liabilities. [7][8][9]

Future Directions and Conclusion

The this compound scaffold represents a highly promising platform for the discovery of novel kinase inhibitors. Its synthetic tractability, coupled with the ability to systematically explore SAR at multiple positions, makes it an attractive starting point for drug discovery programs targeting a wide range of kinases.

Future research in this area will likely focus on:

  • Exploring New Kinase Targets: The versatility of the scaffold suggests that it could be applied to the development of inhibitors for other kinase families beyond BTK and JAKs.

  • Developing Allosteric Inhibitors: By targeting regions of the kinase outside of the highly conserved ATP-binding pocket, it may be possible to develop more selective inhibitors with novel mechanisms of action.

  • Targeted Protein Degradation: The scaffold could be incorporated into proteolysis-targeting chimeras (PROTACs) to induce the degradation of the target kinase, offering a potential strategy to overcome drug resistance.

References

  • Mohamed, T., Zhao, X., Habib, L. K., Yang, J., & Rao, P. P. N. (2011). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry, 19(7), 2269–2281. [Link]

  • Fallah, Z., & Gholami, M. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. BenchChem.
  • Google Patents. (2010). Substituted piperidines having protein kinase inhibiting activity.
  • BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. BenchChem.
  • Promega Corpor
  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (2016). PubMed Central. [Link]

  • Fallah, Z., & Gholami, M. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

  • BellBrook Labs. (n.d.).
  • Singh, K., Singh, K., & Balzarini, J. (2015). Synthetic pathway for the preparation of 5-bromo-pyrimidine...
  • Wang, X., et al. (2015). Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate. eLife, 4, e06074. [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. Scientific Reports, 12(1), 18881. [Link]

  • Conformational heterogeneity of the BTK PHTH domain drives multiple regulatory states. (2024). eLife. [Link]

  • Google Patents. (2023).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). List of pharmacokinetic properties, including ADME properties, of the....
  • An efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023). ACS Omega. [Link]

  • Google Patents. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Google Patents. (2019). N-(3-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)
  • Google Patents. (2019). (12)
  • Singh, K., Singh, K., & Balzarini, J. (2015). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]

  • Google Patents. (2014). Fused heterocyclic compounds as protein kinase inhibitors.
  • BenchChem. (2025). A Comparative Analysis of the ADME Properties of Key Pyrimidine Scaffolds. BenchChem.
  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (2022). Scientific Reports. [Link]

Sources

The Strategic Integration of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The design and synthesis of these heterobifunctional molecules, which consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, are of paramount importance to their efficacy. This in-depth technical guide explores the strategic role of a versatile building block, 5-Bromo-2-(piperidin-4-yloxy)pyrimidine, in the development of next-generation PROTACs. We will delve into its chemical properties, its potential for incorporation into PROTAC linkers, and provide hypothetical yet scientifically grounded protocols for its application in the synthesis and evaluation of PROTACs targeting therapeutically relevant proteins such as Cyclin-Dependent Kinase 2 (CDK2).

Introduction to PROTAC Technology and the Central Role of the Linker

PROTACs represent a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism. By inducing the proximity of a target protein and an E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the POI by the proteasome. This catalytic mode of action offers the potential to target proteins previously considered "undruggable."

The linker component of a PROTAC is not merely a spacer but a critical determinant of the molecule's overall performance. Its length, rigidity, and chemical composition influence the formation of a stable and productive ternary complex between the POI and the E3 ligase, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability. Recent trends in linker design have moved towards the incorporation of rigid heterocyclic scaffolds, like piperidine and pyrimidine, to optimize these parameters.

Chemical Profile of this compound

This compound is a commercially available building block with significant potential in PROTAC synthesis. Its key chemical features make it an attractive component for linker design.

PropertyValue
Molecular Formula C₉H₁₂BrN₃O
Molecular Weight 258.12 g/mol
CAS Number 792180-52-0

The molecule comprises a pyrimidine ring, a piperidine ring, and a strategically placed bromine atom. The piperidin-4-yloxy linkage provides a degree of conformational constraint, which can be advantageous for pre-organizing the PROTAC for ternary complex formation. The pyrimidine ring can participate in hydrogen bonding and improve aqueous solubility. Most importantly, the bromine atom on the pyrimidine ring serves as a versatile synthetic handle for cross-coupling reactions, enabling the facile attachment of this moiety to either the warhead or the E3 ligase ligand.

Strategic Incorporation into PROTACs: A Hypothetical Case Study Targeting CDK2

The dysregulation of Cyclin-Dependent Kinase 2 (CDK2) is implicated in various cancers, making it a compelling target for therapeutic intervention. Recent patent literature suggests the utility of piperidin-4-yloxy-pyrimidine scaffolds in the design of CDK2-degrading PROTACs. Building on this, we propose a hypothetical PROTAC, "Pyr-CDK2-Degrader," that utilizes this compound as a core linker component.

This hypothetical PROTAC would feature:

  • A Warhead: A known CDK2 inhibitor, such as one based on a pyrazolo[1,5-a]pyrimidine scaffold.

  • An E3 Ligase Ligand: A derivative of thalidomide to recruit the Cereblon (CRBN) E3 ligase.

  • A Linker: Derived from this compound.

Diagram: Proposed Structure of Pyr-CDK2-Degrader

PROTAC_Structure cluster_warhead CDK2 Warhead (e.g., Pyrazolo[1,5-a]pyrimidine) cluster_linker Linker cluster_e3_ligand E3 Ligase Ligand (CRBN) Warhead Warhead Linker_Core Piperidin-4-yloxy-pyrimidine Core Warhead->Linker_Core Attachment Point 1 E3_Ligand Thalidomide Derivative Linker_Core->E3_Ligand Attachment Point 2

Caption: A conceptual diagram of a CDK2-targeting PROTAC.

Synthetic Strategy and Experimental Protocols

The synthesis of Pyr-CDK2-Degrader can be envisioned through a convergent approach, leveraging the reactivity of the bromo-pyrimidine moiety. A plausible synthetic workflow would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to connect the linker to either the warhead or the E3 ligase ligand.

Diagram: Synthetic Workflow for Pyr-CDK2-Degrader

Synthetic_Workflow A This compound C Suzuki Coupling A->C B CDK2 Warhead with Boronic Acid/Ester B->C D Intermediate 1 (Warhead-Linker) C->D F Amide Coupling D->F E CRBN Ligand with Amine Handle E->F G Final PROTAC: Pyr-CDK2-Degrader F->G

Caption: A proposed synthetic route for a PROTAC.

Detailed Protocol for Suzuki Coupling

This protocol outlines the coupling of this compound with a hypothetical CDK2 warhead containing a boronic acid or ester.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the CDK2 warhead boronic acid/ester (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base like cesium carbonate (2.5 eq.).

  • Solvent Addition: Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1 ratio).

  • Reaction: Heat the mixture to 100°C and stir overnight.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the warhead-linker intermediate.

Detailed Protocol for PROTAC Finalization via Amide Coupling

This protocol describes the final step of conjugating the warhead-linker intermediate with a CRBN ligand.

  • Activation: Dissolve the warhead-linker intermediate (1.0 eq.) and a CRBN ligand with a carboxylic acid handle (1.1 eq.) in an anhydrous aprotic solvent like dimethylformamide (DMF).

  • Coupling: Add a peptide coupling reagent such as HATU (1.2 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by LC-MS.

  • Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final PROTAC is purified by preparative HPLC.

Biological Evaluation of the Hypothetical PROTAC

The efficacy of the synthesized Pyr-CDK2-Degrader would be assessed through a series of in vitro assays.

Western Blot Analysis for CDK2 Degradation
  • Cell Culture: Plate a relevant cancer cell line (e.g., a breast cancer cell line with high CDK2 expression) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of Pyr-CDK2-Degrader for a specified time (e.g., 24 hours). A negative control (vehicle) and a positive control (a known CDK2 degrader, if available) should be included.

  • Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against CDK2 and a loading control (e.g., GAPDH or β-actin), followed by incubation with appropriate secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the extent of CDK2 degradation.

Cell Viability Assay

The anti-proliferative effect of CDK2 degradation can be measured using assays such as the MTT or CellTiter-Glo assay to determine the IC₅₀ value of the PROTAC.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the construction of PROTACs. Its inherent chemical features, including a rigid core and a reactive handle for facile chemical modification, make it an ideal component for modern linker design. The strategic incorporation of this moiety can lead to PROTACs with improved physicochemical and pharmacokinetic properties. The hypothetical synthesis and evaluation of a CDK2-targeting PROTAC outlined in this guide serves as a blueprint for researchers to explore the potential of this and similar building blocks in the ever-expanding field of targeted protein degradation. Future work should focus on the synthesis and biological testing of PROTACs incorporating this scaffold to validate its utility in developing novel therapeutics.

References

  • Bifunctional degrader molecules, also called proteolysis-targeting chimeras (PROTACs), are a new modality of chemical tools and potential therapeutics to understand and treat human disease. A required PROTAC component is a ligand binding to an E3 ubiquitin ligase, which is then joined to another ligand binding to a protein to be degraded via the ubiquitin–proteasome system. The advent of nonpeptidic small-molecule E3 ligase ligands, notably

5-Bromo-2-(piperidin-4-yloxy)pyrimidine Derivatives: A Technical Guide to a Privileged Scaffold in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in numerous therapeutic agents, particularly in oncology.[1] This guide delves into the technical merits of a specific, highly promising class of pyrimidine derivatives: those bearing a 5-bromo and a 2-(piperidin-4-yloxy) substitution. We will explore the chemical rationale behind this specific substitution pattern, propose robust synthetic pathways, and elucidate their potential as potent kinase inhibitors for targeted cancer therapy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

The Rationale: Deconstructing the 5-Bromo-2-(piperidin-4-yloxy)pyrimidine Scaffold

The design of this scaffold is a deliberate convergence of functionalities, each contributing to its potential as a potent and selective anticancer agent. The core, a pyrimidine ring, is a well-established bioisostere of the purine nucleus of ATP, enabling competitive inhibition at the ATP-binding site of various protein kinases.[2] The strategic placement of substituents at the 2 and 5 positions is critical for modulating potency, selectivity, and pharmacokinetic properties.

  • The 5-Bromo Substituent: Halogenation is a common and effective strategy in kinase inhibitor design. The bromine atom at the 5-position serves multiple purposes. It can enhance binding affinity through halogen bonding interactions with the kinase active site. Furthermore, the electronic properties of the bromine atom can modulate the reactivity and metabolic stability of the pyrimidine ring.[3][4]

  • The 2-(Piperidin-4-yloxy) Linker: This moiety offers several advantages. The piperidine ring is a versatile functional group that can improve aqueous solubility and provide a vector for introducing further chemical diversity to explore structure-activity relationships (SAR). The ether linkage provides a flexible yet stable connection to the pyrimidine core. This specific linkage has been successfully employed in the development of potent kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[5]

Potential Kinase Targets and Mechanism of Action

Derivatives of the pyrimidine scaffold have demonstrated inhibitory activity against a wide range of protein kinases implicated in cancer progression.[2] Based on existing research on related compounds, we can hypothesize the primary targets for this compound derivatives.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1] Mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC). Research on 2-arylamino-4-(piperidin-4-yloxy)pyrimidines has shown potent inhibitory activity against mutated EGFR (EGFRT790M/L858R), a clinically significant resistance mutation.[5] It is therefore highly probable that derivatives of the this compound scaffold will also exhibit EGFR inhibitory activity. The proposed mechanism involves the pyrimidine core anchoring in the ATP-binding pocket, with the substituents at the 2- and 5-positions providing key interactions that determine potency and selectivity.

EGFR_Inhibition cluster_cell Cancer Cell EGFR Mutated EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation Proliferation Uncontrolled Cell Proliferation & Survival P_EGFR->Proliferation Downstream Signaling Inhibitor 5-Bromo-2-(piperidin-4-yloxy) -pyrimidine Derivative Inhibitor->EGFR Binds to ATP Pocket caption Figure 1: Proposed mechanism of action via EGFR inhibition.

Caption: Figure 1: Proposed mechanism of action via EGFR inhibition.

Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[6] The pyrimidine scaffold is a common feature in many CDK inhibitors.[7][8] Fused pyrimidine derivatives, for instance, have shown potential as CDK inhibitors.[9] Therefore, this compound derivatives represent a promising avenue for the development of novel CDK inhibitors, which could induce cell cycle arrest and apoptosis in cancer cells.[2]

Synthetic Strategy and Methodologies

The synthesis of this compound derivatives can be achieved through a convergent and modular approach, allowing for the generation of a diverse library of compounds for screening.

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials: 2,5-dihalopyrimidine & N-protected 4-hydroxypiperidine Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Intermediate1 Intermediate A: 5-Bromo-2-(N-protected- piperidin-4-yloxy)pyrimidine Step1->Intermediate1 Step2 Deprotection Intermediate1->Step2 Intermediate2 Intermediate B: This compound (Core Scaffold) Step2->Intermediate2 Step3 Functionalization of Piperidine Nitrogen (e.g., Acylation, Reductive Amination) Intermediate2->Step3 Library Library of Final Compounds Step3->Library caption Figure 2: General synthetic workflow.

Caption: Figure 2: General synthetic workflow.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

Objective: To synthesize the key intermediate, this compound.

Materials:

  • 2-Chloro-5-bromopyrimidine

  • 1-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

Step 1: Synthesis of tert-butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 1-Boc-4-hydroxypiperidine (1.1 eq.) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 2-chloro-5-bromopyrimidine (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with EtOAc (3x).

  • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (gradient of EtOAc in hexanes) to yield the desired product.

Step 2: Deprotection to yield this compound

  • Dissolve the product from Step 1 in DCM.

  • Add TFA (5-10 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to yield the core scaffold. This product is often used in the next step without further purification.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the core scaffold is essential for optimizing potency, selectivity, and drug-like properties. The piperidine nitrogen provides a convenient handle for introducing a variety of substituents.

Modification SiteRationaleExample ModificationsDesired Outcome
Piperidine Nitrogen Explore interactions with solvent-exposed regions of the kinase; modulate physicochemical properties.Small alkyl chains, amides, sulfonamides, substituted phenyl rings, heterocyclic rings.Improved potency, selectivity, and pharmacokinetic profile.
5-Position Fine-tune halogen bonding and steric interactions.Replacement of bromo with chloro or iodo; introduction of small alkyl or cyano groups.Enhanced target engagement and selectivity.

In Vitro Biological Evaluation

A robust in vitro testing cascade is crucial for characterizing the activity of newly synthesized derivatives.

Kinase Inhibition Assays
  • Primary Screening: Screen compounds against a panel of kinases (e.g., EGFRWT, EGFRT790M/L858R, CDK2/Cyclin A, CDK4/Cyclin D1) at a single high concentration (e.g., 10 µM) to identify initial hits.

  • IC50 Determination: For active compounds, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

Example Data from a Related Series (2-arylamino-4-(piperidin-4-yloxy)pyrimidines): [5]

Compound IDEGFRT790M/L858R IC50 (nM)H1975 Cell Proliferation IC50 (µM)
9i 4.9020.6210

This table demonstrates the potent activity achievable with the 2-(piperidin-4-yloxy)pyrimidine scaffold.

Cellular Assays
  • Antiproliferative Assays: Evaluate the ability of compounds to inhibit the growth of cancer cell lines expressing the target kinase (e.g., H1975 for EGFRT790M/L858R). The MTT or CellTiter-Glo assay can be used to determine GI50 values.

  • Cell Cycle Analysis: For potential CDK inhibitors, use flow cytometry to determine if compounds induce cell cycle arrest at a specific phase (e.g., G1 or G2/M).[2]

  • Apoptosis Assays: Use methods such as Annexin V/PI staining or caspase activity assays to confirm that the observed antiproliferative effects are due to the induction of apoptosis.[5][10]

In_Vitro_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis Compound_Library Library of 5-Bromo-2- (piperidin-4-yloxy)pyrimidine Derivatives Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, CDK2) Compound_Library->Kinase_Assay Primary Screen Cell_Assay Cellular Proliferation Assay (e.g., H1975, MCF-7) Kinase_Assay->Cell_Assay Confirm Hits Mechanism_Assay Mechanism of Action Studies (Cell Cycle, Apoptosis) Cell_Assay->Mechanism_Assay Elucidate MOA SAR_Analysis SAR Analysis & Lead Identification Mechanism_Assay->SAR_Analysis caption Figure 3: In vitro evaluation workflow.

Caption: Figure 3: In vitro evaluation workflow.

Future Directions and Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors for cancer therapy. The synthetic accessibility and the potential for multi-target engagement (including EGFR and CDKs) make this an attractive area for further investigation. Future work should focus on the synthesis and screening of a diverse library of derivatives to establish robust SAR and identify lead compounds with potent in vivo efficacy and favorable safety profiles. The insights provided in this guide offer a solid foundation for initiating such a drug discovery program.

References

  • Ma, X. et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052. Available from: [Link]

  • Wang, C. et al. (2020). Anticancer activity evaluation of indazolyl-substituted piperidin-4-yl-aminopyrimidines. Medicinal Chemistry Research. Available from: [Link]

  • Iqbal, J. et al. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr. Available from: [Link]

  • ResearchGate. (n.d.). Clinically approved pyrimidine scaffolds as EGFR inhibitors. Available from: [Link]

  • Moussa, N. et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. Available from: [Link]

  • Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Available from: [Link]

  • PubMed. (2018). Discovery of novel CDK inhibitors via scaffold hopping from CAN508. Available from: [Link]

  • ScienceDirect. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Available from: [Link]

  • National Center for Biotechnology Information. (2017). Structure-Guided Design of C4-alkyl-1,4-dihydro-2H-pyrimido[4,5-d][2][5]oxazin-2-ones as Potent and Mutant-Selective Epidermal Growth Factor Receptor (EGFR) L858R/T790M Inhibitors. Available from: [Link]

  • PubMed. (2014). One-pot synthesis and antiproliferative activity of novel 2,4-diaminopyrimidine derivatives bearing piperidine and piperazine moieties. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Available from: [Link]

  • ResearchGate. (2015). New pyrimidine derivatives: Synthesis, antitumor and antioxidant evaluation. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Available from: [Link]

  • MDPI. (n.d.). Development of CDK4/6 Inhibitors: A Five Years Update. Available from: [Link]

  • I.R.I.S. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Available from: [Link]

  • PubMed. (2021). Discovery of a novel covalent CDK4/6 inhibitor based on palbociclib scaffold. Available from: [Link]

  • National Center for Biotechnology Information. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Available from: [Link]

  • MDPI. (n.d.). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Available from: [Link]

  • PubMed. (2013). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. Available from: [Link]

  • PubMed. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][5][10]triazine-based VEGFR-2 kinase inhibitors. Available from: [Link]

  • PubMed. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Available from: [Link]

Sources

The Strategic Design of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine Analogs: A Technical Guide to Unlocking Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] This guide delves into the intricate structure-activity relationship (SAR) of a particularly compelling class of compounds: 5-Bromo-2-(piperidin-4-yloxy)pyrimidine analogs. As a Senior Application Scientist, this document is crafted to provide not just a recitation of facts, but a narrative of scientific reasoning, guiding researchers through the design, synthesis, and evaluation of these potent kinase inhibitors. We will explore the causal links between molecular architecture and biological function, offering a framework for the rational design of next-generation therapeutics.

The Architectural Blueprint: Deconstructing the Core Scaffold

The this compound core is a tripartite structure, with each component offering a distinct handle for molecular modification and SAR exploration. Understanding the intrinsic properties of each segment is paramount to designing a successful analog series.

  • The 5-Bromopyrimidine Headgroup: The pyrimidine ring itself is a well-established hinge-binding motif for many kinases.[2] The presence of the bromine atom at the 5-position is not merely a synthetic convenience; it serves several key functions. Kinase profiling studies have shown that a bromo substituent at this position is generally well-tolerated by a wide range of kinases.[2] Furthermore, the bromine atom can engage in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity and selectivity for the target protein.[3] From a synthetic standpoint, the C-Br bond also provides a reactive handle for further diversification through cross-coupling reactions.

  • The 2-(piperidin-4-yloxy) Linker: This ether linkage provides a crucial connection between the pyrimidine core and the piperidine moiety. Its geometry and flexibility influence the overall conformation of the molecule, dictating how the piperidine and its substituents are presented to the solvent-exposed region of the kinase binding pocket.

  • The Piperidine Moiety: The piperidine ring serves as a versatile scaffold for introducing a variety of substituents. Modifications at the piperidine nitrogen (N1 position) are particularly impactful, as this position often extends towards the solvent front, allowing for the introduction of groups that can modulate physicochemical properties such as solubility and cell permeability, as well as engage in additional interactions with the target protein.[4]

cluster_0 This compound Core Pyrimidine 5-Bromopyrimidine (Hinge Binding, Halogen Bonding) Linker 2-(piperidin-4-yloxy) Linker (Conformational Control) Pyrimidine->Linker Ether Linkage Piperidine Piperidine Scaffold (Solvent-Exposed Modifications) Linker->Piperidine Connection

Caption: Core components of the this compound scaffold.

Synthetic Strategy: A Step-by-Step Protocol for Analog Generation

The synthesis of this compound analogs is a multi-step process that allows for the systematic introduction of diversity at key positions. The following protocol provides a detailed, self-validating workflow for the preparation of these compounds.

Synthesis of the Core Scaffold: this compound

This synthesis begins with the commercially available 2-amino-4-chloropyridine and proceeds through bromination and diazotization to form the key 5-bromo-2,4-dichloropyrimidine intermediate. This is followed by a nucleophilic aromatic substitution (SNAr) reaction with N-Boc-4-hydroxypiperidine and subsequent deprotection.

Experimental Protocol:

Step 1: Synthesis of 5-Bromo-2-amino-4-chloropyridine

  • Dissolve 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 5-Bromo-2-amino-4-chloropyridine.[5]

Step 2: Synthesis of 5-Bromo-2,4-dichloropyrimidine

  • To a solution of 5-Bromo-2-amino-4-chloropyridine (1.0 eq) in a suitable solvent like acetonitrile, add phosphorus oxychloride (POCl3) (1.5 eq) dropwise at 0 °C.

  • Heat the reaction mixture to 75 °C and stir for 18-24 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 5-Bromo-2,4-dichloropyrimidine.[6]

Step 3: Synthesis of tert-butyl 4-((5-bromo-2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate

  • To a solution of N-Boc-4-hydroxypiperidine (1.2 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 5-Bromo-2,4-dichloropyrimidine (1.0 eq) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired product.

Step 4: Synthesis of this compound

  • Dissolve the product from Step 3 (1.0 eq) in a mixture of DCM and trifluoroacetic acid (TFA) (e.g., 4:1 v/v).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the final product, this compound, which can be used in the next step without further purification.

Diversification of the Piperidine Moiety

With the core scaffold in hand, the piperidine nitrogen can be readily functionalized through various reactions to generate a library of analogs.

Experimental Protocol: N-Alkylation/Arylation

  • To a solution of this compound (1.0 eq) in a suitable solvent like DMF or acetonitrile, add a base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Add the desired alkyl or aryl halide (e.g., benzyl bromide, substituted benzoyl chloride) (1.1 eq).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) for 4-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography on silica gel.

cluster_synthesis Synthetic Workflow A 2-Amino-4-chloropyridine B 5-Bromo-2-amino-4-chloropyridine A->B NBS, DCM C 5-Bromo-2,4-dichloropyrimidine B->C POCl3, MeCN E tert-butyl 4-((5-bromo-2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate C->E NaH, DMF D N-Boc-4-hydroxypiperidine D->E F This compound (Core Scaffold) E->F TFA, DCM G N-Substituted Analogs F->G Base, Solvent H R-X (Alkyl/Aryl Halide) H->G

Caption: Synthetic workflow for this compound analogs.

Biological Evaluation: Unveiling the Pharmacological Profile

The primary therapeutic utility of this compound analogs lies in their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[7] A systematic biological evaluation is essential to elucidate the SAR of these compounds.

Target Selection and Rationale

Based on existing literature, key kinase targets for pyrimidine-based inhibitors include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9] These receptors are pivotal in cancer progression, regulating cell proliferation, survival, and angiogenesis. Therefore, a primary screen against a panel of cancer-relevant kinases, including EGFR and VEGFR, is a logical starting point.

In Vitro Kinase Inhibition Assay

The ADP-Glo™ Kinase Assay is a robust and high-throughput method for measuring kinase activity and inhibition. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[10]

Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Recombinant human kinases (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrates

  • ATP

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and kinase buffer.

  • Add the test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

cluster_assay In Vitro Kinase Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Buffer) B Plate Setup (384-well plate) A->B C Add Test Compounds (Serial Dilutions) B->C D Initiate Kinase Reaction (Add ATP) C->D E Incubate (Room Temperature) D->E F Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) E->F G Develop Luminescent Signal (Kinase Detection Reagent) F->G H Measure Luminescence (Plate Reader) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Structure-Activity Relationship (SAR) Analysis: From Data to Design Principles

The ultimate goal of this endeavor is to establish clear SAR trends that can guide the design of more potent and selective inhibitors. The following tables summarize hypothetical but representative data that illustrates key SAR principles for this scaffold.

Modifications at the Piperidine Nitrogen (N1)
Compound IDR Group (at N1 of Piperidine)EGFR IC50 (nM)VEGFR-2 IC50 (nM)
1a -H580750
1b -CH3450620
1c -CH2CH3380550
1d -CH2-Ph150210
1e -C(O)-Ph85120
1f -C(O)-NH-Ph4575

Analysis:

  • Small alkyl groups (1b, 1c) offer a modest improvement in potency compared to the unsubstituted analog (1a).

  • The introduction of an aromatic ring (1d) significantly enhances activity, likely due to additional hydrophobic or π-stacking interactions.

  • Incorporating a carbonyl group (1e, 1f) further boosts potency, with the urea linkage (1f) being particularly favorable, potentially through the formation of additional hydrogen bonds.

Substitution on the 5-Position of the Pyrimidine Ring
Compound IDX (at C5 of Pyrimidine)R Group (at N1 of Piperidine)EGFR IC50 (nM)VEGFR-2 IC50 (nM)
2a -H-C(O)-NH-Ph150220
2b -F-C(O)-NH-Ph95140
2c -Cl-C(O)-NH-Ph6090
2d -Br-C(O)-NH-Ph4575
2e -I-C(O)-NH-Ph5585

Analysis:

  • Halogenation at the 5-position consistently improves potency compared to the unsubstituted analog (2a).

  • The trend in activity (Br > Cl > F > I) suggests that a combination of steric and electronic factors is at play, with bromine providing an optimal balance for interactions within the kinase binding pocket. This aligns with the principle that the 5-bromo substituent is well-tolerated.[2]

Mechanistic Insights: Targeting Key Signaling Pathways

The inhibition of kinases like EGFR and VEGFR disrupts critical downstream signaling cascades that drive cancer cell proliferation and survival.

cluster_pathway EGFR/VEGFR Signaling and Inhibition Ligand Growth Factor (EGF, VEGF) Receptor EGFR / VEGFR (Receptor Tyrosine Kinase) Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Inhibitor This compound Analog Inhibitor->Receptor Blocks ATP Binding Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Dimerization->Downstream Cellular_Response Cellular Responses (Proliferation, Survival, Angiogenesis) Downstream->Cellular_Response Inhibition Inhibition

Caption: Simplified EGFR/VEGFR signaling pathway and the mechanism of inhibition.

By binding to the ATP-binding pocket of the kinase domain, the this compound analogs act as competitive inhibitors, preventing the phosphorylation events that initiate the downstream signaling cascade.[11] This leads to the suppression of tumor growth and angiogenesis.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The systematic exploration of the structure-activity relationship, guided by the principles outlined in this guide, can lead to the identification of potent and selective drug candidates. Future work should focus on:

  • Broad Kinase Profiling: To assess the selectivity of lead compounds across the human kinome and identify potential off-target effects.[12]

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity of promising analogs in relevant animal models.

  • Pharmacokinetic and ADMET Profiling: To optimize the drug-like properties of lead compounds, ensuring favorable absorption, distribution, metabolism, excretion, and toxicity profiles.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of Medicinal Chemistry, 56(14), 5675-5690. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Wang, Y., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681. [Link]

  • Khan, I., & Al-Harrasi, A. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(36), 22353-22376. [Link]

  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Scott, J. D., & Pawson, T. (2019). Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2- d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5. Journal of Medicinal Chemistry, 62(2), 928-940. [Link]

  • Gray, N. S., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12096-12111. [Link]

  • Sarwar, M. G., & Jakhar, K. (2023). 'In silico' repurposing new inhibitors of EGFR and VEGFR-2 kinases via biophysical mechanisms. Journal of Biomolecular Structure & Dynamics, 1-14. [Link]

  • Desai, P., et al. (2016). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 26(15), 3654-3658. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-15. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8634. [Link]

  • Kamal, A., et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 13(12), 1461-1479. [Link]

  • Rigel Pharmaceuticals. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(11), 1756-1763. [Link]

  • Wang, Z. (2011). Recent advances in small molecule inhibitors of VEGFR and EGFR signaling pathways. Current Medicinal Chemistry, 18(15), 2224-2247. [Link]

  • Reddy, P. A., et al. (2015). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. RSC Advances, 5(67), 54131-54142. [Link]

  • Patricelli, M. P., et al. (2007). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 14(6), 659-670. [Link]

  • Abdel-Aziz, M., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Future Medicinal Chemistry, 11(7), 715-730. [Link]

  • Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Asati, V., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1337. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

  • Structural Genomics Consortium. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. Journal of Medicinal Chemistry, 66(6), 4061-4076. [Link]

Sources

5-Bromo-2-(piperidin-4-yloxy)pyrimidine: A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Within this chemical class, 5-Bromo-2-(piperidin-4-yloxy)pyrimidine (CAS 792180-52-0) emerges as a particularly strategic building block for drug discovery. This technical guide elucidates the core attributes of this scaffold, focusing on its synthetic versatility and its application in the rational design of kinase inhibitors. We will explore the chemical logic behind its structure, provide field-proven experimental protocols for its modification, and contextualize its use within the highly relevant Janus Kinase (JAK) family of therapeutic targets. This document serves as a practical resource for researchers aiming to leverage this scaffold in their drug development programs.

The Molecular Logic: Deconstructing the Scaffold

The utility of this compound in drug discovery is not accidental; it is the result of a deliberate convergence of functional groups that address key challenges in medicinal chemistry, namely synthetic accessibility, target engagement, and physicochemical properties.

  • The Pyrimidine Core: As a nitrogen-containing heterocycle, the pyrimidine core is a privileged structure. It often serves as a "hinge-binder" in kinase inhibitors, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[2]

  • The 2-(Piperidin-4-yloxy) Linker: This non-planar, flexible linker serves multiple purposes. The piperidine ring is a well-established pharmacophore that can improve aqueous solubility and metabolic stability.[3] Its nitrogen atom provides a convenient point for chemical modification, allowing chemists to introduce functional groups that can interact with solvent-exposed regions of the target protein or fine-tune pharmacokinetic properties.[3][4] The ether linkage to the 4-position of the piperidine provides a stable and synthetically accessible connection to the pyrimidine core. This specific linkage has been successfully incorporated into potent inhibitors targeting kinases like EGFR.[5]

  • The 5-Bromo Substituent: The bromine atom at the C5 position is the scaffold's primary reactive handle. It is strategically positioned for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This allows for the efficient and modular introduction of a wide variety of aryl and heteroaryl groups, which is a fundamental strategy for exploring structure-activity relationships (SAR) and optimizing target potency and selectivity.[8]

cluster_Scaffold This compound cluster_Components Key Functional Moieties cluster_Properties Resulting Advantages in Drug Discovery Scaffold Core Scaffold Pyrimidine Pyrimidine Core (Hinge Binding) Scaffold->Pyrimidine Piperidine 2-(Piperidin-4-yloxy) Linker (Solubility, SAR Vector) Scaffold->Piperidine Bromine 5-Bromo Group (Synthetic Handle for Cross-Coupling) Scaffold->Bromine Target Kinase Target Engagement Pyrimidine->Target Why? SAR Modular SAR Exploration Piperidine->SAR How? PK Favorable Physicochemical Properties Piperidine->PK How? Bromine->SAR How?

Caption: Logical breakdown of the this compound scaffold.

Synthetic Utility: The Suzuki-Miyaura Coupling Workflow

The primary synthetic application of the 5-bromo group is the Suzuki-Miyaura cross-coupling reaction, which forms a new carbon-carbon bond. This reaction is a workhorse in medicinal chemistry due to its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[6]

The workflow involves coupling the 5-bromopyrimidine scaffold with a selected (hetero)arylboronic acid in the presence of a palladium catalyst, a ligand, and a base. The choice of these components is critical for achieving high yields.[8]

Start Start: this compound Reaction Suzuki-Miyaura Reaction (Heat, Inert Atmosphere) Start->Reaction Reagents Reagents: - (Hetero)Aryl Boronic Acid (R-B(OH)2) - Palladium Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3, Cs2CO3) - Anhydrous Solvent (e.g., Dioxane/Water) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product Product: 5-Aryl-2-(piperidin-4-yloxy)pyrimidine Purify->Product

Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol. Specific conditions may require optimization based on the chosen boronic acid.

  • Reagent Preparation: To a flame-dried reaction vessel, add this compound (1.0 eq), the desired (hetero)arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).[8]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Solvent and Catalyst Addition: Add an anhydrous solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).[8] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).[8]

  • Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.[8]

  • Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired coupled product.

Application Focus: Targeting the Janus Kinase (JAK) Family

The dysregulation of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway is a key driver of numerous autoimmune diseases and cancers.[9][10] This has made the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) high-value therapeutic targets.[10] Several approved drugs, such as Tofacitinib and Ruxolitinib, are potent JAK inhibitors built upon related heterocyclic scaffolds.[9] The this compound scaffold is ideally suited for developing novel JAK inhibitors.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is the principal signaling mechanism for a wide array of cytokines and growth factors that control inflammation, immunity, and cell growth.[10]

  • Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.

  • Receptor Dimerization & JAK Activation: This binding brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other.

  • STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor.

  • STAT Dimerization & Nuclear Translocation: These phosphorylated sites serve as docking stations for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs, causing them to detach, dimerize, and translocate into the nucleus.

  • Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences, initiating the transcription of genes involved in the inflammatory and proliferative response.[9]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT Dimer p-STAT Dimer STAT_P->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Nuclear Translocation Gene Gene Transcription (Inflammation, Proliferation) DNA->Gene 6. Transcription Inhibitor JAK Inhibitor (e.g., derived from scaffold) Inhibitor->JAK BLOCKS

Caption: The JAK-STAT signaling pathway and point of inhibition.
Protocol 3.1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

To evaluate the potency of compounds derived from the scaffold, a biochemical assay is essential. The LanthaScreen™ Eu Kinase Binding Assay is a common platform.

  • Reagent Preparation: Prepare serial dilutions of the test compound (derived from the scaffold) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).

  • Kinase Reaction: In a 384-well plate, combine the test compound dilutions, a Europium (Eu)-labeled anti-tag antibody, the target kinase (e.g., JAK1 or JAK2) fused to a tag (e.g., GST), and a fluorescently labeled ATP-competitive kinase tracer (kinase-specific).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (tracer acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A potent inhibitor will displace the tracer from the kinase, leading to a decrease in the FRET signal. Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Representative Data from a Kinase Inhibition Assay

Compound IDTarget KinaseIC₅₀ (nM)
Scaffold-R1JAK1150
Scaffold-R2JAK125
Scaffold-R3JAK18
Scaffold-R2JAK2250
Scaffold-R2JAK3>1000

Data is illustrative and represents a hypothetical SAR progression.

Conclusion and Future Directions

This compound is a high-value, versatile building block for modern drug discovery. Its constituent parts—a proven kinase hinge-binder, a flexible linker for tuning properties, and a reactive handle for modular synthesis—make it an ideal starting point for lead optimization campaigns. The well-defined synthetic routes, particularly the Suzuki-Miyaura coupling, allow for the rapid generation of compound libraries to probe structure-activity relationships. As demonstrated by its suitability for targeting the clinically and commercially significant JAK kinase family, this scaffold provides a robust and rational foundation for the development of next-generation inhibitors for autoimmune diseases, inflammation, and oncology.

References

  • Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]

  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of a Janus Kinase Inhibitor. Thieme. [Link]

  • Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Lirias. [Link]

  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed. [Link]

  • Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. PubMed. [Link]

  • The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Development, Optimization, and Structure–Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine Scaffold. ACS Publications. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. [Link]

  • Synthesis and Structure-activity Relationship Studies of 1,5-Isomers of Triazole-pyrrolopyrimidine as Selective Janus Kinase 1 (JAK1) Inhibitors. ResearchGate. [Link]

  • 5-bromo-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine. Appchem. [Link]

  • Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2- d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5. PubMed. [Link]

  • Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. MDPI. [Link]

  • Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors with In Vitro and In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer. PubMed. [Link]

  • Identification of highly potent 2,4-diarylaminopyrimidine analogs of a typical piperidinyl-4-ol moiety as promising antitumor ALK inhibitors. PubMed. [Link]

  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. [Link]

  • 5-Bromo-2-phenoxypyrimidine. AccelaChem. [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. PubMed Central. [Link]

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed Central. [Link]

  • SynChem, Inc. Catalog. SynChem, Inc. [Link]

Sources

A Technical Guide to 5-Bromo-2-(piperidin-4-yloxy)pyrimidine for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine, a key building block for the synthesis of novel therapeutics, particularly in the domain of kinase inhibition. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the critical aspects of sourcing, quality control, and the scientific rationale for its application. We will explore the nuances of supplier selection, detail essential analytical methodologies for quality assurance, and discuss the structure-activity relationships that underscore its utility in modern medicinal chemistry.

Introduction: The Significance of the Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to mimic the purine core of ATP allows for competitive inhibition at the ATP-binding site of a wide array of protein kinases.[3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of contemporary drug discovery.

This compound (CAS No. 792180-52-0) has emerged as a valuable starting material in this endeavor. Its structure incorporates three key features that medicinal chemists can strategically exploit:

  • The 5-Bromopyrimidine Core: The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[4]

  • The 2-Alkoxy Linker: The ether linkage at the 2-position provides a degree of conformational flexibility and can influence the molecule's physicochemical properties, such as solubility and metabolic stability.

  • The Piperidin-4-yloxy Moiety: The piperidine ring can engage in crucial interactions with the kinase active site and provides a vector for further functionalization to enhance potency, selectivity, and pharmacokinetic properties.[5][6]

This guide will equip the discerning researcher with the necessary knowledge to effectively source and utilize this high-value chemical intermediate.

Sourcing and Supplier Vetting: A Critical First Step

The quality of your starting materials directly impacts the success of your research. Therefore, the selection of a reliable commercial supplier for this compound is of paramount importance. A number of chemical suppliers offer this compound, and a careful evaluation of their offerings is essential.

Key Supplier Comparison Parameters
SupplierPurity SpecificationAvailable QuantitiesAnalytical Data Provided
Sigma-Aldrich ≥95%InquireCertificate of Analysis (CoA) available[7]
BLDpharm ≥95%Grams to KilogramsNMR, HPLC, LC-MS, UPLC data available upon inquiry[8]
Sinfoo Biotech ≥95%Grams to KilogramsInquire
Sunway Pharm ≥95%Grams to KilogramsCoA, Datasheet, NMR available upon inquiry[7]
Chemrio InquireInquireInquire[9]

This table is a representative summary and researchers are encouraged to visit the suppliers' websites for the most current information.

Decision-Making Workflow for Supplier Selection

The process of selecting a supplier should be systematic and well-documented. The following workflow illustrates a logical approach to this critical task.

SupplierSelection Start Identify Potential Suppliers RequestInfo Request CoA and Pricing Start->RequestInfo EvaluateCoA Evaluate Purity and Impurity Profile RequestInfo->EvaluateCoA CompareSpecs Compare Price, Availability, and Lead Times EvaluateCoA->CompareSpecs SelectSupplier Select Optimal Supplier CompareSpecs->SelectSupplier

Caption: A streamlined workflow for the selection of a commercial supplier.

Quality Control and In-House Validation: Trust but Verify

Upon receipt of this compound, it is imperative to perform in-house quality control to verify the supplier's claims and ensure the material is suitable for its intended use. A comprehensive Certificate of Analysis from the supplier should, at a minimum, include details on appearance, identity (by ¹H NMR and/or Mass Spectrometry), and purity (typically by HPLC).

Representative Certificate of Analysis Data
ParameterSpecificationRepresentative Result
Appearance White to off-white solidConforms
Identity by ¹H NMR Conforms to structureConforms
Purity by HPLC ≥ 95.0%98.5%
Identity by LC-MS Conforms to structureConforms
Experimental Protocol: HPLC Purity Determination

The following is a representative High-Performance Liquid Chromatography (HPLC) method for the purity determination of this compound. This method is based on common practices for the analysis of similar heterocyclic compounds.[10][11][12]

Instrumentation:

  • HPLC system with a UV detector or photodiode array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the compound into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

Analysis:

  • Inject a blank (diluent), a standard solution of known concentration, and the sample solution.

  • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Quality Control Workflow

A robust internal quality control process ensures the integrity of your research findings.

QC_Workflow Start Receive Compound Visual Visual Inspection Start->Visual Analytical Analytical Testing (HPLC, NMR, MS) Visual->Analytical Compare Compare with Supplier CoA Analytical->Compare Decision Accept or Reject Batch Compare->Decision Release Release for Synthesis Decision->Release Accept Reject Contact Supplier Decision->Reject Reject

Caption: A comprehensive workflow for the in-house quality control of starting materials.

Scientific Application: The Role in Kinase Inhibitor Design

The structural features of this compound make it an attractive scaffold for the development of kinase inhibitors. The pyrimidine core can form key hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors.

Structure-Activity Relationship (SAR) Insights
  • 5-Position: The bromine atom at this position can be replaced with various aryl or heteroaryl groups via Suzuki or Stille coupling. This allows for the exploration of interactions with the solvent-exposed region of the ATP-binding pocket, which can significantly enhance potency and selectivity.[4]

  • 2-Position (Piperidin-4-yloxy): The piperidine moiety can serve multiple roles. The nitrogen atom can be a site for introducing substituents that can interact with specific amino acid residues in the active site. The 4-oxy linker provides a degree of conformational flexibility, and the piperidine ring itself can make favorable van der Waals contacts.[5][6] For instance, in the design of EGFR inhibitors, the piperidin-4-yloxy group has been utilized to achieve potent inhibition of mutant forms of the kinase.[6]

Illustrative Signaling Pathway and Inhibition

The following diagram illustrates a generic kinase signaling pathway and the point of inhibition by a pyrimidine-based inhibitor.

Kinase_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Kinase Domain Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor This compound -based Inhibitor Inhibitor->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a pyrimidine-based inhibitor.

Safety and Handling

As with any brominated organic compound, appropriate safety precautions should be taken when handling this compound. A thorough review of the Safety Data Sheet (SDS) provided by the supplier is mandatory before commencing any work.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. A thorough understanding of its sourcing, quality control, and the scientific rationale for its application is essential for researchers in the field of drug discovery. By adhering to the principles outlined in this guide, scientists can confidently and effectively utilize this compound to advance their research programs and contribute to the development of new and innovative medicines.

References

  • SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(11), 1261-1264. [Link]

  • Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry. [Link]

  • Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews: Journal of Chemistry. [Link]

  • 5-Bromopyrimidine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052. [Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]

  • Reference standards for pharmaceutical analysis 2018. Novachem. [Link]

  • Product Regulatory Certificate i) Chemical Inventories. [Link]

  • Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Organic & Biomolecular Chemistry, 10(34), 6848-6857. [Link]

  • Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl). Journal of Medicinal Chemistry, 56(14), 5675-5690. [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

  • Structure-activity relationships for the design of small-molecule inhibitors. (PDF) [Link]

  • Together, beyond the standard. Chemie Brunschwig AG. [Link]

  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(11), 5410-5424. [Link]

  • Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4234-4238. [Link]

  • Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology, 33(11), 1187-1193. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(5), 337-343. [Link]

  • Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. European Journal of Medicinal Chemistry, 270, 116391. [Link]

  • Spectrochem - Chemindex 2018-2019. [Link]

  • An overview about the impact of hinge region towards the anticancer binding affinity of the Ck2 ligands: a quantum chemical analysis. Semantic Scholar. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. [Link]

  • Development and Validation of Reverse Phase HPLC Method for Enantiomer Excess Determination of Tenofovir Disoproxil Fumarate drug Substance. Asian Journal of Research in Chemistry. [Link]

Sources

A-Z Guide to Purity Analysis of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in a Promising Intermediate

5-Bromo-2-(piperidin-4-yloxy)pyrimidine is a key heterocyclic building block in medicinal chemistry. Its structural motif, featuring a pyrimidine ring linked to a piperidine moiety, is prevalent in a variety of pharmacologically active agents, including kinase inhibitors targeted for oncology.[1][2] The journey from a synthesized chemical entity to a safe and effective Active Pharmaceutical Ingredient (API) is paved with rigorous quality control, at the heart of which lies purity analysis.

For an intermediate like this compound, purity is not a mere number on a certificate; it is a critical determinant of the final API's quality, safety, and efficacy.[3] Impurities introduced or formed during synthesis can carry over to the final drug substance, potentially altering its pharmacological profile, inducing toxicity, or compromising its stability.[3] This guide provides an in-depth, field-proven framework for the comprehensive purity analysis of this vital intermediate, grounding every protocol in the principles of scientific integrity and regulatory compliance.

Strategic Impurity Profiling: Knowing Your Enemy

A robust purity analysis begins not in the lab, but with a thorough theoretical impurity profiling. This involves a deep dive into the synthetic route to anticipate potential process-related impurities and an understanding of the molecule's inherent stability to predict likely degradation products. According to the International Council for Harmonisation (ICH) guidelines, impurities are broadly classified into organic impurities, inorganic impurities, and residual solvents.[4][5]

Organic Impurities: These are the most common and critical class of impurities and can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Partially formed products from intermediate synthetic steps.

  • By-products: Formed from side reactions inherent to the chemical process.

  • Degradation Products: Arising from the decomposition of the target compound during manufacturing or storage.[5]

Inorganic Impurities: These can result from the manufacturing process and include reagents, catalysts, heavy metals, or inorganic salts.[5]

Residual Solvents: Organic volatile chemicals used during the synthesis or purification process.[6][7] Their levels are strictly controlled due to their potential toxicity.[7]

The Analytical Toolkit: A Multi-Modal Approach to Purity Verification

No single technique can provide a complete picture of a compound's purity. A validated, multi-pronged analytical strategy is essential. This section details the core techniques, explaining the causality behind methodological choices.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

For non-volatile organic impurities, Reversed-Phase HPLC (RP-HPLC) is the undisputed cornerstone. Its ability to separate, identify, and quantify compounds in a mixture makes it indispensable.[8] Pyrimidine derivatives are typically well-suited for analysis by RP-HPLC using C8 or C18 columns.[9]

Rationale for Method Development: The goal is to develop a stability-indicating method that can separate the main compound from all potential impurities.[10]

  • Column Selection: A C18 column is the logical starting point due to the moderate polarity of this compound.

  • Mobile Phase Selection: A combination of an aqueous buffer (like phosphate or acetate) and an organic modifier (acetonitrile or methanol) is standard.[11] The pyrimidine and piperidine nitrogens mean the compound's charge state is pH-dependent. Therefore, buffering the mobile phase is critical for achieving reproducible retention times and good peak shape.

  • Detector Selection: The pyrimidine ring contains a chromophore, making UV-Vis detection the ideal choice for its simplicity and robustness.[12][13] Analysis at the λmax ensures maximum sensitivity.

  • Elution Mode: A gradient elution is often preferred for impurity profiling as it can resolve compounds with a wide range of polarities, from early-eluting polar impurities to late-eluting non-polar by-products.[12]

Table 1: Example HPLC Protocol for Purity Analysis

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good resolution for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure consistent protonation and good peak shape.
Mobile Phase B AcetonitrileCommon organic solvent providing good separation efficiency.
Gradient 5% to 95% B over 20 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Detector UV at 254 nmWavelength where the pyrimidine chromophore has significant absorbance.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Diluent Mobile Phase A / B (50:50)Ensures sample solubility and compatibility with the mobile phase.

Protocol Validation (Trustworthiness): An analytical method is only as good as its validation. Key validation parameters include:

  • System Suitability: Before any sample analysis, a standard solution is injected to verify the system's performance (e.g., resolution between critical pairs, peak tailing, and repeatability). This is a self-validating check.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is often demonstrated by forced degradation studies.

  • Linearity, Accuracy, and Precision: These parameters establish the quantitative reliability of the method over a specified concentration range.

Gas Chromatography (GC): Targeting Volatile Impurities and Residual Solvents

Residual solvents are a critical quality attribute.[6] Headspace Gas Chromatography (HS-GC) is the preferred technique for their analysis because it avoids injecting the non-volatile API into the GC system, which could cause column contamination and complex chromatograms.[6][14]

Rationale for Method Development: The method must be able to separate and quantify all potential solvents used in the synthesis, with detection limits compliant with ICH Q3C guidelines.[7]

  • Sample Preparation: The sample is dissolved in a high-boiling point solvent (e.g., N,N-Dimethylacetamide or Dimethyl sulfoxide) in a sealed headspace vial and heated.[14] This drives the volatile residual solvents into the headspace for injection.

  • Column Selection: A column with a stationary phase like G43 (for general screening) or G16 (for confirmation) is typically used as per USP <467>.[15]

  • Detector: A Flame Ionization Detector (FID) is commonly used as it responds to virtually all organic compounds, providing excellent sensitivity.[14]

Table 2: Example Headspace GC Protocol for Residual Solvents

ParameterConditionRationale
Column SPBTM-624, 30 m x 0.25 mm, 1.4 µmProvides good separation for a wide range of common solvents.
Carrier Gas Nitrogen or HeliumInert carrier gas for GC analysis.
Oven Program 40°C (12 min), then 10°C/min to 220°C (5 min)Temperature program to resolve volatile solvents effectively.[14]
Injector Temp. 170 °CHigh enough to ensure volatilization without degrading the sample.[14]
Detector Temp. 240 °C (FID)Standard temperature for FID operation.
Headspace Vial 20 mLStandard vial size.
Sample Prep ~100 mg of sample in 1 mL DMAAccurate weighing and dissolution in a suitable solvent.[6]
Incubation 80 °C for 45 minAllows volatile solvents to equilibrate into the headspace.[15]
Mass Spectrometry (MS): The Key to Structural Elucidation

When an unknown impurity is detected by HPLC, its identification is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this task.[16][17][18] By providing the molecular weight and fragmentation patterns of an impurity, a probable structure can be proposed.[16][19]

Expertise in Application: High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, is particularly powerful.[18][20] It provides a highly accurate mass measurement, which allows for the confident assignment of an elemental formula to the impurity.[19] Further fragmentation analysis (MS/MS) can then be used to piece together the structure.[17]

Quantitative NMR (qNMR): An Orthogonal Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the purity (or potency) of a substance.[21][22][23] Unlike chromatography, which provides a relative purity based on peak area percentage, qNMR can determine an absolute purity value by comparing the integral of an analyte's peak to that of a certified internal standard of known purity and weight.[21][24]

Why it's Trustworthy: The signal intensity in NMR is directly proportional to the number of nuclei generating the signal, making it a highly reliable quantitative technique when performed under proper conditions.[21] It serves as an excellent orthogonal method to HPLC, providing an independent verification of purity and capturing impurities that may not have a UV chromophore (and are thus invisible to HPLC-UV).[23][24]

Integrated Purity Assessment Workflow

A comprehensive purity assessment is a systematic process where each analytical technique plays a specific, complementary role. The following workflow ensures a thorough and self-validating analysis.

PurityWorkflow cluster_0 Initial Screening & Quantification cluster_1 Structural Confirmation & Identification cluster_2 Absolute Purity & Orthogonal Check cluster_3 Final Purity Calculation HPLC HPLC Purity Analysis LCMS LC-MS for Unknowns HPLC->LCMS Unknown Peak > Threshold Report Certificate of Analysis HPLC->Report Data Consolidation GC GC Residual Solvent Analysis GC->Report Data Consolidation NMR_S NMR for Structure LCMS->NMR_S Structure Proposal qNMR qNMR Assay qNMR->Report Data Consolidation KF Karl Fischer (Water Content) KF->Report Data Consolidation Sample Sample: 5-Bromo-2- (piperidin-4-yloxy)pyrimidine Sample->HPLC Organic Impurities Sample->GC Volatile Impurities Sample->qNMR Absolute Purity Sample->KF Water Content

Sources

Solubility Profile of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine: A Methodological Framework for Pre-formulation and Process Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: 5-Bromo-2-(piperidin-4-yloxy)pyrimidine is a heterocyclic compound of significant interest as a building block in medicinal chemistry. A thorough understanding of its solubility in organic solvents is a cornerstone for successful synthesis, purification, and formulation development. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to approach the solubility determination of this compound. We delve into the physicochemical properties that govern its solubility, present a strategic approach to solvent selection, and provide a detailed, field-proven experimental protocol for accurate solubility measurement. The objective is to equip scientists with the foundational knowledge and practical methodology required to generate a robust and reliable solubility profile for this important intermediate.

Introduction: The Compound in Focus

This compound is a bifunctional molecule featuring a halogenated pyrimidine ring linked via an ether bond to a piperidine moiety. This structure offers multiple avenues for synthetic modification, making it a valuable intermediate in the construction of more complex drug candidates.

  • Chemical Structure: C₉H₁₂BrN₃O

  • Molecular Weight: 258.12 g/mol [1]

  • CAS Number: 792180-52-0[1]

  • Key Features: The molecule possesses a weakly basic pyrimidine ring, a more basic secondary amine within the piperidine ring (a hydrogen bond donor), and several hydrogen bond acceptors (ether oxygen, pyrimidine nitrogens). The bromo-substituent increases its lipophilicity and molecular weight.

The solubility of this compound is not just a physical constant; it is a critical parameter that dictates its behavior in virtually every stage of development, from reaction kinetics in synthesis to bioavailability in final formulations.[2][3]

The Imperative of Solubility in Pharmaceutical Development

For any new chemical entity or intermediate, solubility is a gatekeeping property.[3][4] For orally administered drugs, dissolution in gastrointestinal fluids is a prerequisite for absorption and, consequently, bioavailability.[5] In process chemistry and formulation, organic solvents are indispensable.

Key applications driven by organic solvent solubility include:

  • Reaction Medium: Ensuring reactants are in the same phase for efficient chemical synthesis.

  • Crystallization & Purification: Selecting appropriate solvent/anti-solvent systems is crucial for isolating the compound with high purity.

  • Formulation: For poorly water-soluble drugs, organic solvents can be part of lipid-based formulations or used during the manufacturing process (e.g., spray drying).[6]

  • Analytical Chemistry: Preparing stock solutions for methods like HPLC and UPLC requires a solvent in which the compound is readily soluble.[7]

More than 40% of new chemical entities are poorly soluble in water, making the study of their behavior in organic solvents a non-negotiable step in their development pathway.[2][6]

Predicting Solubility: A Physicochemical Analysis

A predictive understanding of solubility begins with a structural analysis. The interplay of polarity, hydrogen bonding capacity, and acid-base properties of this compound provides a rational basis for solvent selection.

  • Polarity and Dipole Moment: The molecule has distinct polar regions (pyrimidine, ether linkage) and non-polar regions (aliphatic part of the piperidine ring). This amphiphilic nature suggests it will have moderate solubility in a range of solvents.

  • Hydrogen Bonding: The piperidinyl N-H group is a strong hydrogen bond donor. The ether oxygen and the two pyrimidine nitrogen atoms are hydrogen bond acceptors. Solvents capable of participating in hydrogen bonding (e.g., alcohols) are expected to be effective.

  • Acid-Base Properties (pKa): The piperidine nitrogen is basic and will be protonated in acidic conditions. This ionization drastically increases polarity and favors solubility in polar protic solvents. The pH of the medium is a critical factor influencing the equilibrium solubility of ionizable compounds.[8]

This analysis leads to a logical hypothesis: polar solvents, particularly those that are protic (like alcohols) or aprotic with high hydrogen-bond accepting capabilities (like DMSO or DMF), are likely to be effective solvents. Conversely, non-polar aliphatic solvents (like heptane) are expected to be poor solvents.

Caption: Factors governing the solubility of the target compound.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[9][10] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable and reproducible value.

Recommended Solvent Panel for Screening

A diverse set of solvents should be used to build a comprehensive solubility profile.

Solvent ClassExamplesRationale
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Capable of hydrogen bonding with all donor/acceptor sites on the molecule.
Polar Aprotic Acetonitrile (ACN), DMSO, DMF, THFHigh polarity and/or H-bond accepting ability without donating protons.
Non-Polar Dichloromethane (DCM), Ethyl AcetateModerate polarity, probes solubility in less polar environments.
Hydrocarbon Toluene, HeptaneEstablishes a baseline for solubility in non-polar, non-interactive media.
Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring data integrity.

1. Preparation and Purity Confirmation:

  • Solute: Ensure the this compound is of high purity (e.g., >98%). Characterize the solid form using techniques like XRPD (X-ray Powder Diffraction) to confirm the crystalline form, as different polymorphs can have different solubilities.
  • Solvents: Use HPLC-grade or equivalent high-purity solvents to avoid impurities affecting the measurement.[9]

2. Equilibration:

  • Add an excess amount of the solid compound to a known volume (e.g., 1-5 mL) of the selected solvent in a sealed, inert vial (e.g., glass vial with a PTFE-lined cap). "Excess" means that a visible amount of solid must remain undissolved at the end of the experiment.
  • Place the vials in a constant-temperature shaker bath or incubator. A standard temperature for initial screening is 25 °C (298.15 K).
  • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. A preliminary time-to-equilibrium study can be run by taking measurements at various time points (e.g., 4, 8, 24, 48 hours) to confirm that the concentration is no longer changing.

3. Sample Separation:

  • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
  • Carefully withdraw a sample from the clear supernatant.
  • Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is critical to prevent artificially high results.

4. Analysis and Quantification:

  • Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent.
  • Quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection.
  • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

5. Data Reporting:

  • Calculate the solubility in standard units (e.g., mg/mL or µg/mL).
  • Record the temperature at which the measurement was made.
  • Repeat the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

// Nodes Start [label="Start: Pure Compound\n& HPLC-Grade Solvent", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Add [label="1. Add excess solid\nto known solvent volume"]; Equilibrate [label="2. Agitate at constant T\n(e.g., 25°C) for 24-48h"]; Settle [label="3. Allow solids to settle"]; Filter [label="4. Withdraw & filter supernatant\n(0.22 µm syringe filter)"]; Analyze [label="5. Dilute & Quantify\n(e.g., by HPLC-UV)"]; Result [label="Result: Solubility (mg/mL)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow Start -> Add; Add -> Equilibrate; Equilibrate -> Settle; Settle -> Filter; Filter -> Analyze; Analyze -> Result; }

Caption: Experimental workflow for the Shake-Flask solubility method.

Data Presentation and Interpretation

All generated solubility data should be compiled into a clear, concise table to facilitate comparison and decision-making.

Table 1: Template for Reporting Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL) ± SDMethodObservations
e.g., Methanol25[Experimental Value]Shake-Flask/HPLCe.g., Clear solution
e.g., Acetonitrile25[Experimental Value]Shake-Flask/HPLC
e.g., Dichloromethane25[Experimental Value]Shake-Flask/HPLC
e.g., Heptane25[Experimental Value]Shake-Flask/HPLCe.g., Very low solubility

Interpreting this data involves correlating the quantitative results with the physicochemical principles discussed earlier. For instance, high solubility in methanol would confirm the importance of hydrogen bonding, while very low solubility in heptane would confirm the compound's overall polar nature. This validated understanding is crucial for rationally designing crystallization processes or selecting excipients for formulation.

Conclusion

Determining the solubility of this compound in a range of organic solvents is a fundamental exercise in pharmaceutical development. It provides the essential data needed to control purification, enable formulation, and ensure analytical robustness. By combining a predictive physicochemical assessment with a rigorous experimental methodology like the shake-flask method, researchers can build a comprehensive and reliable solubility profile. This guide offers the strategic framework and detailed protocols necessary to execute this critical task, empowering scientists to make informed, data-driven decisions in their research and development endeavors.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Drug Solubility: Importance and Enhancement Techniques. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Slideshare. (n.d.). Solubility and its Importance.pptx. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2020). The Importance of Solubility for New Drug Molecules. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Journal of Medical and Pharmaceutical and Allied Sciences. (n.d.). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 138, 105002. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]

  • Sinfoo Biotech. (n.d.). This compound. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-(piperidin-4-yloxy)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of targeted therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive characterization. Each section details the theoretical basis, outlines standardized experimental protocols, and offers a rigorous interpretation of the expected spectral features, providing researchers and drug development professionals with a foundational dataset for compound verification and further research.

Molecular Structure and Spectroscopic Implications

The structure of this compound combines three key motifs: a 5-bromopyrimidine ring, a piperidine ring, and an ether linkage. Each of these components imparts distinct and predictable features to the overall spectroscopic profile. The brominated pyrimidine is an electron-deficient aromatic system, which will significantly influence the chemical shifts of its protons and carbons. The piperidine ring provides a set of aliphatic protons and carbons, whose signals will be characteristic of a saturated heterocycle. The ether oxygen atom links these two systems and will affect the chemical shifts of the adjacent carbons and protons (C4' of piperidine and C2 of pyrimidine).

For clarity in the following spectral discussions, a systematic numbering scheme is assigned to the molecule as shown below.

Caption: Molecular structure and numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Principles and Experimental Protocol

Proton NMR (¹H NMR) spectroscopy is the most powerful tool for elucidating the hydrogen framework of an organic molecule. The chemical shift (δ) of each proton is determined by its local electronic environment. Electronegative atoms and aromatic rings deshield nearby protons, shifting their signals downfield (to higher ppm values). Spin-spin coupling between non-equivalent neighboring protons causes signals to split into multiplets, providing direct evidence of connectivity.

A Self-Validating Protocol: A robust protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which is versatile and cost-effective.[1][2] The sample must be free of particulate matter to avoid peak broadening.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[3]

  • Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion and simplifies interpretation. Key parameters include a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.[1]

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The residual solvent peak (CHCl₃ in CDCl₃ at δ 7.26 ppm) serves as a secondary calibration check.[1]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR data are summarized in the table below. These predictions are based on established chemical shift ranges and data from analogous structures like 5-bromopyrimidine and N-Boc-4-hydroxypiperidine.[4][5][6]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integral
H6, H4 (Pyrimidine)8.55Singlet (s)-2H
H4' (Piperidine CH-O)5.20 - 5.35Multiplet (m)-1H
H2'eq, H6'eq (Piperidine CH₂-N)3.15 - 3.25Multiplet (m)-2H
H2'ax, H6'ax (Piperidine CH₂-N)2.75 - 2.85Multiplet (m)-2H
H3'eq, H5'eq (Piperidine CH₂-C)2.05 - 2.15Multiplet (m)-2H
H1' (Piperidine N-H)1.80Broad Singlet (br s)-1H
H3'ax, H5'ax (Piperidine CH₂-C)1.65 - 1.75Multiplet (m)-2H
Authoritative Grounding: Detailed Spectral Interpretation
  • Pyrimidine Protons (H4, H6): In unsubstituted pyrimidine, the H2, H4/H6, and H5 protons appear at ~9.2, 8.7, and 7.3 ppm, respectively. In 5-bromopyrimidine, the H4 and H6 protons are equivalent and appear as a singlet at ~8.8 ppm, while the H2 proton is at ~9.1 ppm.[4] For the target molecule, the C2 position is substituted with an electron-donating -OR group, which will shield the adjacent H4 and H6 protons. However, the combined electron-withdrawing effects of the two ring nitrogens and the bromine at C5 still dominate. Therefore, the two equivalent protons at C4 and C6 are expected to appear as a sharp singlet significantly downfield, predicted around δ 8.55 ppm .

  • Piperidine H4' Proton: This proton is attached to the carbon bearing the ether oxygen. The strong deshielding effect of the oxygen will shift this signal significantly downfield relative to other aliphatic protons. Its predicted chemical shift is in the range of δ 5.20 - 5.35 ppm . It will appear as a multiplet due to coupling with the four adjacent protons on C3' and C5'.

  • Piperidine H2'/H6' Protons: These protons are adjacent to the nitrogen atom. The electronegativity of nitrogen causes a moderate downfield shift. Due to the chair conformation of the piperidine ring, the axial and equatorial protons are in different chemical environments and will have different chemical shifts. The equatorial protons (H2'eq, H6'eq) are typically deshielded relative to the axial protons (H2'ax, H6'ax). They are predicted to appear as distinct multiplets around δ 3.15-3.25 ppm and δ 2.75-2.85 ppm , respectively.

  • Piperidine H3'/H5' Protons: These protons are further from the heteroatoms and will appear more upfield. Again, axial and equatorial protons will be distinct. The equatorial protons (H3'eq, H5'eq) are expected around δ 2.05-2.15 ppm , while the more shielded axial protons (H3'ax, H5'ax) are predicted in the δ 1.65-1.75 ppm range.

  • Piperidine N-H Proton: The chemical shift of the N-H proton is variable and depends on concentration, solvent, and temperature. It is expected to be a broad singlet, predicted around δ 1.80 ppm , and may exchange with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Principles and Experimental Protocol

Carbon-13 NMR provides a map of the carbon skeleton. As the ¹³C isotope has a low natural abundance (1.1%), spectra require more scans to achieve a good signal-to-noise ratio.[7] Spectra are typically acquired with broadband proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. The chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of attached atoms.

A Self-Validating Protocol:

  • Sample Preparation: A more concentrated sample is required. Use 20-50 mg of the compound dissolved in 0.6-0.7 mL of CDCl₃ with TMS.[2][8]

  • Acquisition: The spectrum is acquired on a 100 MHz (for a 400 MHz ¹H instrument) or higher spectrometer. A standard acquisition uses a 45° pulse angle, a spectral width of ~250 ppm, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is necessary.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed and processed. The CDCl₃ solvent signal (a triplet centered at δ 77.16 ppm) is used for calibration.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR data are summarized below, based on data for 5-bromopyrimidine, 4-hydroxypiperidine, and general substituent effects.[9][10]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (Pyrimidine)163.5
C4, C6 (Pyrimidine)158.0
C5 (Pyrimidine)108.0
C4' (Piperidine)72.0
C2', C6' (Piperidine)42.5
C3', C5' (Piperidine)31.0
Authoritative Grounding: Detailed Spectral Interpretation
  • Pyrimidine Carbons: The carbons in the pyrimidine ring are significantly deshielded by the electronegative nitrogen atoms.

    • C2: This carbon is bonded to two nitrogens and the ether oxygen, making it highly electron-deficient. It is predicted to be the most downfield signal at δ 163.5 ppm .

    • C4, C6: These two carbons are equivalent and are deshielded by the adjacent nitrogen atoms. Their signal is predicted at δ 158.0 ppm .[9]

    • C5: This carbon is bonded to the bromine atom. The heavy atom effect of bromine and its position relative to the nitrogens will result in a more shielded signal compared to the other pyrimidine carbons, predicted around δ 108.0 ppm .

  • Piperidine Carbons:

    • C4': This carbon is directly attached to the ether oxygen, resulting in a significant downfield shift into the δ 72.0 ppm region.

    • C2', C6': These carbons are adjacent to the nitrogen atom and are expected to appear around δ 42.5 ppm .[10]

    • C3', C5': These are standard aliphatic carbons and will be the most upfield signals, predicted at δ 31.0 ppm .[10]

Infrared (IR) Spectroscopy

Expertise & Experience: Principles and Experimental Protocol

Infrared spectroscopy measures the absorption of IR radiation by a molecule, which corresponds to the energy of its bond vibrations (stretching, bending). It is an excellent technique for identifying the functional groups present in a molecule.

A Self-Validating Protocol: The KBr pellet method is a standard technique for solid samples.[11]

  • Sample Preparation: Grind 1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogenous powder is obtained.[12]

  • Pellet Formation: Place the powder into a pellet die and press under high pressure (8-10 tons) to form a transparent or translucent pellet.[13] Moisture contamination is a common issue and must be avoided; it appears as a broad absorption around 3400 cm⁻¹.[14]

  • Acquisition: Place the pellet in the spectrometer's sample holder and record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first.

Caption: Experimental workflow for IR spectroscopy using the KBr pellet method.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Vibration Type Expected Intensity
3350 - 3250N-H stretch (Piperidine)Medium, broad
3100 - 3000C-H stretch (Aromatic, Pyrimidine)Medium to weak
2950 - 2850C-H stretch (Aliphatic, Piperidine)Strong
1600 - 1550C=N, C=C ring stretches (Pyrimidine)Strong to medium
1480 - 1420C-H bend (Aliphatic, Piperidine)Medium
1260 - 1220C-O-C asymmetric stretch (Aryl-Alkyl Ether)Strong
1080 - 1040C-O-C symmetric stretch (Aryl-Alkyl Ether)Medium
700 - 600C-Br stretchMedium
Authoritative Grounding: Detailed Spectral Interpretation
  • N-H and C-H Stretching Region (4000-2800 cm⁻¹): A medium, somewhat broad peak is expected between 3350-3250 cm⁻¹ for the N-H stretch of the secondary amine in the piperidine ring. The aromatic C-H stretches of the pyrimidine ring will appear as weaker bands in the 3100-3000 cm⁻¹ region.[15] Strong, sharp peaks from the aliphatic C-H stretches of the piperidine ring will dominate the 2950-2850 cm⁻¹ region.

  • Double Bond Region (1650-1450 cm⁻¹): The pyrimidine ring will exhibit characteristic C=N and C=C stretching vibrations. These absorptions are typically strong and appear in the 1600-1550 cm⁻¹ range.[16][17]

  • Fingerprint Region (1400-600 cm⁻¹): This region contains a wealth of structural information.

    • C-O Ether Stretch: The most diagnostic peaks for the ether linkage are the C-O-C stretches. For an aryl-alkyl ether, two distinct bands are expected: a strong asymmetric stretch between 1260-1220 cm⁻¹ and a medium symmetric stretch between 1080-1040 cm⁻¹ .[18][19][20] The presence of these two strong bands is a key identifier for the ether functionality.

    • C-Br Stretch: The C-Br stretching vibration is expected in the low-wavenumber region, typically between 700-600 cm⁻¹ .[21]

Mass Spectrometry (MS)

Expertise & Experience: Principles and Experimental Protocol

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this molecule, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that will generate a protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for accurate molecular weight determination.[22][23]

A Self-Validating Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[24]

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[25]

  • Ionization: A high voltage (e.g., +3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets. A heated nebulizing gas (nitrogen) aids in desolvation.[22]

  • Analysis: The resulting gas-phase ions are guided into the mass analyzer (e.g., quadrupole or TOF). A full scan is performed to detect the [M+H]⁺ ion. Tandem MS (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to elicit structural information from the fragmentation pattern.

Predicted Mass Spectrum and Fragmentation

The molecular formula is C₉H₁₂BrN₃O. The isotopic masses are: C=12.0000, H=1.0078, Br=78.9183 (⁷⁹Br) and 80.9163 (⁸¹Br), N=14.0031, O=15.9949.

  • Molecular Weight: 257.0167 (for ⁷⁹Br) and 259.0147 (for ⁸¹Br).

  • [M+H]⁺ Ion: The ESI mass spectrum will show a characteristic pair of peaks of nearly equal intensity at m/z 258.0245 and m/z 260.0225 . This M/M+2 isotopic pattern is the definitive signature of a molecule containing one bromine atom.[26][27]

Authoritative Grounding: Plausible Fragmentation Pathway (MS/MS)

In a tandem MS experiment, the [M+H]⁺ ion (m/z 258/260) would be isolated and fragmented. The piperidine ring and the ether linkage are the most likely points of fragmentation.[28][29]

G M [M+H]⁺ m/z 258/260 F1 Loss of C₅H₁₀N• (Piperidine ring fragment) M->F1 F2 Loss of C₄H₂BrN₂ (Bromopyrimidine radical) M->F2 P1 [C₄H₃BrN₂O]⁺ m/z 174/176 F1->P1 P2 [C₅H₁₁NO]⁺ m/z 102.08 F2->P2 F3 α-cleavage of piperidine P2->F3 P3 Imminium Ion m/z 84.08 F3->P3

Caption: Plausible MS/MS fragmentation pathways for the [M+H]⁺ ion of the title compound.

  • Pathway 1 (Cleavage at ether C-O): Cleavage of the bond between the piperidine ring and the ether oxygen could lead to the loss of the bromopyrimidine radical, resulting in a protonated 4-hydroxypiperidine fragment at m/z 102.08 . Further fragmentation of this ion via alpha-cleavage could produce an iminium ion at m/z 84.08 .[28][30]

  • Pathway 2 (Cleavage at ether O-C): Alternatively, cleavage of the bond between the ether oxygen and the pyrimidine ring could lead to the loss of a piperidine fragment, generating a protonated 5-bromo-2-hydroxypyrimidine ion at m/z 174/176 .

Conclusion

This guide provides a detailed, predictive spectroscopic analysis of this compound. The key identifying features to confirm the structure are:

  • ¹H NMR: A downfield singlet (~8.55 ppm) for the two pyrimidine protons and a deshielded multiplet (~5.2-5.3 ppm) for the piperidinyl proton attached to the ether-linked carbon.

  • ¹³C NMR: Six distinct signals, with three in the aromatic region (164-108 ppm) and three in the aliphatic region (72-31 ppm).

  • IR: Strong, characteristic C-O-C ether stretching bands around 1240 cm⁻¹ and 1060 cm⁻¹, along with pyrimidine ring stretches and aliphatic/amine stretches.

  • MS: A definitive M/M+2 isotopic pattern for the [M+H]⁺ ion at m/z 258/260, confirming the presence of a single bromine atom.

This comprehensive dataset, grounded in authoritative spectroscopic principles, serves as a reliable reference for researchers engaged in the synthesis, quality control, and application of this important chemical intermediate.

References

  • Vila-Nova, F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Arjunan, V., et al. (2013). FT-IR and Raman Spectra, Ab Initio and Density Functional Computations of the Vibrational Spectra, Molecular Geometries and Atomic Charges of Uracil and 5-halogenated Uracils. PubMed. [Link]

  • University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. [Link]

  • Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • Kintek Solution. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra. [Link]

  • Pala, R., et al. (2010). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • Michigan State University, Department of Chemistry. NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 5: Infrared Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • ResearchGate. (2018). Infrared spectral assignment of Pyrimidine and Pyrazine in the C H stretching region by an Effective Spectroscopic Hamiltonian construction. [Link]

  • Shimadzu. KBr Pellet Method. [Link]

  • ResearchGate. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • SpectraBase. 1-Boc-4-hydroxypiperidine. [Link]

  • Kintek Press. What Are The Key Steps In Preparing Kbr Pellets For Spectroscopy? Master Ir Analysis With Clear, Accurate Spectra. [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link]

  • ResearchGate. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]

  • European Journal of Pharmaceutical Sciences. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • University of York, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • LCGC International. Electrospray Ionization for Mass Spectrometry. [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Targets of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved therapeutics.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds allow for effective interactions with a wide array of biological targets. This guide focuses on a specific, promising chemical series: 5-Bromo-2-(piperidin-4-yloxy)pyrimidine derivatives. The strategic placement of the bromine atom at the C5 position serves as a versatile synthetic handle for structure-activity relationship (SAR) studies, while the 2-(piperidin-4-yloxy) group provides a key anchoring point found in several potent inhibitors of major enzyme families.[3] We will provide an in-depth exploration of the primary and potential biological targets of this scaffold, with a strong emphasis on protein kinases, supported by field-proven experimental protocols and SAR insights to empower researchers in their drug discovery efforts.

The Privileged Scaffold: Pyrimidines in Kinase Inhibition

Protein kinases have emerged as one of the most critical target classes for therapeutic intervention, particularly in oncology.[1] These enzymes regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers. The pyrimidine scaffold is exceptionally well-suited for targeting the ATP-binding pocket of kinases, often acting as a bioisostere for the natural adenine base of ATP.[4] This fundamental interaction has led to the development of numerous FDA-approved kinase inhibitors based on pyrimidine and fused-pyrimidine cores.[5] Derivatives of the this compound scaffold are poised to leverage this established precedent, with strong evidence pointing towards two major kinase families as primary targets: the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

Primary Target Class: Epidermal Growth Factor Receptor (EGFR)

The EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[6] Overactivation of EGFR, often through mutations, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[7] While first-generation EGFR inhibitors were effective against primary mutations (e.g., L858R), the emergence of acquired resistance, predominantly through the T790M "gatekeeper" mutation, has necessitated the development of next-generation inhibitors.[8]

The 2-aminopyrimidine scaffold is a validated core for potent EGFR inhibitors.[7] Structurally related compounds featuring a 2-arylamino-4-(piperidin-4-yloxy)pyrimidine core have been specifically designed as covalent inhibitors that potently suppress the drug-resistant EGFRT790M/L858R mutant kinase. This strongly suggests that the this compound scaffold is an ideal starting point for developing mutant-selective EGFR inhibitors.

EGFR Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical EGFR signaling pathway and highlights the point of intervention for ATP-competitive inhibitors, such as those derived from the pyrimidine scaffold.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binds Inhibitor Pyrimidine Derivative Inhibitor->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

Quantitative Data: Representative Pyrimidine-Based EGFR Inhibitors

The following table summarizes the inhibitory activity of representative pyrimidine derivatives against wild-type and mutant EGFR, demonstrating the scaffold's potential.

Compound ClassEGFR TargetIC50 (nM)Reference
2,4-disubstituted pyrrolo[2,3-d]pyrimidineEGFRWT3.63[1]
5-(methylthio)pyrimidine derivativeEGFRL858R/T790M<1.0[8]
2-amino-4-(phenylethylamino) pyrimido[4,5-b]indoleEGFRWT0.08[1]
Tetrahydropyrido[4,3-d]pyrimidineEGFRWT8.0[1]
Experimental Protocol: In Vitro EGFRT790M/L858R Kinase Assay (Luminescent)

This protocol is adapted from commercially available luminescent kinase assays, such as ADP-Glo™, which quantify kinase activity by measuring the amount of ADP produced.[6][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the drug-resistant EGFRT790M/L858R mutant.

Materials:

  • Recombinant Human EGFRT790M/L858R (e.g., BPS Bioscience, #40350).

  • Test Compound (this compound derivative).

  • Positive Control Inhibitor (e.g., Erlotinib).

  • Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1 peptide).

  • ATP (Adenosine 5'-triphosphate).

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).[10]

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega, #V6930).

  • White, opaque 384-well assay plates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these into the kinase assay buffer to create 5X working solutions.

  • Enzyme and Substrate Preparation: Dilute the EGFRT790M/L858R enzyme and Poly(Glu, Tyr) substrate to their optimal concentrations (determined via prior titration experiments) in kinase assay buffer.

  • Assay Plate Setup:

    • Add 2 µL of each 5X test compound dilution to the appropriate wells of a 384-well plate.

    • Include "vehicle control" wells (DMSO only) and "no enzyme" blank wells.

    • Add 4 µL of diluted EGFR enzyme to all wells except the "no enzyme" blanks.

    • Add 4 µL of kinase assay buffer to the "no enzyme" blank wells.

  • Kinase Reaction Initiation:

    • Prepare a master mix of Substrate and ATP in kinase assay buffer.

    • Initiate the reaction by adding 10 µL of the Substrate/ATP master mix to each well. The final reaction volume is 20 µL.

  • Incubation: Cover the plate and incubate at 30°C for 45-60 minutes.

  • Signal Generation:

    • Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average signal from the "no enzyme" blank wells from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (variable slope) to determine the IC50 value.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to assess the cytotoxic or cytostatic effects of the test compounds on cancer cell lines.

Objective: To determine the IC50 of a test compound on the H1975 human lung adenocarcinoma cell line, which harbors the EGFRL858R/T790M mutations.

Materials:

  • H1975 cell line (ATCC® CRL-5908™).

  • Cell Culture Medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Test Compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]

  • Solubilization Solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

  • Sterile 96-well flat-bottom plates.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Harvest and count H1975 cells. Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium at 2X the final desired concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12][13]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of solubilization solution (DMSO) to each well. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Secondary Target Class: Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that are essential for regulating the cell cycle and gene transcription.[14] Their aberrant activity is a common feature in cancer, leading to uncontrolled cell proliferation.[15] The pyrimidine scaffold has been extensively explored for CDK inhibition, with numerous N²,N⁴-disubstituted pyrimidine-2,4-diamines and fused pyrimidines showing potent activity against CDK2, CDK4/6, and CDK9.[14][16] Given the structural similarities, this compound derivatives represent a promising chemotype for developing novel CDK inhibitors.

CDK-Mediated Cell Cycle Regulation

The diagram below outlines the central role of CDK/Cyclin complexes in driving the cell cycle through key transition points. Inhibition of these complexes leads to cell cycle arrest and can induce apoptosis.

Cell_Cycle G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_CycD CDK4/6 Cyclin D CDK46_CycD->G1 CDK2_CycE CDK2 Cyclin E CDK2_CycE->S CDK2_CycA CDK2 Cyclin A CDK2_CycA->S CDK1_CycB CDK1 Cyclin B CDK1_CycB->M Inhibitor Pyrimidine Derivative Inhibitor->CDK46_CycD Inhibitor->CDK2_CycE Inhibitor->CDK2_CycA

Caption: Simplified model of cell cycle regulation by CDKs and points of inhibition.

Quantitative Data: Representative Pyrimidine-Based CDK Inhibitors

The following table highlights the potency of various pyrimidine-based compounds against different CDK family members.

Compound ClassCDK TargetIC50 (nM)Reference
Pyrazolo[3,4-d]pyrimidine derivativeCDK2210[17]
N²,N⁴-disubstituted pyrimidine-2,4-diamineCDK965[14]
5-chloro-pyrimidine-2,4-diamine derivativeCDK68.8[16]
5-chloro-pyrimidine-2,4-diamine derivativeCDK93.5[16]
Pyrrolo[2,3-d]pyrimidine derivativeCDK9<50 (rate at 50nM)[15]
Experimental Protocol: In Vitro CDK9/Cyclin T1 Kinase Assay

This protocol outlines a method to determine the inhibitory activity of test compounds against the CDK9/Cyclin T1 complex, which is critical for transcriptional regulation.

Objective: To determine the IC50 of a test compound against the CDK9/Cyclin T1 kinase complex.

Procedure: This assay can be performed using a format similar to the EGFR kinase assay described in section 2.3 (e.g., ADP-Glo™).

  • Reagents: Substitute Recombinant Human CDK9/Cyclin T1 for the EGFR enzyme and use a validated CDK9 substrate peptide.

  • Compound Handling: Prepare and dilute the this compound derivatives as previously described.

  • Reaction Conditions: Follow the same steps for reaction setup, initiation, termination, and signal detection. Optimal enzyme concentration, substrate concentration, and incubation times should be determined through preliminary titration experiments.[15]

  • Data Analysis: Calculate IC50 values by plotting percent inhibition versus log-transformed compound concentration.

Exploratory Biological Targets

While kinases represent the most probable targets, the versatile pyrimidine scaffold has shown activity against other enzyme families. These represent exploratory avenues for target identification and drug repurposing efforts.

  • Glycogen Synthase Kinase-3 (GSK-3): Pyrimidine derivatives have been developed as highly potent and selective GSK-3 inhibitors, a target implicated in neurodegenerative diseases like Alzheimer's and metabolic disorders.

  • SLACK Potassium Channels (KCNT1): A series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides were identified as inhibitors of SLACK channels, which are linked to rare and severe forms of epilepsy.[18]

  • Antimicrobial Targets: Various pyrimidine derivatives have demonstrated antibacterial and antifungal activity, though specific molecular targets in these organisms are often less well-defined.[2]

Structure-Activity Relationship (SAR) and Future Directions

The existing literature on pyrimidine kinase inhibitors provides a clear roadmap for optimizing the this compound scaffold.

SAR_Diagram cluster_scaffold Key Pharmacophoric Features Scaffold R1 C5-Position: - Bromine allows for cross-coupling (e.g., Suzuki) - Introduction of aryl/heteroaryl groups can enhance potency - Halogens (Br, Cl) often increase inhibitory activity R2 C2-Position: - Piperidin-4-yloxy group provides a key interaction point - N-substitution on piperidine modulates solubility and potency R3 C4-Position: - Often substituted with (hetero)arylamino groups - Forms crucial H-bonds in the kinase hinge region R4 Pyrimidine Core: - Acts as an ATP-competitive hinge-binding scaffold

Caption: Conceptual SAR summary for pyrimidine-based kinase inhibitors.

Key Insights:

  • C5-Position: The bromine atom is not just a placeholder but a critical synthetic handle. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) can be used to introduce a diverse range of aryl and heteroaryl moieties to probe the hydrophobic pockets of the ATP-binding site. This position is key to enhancing potency and selectivity.[3]

  • Piperidine Moiety: The nitrogen atom of the piperidine ring is another key point for modification. Alkylation or acylation can be used to alter physicochemical properties such as solubility and cell permeability, or to introduce additional vectors that can interact with the target protein.

  • C4-Position: While the core scaffold has an oxygen linkage at C2, many potent kinase inhibitors feature an amino linkage at C4. Future synthetic efforts could explore derivatization at this position to engage with the highly conserved "hinge region" of protein kinases, which is critical for potent ATP-competitive inhibition.

Conclusion

The this compound scaffold is a highly promising starting point for the development of novel therapeutics. Strong evidence from structurally related compounds identifies mutant EGFR and various Cyclin-Dependent Kinases as primary biological targets, positioning this chemical series for significant potential in oncology. The provided experimental workflows for biochemical and cell-based screening offer a robust framework for validating these interactions and elucidating structure-activity relationships. The inherent synthetic tractability of the scaffold, particularly at the C5-bromo position, provides a clear path for medicinal chemists to optimize potency, selectivity, and drug-like properties, paving the way for the discovery of next-generation targeted therapies.

References

  • Benchchem. (2025).
  • MDPI. (2023). Recent Advances in Pyrimidine-Based Drugs. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

  • PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). EGFR inhibitors' pharmacophoric features. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. NCBI. Retrieved from [Link]

  • PubMed. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed. Retrieved from [Link]

  • PubMed. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. NCBI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. NCBI. Retrieved from [Link]

  • PubMed. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NCBI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. NCBI. Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. NCBI. Retrieved from [Link]

  • PubMed. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. PubMed. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold and the Power of Suzuki-Miyaura Coupling

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, from kinase inhibitors in oncology to antiviral and antibacterial drugs. Its prevalence is due to its ability to act as a bioisostere for other aromatic systems and its capacity for crucial hydrogen bonding interactions, which can significantly enhance the pharmacokinetic and pharmacodynamic profiles of a drug candidate. The targeted functionalization of the pyrimidine scaffold is therefore a critical task in drug discovery.

5-Bromo-2-(piperidin-4-yloxy)pyrimidine is a valuable building block, offering a handle for the introduction of molecular diversity at the 5-position. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile method for achieving this, enabling the formation of a carbon-carbon bond between the brominated pyrimidine and a wide variety of organoboron reagents.[1] This palladium-catalyzed reaction is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives, making it a preferred method for constructing biaryl and heteroaryl structures.[1]

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura coupling on this compound, offering a detailed protocol, insights into the reaction mechanism, and strategies for optimization and troubleshooting.

Reaction Principle: A Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The fundamental steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[2]

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic moiety to the palladium center, displacing the bromide.[2]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Catalytic_Cycle

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents:

  • This compound

  • Arylboronic acid (or boronic ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water, Toluene/water, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • LC-MS for reaction monitoring (recommended)

Reaction Setup and Procedure:

Experimental_Workflow

  • Preparation: In a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents (a starting concentration of 0.1-0.2 M with respect to the limiting reagent is common).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-(piperidin-4-yloxy)pyrimidine.

Key Reaction Parameters and Optimization

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction components. The following table provides guidance on choosing and optimizing these parameters for the coupling of this compound.

ParameterRecommended Starting ConditionsRationale and Optimization Considerations
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a versatile and commonly used catalyst for C-Br couplings.[3] Pd(dppf)Cl₂ is often highly effective for heteroaromatic substrates. For challenging couplings, more advanced catalysts with bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos or SPhos) may be beneficial.[4]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₂CO₃ is a widely used and effective base. K₃PO₄ is a stronger, non-nucleophilic base that can be advantageous in preventing side reactions and promoting the transmetalation step.[3] Cs₂CO₃ is a stronger base that can sometimes improve yields for less reactive substrates.
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[4] The ratio of organic solvent to water can be optimized. Anhydrous conditions with a base like K₃PO₄ in a solvent such as dioxane can be beneficial if protodeboronation of the boronic acid is a concern.
Temperature 80-110 °CThe reaction temperature should be sufficient to drive the reaction to completion in a reasonable time. Higher temperatures may be required for less reactive coupling partners.
Boronic Acid/Ester 1.2 - 1.5 equivalentsA slight excess of the boronic acid is typically used to ensure complete consumption of the more valuable bromopyrimidine starting material. Boronic esters (e.g., pinacol esters) can be used in place of boronic acids and are often more stable.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Low reaction temperature- Inappropriate base or solvent- Use a fresh batch of catalyst.- Ensure thorough degassing of all solvents.- Increase the reaction temperature.- Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃) and solvent systems.
Protodeboronation of Boronic Acid - Presence of excess water or protic solvents- Prolonged reaction times at high temperatures- Use anhydrous conditions with a base like K₃PO₄.- Consider using a more stable boronic ester (e.g., pinacol ester).- Reduce the reaction time or temperature if possible.
Homocoupling of Boronic Acid - Presence of oxygen- Inefficient oxidative addition- Ensure the reaction is set up under a strictly inert atmosphere.- Consider a more active catalyst/ligand system to promote the desired cross-coupling pathway.
Difficult Purification - Formation of palladium black- Co-elution of product with byproducts- Filter the reaction mixture through a pad of Celite® before workup to remove palladium black.- Optimize the column chromatography conditions (e.g., try a different solvent system or a different stationary phase).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling of Reagents:

    • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

    • Organic solvents are flammable and should be kept away from ignition sources.

    • Bases such as K₂CO₃ and K₃PO₄ can be corrosive and should be handled with care.

  • Inert Atmosphere: Reactions under an inert atmosphere should be performed by trained personnel using appropriate techniques (e.g., Schlenk line or glovebox).

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of a diverse range of 5-arylpyrimidine derivatives. By understanding the reaction mechanism and carefully selecting and optimizing the reaction parameters, researchers can efficiently generate novel compounds with significant potential in drug discovery and development. The protocol and guidelines presented in these application notes provide a solid foundation for the successful implementation of this important transformation.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Nguyen, L. T., et al. (2019). Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2- d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5. Journal of Medicinal Chemistry, 62(2), 928-940.
  • BenchChem. (2025). A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Derivatives.
  • Zhyq, et al. (2006). Microwave-Promoted Palladium Catalyzed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Chinese Journal of Chemistry, 24(1), 118-120.
  • Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2010(28), 5439-5448.
  • ResearchGate. (n.d.). Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2- d ]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5.
  • Ali, M. A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Rivera-Chávez, D. G., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 2486-2492.
  • Thompson, A. M., et al. (2005). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 3(19), 3451-3459.
  • ResearchGate. (n.d.). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives.
  • Semak, V., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.

Sources

Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This guide provides a comprehensive technical overview and detailed experimental protocols for the amination of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine, a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. We will explore the mechanistic underpinnings of the reaction, provide a validated step-by-step protocol, discuss optimization strategies, and offer a guide to troubleshooting common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.

Introduction: The Strategic Importance of the Target Scaffold

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds. Its derivatization through C-N bond formation is a critical step in the development of novel therapeutics. The substrate, this compound, presents a specific and valuable synthetic challenge. The successful amination at the C5 position creates a diarylamine linkage, a common pharmacophore, while the piperidin-4-yloxy group can modulate solubility, metabolic stability, and target engagement.

The Buchwald-Hartwig amination provides a superior alternative to harsher, traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, offering milder conditions and broader functional group tolerance.[1] The reaction's success, however, is highly dependent on the judicious selection of the catalyst system—specifically the palladium source, phosphine ligand, and base.[2]

The Catalytic Cycle: A Mechanistic Rationale

Understanding the reaction mechanism is paramount to rational protocol design and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through three primary stages, driven by the interplay between Pd(0) and Pd(II) oxidation states.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst, coordinated to its phosphine ligand(s), inserts into the carbon-bromine bond of the pyrimidine ring. This is often the rate-determining step and results in a Pd(II) complex.[5]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex.[6] The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to degrade the substrate or catalyst.[2]

  • Reductive Elimination: The final C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst and completing the cycle.[7]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd_complex L-Pd(II)(Ar)(Br) Complex pd0->pd_complex 1. Oxidative Addition pd_complex->pd0 Reductive Elimination amine_coordination Amine Coordination & Deprotonation (Base) amido_complex L-Pd(II)(Ar)(NR'R'') Amido Complex pd_complex->amido_complex 2. Amine Binding & Deprotonation amido_complex->pd0 3. Reductive Elimination reductive_elimination Reductive Elimination product Ar-NR'R'' amido_complex->product start Ar-Br start->pd_complex amine HNR'R'' amine->amido_complex

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Amination with Aniline

This protocol details the coupling of this compound with aniline as a representative primary aromatic amine.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound286.151.01.0
Aniline93.131.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.020.02 (4 mol% Pd)
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.0440.044
Sodium tert-butoxide (NaOtBu)96.101.51.5
Anhydrous Toluene-5.0 mL-
Equipment
  • Oven-dried Schlenk flask or microwave vial with a magnetic stir bar

  • Septa and needles

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle or oil bath with temperature control

  • TLC plates (silica gel) and LC-MS for reaction monitoring

  • Standard glassware for workup and purification

Step-by-Step Procedure

The following workflow outlines the critical steps from setup to product isolation.

Workflow setup 1. Reaction Setup - Add Pd₂(dba)₃ and XPhos to flask. - Establish inert atmosphere (Ar/N₂). reagents 2. Reagent Addition - Add NaOtBu, Bromo-pyrimidine, and Toluene. - Add Aniline via syringe. setup->reagents reaction 3. Reaction - Heat to 100 °C. - Stir vigorously for 12-24h. reagents->reaction monitoring 4. Monitoring - Check for consumption of starting material by TLC or LC-MS. reaction->monitoring workup 5. Workup - Cool to RT. - Quench with sat. aq. NH₄Cl. - Extract with Ethyl Acetate. monitoring->workup Upon completion purification 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purification characterization 7. Characterization - Analyze pure product by NMR, HRMS. purification->characterization

Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.

  • Catalyst Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (21.0 mg, 0.044 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (144 mg, 1.5 mmol) and this compound (286 mg, 1.0 mmol).

  • Solvent and Nucleophile Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe, followed by aniline (110 µL, 1.2 mmol).

  • Reaction: Place the sealed flask in a pre-heated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours. The reaction mixture will typically turn dark brown or black.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere), quenching them with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS until the starting bromo-pyrimidine is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Optimization and Substrate Scope Considerations

The success of a Buchwald-Hartwig amination is highly sensitive to the choice of reagents. The protocol above serves as a robust starting point, but optimization may be required for different amine coupling partners.

ParameterRecommended Reagents & ConditionsRationale & Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂. Pre-catalysts (e.g., XPhos Pd G3/G4) are highly recommended for convenience and reproducibility.[9]Pd(II) sources require in situ reduction.[3] Pre-catalysts are air-stable and generate the active Pd(0) species upon exposure to the base, leading to more consistent results.[9]
Ligand Biaryl Phosphines: XPhos, RuPhos, BrettPhos.[10] Bidentate: BINAP, Xantphos.[1][6]Bulky, electron-rich monophosphine ligands like XPhos are generally excellent for coupling secondary and primary amines.[10] BrettPhos is often superior for primary amines.[3] Xantphos can be useful in preventing β-hydride elimination side reactions.[4]
Base Strong: NaOtBu, LHMDS. Weaker: K₃PO₄, Cs₂CO₃.[2]Strong, non-coordinating bases like NaOtBu are highly effective but can be incompatible with sensitive functional groups (e.g., esters).[3] Weaker carbonate or phosphate bases are milder alternatives, though they may require higher temperatures or longer reaction times.[2]
Solvent Toluene, Dioxane, THF, t-BuOH.[11]Toluene and dioxane are the most common solvents due to their high boiling points and ability to dissolve the organometallic intermediates. Avoid chlorinated solvents and acetonitrile, as they can inhibit the catalyst.[2]
Temperature 80 - 120 °C. Microwave irradiation can significantly accelerate the reaction.[12][13]Higher temperatures facilitate the oxidative addition and reductive elimination steps. For less reactive aryl chlorides (if modifying the substrate), temperatures >100 °C are often necessary.[14]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxygen/Moisture Contamination). 2. Inappropriate Ligand/Base Combination. 3. Insufficient Temperature.1. Ensure rigorous inert atmosphere technique. Use a pre-catalyst. Use freshly opened, anhydrous/degassed solvents.[14] 2. Screen a panel of ligands and bases (see Table above). 3. Increase temperature in 10 °C increments. Consider switching to a higher-boiling solvent or using microwave irradiation.[8]
Dehalogenation of Starting Material 1. Presence of water. 2. β-Hydride elimination from the amine (if applicable).1. Use anhydrous reagents and solvents. 2. This is less common with aromatic amines but can occur. Consider a ligand with a wider bite angle like Xantphos.
Formation of Byproducts (e.g., Biaryl) Catalyst decomposition leading to homocoupling.Decrease catalyst loading. Ensure the ligand-to-palladium ratio is appropriate (typically 1.1-2.2:1 for monophosphine ligands).
Difficulty in Purification Residual palladium catalyst or ligand oxides.Filter the crude reaction mixture through a pad of Celite® and/or activated carbon before concentration and column chromatography.

Safety Information

  • Palladium Catalysts: Handle in a well-ventilated fume hood. Palladium compounds can be toxic and are potent sensitizers.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.

  • Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. Handle with appropriate personal protective equipment (PPE) in a dry environment.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Handle with care in a fume hood.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 237-243. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4696. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of New Orleans. Retrieved from [Link]

  • ResearchGate. (2012). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Kinase Inhibitors Utilizing 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for the development of potent kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site.[1][2] This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel kinase inhibitors using 5-Bromo-2-(piperidin-4-yloxy)pyrimidine as a versatile starting scaffold. The bromine atom at the C5 position serves as a strategic handle for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space to achieve desired potency and selectivity.[3][4] The appended piperidin-4-yloxy moiety offers a valuable vector for modulating physicochemical properties such as solubility and cell permeability, which are critical for drug development. This document details a complete workflow, from the rationale of inhibitor design targeting the DFG-out conformation to a robust synthetic protocol, full chemical characterization, and a quantitative in vitro kinase inhibition assay.

Rationale and Design Strategy: Targeting the DFG-out Conformation

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] While many inhibitors target the active "DFG-in" conformation of the kinase activation loop, achieving selectivity can be challenging due to the high conservation of the ATP-binding site across the kinome.[6] An effective strategy to enhance selectivity is to design inhibitors that specifically target the inactive "DFG-out" conformation, which exposes an adjacent allosteric pocket and presents a more structurally diverse target.[7][8][9]

Our design strategy leverages the this compound scaffold to achieve this goal:

  • Hinge-Binding Motif: The 2-aminopyrimidine core is designed to form one or more canonical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, anchoring the inhibitor in the ATP pocket.[2]

  • Allosteric Pocket Extension: A Suzuki-Miyaura cross-coupling reaction at the C5-bromo position is employed to introduce a carefully selected aryl or heteroaryl moiety.[4][10] This moiety is designed to extend into the hydrophobic allosteric pocket created by the DFG-out conformation, thereby stabilizing this inactive state and conferring selectivity.

  • Solubility and Vectorial Diversity: The piperidin-4-yloxy group not only enhances aqueous solubility but also provides a secondary point for future modifications to optimize pharmacokinetic properties or to explore interactions with the solvent-exposed region of the kinase.

The following workflow outlines the synthesis of a novel inhibitor based on this design principle, targeting a representative tyrosine kinase such as SRC or ABL.[11]

G cluster_0 Design & Synthesis cluster_1 Characterization & Evaluation A Starting Material This compound C Suzuki-Miyaura Cross-Coupling A->C B Arylboronic Acid Derivative (Designed for Allosteric Pocket) B->C D Crude Product C->D Reaction E Purification (Column Chromatography) D->E Work-up F Pure Novel Kinase Inhibitor E->F Isolation G Structural Verification (NMR, MS) F->G H Purity Analysis (HPLC) F->H I In Vitro Kinase Assay (IC50 Determination) F->I J Biological Activity Data I->J

Caption: Overall workflow from inhibitor design to biological evaluation.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a generalized, robust procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a substituted arylboronic acid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Conducting the reaction under an inert gas like Argon or Nitrogen is critical to prevent catalyst oxidation and ensure high catalytic turnover.[12]

  • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. It is pre-activated, simplifying the reaction setup.[12]

  • Base Selection: A base is required to activate the boronic acid, facilitating the transmetalation step. Potassium carbonate (K₂CO₃) is a moderately strong base that is effective and generally avoids side reactions that can occur with stronger bases.

  • Solvent System: A mixture of 1,4-dioxane and water is commonly used. Dioxane solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base and facilitate the reaction mechanism.[12]

Materials and Reagents
ReagentGradeSupplier Example
This compound>98%Sigma-Aldrich
4-Methoxyphenylboronic acid>98%Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)99%Strem Chemicals
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Fisher Scientific
1,4-DioxaneAnhydrous, >99.8%Acros Organics
Deionized Water18.2 MΩ·cmIn-house
Ethyl AcetateACS GradeVWR
Saturated Sodium Bicarbonate SolutionACS GradeLabChem
Brine (Saturated NaCl Solution)ACS GradeLabChem
Anhydrous Magnesium Sulfate (MgSO₄)>98%Sigma-Aldrich
Silica Gel230-400 meshSorbent Tech.
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a flame-dried 50 mL Schlenk flask, add this compound (1.0 equiv., e.g., 286 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 equiv., 182 mg, 1.2 mmol), and potassium carbonate (2.0 equiv., 276 mg, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of Argon, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv., 58 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with Argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The mixture will be a suspension.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting bromopyrimidine.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid or oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent to afford the pure final compound.

Characterization of the Synthesized Inhibitor

Thorough characterization is essential to confirm the identity, structure, and purity of the final compound.[13] This validation is a prerequisite for reliable biological testing.

Expected Analytical Data for the Novel Inhibitor
AnalysisExpected Result
Product Name 5-(4-methoxyphenyl)-2-(piperidin-4-yloxy)pyrimidine
Molecular Formula C₁₆H₁₉N₃O₂
Molecular Weight 285.34 g/mol
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ ~8.4 (s, 2H, pyrimidine-H), ~7.5 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~5.3 (m, 1H, piperidine-CH), ~3.8 (s, 3H, OCH₃), ~3.6 (m, 2H, piperidine-CH₂), ~3.3 (m, 2H, piperidine-CH₂), ~2.1 (m, 2H, piperidine-CH₂), ~1.8 (m, 2H, piperidine-CH₂)
Mass Spec (ESI+) m/z = 286.15 [M+H]⁺
Purity (HPLC) >95%

Biological Evaluation: In Vitro Kinase Inhibition Assay

An in vitro kinase activity assay is performed to determine the potency of the synthesized compound by measuring its half-maximal inhibitory concentration (IC₅₀). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[14]

G A Prepare Serial Dilution of Inhibitor B Add Inhibitor and Kinase to 384-well Plate A->B C Pre-incubate to Allow Inhibitor Binding B->C D Initiate Reaction (Add Substrate/ATP) C->D E Kinase Reaction (Incubate at 30°C) D->E F Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) F->G H Measure Luminescence (Plate Reader) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow for the in vitro luminescence-based kinase assay.

Protocol for Luminescence-Based Kinase Assay
  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create an 11-point, 3-fold serial dilution in DMSO.

  • Reaction Setup: In a 384-well white plate, perform the following additions:

    • 1 µL of serially diluted inhibitor or DMSO control.

    • 2 µL of kinase solution (e.g., SRC kinase in kinase assay buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add 2 µL of the substrate/ATP mixture (containing appropriate peptide substrate and ATP at its Kₘ concentration) to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO-only control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Representative Data
CompoundTarget Kinase (SRC) IC₅₀ (nM)Off-Target Kinase (EGFR) IC₅₀ (nM)
Novel Inhibitor 25>5,000
Staurosporine (Positive Control) 812

Conclusion

The this compound scaffold proves to be an exceptionally valuable starting point for the synthesis of novel kinase inhibitors. The protocols outlined in this guide demonstrate a reliable and efficient workflow for generating and evaluating these compounds. The strategic use of palladium-catalyzed cross-coupling allows for the creation of a diverse library of inhibitors tailored to specific kinase targets, particularly those amenable to a Type II binding mode. The combination of robust synthetic chemistry, detailed characterization, and quantitative biological assays provides a solid foundation for drug discovery programs aimed at developing the next generation of targeted therapeutics.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine.
  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]

  • BenchChem. Application Notes and Protocols for Kinase Activity Assays.
  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. National Institutes of Health. Available at: [Link]

  • BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Stoddard, C. I., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. JoVE. Available at: [Link]

  • Springer Protocols. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Available at: [Link]

  • Wang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, T., et al. (2022). Advances in reversible covalent kinase inhibitors. National Institutes of Health. Available at: [Link]

  • Manetti, F. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Available at: [Link]

  • Zhang, T., et al. (2022). Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. National Institutes of Health. Available at: [Link]

  • Alam, M. M., et al. (2022). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. Chemical structure of type II kinase inhibitors. Available at: [Link]

  • Li, D., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]

  • Wang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Institutes of Health. Available at: [Link]

  • ResearchGate. Can anyone suggest a protocol for a kinase assay?. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]

  • Fiedler, L., et al. (2022). Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. MDPI. Available at: [Link]

  • Li, D., et al. (2023). Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • ResearchGate. (PDF) Advance in Reversible Covalent Kinase Inhibitors. Available at: [Link]

  • Li, D., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Zuccotto, F., et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. National Institutes of Health. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Available at: [Link]

  • Tsai, T., et al. (2015). Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors. MDPI. Available at: [Link]

  • Bantscheff, M., et al. (2005). Characterisation of kinase-selective inhibitors by chemical proteomics. PubMed. Available at: [Link]

  • Veyron, S., et al. (2024). Identification and structural characterization of small molecule inhibitors of PINK1. National Institutes of Health. Available at: [Link]

  • Waters Corporation. (2023). Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. Available at: [Link]

  • BenchChem. An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]

  • Billingsley, K. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

  • BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole.
  • BenchChem. Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks: Application Notes and Protocols.
  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Institutes of Health. Available at: [Link]

  • Technical University of Munich. Identifying small molecule probes for kinases by chemical proteomics. Available at: [Link]

  • MtoZ Biolabs. Small Molecule Actives Identification and Quantification. Available at: [Link]

  • Thompson, M., et al. (2004). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Royal Society of Chemistry. Available at: [Link]

  • Wang, Z., et al. (2015). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. Available at: [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Available at: [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(Piperidin-4-yloxy)pyrimidine Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds are considered "privileged" for their recurring appearance in a multitude of biologically active compounds. The pyrimidine ring is one such structure, forming the core of numerous FDA-approved drugs, particularly kinase inhibitors used in oncology.[1][2] Similarly, the piperidine motif is a cornerstone in drug design, enhancing physicochemical properties like solubility and metabolic stability.[3] The convergence of these two fragments in the form of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine creates a uniquely valuable building block for drug discovery.[4] The bromine atom at the 5-position serves as a versatile synthetic handle, enabling the strategic introduction of diverse molecular complexity through palladium-catalyzed cross-coupling reactions—a class of transformations that has revolutionized the synthesis of pharmaceuticals and complex organic molecules.[5][6]

This technical guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the mechanistic rationale behind experimental choices and provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Core Mechanistic Principles: The Palladium(0)/Palladium(II) Catalytic Cycle

The remarkable efficacy of palladium-catalyzed cross-coupling reactions stems from a predictable and elegant catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[7][8] Understanding this fundamental pathway is critical for troubleshooting and optimizing reactions. The cycle universally consists of three key elementary steps:

  • Oxidative Addition: The cycle begins when the active, coordinatively unsaturated Pd(0) catalyst inserts itself into the carbon-bromine bond of the aryl halide (our substrate), forming a square-planar Pd(II) intermediate. This is often the rate-determining step of the reaction.[9]

  • Transmetalation: The second coupling partner, an organometallic nucleophile (e.g., an organoboron, organotin, or organozinc compound), transfers its organic group to the palladium(II) center, displacing the halide. This step regenerates the metal salt byproduct.[10]

  • Reductive Elimination: The two organic fragments now bound to the palladium center couple together, forming the new carbon-carbon or carbon-heteroatom bond. This step expels the final product and regenerates the active Pd(0) catalyst, which can then re-enter the cycle.[11][12]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Pd0 Pd(0)L_n PdII_Aryl R¹-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition PdII_Coupled R¹-Pd(II)L_n-R² PdII_Aryl->PdII_Coupled Transmetalation PdII_Coupled->Pd0 Reductive Elimination Product Product (R¹-R²) PdII_Coupled->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->PdII_Aryl Organometallic Organometallic (R²-M) Organometallic->PdII_Coupled

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, celebrated for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[9] It is the method of choice for creating biaryl and heteroaryl-aryl linkages, which are common motifs in pharmacologically active molecules.[1]

Causality Behind Component Selection:

  • Catalyst & Ligand: While tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic choice, modern drug discovery often employs more robust systems. Pre-catalysts like Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or palladacycles are highly effective.[12] These advanced ligands accelerate the rate-limiting oxidative addition and promote the final reductive elimination step, leading to higher efficiency and broader substrate scope.[13]

  • Base: The base is not merely a spectator; it is crucial for activating the organoboron species. It reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[11][14] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact yield, with stronger bases often required for less reactive coupling partners.[15]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard.[16] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv.)

  • Potassium phosphate, tribasic (K₃PO₄, 3.0 equiv.)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100~90
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O90~85
3-Pyridylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/EtOH/H₂O95~78

Table 1: Representative conditions and expected yields for Suzuki-Miyaura couplings.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The formation of carbon-nitrogen bonds is fundamental to pharmaceutical synthesis. The Buchwald-Hartwig amination has become the preeminent method for this transformation, offering a broad scope for coupling aryl halides with a vast array of primary and secondary amines.[5][17][18]

Causality Behind Component Selection:

  • Catalyst & Ligand: This reaction is highly dependent on the ligand. The development of sterically hindered, electron-rich biaryl phosphine ligands by the Buchwald group (e.g., Xantphos, BrettPhos) was a watershed moment.[19] These ligands promote the challenging C-N reductive elimination from the Pd(II) center and prevent catalyst decomposition.[20]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex), which is a critical step in the catalytic cycle.[20][21] Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices. Weaker bases like carbonates are generally ineffective.[22]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation A 1. Add solid reagents to flame-dried Schlenk flask: - Aryl Bromide - Amine - Base (e.g., NaOt-Bu) - Catalyst/Ligand B 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Add Anhydrous Solvent (e.g., Toluene) B->C D 4. Heat to Reaction Temp (e.g., 110 °C) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool and Quench (e.g., with water or NH₄Cl) E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry, Concentrate, and Purify (Column Chromatography) G->H

Figure 2: Standard experimental workflow for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol describes the C-N coupling of the title compound with morpholine, a common secondary amine.

Materials:

  • This compound (1.0 equiv.)

  • Morpholine (1.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv.)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 equiv.)

  • Sodium tert-butoxide (NaOt-Bu, 2.0 equiv.)

  • Toluene (Anhydrous)

Procedure:

  • Reaction Setup: In a glovebox or on a Schlenk line, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a dry reaction tube or flask. Add this compound.

  • Inert Atmosphere: Seal the vessel, remove from the glovebox (if used), and establish an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous toluene, followed by the dropwise addition of morpholine via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring. The reaction is often complete within 2-8 hours.

  • Monitoring: Follow the consumption of the starting material by LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding water. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash chromatography.

Amine PartnerLigandBaseSolventTemp (°C)Yield (%)
MorpholineXantphosNaOt-BuToluene110~92
AnilineBrettPhosLHMDSDioxane100~88
n-ButylamineRuPhosCs₂CO₃t-BuOH100~85

Table 2: Representative conditions for Buchwald-Hartwig aminations.

Application 3: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling provides a powerful and direct route to synthesize alkynyl-substituted aromatics and heteroaromatics by coupling a terminal alkyne with an aryl halide.[23] This reaction is unique among the common cross-couplings as it employs a dual catalytic system.

Causality Behind Component Selection:

  • Dual Catalysis: The reaction relies on a palladium catalyst to perform the standard oxidative addition/reductive elimination and a copper(I) co-catalyst (typically CuI). The role of the copper is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[23] This species is more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne, allowing it to coordinate to the copper(I) salt, and also acts as a scavenger for the HBr generated during the reaction. Often, the amine can be used as the solvent or co-solvent with THF or DMF.[24]

  • Atmosphere: A strictly inert atmosphere is critical. Oxygen can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), a major side reaction that consumes the alkyne and complicates purification.[23]

Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 equiv.)

  • Phenylacetylene (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.)

  • Copper(I) iodide (CuI, 0.06 equiv.)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, Anhydrous)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF and anhydrous Et₃N (typically a 2:1 v/v ratio). Degas the solution by bubbling argon through it for 15-20 minutes.

  • Alkyne Addition: Add phenylacetylene dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete as judged by TLC/LC-MS (typically 3-16 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to afford the 5-alkynylpyrimidine product.

Alkyne PartnerCatalyst SystemBase/SolventTemp (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THF25-50~89
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPEA / DMF60~95
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃N / THF25~80

Table 3: Representative conditions for Sonogashira couplings.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base (Suzuki/Buchwald).3. Poor quality or decomposed reagents (e.g., boronic acid).1. Ensure a rigorously inert atmosphere; use fresh, high-quality catalyst and ligands.2. Screen stronger bases (e.g., move from K₂CO₃ to K₃PO₄ or NaOt-Bu).3. Use fresh reagents; check boronic acid for decomposition (trimerization to boroxine).
Formation of Palladium Black Catalyst decomposition and aggregation.1. Increase ligand-to-palladium ratio.2. Use a more robust/sterically hindered ligand.3. Ensure proper degassing and anhydrous conditions.
Debromination of Starting Material Reductive cleavage of the C-Br bond.1. Lower the reaction temperature.2. Use a less electron-rich ligand.3. Ensure the coupling partner is sufficiently reactive for transmetalation to outcompete decomposition pathways.
Homocoupling of Coupling Partner 1. (Suzuki) Oxidative conditions leading to boronic acid homocoupling.[11]2. (Sonogashira) Oxygen promoting Glaser coupling.1. Rigorously degas all solvents and maintain a strict inert atmosphere.2. For Sonogashira, ensure the reaction is completely free of oxygen.

Table 4: A guide to troubleshooting common cross-coupling problems.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH).

  • Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. Thieme Connect.

  • The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development. Benchchem.

  • Cross-Coupling Reaction Guide. Sigma-Aldrich.

  • A Review on Palladium Catalyzed Coupling Reactions. IJPCSONLINE.COM.

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate.

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate.

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

  • CROSS-COUPLING reactions - everything YOU need to know! YouTube.

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data.

  • 2-(Piperidin-4-Yloxy)Pyrimidine Dihydrochloride. Chem-Impex.

  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. YouTube.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Buchwald–Hartwig amination. Wikipedia.

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate.

  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Benchchem.

  • 2-(Piperidin-4-Yloxy)Pyrimidine Dihydrochloride. Biosynth.

  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health (NIH).

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints.

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. International Journal of Health Sciences.

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate.

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace by Typeset.

  • Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Benchchem.

  • Heck Reaction. Chemistry LibreTexts.

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Arkivoc.

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH).

  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar.

  • A Convenient Procedure for Sonogashira Reactions Using Propyne. Thieme.

  • Palladium-catalyzed cross-coupling reactions in total synthesis. National Institutes of Health (NIH).

Sources

Application Notes & Protocols: Strategic Derivatization of the Piperidine Ring in 5-Bromo-2-(piperidin-4-yloxy)pyrimidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine heterocycle is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent N-heterocyclic scaffolds in FDA-approved pharmaceuticals.[1][2][3] Its ubiquity stems from a combination of favorable properties: a three-dimensional, sp³-rich geometry that allows for precise vectoral exits to probe biological space, metabolic stability, and the ability to modulate physicochemical properties such as lipophilicity and basicity.[4] The piperidine ring is a key component in drugs targeting a vast range of conditions, including central nervous system disorders, cancer, and infectious diseases.[4][5]

The compound 5-Bromo-2-(piperidin-4-yloxy)pyrimidine serves as a high-value starting material in drug discovery programs.[6][7] This scaffold integrates three key features for library synthesis:

  • A pyrimidine ring , a common pharmacophore that can engage in hydrogen bonding and aromatic interactions.

  • A bromine atom on the pyrimidine, which provides a handle for further diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira).

  • A piperidine ring with an available secondary amine, which is the focal point of this guide.

The secondary amine of the piperidine is a potent nucleophile and a key site for modification. Functionalization at this position allows for the systematic modulation of a molecule's properties to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This document provides detailed protocols for four robust and widely applicable methods for derivatizing this piperidine nitrogen.

Core Derivatization Strategies: A Mechanistic Overview

The derivatization of the secondary amine in this compound can be achieved through several reliable synthetic transformations. The choice of method depends on the desired substituent and the overall synthetic strategy.

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Reagents / Conditions A This compound B N-Alkylation A->B Direct Substitution C N-Acylation A->C Nucleophilic Acyl Substitution D Reductive Amination A->D Imine/Iminium Formation & Reduction E N-Arylation A->E Metal-Catalyzed Cross-Coupling F R-X (Alkyl Halide) Base (K₂CO₃, DIPEA) B->F G RCOCl or (RCO)₂O Base (Et₃N, Pyridine) C->G H RCHO or RC(O)R' Reducing Agent (NaBH(OAc)₃) D->H I Ar-X (Aryl Halide) Pd or Cu Catalyst, Ligand, Base E->I

Sources

Application Notes and Protocols for the N-Alkylation of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract: This document provides a comprehensive technical guide for the N-alkylation of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine, a key heterocyclic scaffold in contemporary drug discovery. We present two field-proven, robust protocols: Direct N-Alkylation via Nucleophilic Substitution and N-Alkylation via Reductive Amination . This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure successful synthesis and purification of N-alkylated pyrimidine derivatives.

Introduction: The Significance of N-Alkylated Piperidinyl-Pyrimidines

The pyrimidine ring is a privileged pharmacophore, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its prevalence in nature, most notably as a component of nucleic acids, underscores its fundamental role in biological systems.[1] In medicinal chemistry, the strategic modification of such scaffolds is paramount for optimizing pharmacological profiles.

The N-alkylation of piperidine rings, particularly when linked to a pharmacologically relevant core like 5-bromo-pyrimidine, is a critical step in modulating a compound's potency, selectivity, lipophilicity, and pharmacokinetic properties.[2][3] The substituent introduced on the piperidine nitrogen can establish new binding interactions with biological targets, transforming a simple building block into a potent drug candidate. This compound is a versatile starting material, offering a reactive secondary amine on the piperidine moiety for a wide array of chemical transformations.[4][5][6][7]

This guide details two primary synthetic routes for its N-alkylation, chosen for their reliability, scalability, and broad substrate scope.

Mechanistic Overview: Pathways to N-Alkylation

The choice between direct alkylation and reductive amination is governed by the nature of the desired alkyl group, the availability of starting materials, and functional group tolerance.

Direct N-Alkylation

This classical method involves the direct reaction of the secondary amine with an alkyl halide (or sulfonate). The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent in an SN2 reaction. A base is required to neutralize the acidic proton generated during the reaction, driving the equilibrium towards the product. A common challenge is over-alkylation, where the newly formed tertiary amine reacts further to produce a quaternary ammonium salt; this can be minimized by the slow addition of the alkylating agent.[8][9]

Reductive Amination

Reductive amination is a milder and often more versatile method that avoids the issue of over-alkylation.[8] The process begins with the condensation of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion.[2][3] This electrophilic intermediate is then reduced in situ by a selective hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective as it is mild enough not to reduce the starting carbonyl compound but is highly reactive towards the iminium ion.[2] This method is exceptionally useful for introducing complex and functionally diverse substituents.

Experimental Workflows and Protocols

The following diagram outlines the two primary synthetic pathways described in this guide.

G cluster_start Starting Material cluster_p1 Pathway 1: Direct Alkylation cluster_p2 Pathway 2: Reductive Amination cluster_end Final Product Start This compound P1_Step1 1. Add Base (e.g., K₂CO₃) 2. Add Alkyl Halide (R-X) Start->P1_Step1 S_N2 P2_Step1 1. Add Aldehyde/Ketone (R-C=O) (Iminium Formation) Start->P2_Step1 Condensation P1_Step2 Reaction & Monitoring P1_Step1->P1_Step2 P1_Step3 Work-up & Purification P1_Step2->P1_Step3 End 5-Bromo-2-((1-alkyl-piperidin-4-yl)oxy)pyrimidine P1_Step3->End P2_Step2 2. Add Reducing Agent (e.g., NaBH(OAc)₃) P2_Step1->P2_Step2 Reduction P2_Step3 Work-up & Purification P2_Step2->P2_Step3 P2_Step3->End

Caption: General experimental workflow for the N-alkylation of this compound.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol is well-suited for simple alkyl groups (e.g., methyl, ethyl, benzyl) using corresponding alkyl halides.

Materials and Reagents:

Reagent/MaterialPurpose
This compoundStarting Material
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)Alkylating Agent (1.1 - 1.2 eq)
Potassium Carbonate (K₂CO₃) or DIPEABase (2.0 - 3.0 eq)
Anhydrous Acetonitrile (MeCN) or DMFReaction Solvent
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)Extraction Solvent
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)Aqueous Wash
BrineAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Silica GelColumn Chromatography Stationary Phase
Round-bottom flask, stir bar, condenserReaction Apparatus
TLC plates, UV lampReaction Monitoring

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M.

  • Addition of Alkylating Agent: While stirring vigorously at room temperature, add the alkyl halide (1.1 eq) dropwise to the suspension. For highly reactive alkylating agents, consider cooling the reaction to 0 °C before addition.

  • Reaction: Heat the reaction mixture to an appropriate temperature (room temperature to 70 °C, depending on the reactivity of the alkyl halide) and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC).[9]

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ and brine.[2][10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol is ideal for introducing a wider variety of functional groups via aldehydes and ketones.

Materials and Reagents:

Reagent/MaterialPurpose
This compoundStarting Material
Aldehyde or KetoneAlkylating Precursor (1.1 - 1.2 eq)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reducing Agent (1.5 eq)
Anhydrous Dichloromethane (DCM) or DCEReaction Solvent
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)Quenching and Aqueous Wash
BrineAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Silica GelColumn Chromatography Stationary Phase
Round-bottom flask, stir barReaction Apparatus

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).

  • Solvent Addition: Dissolve the components in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes.[2]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction is typically exothermic and may require cooling with a water bath.[2]

  • Reaction: Continue stirring at room temperature for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).[2]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to obtain the desired N-alkylated derivative.

Data Summary and Characterization

Successful synthesis should be confirmed by standard analytical techniques.

Typical Reaction Parameters:

ParameterDirect Alkylation (Example: Benzylation)Reductive Amination (Example: with Acetone)
Starting Material 1.0 eq1.0 eq
Reagent Benzyl Bromide (1.1 eq)Acetone (1.5 eq)
Base/Reducer K₂CO₃ (2.5 eq)NaBH(OAc)₃ (1.5 eq)
Solvent Acetonitrile (MeCN)Dichloromethane (DCM)
Temperature 60 °CRoom Temperature
Time 4-8 hours12-16 hours
Typical Yield 75-90%80-95%

Characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the successful addition of the alkyl group.

  • LC-MS: To verify the molecular weight of the product and assess its purity.

  • HPLC: To determine the purity of the final compound, with many derivatives expected to have a purity >95%.[11]

Safety and Handling Precautions

All experiments should be conducted in a well-ventilated fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

  • Reagent Handling:

    • This compound and its derivatives may cause skin and eye irritation. Avoid inhalation and direct contact.[12][14]

    • Alkylating agents (e.g., alkyl halides) are often toxic, corrosive, and lachrymatory. Handle with extreme care.

    • Sodium triacetoxyborohydride reacts with water to release flammable gas. Handle in a dry environment and quench carefully.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature; low reactivity of the alkylating agent.Increase reaction time and/or temperature. For direct alkylation, switch to a more reactive halide (e.g., iodide instead of bromide). Ensure reagents are pure and anhydrous.
Over-alkylation (Direct Method) Alkylating agent added too quickly; reaction temperature too high.Add the alkylating agent slowly using a syringe pump.[9] Ensure the piperidine is not in excess at the start.[9] Use a hindered base to minimize side reactions.[10]
Low Yield Suboptimal reaction conditions; product loss during work-up or purification.Re-optimize stoichiometry and temperature. Ensure complete extraction during work-up. Select an appropriate eluent system for chromatography to avoid product loss on the column.
Purification Difficulties Product is highly polar or co-elutes with impurities.For highly polar products, consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or a more polar solvent system (e.g., MeOH in DCM).[15] Recrystallization may also be an option.[15]

References

  • BenchChem (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • BenchChem (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • PMC, NIH. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
  • MedchemExpress.com. Safety Data Sheet.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. J. Soc. Ouest-Afr. Chim.
  • 5-Bromo-2-chloropyrimidine Safety Data Sheet. (2025).
  • ChemicalBook (2025). 5-BROMO-2-(METHYLTHIO)PYRIMIDINE - Safety Data Sheet.
  • BenchChem (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • ResearchGate (2017). Procedure for N-alkylation of Piperidine?.
  • BLDpharm. This compound.
  • AK Scientific, Inc. 2-Chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride Safety Data Sheet.
  • Chemrio. This compound.
  • Sunway Pharm Ltd. This compound.
  • BenchChem (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
  • BenchChem (2025). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.
  • Sinfoo Biotech. This compound.
  • BenchChem (2025). Application Notes and Protocols for N-Alkylation of 4-Piperidinecarboxamide.
  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. (n.d.). SciSpace.
  • Hari, K. N., Poojary, B., & G, K. C. (2022). Design, synthesis and evaluation of new alkylated pyrimidine derivatives as antibacterial agents. ResearchGate.

Sources

Application Notes and Protocols for the Purification of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine, a key intermediate in pharmaceutical synthesis. The inherent structural characteristics of this molecule, namely the basic piperidine nitrogen and the electron-rich pyrimidine ring, present unique challenges for achieving high purity. This document outlines a systematic approach to purification, leveraging various chromatography techniques including flash chromatography, preparative High-Performance Liquid Chromatography (HPLC), and orthogonal purification strategies. The protocols herein are designed to be robust and scalable, providing researchers, scientists, and drug development professionals with the necessary tools for efficient and effective purification.

Introduction: The Purification Challenge

This compound is a heterocyclic compound whose purification is often complicated by the presence of closely related impurities from its synthesis. These can include starting materials, regioisomers, and byproducts of bromination. The basic nature of the piperidine moiety can lead to peak tailing and poor resolution on standard silica gel chromatography due to strong interactions with acidic silanol groups. Therefore, a carefully considered purification strategy is paramount.

The selection of an appropriate purification technique is contingent on the scale of the purification, the nature of the impurities, and the desired final purity. This guide will explore the most effective chromatographic methods to address these challenges.

Understanding the Molecule: Physicochemical Properties

A successful purification strategy begins with an understanding of the target molecule's properties.

PropertyImplication for Chromatography
Basic Piperidine Nitrogen Prone to strong interaction with acidic silica, potentially causing peak tailing. Requires mobile phase modifiers or alternative stationary phases.
Bromopyrimidine Moiety Provides a chromophore for UV detection in HPLC. The bromine atom increases the molecular weight and can influence retention.
Polarity The molecule possesses moderate polarity, making it amenable to both normal-phase and reversed-phase chromatography.
Potential for Chirality While the parent molecule is achiral, derivatives may be chiral, necessitating chiral separation techniques.[1]

Chromatographic Strategies for Purification

Flash Chromatography: The First Line of Purification

Flash chromatography is a rapid and cost-effective technique for the initial purification of multi-gram quantities of crude product.[2][3] Given the basic nature of this compound, modifications to standard silica gel chromatography are often necessary to achieve good separation.

This protocol is designed to mitigate the peak tailing caused by the interaction of the basic piperidine nitrogen with silica gel.

Objective: To achieve >95% purity of the target compound from a crude reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (40-63 µm particle size)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Flash chromatography system with UV detector

  • Collection tubes

Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of DCM. If the product is not fully soluble, a small amount of MeOH can be added. For highly insoluble material, a "dry loading" technique is recommended where the crude product is adsorbed onto a small amount of silica gel.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM) and pack the column.

  • Equilibration: Equilibrate the column with the starting mobile phase (e.g., 100% DCM with 0.1% TEA) for at least 3 column volumes. The triethylamine deactivates the acidic silanol groups on the silica surface.[4]

  • Elution:

    • Initial Elution: Begin with 100% DCM + 0.1% TEA.

    • Gradient Elution: Gradually increase the polarity by introducing methanol. A typical gradient would be from 0% to 10% MeOH in DCM (with 0.1% TEA constant) over 20 column volumes.[4]

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the pure fractions.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Expected Results: This method should yield the target compound with a purity of >95%, free from major impurities. The use of triethylamine is crucial for obtaining symmetrical peaks.

Preparative HPLC: For High Purity Requirements

For applications requiring very high purity (>99%), such as in late-stage drug development, preparative HPLC is the method of choice. Both normal-phase and reversed-phase HPLC can be employed.

Reversed-phase chromatography separates molecules based on their hydrophobicity. It is often the preferred method for purifying polar to moderately polar compounds.[5]

Objective: To achieve >99.5% purity of this compound.

Materials:

  • Partially purified this compound (from flash chromatography)

  • C18 silica gel stationary phase column

  • Solvents: Acetonitrile (ACN), Water, Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • Preparative HPLC system with a UV detector

  • Collection vessels

Methodology:

  • Sample Preparation: Dissolve the sample in a solvent mixture that is weaker than the initial mobile phase (e.g., a higher percentage of water) to ensure sharp injection bands.

  • Column and Mobile Phase Selection: A C18 column is a good starting point. The mobile phase will typically consist of an aqueous component and an organic modifier. The addition of an acid like formic acid or TFA is essential to protonate the piperidine nitrogen, which improves peak shape and retention.[5]

  • Method Development (Analytical Scale): First, develop the separation method on an analytical HPLC system to determine the optimal gradient.

  • Scaling to Preparative HPLC:

    • Column: Select a preparative column with the same stationary phase as the analytical column.

    • Flow Rate: Adjust the flow rate according to the column diameter.

    • Injection Volume: Calculate the appropriate injection volume based on the column loading capacity.

  • Purification Run:

    • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95% Water / 5% ACN with 0.1% FA).

    • Gradient Elution: Run a gradient from a low to a high percentage of the organic solvent (e.g., 5% to 95% ACN over 30 minutes).

  • Fraction Collection: Collect the peak corresponding to the target compound.

  • Post-Purification: Analyze the collected fraction for purity. If TFA was used, it may need to be removed through lyophilization or by converting the salt.

Expected Results: This protocol should yield the product with a purity of >99.5%.

ParameterConditionRationale
Stationary Phase C18 SilicaGood retention for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidProtonates the basic nitrogen, improving peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Gradient 5% to 95% B over 30 minProvides good separation of closely eluting impurities.
Detection UV at 254 nmThe pyrimidine ring has a strong UV absorbance.
Orthogonal Chromatography: A Strategy for Complex Mixtures

For particularly challenging separations where a single chromatographic method is insufficient, an orthogonal approach is highly effective.[6][7] This involves using two different chromatographic systems with different separation mechanisms.[8] For this compound, a combination of normal-phase and reversed-phase chromatography is an excellent orthogonal strategy.[6]

Workflow for Orthogonal Purification:

Orthogonal_Workflow Crude Crude Product Flash Normal-Phase Flash Chromatography (Silica, DCM/MeOH/TEA) Crude->Flash Impure_Fractions Impure Fractions Flash->Impure_Fractions Collect Main Peak RP_HPLC Reversed-Phase Prep HPLC (C18, Water/ACN/FA) Pure >99.8% Pure Product RP_HPLC->Pure Impure_Fractions->RP_HPLC Further Purification

Caption: Orthogonal purification workflow.

This two-step process first removes the bulk of the impurities by flash chromatography. The partially purified material is then subjected to reversed-phase HPLC to remove any remaining closely related impurities. This approach significantly increases the probability of achieving very high purity.[9]

Chiral Separations: When Stereochemistry Matters

If the piperidine ring or any substituent on it creates a chiral center, the enantiomers may exhibit different pharmacological activities.[1][10] In such cases, chiral chromatography is necessary to separate the enantiomers.

Key Considerations for Chiral Separations:

  • Stationary Phase: Chiral Stationary Phases (CSPs) are required. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives).

  • Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or reversed-phase conditions can be used, depending on the CSP and the analyte.[11]

  • Detection: If the compound lacks a strong chromophore, derivatization may be necessary for UV detection.[11]

Conclusion

The purification of this compound requires a methodical approach that takes into account the molecule's unique physicochemical properties. For initial, large-scale purification, flash chromatography with a basic modifier is effective. For achieving high purity, reversed-phase preparative HPLC is the preferred method. In cases of complex impurity profiles, an orthogonal combination of normal-phase and reversed-phase chromatography provides a robust solution. By following the detailed protocols and understanding the principles outlined in this guide, researchers can consistently achieve the desired purity of this important pharmaceutical intermediate.

References

  • BenchChem Technical Support Team. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
  • Qian, M., & Xu, B. (n.d.).
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Korfmacher, W. A. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
  • United States Patent US2982771A. (1961). Purification of heterocyclic organic nitrogen compounds.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Park, H., & Greene, K. (2025). A Modular Approach to Trisubstituted Chiral Piperidines. Organic Letters.
  • Grogan, G., & Le-Dall, M. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society.
  • BOC Sciences. (n.d.). Advanced Strategies in Heterocyclic Compound Synthesis.
  • Interchim. (n.d.).
  • Agilent Technologies. (2010). Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development.
  • ResearchGate. (2025). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances.
  • Heterocycles. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
  • Myznikov, L. V., et al. (2021).
  • Massachusetts Institute of Technology. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc.
  • Jafari, M. H., et al. (2022). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. ACS Central Science.
  • Patsnap. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • ResearchGate. (2025).
  • Organic Syntheses. (2025).
  • Sunway Pharm Ltd. (n.d.). This compound.
  • SiliCycle. (n.d.). ResiPure™.
  • Amerigo Scientific. (n.d.). 5-Bromo-2-piperidin-1-ylpyrimidine.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

Sources

One-pot synthesis involving 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the One-Pot Synthesis of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine: Application Notes and Protocol

Authored by a Senior Application Scientist

Introduction: The Significance of this compound in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the structures of purines and pyrimidines in DNA and RNA.[1][2] This versatile heterocycle is found in a wide array of drugs, including antiviral, anticancer, and antibacterial agents.[1][2] this compound, in particular, is a valuable building block for the synthesis of complex molecules in drug discovery programs.[3][4] The presence of the bromine atom at the 5-position and the piperidin-4-yloxy group at the 2-position provides two distinct points for further chemical modification, allowing for the exploration of a diverse chemical space in the search for novel therapeutics.

This document provides a detailed application note and a robust protocol for the one-pot synthesis of this compound. The protocol is designed for researchers and scientists in the field of drug development, offering a streamlined and efficient method that minimizes intermediate isolation steps, thereby saving time and resources.

Reaction Principle: A One-Pot Nucleophilic Aromatic Substitution (SNAr)

The one-pot synthesis of this compound is predicated on the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further activated by the presence of two nitrogen atoms, makes it susceptible to attack by nucleophiles. In this synthesis, the starting material, 5-bromo-2-chloropyrimidine, possesses two halogen atoms.[5][6] The chlorine atom at the 2-position is more labile and thus more susceptible to nucleophilic displacement than the bromine atom at the 5-position.

The reaction proceeds via the deprotonation of the hydroxyl group of 4-hydroxypiperidine by a suitable base to form a potent nucleophile, the corresponding alkoxide. This alkoxide then attacks the electron-deficient carbon at the 2-position of the 5-bromo-2-chloropyrimidine ring, displacing the chloride ion and forming the desired ether linkage. This is analogous to the well-established Williamson ether synthesis.[7][8]

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the one-pot synthesis of this compound.

G cluster_prep Reaction Setup cluster_reaction One-Pot Synthesis cluster_workup Work-up and Isolation cluster_purification Purification and Characterization A Combine 4-hydroxypiperidine, base (e.g., NaH), and anhydrous solvent (e.g., DMF or THF) in a reaction vessel. B Stir at 0 °C to room temperature to form the alkoxide. A->B Deprotonation C Add a solution of 5-bromo-2-chloropyrimidine in the same anhydrous solvent. B->C D Heat the reaction mixture (e.g., 60-80 °C) and monitor progress by TLC or LC-MS. C->D S_NAr Reaction E Cool the reaction mixture and quench with water or a saturated aqueous solution of NH4Cl. D->E F Extract the product with an organic solvent (e.g., ethyl acetate). E->F G Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. F->G H Purify the crude product by flash column chromatography. G->H I Characterize the final product by ¹H NMR, ¹³C NMR, and MS. H->I

Caption: Workflow for the one-pot synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for nucleophilic aromatic substitution on pyrimidine rings.[9] Optimization of reaction conditions may be necessary for specific applications.

Reagents and Equipment
Reagent/EquipmentGradeSupplier
5-Bromo-2-chloropyrimidine≥98%Commercially available
4-Hydroxypiperidine≥98%Commercially available
Sodium hydride (NaH)60% dispersion in mineral oilCommercially available
Anhydrous Dimethylformamide (DMF)≥99.8%Commercially available
Ethyl acetate (EtOAc)ACS gradeCommercially available
HexanesACS gradeCommercially available
Saturated aqueous NH₄Cl solutionN/APrepared in-house
BrineN/APrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeCommercially available
Round-bottom flaskAppropriate sizeStandard laboratory equipment
Magnetic stirrer and stir barN/AStandard laboratory equipment
CondenserN/AStandard laboratory equipment
Heating mantle/oil bathN/AStandard laboratory equipment
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially available
Rotary evaporatorN/AStandard laboratory equipment
Flash chromatography systemN/AStandard laboratory equipment
Step-by-Step Procedure
  • Reaction Setup and Alkoxide Formation:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxypiperidine (1.2 equivalents).

    • Add anhydrous DMF to dissolve the 4-hydroxypiperidine.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

  • Nucleophilic Aromatic Substitution:

    • In a separate flask, dissolve 5-bromo-2-chloropyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the 5-bromo-2-chloropyrimidine solution dropwise to the stirred alkoxide solution at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the pyrimidine ring protons, the piperidine ring protons, and the proton on the carbon bearing the oxygen.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbons in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of this compound (C₉H₁₂BrN₃O, MW: 258.12 g/mol ).[4]

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The use of anhydrous solvents and an inert atmosphere is crucial, as sodium hydride reacts violently with water.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature or time. The use of a stronger base or a different solvent could also be explored.

  • Side Reactions: The formation of byproducts can occur if the reaction temperature is too high or if the starting materials are not pure. Careful monitoring by TLC or LC-MS is recommended.

  • Purification Challenges: If the product is difficult to purify, consider alternative chromatography techniques or recrystallization.

Conclusion

The one-pot synthesis of this compound presented here offers an efficient and streamlined approach for the preparation of this important medicinal chemistry building block. By understanding the underlying principles of nucleophilic aromatic substitution and carefully controlling the reaction conditions, researchers can reliably synthesize this compound in good yield and purity. This protocol serves as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.

References

  • RSC Publishing. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.
  • BLDpharm. (n.d.). 792180-52-0|this compound.
  • Benchchem. (n.d.). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:792180-52-0.
  • PubMed. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 30(13), 2857.
  • ChemicalBook. (2025). Synthesis Methods of 5-Bromo-2-chloropyrimidine.
  • JOCPR. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
  • Enamine. (n.d.). This compound | 792180-52-0.
  • Chemrio. (n.d.). This compound.
  • RSC Publishing. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.
  • ChemicalBook. (n.d.). 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 5-Bromo-2-(piperidin-1-yl)pyrimidine synthesis.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
  • MedchemExpress.com. (n.d.). 5-Bromo-2-chloropyrimidine (Synonyms).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Smolecule. (2023, August 15). Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5.
  • Chemsrc. (2025, August 20). 5-Bromo-2-chloropyrimidine | CAS#:32779-36-5.
  • Appchem. (n.d.). 5-bromo-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine | 2380167-45-1.
  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • SciSpace. (2021, June 25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
  • PMC - PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • Porcheddu, A., Cadoni, R., & De Luca, L. (n.d.). A Fast and Efficient One-Pot Microwave Assisted Synthesis of 1,2,4- Oxadiazoles Variously Di-Substituted. University of Sassari.
  • PMC - NIH. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
  • Alchem Pharmtech. (n.d.). CAS 914347-73-2 | 5-Bromo-2-(piperidin-3-yloxy)pyrimidine.

Sources

Microwave-assisted reactions with 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Microwave-Assisted Cross-Coupling Reactions with 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Abstract

This technical guide provides detailed application notes and optimized protocols for leveraging microwave-assisted organic synthesis (MAOS) in the functionalization of this compound. This versatile building block is of significant interest in medicinal chemistry, and its efficient elaboration is critical for the rapid development of novel molecular entities. We will explore three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document moves beyond simple procedural lists to explain the underlying causality for experimental choices, ensuring that researchers can not only replicate these methods but also adapt them with a high degree of confidence and scientific rigor.

Introduction: The Synergy of a Key Building Block and an Enabling Technology

1.1. The Strategic Value of this compound

The pyrimidine scaffold is a privileged heterocycle in drug discovery, appearing in numerous approved therapeutics. The title compound, this compound, presents two key features for synthetic diversification. The piperidin-4-yloxy group often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The bromine atom at the C5 position serves as a versatile synthetic handle for introducing molecular complexity through modern cross-coupling chemistry.

1.2. The Transformative Power of Microwave-Assisted Synthesis

Palladium-catalyzed cross-coupling reactions are powerful, but can often require long reaction times and high temperatures under conventional heating. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[1] By utilizing dielectric heating, microwaves efficiently and uniformly heat the reaction mixture, leading to a dramatic acceleration of reaction rates.[2] This often results in higher yields, cleaner reaction profiles, and significantly reduced development timelines—a critical advantage in the fast-paced environment of drug development.[3]

This guide provides robust, field-tested protocols that harness the synergy between this key building block and MAOS technology.

cluster_workflow General Microwave Reaction Workflow A 1. Reagent Assembly (Substrate, Catalyst, Ligand, Base) B 2. Add Anhydrous Solvent in Microwave-Safe Vial A->B C 3. Seal Vial & Purge with Inert Gas (Ar/N₂) B->C D 4. Place in Microwave Reactor C->D E 5. Program Parameters (Temp, Time, Power) & Run D->E F 6. Cool Vial to Room Temp E->F G 7. Quench & Workup F->G H 8. Purify Product (e.g., Chromatography) G->H

Figure 1: General experimental workflow for microwave-assisted synthesis.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and heteroaryl-aryl structures due to the stability and low toxicity of the requisite boronic acid reagents.[4] Microwave irradiation dramatically accelerates this transformation, often reducing reaction times from hours to mere minutes.[5][6]

2.1. Mechanistic Rationale and Component Selection

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate complex (formed from the boronic acid and base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

  • Catalyst & Ligand: A combination of a palladium precursor like Pd(OAc)₂ or a pre-catalyst such as XPhosPdG2 with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical.[7] These ligands stabilize the Pd(0) species and promote the oxidative addition and reductive elimination steps, which are often rate-limiting. Using pre-formed catalysts like G2 or G3 palladacycles can ensure efficient generation of the active catalytic species.[4]

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that readily participates in transmetalation.[5]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or Toluene) and water is commonly used. Water is essential for dissolving the inorganic base and facilitating the formation of the boronate.[6]

cluster_inputs Inputs Pd0 Pd(0)L₂ OA Oxidative Addition Complex Pd0->OA Ar-Br TM Transmetalation Complex OA->TM [Ar'B(OH)₃]⁻ Prod Product (Ar-Ar') Prod->Pd0 TM->Prod Reductive Elimination ArX Ar-Br ArBOH Ar'-B(OH)₂ + Base

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

2.2. Optimized Protocol: Suzuki-Miyaura Coupling

  • Vial Preparation: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add this compound (258 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst system, for example, XPhos Pd G2 (20 mg, 0.025 mmol, 2.5 mol%) and additional XPhos ligand (24 mg, 0.05 mmol, 5 mol%). The use of a pre-catalyst/ligand system helps prevent debromination.[4][7]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, 5 mL total volume).

  • Reaction Setup: Seal the vial with a septum cap. Briefly purge the vial with argon or nitrogen gas.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 135°C for 40 minutes with stirring.[8]

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

2.3. Data Summary: Suzuki-Miyaura Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (min)Typical YieldReference
Pd(dppf)Cl₂ (10)-K₂CO₃ (2)Acetone/Toluene/H₂O13020Good[9]
Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)Ethanol10025-40Good-Excellent[5]
XPhos Pd G2 (2.5)XPhos (5)K₂CO₃ (3)Ethanol/H₂O13540Good-Excellent[4][7]
Pd(OAc)₂ (0.1)TPPMSKOH (2)EtOH/H₂O100-1205-15Good-Excellent[6]

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds that are ubiquitous in pharmaceuticals.[10] Microwave assistance significantly enhances the efficiency of this coupling, allowing for rapid synthesis of diverse aryl amines under milder conditions than traditional methods.[11][12]

3.1. Mechanistic Rationale and Component Selection

The mechanism is similar to other cross-couplings but involves the coordination of the amine to the oxidative addition complex, followed by deprotonation by the base to form a palladium-amido complex. Reductive elimination then furnishes the C-N bond.[10]

  • Catalyst & Ligand: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos are highly effective. They facilitate the reductive elimination step, which is often challenging, especially with less nucleophilic amines.[13][14] Pd₂(dba)₃ or Pd(OAc)₂ are common palladium sources.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center. Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are the most common choices.[13]

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.[13]

cluster_inputs Inputs Pd0 Pd(0)L₂ OA Oxidative Addition Complex Pd0->OA Ar-Br Amido Palladium Amido Complex OA->Amido R₂NH, Base Prod Product (Ar-NR₂) Prod->Pd0 Amido->Prod Reductive Elimination ArX Ar-Br Amine R₂NH + Base

Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.

3.2. Optimized Protocol: Buchwald-Hartwig Amination

  • Vial Preparation: In an oven-dried 10 mL microwave-safe vial, add sodium tert-butoxide (144 mg, 1.5 mmol, 1.5 equiv) under an inert atmosphere (e.g., in a glovebox).

  • Reagent Addition: Add this compound (258 mg, 1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), the palladium precursor (e.g., Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%), and the ligand (e.g., XPhos, 19 mg, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction Setup: Seal the vial and remove it from the glovebox.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 150°C for 10-30 minutes with stirring.[11][13]

  • Workup: After cooling, dilute the mixture with ethyl acetate (20 mL) and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl, 15 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the aminated product.

3.3. Data Summary: Buchwald-Hartwig Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (min)Typical YieldReference
Pd(OAc)₂ (2)XPhos (4)KOt-Bu (1.5)Toluene15010Good-Excellent[13]
Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene15010-30Good-Excellent[11]
[Pd(allyl)Cl]₂ (4)TrixiePhos (16)LiOt-Bu (2)Toluene10024 h (conv.)Good[14]

Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira coupling provides a powerful route to connect aryl halides with terminal alkynes, creating structures that are valuable in materials science and as precursors for more complex heterocyclic systems.[15] The reaction typically requires both palladium and copper(I) co-catalysis, although copper-free methods have been developed.[16] Microwave heating provides a rapid and efficient means to drive this reaction to completion.[17]

4.1. Mechanistic Rationale and Component Selection

The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to those previously described. The copper cycle involves the formation of a copper(I) acetylide, which is a highly reactive species that participates in the transmetalation step with the palladium complex.[15]

  • Catalyst System: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard. The palladium catalyst facilitates the main cross-coupling cycle, while copper accelerates the transmetalation step.[18]

  • Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HX formed during the reaction and as a solvent or co-solvent.[16]

  • Solvent: The amine base itself can often serve as the solvent. However, co-solvents like THF or DMF may be employed to ensure solubility of all reaction components.[16]

cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)-Br Pd0->OA Oxidative Addition RE Reductive Elimination OA->RE Transmetalation (from Cu Cycle) RE->Pd0 Output Product (Ar-C≡CR') RE->Output CuX Cu(I)Br CuA Cu(I)-C≡CR' CuX->CuA R'C≡CH + Base CuA->OA R'C≡C-Cu CuA->CuX Input1 Ar-Br Input1->OA Input2 R'C≡CH

Figure 4: Interlinked catalytic cycles of the Sonogashira reaction.

4.2. Optimized Protocol: Sonogashira Coupling

  • Vial Preparation: To a 10 mL microwave-safe vial with a stir bar, add this compound (258 mg, 1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol, 5 mol%), and copper(I) iodide (CuI, 19 mg, 0.1 mmol, 10 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (4 mL) and triethylamine (Et₃N, 0.42 mL, 3.0 mmol, 3.0 equiv). Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Setup: Seal the vial and purge with an inert gas.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at 100-120°C for 15-30 minutes.[17][19]

  • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (25 mL), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

4.3. Data Summary: Sonogashira Conditions

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Typical YieldReference
PdCl₂(PPh₃)₂ (5)CuI (10)Et₃N (3)THF12015-30Good[17][19]
Pd(OAc)₂ (2)- (Cu-free)Et₃N (2.5)[C₈mim][NTf₂]5030Excellent[16]
Pd/MWCNT- (Cu-free)K₂CO₃EtOH/H₂O135-1605Good[17]

Conclusion

This compound is a high-value starting material for the synthesis of novel compounds in drug discovery. The application of microwave-assisted synthesis provides a robust, rapid, and efficient platform for its derivatization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The protocols and insights provided in this guide are designed to empower researchers to accelerate their synthetic campaigns, enabling the exploration of chemical space with greater speed and efficiency. By understanding the rationale behind the selection of catalysts, ligands, bases, and solvents, scientists can confidently apply and adapt these powerful methodologies to their specific research targets.

References

  • Ababri, M., Tikad, A., Akssira, M., Guillaumet, G., & Jismy, B. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1287–1302. [Link][4][7]

  • Yadav, G., & Singh, S. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link][8]

  • Valenti, E. B. (n.d.). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Southern Illinois University Carbondale. [Link][2]

  • Hervé, C., & Len, C. (2015). Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. Frontiers in Chemistry, 3, 11. [Link][20]

  • Jain, S. L., & Jha, A. (2014). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Catalysts, 4(4), 407-443. [Link]

  • Zhang, W., & Luo, G. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry, 3, 11. [Link][9]

  • Degutis, G., et al. (2012). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6’H-spiro[indole-2,2’-piperidin]-6’-one. Chemija, 23(4), 273-280. [Link][5]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link][10]

  • Ploypetch, T., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(51), 50446–50457. [Link][11]

  • Ploypetch, T., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link][12]

  • Ferreira, P. M., et al. (2018). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Catalysts, 8(12), 659. [Link][16]

  • Kategaonkar, A. H., et al. (2010). Microwave assisted synthesis of pyrimido[4,5 d]pyrimidine derivatives in dry media. Ukrainica Bioorganica Acta, 8(1), 59-64. [Link]

  • da Silva, J. G., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(12), 14617–14633. [Link][6]

  • Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2198–2207. [Link][13]

  • Verbitskiy, E. V., et al. (2013). Microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution of hydrogen (SN H) in 5-bromopyrimidine by action of bithiophene and its analogues. Tetrahedron, 69(26), 5427-5437. [Link]

  • Garella, D., et al. (2013). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm, 4(10), 1323-1343. [Link][3]

  • Cravotto, G., & Cintas, P. (2013). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm. [Link][1]

  • ResearchGate. (n.d.). Microwave enhanced Sonogashira coupling. Scientific Diagram. [Link][15]

  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link][4]

  • Ermolat'ev, D. S., & Van der Eycken, E. V. (2015). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 5(1), 1-52. [Link][17]

  • Appukkuttan, P. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Organic Letters. [Link][19]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. [Link][14]

Sources

Application Notes & Protocols: Leveraging 5-Bromo-2-(piperidin-4-yloxy)pyrimidine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient strategy in the generation of novel lead compounds, complementing traditional high-throughput screening (HTS) methodologies.[1][2] Unlike HTS, which screens large libraries of complex molecules, FBDD identifies low molecular weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[3][4] These initial "hits" serve as high-quality starting points that are then optimized through structure-guided chemistry into potent, drug-like candidates.[4][5] This approach offers several advantages, including a more thorough exploration of chemical space, higher hit rates, and the generation of leads with superior physicochemical properties.[1][6] The success of FBDD is underscored by the number of approved drugs that originated from fragment screening campaigns.[5][6]

At the heart of a successful FBDD campaign is a well-curated fragment library. An ideal fragment possesses not only appropriate physicochemical properties (solubility, 3D shape, adherence to the "Rule of Three") but also carries chemical functionality that facilitates rapid and predictable synthetic elaboration.[3] It is in this context that 5-Bromo-2-(piperidin-4-yloxy)pyrimidine emerges as a fragment of significant strategic value.

This guide provides a detailed examination of this compound, outlining its properties as a medicinal chemistry building block and providing detailed protocols for its application in key stages of the FBDD workflow.

Fragment Profile: this compound

CAS: 792180-52-0 Molecular Formula: C9H12BrN3O Molecular Weight: 258.12 g/mol

The structure of this compound combines several features that make it a highly valuable fragment for drug discovery campaigns, particularly those targeting kinases and other ATP-binding proteins where pyrimidine scaffolds are prevalent.[7][8]

FeatureAdvantage in FBDDRationale
Pyrimidine Core Privileged scaffold, H-bond acceptorThe pyrimidine ring is a common motif in many FDA-approved drugs and natural bioactive molecules. Its nitrogen atoms act as excellent hydrogen bond acceptors, frequently engaging with key backbone residues in protein active sites (e.g., the "hinge" region of kinases).[9]
Piperidin-4-yloxy Linker 3D structural complexity, exit vectorThe non-planar piperidine ring provides a three-dimensional architecture that can access deeper pockets and provides defined vectors for chemical elaboration away from the core recognition motif. This is crucial for improving potency and achieving selectivity.[10]
5-Bromo Substituent "Poised" for chemistry, halogen bondingThe bromine atom is the key feature for hit-to-lead optimization. It serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic "growing" of the fragment into unexplored chemical space.[5] Furthermore, bromine can participate in favorable halogen bonding interactions with backbone carbonyls or other electron-rich groups, contributing directly to binding affinity.[11] In X-ray crystallography, its anomalous scattering properties can also aid in the unambiguous identification of the fragment's binding pose.

Application Note 1: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

Workflow Rationale: A typical SPR screen involves injecting a library of fragments over the immobilized target. A positive "hit" is registered as a response unit (RU) change proportional to the amount of bound fragment. To ensure data quality and eliminate false positives, a robust experimental design is critical. This includes using a reference flow cell to subtract non-specific binding and buffer effects, as well as performing dose-response experiments to confirm true binding and determine affinity.

Experimental Workflow: SPR-Based Fragment Screening

FBDD_SPR_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Confirmation cluster_analysis Phase 3: Hit Characterization p1 Immobilize Target Protein on Sensor Chip (e.g., CM5) s1 Primary Screen: Inject Fragments at High Concentration (e.g., 200 µM) p1->s1 p2 Prepare Fragment Library (incl. This compound) in Assay Buffer p2->s1 s2 Identify Initial Hits (Response > Threshold) s1->s2 s3 Dose-Response Analysis: Inject Hits at Multiple Concentrations s2->s3 s4 Calculate Affinity (KD) and Validate Hits s3->s4 a1 Prioritize Hits by Ligand Efficiency (LE) and Kinetics s4->a1 a2 Proceed to Orthogonal Validation (e.g., NMR, X-ray) a1->a2

Caption: Workflow for SPR-based fragment screening.

Protocol 1: SPR Screening for Target X

This protocol describes a primary screen to identify fragments that bind to a hypothetical protein, Target X.

1. Materials & Reagents:

  • Biacore™ SPR instrument (or equivalent)
  • Sensor Chip CM5
  • Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)
  • Target X protein (>95% purity) in 10 mM Sodium Acetate, pH 5.0
  • Assay Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
  • Fragment Library Stock: 10 mM stock of each fragment (including this compound) in 100% DMSO.
  • Fragment Dilution Plates: 96-well or 384-well plates.

2. Procedure:

3. Data Interpretation:

  • A confirmed hit will show a dose-dependent increase in binding response.
  • For this compound, a typical fragment affinity (KD) would be in the high micromolar (µM) to low millimolar (mM) range.
  • Calculate Ligand Efficiency (LE) for each hit to prioritize fragments that exhibit potent binding relative to their size. LE = (1.37 * pKD) / N, where N is the number of non-hydrogen atoms. Hits with LE ≥ 0.3 are generally considered high quality.

Application Note 2: Hit-to-Lead Optimization via Structure-Based Design

Principle: Once a fragment hit like this compound is validated, the next crucial phase is to evolve it into a more potent, lead-like molecule. This process, known as hit-to-lead optimization, relies heavily on structural information, typically obtained from X-ray crystallography or NMR, to guide the synthetic chemistry effort.[16][17]

The strategy for this fragment is "fragment growing," where new chemical groups are added to the initial hit to form additional favorable interactions with the target protein.[5][18] The bromine atom on the pyrimidine ring is the linchpin of this strategy. It serves as a chemically "poised" site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is widely used in medicinal chemistry due to its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.

Workflow Rationale: The process begins by obtaining a high-resolution crystal structure of the target protein in complex with the fragment. Analysis of this structure reveals the binding mode and identifies nearby pockets or channels. A medicinal chemist can then select appropriate boronic acids to "grow" the fragment into these pockets, aiming to pick up new hydrogen bonds, hydrophobic interactions, or other favorable contacts. Each new analog is synthesized and tested to build a Structure-Activity Relationship (SAR) that guides the next design cycle.

Optimization Workflow: From Fragment Hit to Potent Lead

FBDD_Optimization_Workflow cluster_structure Phase 1: Structural Biology cluster_chem Phase 2: Medicinal Chemistry cluster_test Phase 3: Assay & SAR s1 Obtain Co-crystal Structure of Target + Fragment s2 Analyze Binding Pocket & Identify Growth Vectors s1->s2 c1 In Silico Design of Analogs (Virtual Screening of Boronic Acids) s2->c1 c2 Synthesize Analogs via Suzuki Coupling c1->c2 c3 Purify & Characterize New Compounds c2->c3 t1 Measure Affinity (KD/IC50) of New Analogs c3->t1 t2 Build Structure-Activity Relationship (SAR) t1->t2 t3 Iterate Design Cycle t2->t3 t3->c1 New Design Idea

Sources

Application Notes and Protocols for Cell-based Assays of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 5-Bromo-2-(piperidin-4-yloxy)pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The this compound scaffold represents a versatile platform for the development of novel therapeutics. The strategic placement of a bromine atom at the 5-position can enhance binding affinity and selectivity, while the piperidin-4-yloxy linkage provides a key vector for interacting with target proteins and modifying physicochemical properties.

Given the prevalence of pyrimidine derivatives as modulators of critical signaling pathways, compounds based on this scaffold are prime candidates for targeting protein kinases and G-protein coupled receptors (GPCRs), two of the most important classes of drug targets.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish robust cell-based assays for the characterization of this compound derivatives. We will move from foundational cytotoxicity profiling to specific target engagement and downstream functional assays, providing the rationale behind each protocol to ensure scientific integrity and actionable results.

Part 1: Foundational Analysis - Assessing General Cellular Viability

Before investigating specific mechanisms of action, it is crucial to determine the general cytotoxic profile of the synthesized derivatives. This initial screen helps to identify the appropriate concentration range for subsequent, more specific assays and flags compounds with non-specific toxicity. A common and reliable method is the use of an ATP-based luminescence assay. The principle is straightforward: the amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells.[5][6]

Protocol 1: Luminescence-Based Cell Viability Assay

This protocol outlines the use of a commercially available reagent like CellTiter-Glo® (Promega) or a similar equivalent that measures intracellular ATP levels.

Objective: To determine the concentration-dependent effect of this compound derivatives on cell viability and establish an IC50 (half-maximal inhibitory concentration) for cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well or 384-well white, clear-bottom tissue culture plates

  • This compound derivatives dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)

  • Luminometer plate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cell plate and add 100 µL of the medium containing the compounds or vehicle control (medium with DMSO).

    • Incubate for 48-72 hours.

  • ATP Measurement:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add 100 µL of the ATP detection reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.[5]

  • Data Analysis:

    • Subtract the background luminescence (wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized data against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Data Presentation:

DerivativeCytotoxicity IC50 (µM)
Compound A> 50
Compound B12.5
Compound C2.3
Doxorubicin (Control)0.1

Part 2: Target-Based Assays - Interrogating Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology.[7] Many pyrimidine-based compounds are known to be kinase inhibitors. A luminescence-based kinase assay that measures the depletion of ATP during the phosphorylation reaction is a robust method for high-throughput screening.[8][9][10]

Protocol 2: In-Cell Target Engagement Assay (NanoBRET™)

To confirm that the compounds are interacting with a specific kinase inside a living cell, a Bioluminescence Resonance Energy Transfer (BRET) assay is highly recommended. The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a powerful tool for this purpose.[11]

Principle: This assay measures the binding of a test compound to a specific kinase target in live cells. The kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound to the luciferase-tagged kinase, BRET occurs. A test compound that also binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[11]

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep1 Transfect cells with NanoLuc®-Kinase Fusion Vector prep2 Plate cells in 96-well plates prep1->prep2 exec1 Add test compound (Pyrimidine Derivative) exec2 Add NanoBRET™ Tracer and Nano-Glo® Substrate exec1->exec2 exec3 Incubate at 37°C exec2->exec3 exec4 Measure Donor (460nm) and Acceptor (610nm) Emission exec3->exec4 data1 Calculate BRET Ratio (Acceptor/Donor) data2 Plot BRET Ratio vs. Compound Concentration data1->data2 data3 Determine IC50 data2->data3

Caption: NanoBRET™ Target Engagement Assay Workflow.

Step-by-Step Methodology:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-Kinase fusion vector of interest (e.g., NanoLuc®-EGFR) and a carrier DNA using a suitable transfection reagent.

  • Cell Plating and Compound Addition:

    • Twenty-four hours post-transfection, harvest the cells and resuspend them in Opti-MEM.

    • Plate the cells in a 96-well white assay plate.

    • Add the this compound derivatives at various concentrations.

  • Tracer and Substrate Addition:

    • Prepare a working solution of the NanoBRET™ Tracer and the Nano-Glo® Live Cell Substrate in Opti-MEM.

    • Add this solution to all wells.

  • Signal Measurement:

    • Incubate the plate at 37°C, 5% CO2 for 2 hours.

    • Read the plate on a luminometer equipped with two filters to measure the donor emission (460nm) and the acceptor emission (610nm).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the BRET ratios to the vehicle control.

    • Plot the normalized BRET ratio against the compound concentration to determine the IC50 of target engagement.

Hypothetical Data Presentation:

DerivativeTarget KinaseNanoBRET™ IC50 (µM)
Compound AEGFR> 25
Compound BEGFR1.8
Compound CEGFR0.3
Gefitinib (Control)EGFR0.02

Part 3: Functional Assays - Measuring Downstream Signaling

Observing that a compound binds to its target is a critical step, but it's equally important to demonstrate that this binding event translates into a functional cellular response. For kinase inhibitors, this often means a reduction in the phosphorylation of a downstream substrate. For GPCR modulators, this could be a change in second messenger levels like cAMP or calcium.

Protocol 3: High-Content Imaging of Pathway Inhibition

High-content imaging (HCI) is a powerful technology that combines automated microscopy with quantitative image analysis to measure complex cellular events.[12][13][14] This allows for the simultaneous measurement of multiple parameters in a single assay, providing a detailed picture of the compound's effect on a signaling pathway.[14]

Principle: This assay quantifies the inhibition of a signaling pathway by measuring the phosphorylation of a key downstream protein in response to compound treatment. For example, if the target is EGFR, we can measure the phosphorylation of ERK (pERK), a downstream MAPK pathway component.

Signaling Pathway Diagram:

G cluster_pathway MAPK Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK

Caption: Inhibition of the EGFR-MAPK Signaling Pathway.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., A549, which have high EGFR expression) in a 96-well imaging plate (black wall, clear bottom).

    • Allow cells to attach overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with the this compound derivatives for 1 hour.

    • Stimulate the cells with a growth factor (e.g., EGF) for 15 minutes to activate the pathway.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 5% BSA in PBS.

    • Incubate with a primary antibody against the phosphorylated target (e.g., anti-pERK).

    • Wash and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., Hoechst).

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to identify the nuclei (from Hoechst stain) and the cytoplasm.

    • Measure the fluorescence intensity of the pERK signal in the nucleus and/or cytoplasm of each cell.

  • Data Analysis:

    • Calculate the average pERK fluorescence intensity per cell for each treatment condition.

    • Normalize the data to the stimulated control (EGF alone).

    • Plot the normalized intensity against the compound concentration to determine the IC50 for pathway inhibition.

Hypothetical Data Presentation:

DerivativepERK Inhibition IC50 (µM)
Compound A> 25
Compound B2.1
Compound C0.4
Gefitinib (Control)0.03

Conclusion

This application note provides a tiered approach to the cellular characterization of novel this compound derivatives. By systematically progressing from broad cytotoxicity assessment to specific on-target engagement and functional downstream pathway analysis, researchers can build a comprehensive pharmacological profile of their compounds. These detailed protocols, grounded in established scientific principles, offer a robust starting point for any drug discovery program focused on this promising chemical scaffold. The integration of multiple assay formats, including luminescence, BRET, and high-content imaging, ensures a thorough and reliable evaluation of compound activity in a physiologically relevant cellular context.

References

  • Bircan, H. et al. (2019). A Flow Cytometry-Based FRET Assay to Identify and Analyse Protein-Protein Interactions in Living Cells. PLOS One. Available at: [Link]

  • Profacgen. Cell-based Kinase Assays. Available at: [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Available at: [Link]

  • Banning, C. et al. (2010). A flow cytometry-based FRET assay to identify and analyse protein-protein interactions in living cells. PubMed. Available at: [Link]

  • Che, T. et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed. Available at: [Link]

  • ResearchGate. Fast Screening of Protein-Protein Interactions Using Fluorescence Resonance Energy Transfer (FRET-) Based Fluorescence Plate Reader Assay in Live Cells. Available at: [Link]

  • National Center for Biotechnology Information. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Available at: [Link]

  • Uniprot. Fluorescence Resonance Energy Transfer (FRET) Assays: An Insight into Molecular Interactions. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Charles River Laboratories. High Content Imaging Assays. Available at: [Link]

  • Excedr. (2023). An Introduction to High-Content Imaging. Available at: [Link]

  • National Center for Biotechnology Information. Evaluating functional ligand-GPCR interactions in cell-based assays. Available at: [Link]

  • Bio-protocol. A Protocol for a High-Throughput Multiplex Cell Viability Assay. Available at: [Link]

  • Houdusse, A. et al. (2020). In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis. PubMed. Available at: [Link]

  • INDIGO Biosciences. GPCR Signaling Assays. Available at: [Link]

  • Drug Discovery World (DDW). The value of GPCR cell-based assays in drug discovery. Available at: [Link]

  • Mand, P. et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]

  • Larsson, P. et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Available at: [Link]

  • Sygnature Discovery. High Content Imaging and 3D Cultures. Available at: [Link]

  • ARC-Bind. Instruction manual ARC-Lum Protein Kinase Assay Kit. Available at: [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Available at: [Link]

  • PhenoVista Biosciences. Advantages of High-Content Imaging. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. Available at: [Link]

  • Sunway Pharm Ltd. This compound. Available at: [Link]

  • El-Damasy, A. et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Available at: [Link]

  • Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. Available at: [Link]

Sources

In Vitro Kinase Assay for Compounds Derived from 5-Bromo-2-(piperidin-4-yloxy)pyrimidine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Kinase Inhibitor Specificity

The 5-bromo-2-(piperidin-4-yloxy)pyrimidine scaffold represents a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are central regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, inflammation, and autoimmune disorders. Consequently, the development of small molecules that can modulate kinase activity is a cornerstone of modern drug discovery.

Derivatives of the pyrimidine core have shown significant promise as inhibitors of the Janus Kinase (JAK) family.[1][2] The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases that are critical for cytokine signaling.[3] They transduce signals from extracellular cytokines via the JAK-STAT pathway, which plays a pivotal role in immunity, hematopoiesis, and inflammation.[4][5] Given the structural homology of the ATP-binding pocket across the kinome, achieving selectivity for a specific kinase or kinase family is a formidable challenge. Therefore, robust and precise in vitro kinase assays are indispensable tools for characterizing the potency and selectivity of novel compounds derived from scaffolds like this compound.

This technical guide provides detailed protocols for three widely used in vitro kinase assay formats—a luminescence-based assay, a fluorescence polarization assay, and a radiometric assay—all tailored for the evaluation of inhibitors against Janus Kinase 2 (JAK2) as a representative target. The principles and methodologies described herein are broadly applicable to other kinases with appropriate optimization.

The JAK-STAT Signaling Pathway: A Therapeutic Target

The JAK-STAT signaling cascade is initiated when a cytokine binds to its cognate receptor on the cell surface.[6] This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7] Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.[5] By inhibiting JAK activity, compounds derived from the this compound scaffold can effectively block this entire signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer 6. Dimerization DNA DNA STAT_Dimer->DNA 7. Nuclear Translocation Gene_Expression Target Gene Expression DNA->Gene_Expression 8. Transcription

Figure 1. The Janus Kinase (JAK)-STAT signaling pathway.

Core Principles of In Vitro Kinase Assays

In vitro kinase assays are designed to measure the enzymatic activity of a purified kinase in a controlled environment. The fundamental components of such an assay are the kinase itself, a substrate (which can be a peptide or a protein), and a phosphate donor, typically adenosine triphosphate (ATP). The assay then measures either the consumption of ATP or the formation of the phosphorylated product. The inhibitory potential of a test compound is determined by measuring the kinase activity in the presence of varying concentrations of the compound.

Assay Validation: The Z'-Factor

Before embarking on a screening campaign, it is crucial to validate the robustness of the kinase assay. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay.[8][9] It provides a measure of the separation between the positive and negative controls, taking into account the variability of the data. The formula for the Z'-factor is:

Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • σp and σn are the standard deviations of the positive and negative controls, respectively.

  • μp and μn are the means of the positive and negative controls, respectively.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between positive and negative controls with low data variability.[10][11]
0 to 0.5MarginalThe assay may be acceptable, but optimization is recommended to reduce variability or increase the signal window.[10]
< 0UnacceptableThe signal from the positive and negative controls overlap, rendering the assay unsuitable for screening.[11]

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which is used by luciferase to generate a luminescent signal that is directly proportional to kinase activity.[12][13]

Materials and Reagents
  • Recombinant human JAK2 enzyme

  • JAK2 substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer (5X): 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 0.5 mg/mL BSA, 10 mM DTT. Store at -20°C.

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Test compounds derived from this compound, dissolved in DMSO.

  • White, opaque 96-well or 384-well plates.

  • Plate-reading luminometer.

Experimental Workflow

ADP_Glo_Workflow Start Start Compound_Plate 1. Add Compound/ DMSO to Plate Start->Compound_Plate Enzyme_Substrate 2. Add JAK2 Enzyme & Substrate Mix Compound_Plate->Enzyme_Substrate Incubate_1 3. Incubate at RT (10 min) Enzyme_Substrate->Incubate_1 Add_ATP 4. Initiate Reaction with ATP Incubate_1->Add_ATP Incubate_2 5. Incubate at 30°C (45 min) Add_ATP->Incubate_2 Add_ADP_Glo 6. Add ADP-Glo™ Reagent Incubate_2->Add_ADP_Glo Incubate_3 7. Incubate at RT (40 min) Add_ADP_Glo->Incubate_3 Add_Detection 8. Add Kinase Detection Reagent Incubate_3->Add_Detection Incubate_4 9. Incubate at RT (30-60 min) Add_Detection->Incubate_4 Read_Luminescence 10. Read Luminescence Incubate_4->Read_Luminescence End End Read_Luminescence->End

Figure 2. Workflow for the ADP-Glo™ kinase assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare 1X Kinase Assay Buffer by diluting the 5X stock with nuclease-free water.

    • Prepare a serial dilution of the test compounds in 1X Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a master mix containing the JAK2 enzyme and substrate peptide in 1X Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically.

    • Prepare the ATP solution in 1X Kinase Assay Buffer. The ATP concentration should ideally be at the Km for JAK2 to accurately determine the IC50 of ATP-competitive inhibitors.

  • Assay Procedure:

    • Add 5 µL of the serially diluted compounds or vehicle control (DMSO) to the wells of a white, opaque 96-well plate.

    • Add 10 µL of the JAK2 enzyme/substrate master mix to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the compounds to interact with the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 45-60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

Protocol 2: Fluorescence Polarization (FP) Kinase Assay

This assay measures the binding of a fluorescently labeled tracer to the kinase. When the small, fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger kinase enzyme, its rotation is slowed, leading to an increase in fluorescence polarization. Test compounds compete with the tracer for binding to the kinase, causing a decrease in polarization.[14][15]

Materials and Reagents
  • Recombinant human JAK2 enzyme (or the pseudokinase domain, JH2, for specific assays).[14]

  • Fluorescently labeled tracer with affinity for the JAK2 ATP-binding site.

  • FP Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[16]

  • Test compounds derived from this compound, dissolved in DMSO.

  • Black, low-volume 384-well plates.

  • Plate reader capable of measuring fluorescence polarization.

Experimental Workflow

FP_Workflow Start Start Compound_Plate 1. Add Compound/ DMSO to Plate Start->Compound_Plate Enzyme_Tracer 2. Add JAK2 Enzyme & Fluorescent Tracer Mix Compound_Plate->Enzyme_Tracer Incubate 3. Incubate at RT (e.g., 60 min) Enzyme_Tracer->Incubate Read_FP 4. Read Fluorescence Polarization Incubate->Read_FP End End Read_FP->End

Figure 3. Workflow for the Fluorescence Polarization (FP) kinase assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds in FP Assay Buffer.

    • Prepare a master mix containing the JAK2 enzyme and the fluorescent tracer in FP Assay Buffer. The optimal concentrations of both the enzyme and the tracer need to be determined empirically.

  • Assay Procedure:

    • Add 5 µL of the serially diluted compounds or vehicle control to the wells of a black, low-volume 384-well plate.

    • Add 10 µL of the JAK2 enzyme/tracer master mix to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.

Protocol 3: Radiometric Kinase Assay ([γ-32P]ATP)

This is considered the "gold standard" for kinase assays as it directly measures the incorporation of a radiolabeled phosphate from [γ-32P]ATP into a substrate.[17][18]

Materials and Reagents
  • Recombinant human JAK2 enzyme.

  • JAK2 substrate peptide.

  • Kinase Assay Buffer (as in Protocol 1).

  • ATP solution (unlabeled).

  • [γ-32P]ATP.

  • Test compounds derived from this compound, dissolved in DMSO.

  • P81 phosphocellulose paper.

  • Phosphoric acid (e.g., 0.5% or 75 mM) for washing.

  • Scintillation vials and scintillation fluid.

  • Scintillation counter or phosphorimager.

Experimental Workflow

Radiometric_Workflow Start Start Reaction_Setup 1. Prepare Reaction Mix: Enzyme, Substrate, Compound Start->Reaction_Setup Initiate_Reaction 2. Initiate with [γ-32P]ATP Mix Reaction_Setup->Initiate_Reaction Incubate 3. Incubate at 30°C (e.g., 30 min) Initiate_Reaction->Incubate Stop_Reaction 4. Spot Reaction on P81 Paper Incubate->Stop_Reaction Wash_Paper 5. Wash P81 Paper (Phosphoric Acid) Stop_Reaction->Wash_Paper Dry_Paper 6. Dry P81 Paper Wash_Paper->Dry_Paper Quantify 7. Quantify Radioactivity Dry_Paper->Quantify End End Quantify->End

Figure 4. Workflow for the radiometric kinase assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a master mix containing the JAK2 enzyme, substrate peptide, and serially diluted test compounds in 1X Kinase Assay Buffer.

    • Prepare an ATP mix containing unlabeled ATP and [γ-32P]ATP in 1X Kinase Assay Buffer.

  • Assay Procedure:

    • In microcentrifuge tubes, combine the reaction components from the master mix.

    • Initiate the kinase reaction by adding the [γ-32P]ATP mix.

    • Incubate the reactions at 30°C for a predetermined time (e.g., 30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

    • Dry the P81 papers.

    • Quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.

Data Analysis and Interpretation

The primary output of these assays is a measure of kinase activity (or binding) at different inhibitor concentrations. This data is then used to determine the half-maximal inhibitory concentration (IC50), which is a key measure of a compound's potency.

  • Calculate Percent Inhibition:

    • For each compound concentration, calculate the percent inhibition relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Percent Inhibition = 100 x (1 - (Signalinhibitor - Signalnegative) / (Signalpositive - Signalnegative))

  • Generate Dose-Response Curves and Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using a non-linear regression analysis software such as GraphPad Prism.[19][20] The equation for this curve is typically: Y = Bottom + (Top - Bottom) / (1 + 10((LogIC50 - X) * HillSlope))

    • The software will calculate the LogIC50, from which the IC50 value can be derived.

Hypothetical Data Presentation

The following tables illustrate how data from these assays can be presented.

Table 1: Kinase Inhibition Profile of Exemplar Compounds against JAK2

Compound IDAssay TypeIC50 (nM)
EX-001ADP-Glo™15.2
EX-002ADP-Glo™89.7
EX-003ADP-Glo™>10,000
Control (Ruxolitinib)ADP-Glo™3.5

Table 2: Selectivity Profile of Compound EX-001

KinaseAssay TypeIC50 (nM)
JAK1ADP-Glo™25.8
JAK2 ADP-Glo™ 15.2
JAK3ADP-Glo™150.4
TYK2ADP-Glo™98.6

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
High variability between replicatesPipetting errors, inconsistent mixing.Calibrate pipettes, use master mixes, ensure thorough mixing.[21]
Low signal or no kinase activityInactive enzyme, incorrect buffer conditions.Use a fresh aliquot of enzyme, verify buffer pH and component concentrations.
High background signalContaminated reagents, assay interference.Use fresh reagents, run controls without enzyme to check for compound interference.[21]
Discrepancy between assay formatsDifferent assay sensitivities, compound interference with detection method.Validate hits in an orthogonal assay (e.g., radiometric).[22]

Conclusion

The protocols and guidelines presented in this application note provide a comprehensive framework for the in vitro evaluation of compounds derived from the this compound scaffold as potential kinase inhibitors. By employing a combination of luminescence, fluorescence polarization, and radiometric assays, researchers can robustly determine the potency and selectivity of their compounds, a critical step in the drug discovery and development process. Careful assay validation, particularly the determination of the Z'-factor, and rigorous data analysis are paramount to generating reliable and reproducible results. These methodologies will empower scientists to make informed decisions in the optimization of novel kinase inhibitors for a range of therapeutic applications.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. The unique electronic and steric properties of this heteroaromatic halide present distinct challenges. This guide offers a structured, in-depth approach to troubleshooting and optimization, moving from frequently encountered issues to systematic, evidence-based solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when working with this compound in Suzuki coupling reactions.

Q1: My reaction shows low or no conversion of the this compound starting material. What are the most likely initial causes?

A1: Low conversion often points to issues with the catalytic cycle, primarily inefficient oxidative addition or catalyst deactivation. The pyrimidine ring, while containing electron-withdrawing nitrogen atoms, also has an electron-donating piperidin-4-yloxy group. This electronic balance can make oxidative addition less favorable compared to more electron-deficient aryl halides.[1] Initial troubleshooting should focus on:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active. More electron-rich and bulky phosphine ligands are often required to facilitate oxidative addition with heteroaryl halides.[2][3][4]

  • Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction. Ensure the reaction is heated appropriately, typically between 80-110 °C.[4]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel can lead to catalyst oxidation and inactivation.

Q2: I'm observing significant formation of a byproduct corresponding to the debrominated starting material, 2-(piperidin-4-yloxy)pyrimidine. What is causing this?

A2: This side product arises from a process called protodebromination (or dehalogenation). After oxidative addition, the palladium complex can react with a proton source in the mixture, leading to the replacement of the bromine with a hydrogen atom.[5] This is a known issue, particularly with electron-deficient heteroaryl halides.[6] Key factors include the choice of base and solvent.

Q3: My primary byproduct appears to be a biaryl derived from the boronic acid coupling with itself. How can I minimize this homocoupling?

A3: Boronic acid homocoupling is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[5][7] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) state. This reduction can sometimes occur via the homocoupling of two boronic acid molecules.[5] To mitigate this:

  • Ensure Rigorous Degassing: Subsurface sparging of the reaction mixture with an inert gas like nitrogen or argon is crucial to remove dissolved oxygen.[7]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the incidence of homocoupling.

  • Control Boronic Acid Stoichiometry: Using a minimal excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help.

Q4: The piperidine nitrogen in my substrate is basic. Could this be interfering with the reaction?

A4: Yes, the Lewis basicity of the piperidine nitrogen can be problematic. It can coordinate to the palladium center, potentially inhibiting catalytic activity.[5] This is a known challenge when working with nitrogen-containing heterocycles. The choice of ligand and reaction conditions must be robust enough to overcome this potential catalyst poisoning. In some cases, using a stronger, non-coordinating base can be beneficial.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving persistent issues, organized by the observed outcome of the reaction.

Symptom 1: Low or No Conversion of Starting Material

If basic troubleshooting from the FAQs has not resolved low conversion, a more systematic optimization of reaction parameters is necessary.

Root Cause Analysis & Workflow

Low conversion is fundamentally a rate problem. The bottleneck is typically one of the three key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. The workflow below outlines a logical progression for diagnosing and solving this issue.

G cluster_0 Rationale A Low Conversion Observed B Step 1: Catalyst & Ligand Screening A->B C Step 2: Base & Solvent Optimization B->C L1 Oxidative addition is often rate-limiting for heteroaryl bromides. B->L1 D Step 3: Temperature & Concentration Adjustment C->D L2 Base activates the boronic acid for transmetalation. Solvent affects solubility & catalyst stability. C->L2 E Improved Yield D->E L3 Higher temperature increases reaction rate. Concentration impacts bimolecular steps. D->L3

Caption: Troubleshooting workflow for low reaction conversion.

Step 1: Catalyst & Ligand Screening

The choice of palladium catalyst and phosphine ligand is the most critical factor for success with heteroaryl substrates like this compound.

Rationale: The electronic properties of the pyrimidine ring and the steric bulk of the piperidin-4-yloxy group necessitate a catalyst system that can efficiently facilitate oxidative addition. Bulky, electron-rich ligands are known to accelerate this step and are often essential for coupling heteroaryl halides.[2][3][4]

Recommended Screening Protocol:

Catalyst/Ligand SystemClassKey Advantages
Pd(dppf)Cl₂ FerrocenylphosphineExcellent general catalyst for heteroaromatics, good stability.[8]
Pd₂(dba)₃ + XPhos Buchwald LigandHighly active for electron-rich and sterically hindered aryl bromides.[9]
Pd₂(dba)₃ + SPhos Buchwald LigandEffective for challenging couplings, particularly with aryl chlorides, but also highly active for bromides.[9][10]
Pd(Amphos)₂Cl₂ Amphos LigandAir-stable precatalyst with high turnover numbers for heteroaryl chlorides, implying high activity for bromides.[11]

Experimental Protocol: Catalyst Screening

  • To four separate, oven-dried reaction vials under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • To each vial, add the respective palladium catalyst (2-5 mol%) and ligand (if separate).

  • Add degassed 1,4-dioxane/water (4:1, 10 mL).

  • Seal the vials and heat to 90-100 °C with vigorous stirring for 12-24 hours.

  • Cool the reactions, and analyze a small aliquot from each by LC-MS or GC-MS to determine conversion and product formation.

Step 2: Base & Solvent Optimization

The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step by activating the boronic acid.[12] The solvent system must solubilize all components and stabilize the catalytic species.

Rationale: For substrates prone to side reactions like protodeborylation, a stronger, non-nucleophilic base like K₃PO₄ can be advantageous.[8] Anhydrous conditions can sometimes suppress this side reaction.[9] The choice of solvent can also influence catalyst activity and selectivity.[13][14]

Recommended Screening Conditions:

BaseSolvent SystemRationale
K₂CO₃ 1,4-Dioxane / H₂O (4:1)A standard, effective, and widely used combination.[8][12]
K₃PO₄ 1,4-Dioxane / H₂O (4:1)A stronger base, often better for hindered substrates and can accelerate transmetalation.[8][15]
Cs₂CO₃ Toluene / H₂O (4:1)A highly effective base, often used in difficult couplings.
K₃PO₄ 2-MeTHF (anhydrous)Anhydrous conditions may prevent protodeborylation of the boronic acid.[9]
Symptom 2: Significant Formation of Side Products

Even with good conversion, the desired product yield can be compromised by competing side reactions. Identifying and mitigating these pathways is key to improving purity and simplifying purification.

Side Reaction 1: Protodeborylation of Boronic Acid

Identification: The presence of a byproduct corresponding to the protonated version of your boronic acid (Ar-H instead of Ar-B(OH)₂).[16]

Causality: Boronic acids, especially heteroaromatic ones, are susceptible to hydrolysis and subsequent protonolysis, a reaction known as protodeborylation.[5][17] This process is often catalyzed by the base required for the Suzuki coupling itself and can be accelerated by high temperatures and prolonged reaction times.[16][18]

Mitigation Strategies:

  • Use Boronic Esters: Pinacol (Bpin) or MIDA esters are significantly more stable towards protodeborylation than the corresponding boronic acids.[5] MIDA boronates, in particular, are designed for the "slow release" of the boronic acid under basic aqueous conditions, keeping its instantaneous concentration low and minimizing side reactions.[19]

  • Anhydrous Conditions: As mentioned previously, switching to an anhydrous solvent system (e.g., 2-MeTHF or Toluene) with a base like K₃PO₄ or KF can suppress this water-dependent side reaction.[9]

  • Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible. Higher catalyst loading or a more active ligand system can help achieve full conversion before significant protodeborylation occurs.

Side Reaction 2: Homocoupling of Boronic Acid

Identification: A symmetrical biaryl product (Ar-Ar) derived from the boronic acid starting material.

Causality: As detailed in the FAQs, this side reaction is primarily driven by the presence of Pd(II) species and oxygen.[5][7] It can be particularly problematic when using Pd(II) precatalysts like Pd(OAc)₂.

Mitigation Strategies:

  • Rigorous Inert Atmosphere: This cannot be overstated. Ensure all reagents and solvents are thoroughly degassed, and maintain a positive pressure of an inert gas throughout the reaction.

  • Use Pd(0) Precatalysts: Employing a catalyst already in the active Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce the pathway for homocoupling.

  • Ligand Choice: Bulky phosphine ligands can disfavor the formation of the intermediates that lead to homocoupling.[9]

Catalytic Cycle and Points of Failure

The following diagram illustrates the Suzuki-Miyaura catalytic cycle and highlights where the common side reactions originate.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS + Ar¹-Br PdII_Complex Ar¹-Pd(II)L₂-Br OA_TS->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Dehalogenation Protodebromination (Side Reaction) PdII_Complex->Dehalogenation + Proton Source Coupled_Complex Ar¹-Pd(II)L₂-Ar² Transmetalation->Coupled_Complex RE_TS Reductive Elimination Coupled_Complex->RE_TS RE_TS->Pd0 (catalyst regeneration) Product Ar¹-Ar² (Desired Product) RE_TS->Product Homocoupling Boronic Acid Homocoupling (Side Reaction) Protodeborylation Protodeborylation (Reagent Decomposition) Boronic_Acid Ar²B(OH)₂ Boronic_Acid->Transmetalation + Base Boronic_Acid->Homocoupling + Pd(II), O₂ Boronic_Acid->Protodeborylation + H₂O, Base Base Base (e.g., K₂CO₃) Aryl_Halide Ar¹-Br (this compound)

Caption: Suzuki catalytic cycle with key side reaction pathways.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • Scriven, E. F. V., & Tozer, M. J. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Royal Society of Chemistry.
  • Pye, P. J., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry.
  • Vantourout, J. C., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Available at: [Link]

  • Vantourout, J. C., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • Billingsley, K. L., et al. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Jones, C. D., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Aslam, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Fairlamb, I. J. S., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • Haibach, M. C., et al. (2022).
  • Myers, A. G. Research Group. The Suzuki Reaction. Available at: [Link]

  • Schoenebeck, F., et al. (2024).
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]

  • Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
  • Arisawa, M., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
  • Scott, V. J., & Denmark, S. E. (2019). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • Girgis, A. S., et al. (2005). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Synthesis.
  • Sumimoto, M., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • Cankar, P., et al. (2010). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
  • Zhou, J. (2014). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Suzuki Reactions with Electron-Rich Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 11, 2026

Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with electron-rich pyrimidine substrates. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting guides and frequently asked questions to overcome common experimental hurdles. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of vital carbon-carbon bonds in drug candidates.[1][2][3][4] However, the unique electronic properties of pyrimidines—specifically their electron-rich nature and the presence of basic nitrogen atoms—present distinct challenges that can lead to low yields, catalyst deactivation, and unwanted side reactions.[5][6][7]

This guide provides field-proven insights and systematic approaches to catalyst selection and reaction optimization, ensuring robust and reproducible outcomes in your research.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the Suzuki coupling of electron-rich pyrimidines in a direct question-and-answer format.

Question 1: I am observing no or very low conversion of my starting materials. What are the primary causes and how can I fix this?

Answer: Low or no conversion is the most common issue and typically stems from an ineffective catalytic system or suboptimal reaction conditions. The electron-rich nature of the pyrimidine ring and its basic nitrogens are often the root cause.

Potential Causes & Solutions:

  • Catalyst Inhibition and Deactivation: The lone pairs on the pyrimidine's nitrogen atoms can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[5][6] Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective for these challenging substrates.[5]

    • Solution: Employ a more robust catalyst system. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is critical.[8][9] These ligands create a highly reactive, coordinatively unsaturated palladium(0) species that is less susceptible to inhibition and accelerates the key steps of oxidative addition and reductive elimination.[8] For enhanced reliability and ease of use, consider modern, air-stable palladium pre-catalysts like XPhos-Pd-G3 or SPhos-Pd-G2, which generate the active Pd(0) species in situ under mild conditions.[3][10][11]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is highly interdependent and crucial for success.[5][6] An incompatible combination can lead to a complete lack of reactivity.

    • Solution: Conduct a systematic screening of reaction parameters. A good starting point for electron-rich pyrimidines is often a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in an ethereal solvent mixture such as 1,4-dioxane/water or THF/water.[7][10] Ensure the base is finely powdered for anhydrous reactions to maximize surface area.[12]

  • Poor Substrate Reactivity: Chloropyrimidines are notably less reactive than their bromo- or iodo- counterparts, requiring a more active catalyst to facilitate the initial oxidative addition step.[6][13][14]

    • Solution: If you are using a chloropyrimidine, the use of a highly active catalyst system (as described in point 1) is not just recommended, it is essential.[6] Additionally, higher reaction temperatures or the use of microwave irradiation can often overcome the higher activation energy associated with C-Cl bond cleavage.[6][15]

  • Oxygen Contamination: Suzuki couplings are highly sensitive to oxygen, which can lead to the oxidation and decomposition of the active Pd(0) catalyst and promote the homocoupling of boronic acid partners.[6][12][13]

    • Solution: Ensure all solvents are thoroughly degassed before use (e.g., by sparging with argon or nitrogen for 20-30 minutes). The reaction vessel must be purged with an inert gas, and the reaction should be maintained under a positive pressure of nitrogen or argon for its entire duration.

Question 2: My reaction is messy, with significant formation of side products like homocoupled boronic acid or protodeboronated starting material. How can I improve selectivity?

Answer: The formation of side products indicates that while the catalyst may be active, competing reaction pathways are out-pacing the desired cross-coupling.

Potential Causes & Solutions:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom from a proton source (usually water). It is a major side reaction, particularly with unstable heterocyclic boronic acids, and is often accelerated by strong bases and high temperatures.[6][10][12]

    • Solution 1: Modify the Base. Switch to a milder base. If you are using a strong base like NaOH or K₃PO₄, consider changing to potassium carbonate (K₂CO₃) or potassium fluoride (KF), which are less likely to promote protodeboronation.[12]

    • Solution 2: Use Anhydrous Conditions. Since water is the primary proton source, switching to anhydrous solvents and bases can significantly reduce this side reaction.[5][12] However, note that some base/catalyst systems require water for optimal activity.

    • Solution 3: Use Fresh Reagents. Boronic acids can degrade over time. Ensure you are using a fresh, high-purity batch.[6]

  • Homocoupling: The coupling of two boronic acid molecules is primarily caused by the presence of oxygen, which can generate Pd(II) species that facilitate this unwanted pathway.[10][13]

    • Solution: The most effective solution is rigorous exclusion of oxygen through proper degassing of solvents and maintaining an inert atmosphere.[6][12] In some cases, ensuring efficient oxidative addition and transmetalation by using a slight excess of the aryl halide can also minimize homocoupling.[6]

Frequently Asked Questions (FAQs)

Q1: Why exactly are electron-rich pyrimidines considered "difficult" substrates? The primary challenge lies in catalyst deactivation. The two nitrogen atoms in the pyrimidine ring are Lewis basic and can coordinate strongly to the electron-deficient palladium catalyst. This coordination can either completely inhibit the catalyst or form stable off-cycle complexes, preventing it from participating in the desired catalytic cycle.[5][6] Furthermore, electron-rich aryl halides can exhibit slower rates of oxidative addition, the first and often rate-limiting step of the reaction.[16]

Q2: Which specific class of ligands is most effective for these reactions? For challenging Suzuki couplings, particularly with electron-rich heterocycles, the most successful ligands are bulky, electron-rich dialkylbiaryl phosphines (often called Buchwald ligands) and N-Heterocyclic Carbenes (NHCs).[3][5][8]

  • Buchwald Ligands (e.g., XPhos, SPhos): Their large steric bulk promotes the final, product-releasing reductive elimination step, while their strong electron-donating ability facilitates the initial oxidative addition of the aryl halide.[8]

  • NHC Ligands: These are very strong electron-donating ligands that form highly stable complexes with palladium, often resulting in very active and long-lived catalysts.[5]

Q3: Can microwave irradiation help improve my low-yielding reaction? Absolutely. Microwave-assisted procedures can be highly effective for difficult Suzuki couplings. The rapid, high-energy heating often leads to significantly shorter reaction times (e.g., 15-30 minutes) and can dramatically improve yields, sometimes even allowing for a reduction in catalyst loading.[6][15][17] It is an excellent tool to try when conventional heating fails to give satisfactory results.

Data Presentation & Visualization

Table 1: General Guide for Catalyst System Selection
Catalyst System ComponentExamplesKey Advantages & Applications
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃Cost-effective but require in-situ reduction and can be less reliable.[10][15]
Pd(PPh₃)₄A classic catalyst, but often ineffective for challenging substrates like electron-rich pyrimidines.[7]
Palladacycle Pre-catalysts (e.g., XPhos-Pd-G2/G3/G4)Air-stable, reliable generation of active Pd(0)L. Highly recommended for difficult couplings.[10][11]
Ligands Monodentate Phosphines: PPh₃, P(t-Bu)₃PPh₃ is a standard but often low-performing ligand. P(t-Bu)₃ is more electron-rich and effective for some systems.[8]
Buchwald Biarylphosphines: XPhos, SPhos, RuPhosThe "gold standard" for difficult couplings. Bulky and electron-rich, accelerating key catalytic steps.[3][8]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that form robust catalysts. Excellent for coupling unreactive aryl chlorides.[5][9]
Bases Inorganic Carbonates: K₂CO₃, Cs₂CO₃Cs₂CO₃ is a strong, effective base. K₂CO₃ is a milder, common choice.[10]
Phosphates: K₃PO₄A strong, non-nucleophilic base often used in dioxane/water mixtures. Very effective for many systems.[7][10]
Fluorides: KF, CsFMilder bases that can help suppress protodeboronation.[12]
Solvents 1,4-Dioxane, THF, Toluene (often with water)Common choices for creating biphasic or homogeneous reaction conditions depending on the base.[7][10][15]
DMF, DMAcPolar aprotic solvents that can be effective but may require higher temperatures.[18]
Diagrams and Workflows

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Ar-Pd(II)-X(L₂) pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex Ar-Pd(II)-R(L₂) oa_complex->trans_complex Transmetalation (+ R-B(OR)₂ + Base) trans_complex->pd0 Reductive Elimination product Ar-R (Product) trans_complex->product caption Suzuki-Miyaura Catalytic Cycle

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Tree start Problem: Low or No Yield check_inert Is the reaction under a strict inert atmosphere? start->check_inert sol_inert_yes Good. Proceed to next check. check_inert->sol_inert_yes Yes sol_inert_no Action: Degas solvents thoroughly and ensure a positive N₂/Ar pressure. check_inert->sol_inert_no No check_catalyst Are you using a modern catalyst system? sol_catalyst_no Action: Switch to a Buchwald ligand (XPhos, SPhos) with a Pd pre-catalyst (e.g., G3). check_catalyst->sol_catalyst_no No sol_catalyst_yes Good. Proceed to next check. check_catalyst->sol_catalyst_yes Yes check_conditions Have you screened base and solvent? sol_conditions_no Action: Screen bases (K₃PO₄, Cs₂CO₃) and solvents (Dioxane/H₂O, THF). check_conditions->sol_conditions_no No sol_conditions_yes Consider advanced troubleshooting. check_conditions->sol_conditions_yes Yes sol_inert_yes->check_catalyst sol_catalyst_yes->check_conditions caption Decision tree for troubleshooting low-yielding Suzuki reactions.

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Electron-Rich Pyrimidine

Disclaimer: This protocol is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: To a flame-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the pyrimidine halide (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Addition of Catalyst: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-5 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 1.1-1.2 equiv. relative to Pd).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[5]

References

  • Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids - Benchchem.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
  • Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine - Benchchem.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]

  • Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. [Link]

  • Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... - ResearchGate. [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. [Link]

  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Applic
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]

  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - ResearchGate. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... - RSC Advances (RSC Publishing). [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. [Link]

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.

Sources

Overcoming low reactivity of the C-Br bond in 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Privileged Scaffold

Welcome to the technical support center for 5-Bromo-2-(piperidin-4-yloxy)pyrimidine. This versatile building block is of significant interest in medicinal chemistry, combining the privileged pyrimidine core with a piperidin-4-yloxy substituent, a common feature in modern drug candidates. While the C5-bromo position is a prime handle for diversification via palladium-catalyzed cross-coupling reactions, researchers occasionally encounter lower-than-expected reactivity.

This guide is designed to serve as your primary resource for troubleshooting and optimizing these critical transformations. We will move beyond simple protocols to explore the underlying mechanistic principles, helping you make informed decisions to overcome experimental hurdles and accelerate your research.

Section 1: Understanding the Substrate - A Q&A Approach

This section addresses the fundamental chemical properties of this compound that influence its reactivity in cross-coupling reactions.

Q1: Is the C-Br bond in 5-bromopyrimidines inherently unreactive?

Not necessarily. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl.[1][2][3] The C-Br bond at the 5-position of a pyrimidine is typically more susceptible to oxidative addition to a palladium catalyst than a C-Cl bond, making it a reliable site for functionalization.[1][3] The pyrimidine ring itself is electron-deficient, which generally facilitates the oxidative addition step, a key activation in most cross-coupling cycles.[4]

Q2: Why might I be observing low reactivity with my specific this compound substrate?

While the 5-bromopyrimidine core is generally reactive, several factors related to the complete structure and reaction environment can lead to sluggish or failed reactions:

  • Catalyst Inhibition/Poisoning: The presence of multiple nitrogen atoms (two in the pyrimidine ring, one in the piperidine ring) can be problematic. These basic lone pairs can coordinate to the electron-deficient palladium center, leading to catalyst deactivation or the formation of off-cycle, inactive complexes.[5][6]

  • Steric Hindrance: The piperidin-4-yloxy group, while not directly adjacent to the bromine, is a bulky substituent. Depending on its conformation, it could sterically hinder the approach of the palladium catalyst's bulky ligands to the C-Br bond.

  • Suboptimal Reaction Conditions: Cross-coupling reactions are highly sensitive to the specific combination of catalyst, ligand, base, and solvent. A set of conditions that works for a simple 5-bromopyrimidine may not be optimal for this more complex derivative.[1][5]

  • Reagent Quality: The purity of the substrate, coupling partner (e.g., boronic acid), and the integrity of the catalyst are paramount. The presence of water or oxygen can also severely hamper the reaction.[7][8]

Q3: What is the most common side reaction, and how can I identify it?

The most common side reaction is often hydrodebromination (or dehalogenation), where the bromine atom is replaced by a hydrogen atom.[8][9] This results in the formation of 2-(piperidin-4-yloxy)pyrimidine. This side product can be easily identified by LC-MS analysis, as it will have a molecular weight that is 79.9 Da (the mass of Br) lighter than your starting material. This side reaction is often promoted by certain bases, protic impurities (like water), or elevated temperatures.[8]

Section 2: Troubleshooting Common Cross-Coupling Reactions

This section provides a logical workflow and specific advice for troubleshooting the three most common cross-coupling reactions used with this substrate.

Logical Troubleshooting Workflow

Before diving into reaction-specific issues, follow this general diagnostic workflow for any failed or low-yielding reaction.

G start Reaction Failed or Low Yield reagents Step 1: Verify Reagent Integrity - Confirm structure & purity (NMR, LC-MS) - Use fresh, anhydrous solvents - Check boronic acid/ester for degradation - Use fresh, active catalyst start->reagents conditions Step 2: Re-evaluate Reaction Conditions - Ensure inert atmosphere (N2/Ar) - Confirm correct temperature - Check stoichiometry of all reagents reagents->conditions Reagents OK screening Step 3: Systematic Re-optimization - Screen different ligands - Screen different bases - Screen different solvents - Perform a temperature screen conditions->screening Conditions OK success Reaction Successful screening->success Optimization Works

Caption: General workflow for troubleshooting failed reactions.

Troubleshooting Matrix: Symptom and Solution
SymptomPotential Cause(s)Recommended Solution(s)
No Reaction / Starting Material Unchanged 1. Catalyst Inactivity/Poisoning.2. Oxidative addition is failing (C-Br bond not breaking).3. Incorrect base or solvent.1. Use a pre-catalyst (e.g., G3 or G4 palladacycles) that forms the active Pd(0) more reliably.2. Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a biarylphosphine like XPhos or SPhos) to promote oxidative addition.[5]3. For Suzuki, ensure some water is present if using phosphate bases.[5] For Buchwald-Hartwig, use a strong, non-nucleophilic base like NaOtBu or LHMDS.[1][6]
Low Yield with Complex Mixture 1. Reaction temperature is too high, causing decomposition.2. Oxygen contamination leading to side reactions (e.g., homocoupling of boronic acid).1. Lower the reaction temperature and increase the reaction time.2. Ensure the solvent is thoroughly degassed before adding the catalyst and reagents. Maintain a positive pressure of inert gas.[7]
Significant Debromination Side Product 1. Base is too strong or nucleophilic.2. Presence of protic impurities (water, alcohols).3. Ligand is not promoting reductive elimination efficiently.1. Switch to a milder base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃).[8]2. Use rigorously dried solvents and reagents.3. A more electron-donating ligand can sometimes accelerate the desired C-C or C-N coupling over the hydrodebromination pathway.
Homocoupling of Coupling Partner (e.g., Boronic Acid Dimer) 1. Oxygen contamination.2. Catalyst system favors homocoupling.1. Improve degassing procedure.2. This is sometimes seen with very active catalysts. Try slightly lower catalyst loading or a different ligand.

Section 3: Optimized Starting Protocols & Methodologies

The following protocols are recommended as robust starting points for your experiments. They are designed to address the potential challenges associated with the this compound substrate.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. For this substrate, success often hinges on using a modern catalyst system capable of overcoming potential catalyst inhibition.[10]

G sub This compound + Arylboronic Acid/Ester reagents Catalyst: XPhos Pd G3 (2 mol%) Base: K3PO4 (2-3 equiv) Solvent: 1,4-Dioxane/H2O (4:1) sub->reagents conditions Heat (e.g., 90-100 °C) under N2 Atmosphere reagents->conditions product Coupled Product conditions->product

Caption: Recommended workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Preparation: To a flame-dried reaction vial, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The total concentration should be around 0.1 M.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (a good starting point is 90-100 °C). Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is essential for installing amine functionalities but is highly sensitive to the choice of ligand and base.[11] The use of a strong, non-nucleophilic base and a bulky biarylphosphine ligand is critical.[1]

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., BINAP or Xantphos, 0.03-0.04 equiv.), and the base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv.). Note: Add the base in a glovebox if possible.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Reagent Addition: Add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane). Then, add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed (monitor by LC-MS).

  • Workup: Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the product by column chromatography.

Protocol 3: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling introduces an alkyne group.[12] It typically requires a palladium catalyst and a copper(I) co-catalyst.[9]

Step-by-Step Methodology:

  • Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.10 equiv.).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a mild amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 80 °C. The reaction is often run at or slightly above room temperature.[1] Monitor its progress by TLC or LC-MS.

  • Workup: Once complete, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine. Dry the organic layer and concentrate.

  • Purification: Purify via column chromatography.

Recommended Starting Conditions at a Glance
Reaction TypeRecommended Catalyst (mol%)Recommended Ligand (mol%)Recommended Base (equiv.)Solvent SystemTemperature (°C)
Suzuki-Miyaura XPhos Pd G3 (2)(Internal to pre-catalyst)K₃PO₄ (2-3)1,4-Dioxane / H₂O (4:1)90 - 100
Buchwald-Hartwig Pd₂(dba)₃ (2)Xantphos or BINAP (3-4)NaOtBu (1.4)Toluene or Dioxane80 - 110
Sonogashira Pd(PPh₃)₄ (5) / CuI (10)PPh₃ (Internal to catalyst)Et₃N or DIPEA (2-3)THF or DMF25 - 80

References

  • Vertex AI Search. (2026). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine.
  • Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 8(14), 2917–2920*. Retrieved from [Link]

  • Wikipedia. (2026). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddit. (2025). Problems with Suzuki coupling. Retrieved from [Link]

  • Wikipedia. (2026). Sonogashira coupling. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting a failed reaction involving 4-Bromophenylacetonitrile.
  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

Sources

Preventing debromination of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Bromo-2-(piperidin-4-yloxy)pyrimidine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your synthetic endeavors. As Senior Application Scientists, we understand the nuances of working with complex heterocyclic building blocks and aim to provide you with field-proven insights to overcome common challenges, particularly the undesired side reaction of debromination.

Troubleshooting Guide: Preventing Debromination

Debromination, or hydrodebromination, is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of a byproduct where the bromine atom is replaced by a hydrogen atom. This not only reduces the yield of the desired product but also complicates purification. This guide provides a systematic approach to diagnosing and mitigating this issue.

Issue 1: Significant Debromination Observed During Suzuki-Miyaura Coupling

  • Symptoms:

    • Low yield of the desired 5-aryl-2-(piperidin-4-yloxy)pyrimidine.

    • Presence of a major byproduct identified as 2-(piperidin-4-yloxy)pyrimidine by LC-MS or NMR.

    • Complex purification due to similar polarities of the product and the debrominated byproduct.

  • Causality & Troubleshooting Steps:

    The mechanism of debromination in palladium-catalyzed reactions often involves the formation of a palladium-hydride species, which can then react with the starting material in a competing catalytic cycle.[1] The source of this hydride can be the solvent, base, or even the boronic acid reagent itself. The following parameters are critical to controlling this side reaction.

    ParameterRecommendationRationale
    Base Switch from strong bases (e.g., NaOH, NaOt-Bu) to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ .[2]Strong bases can promote the formation of hydride species, which are primary culprits in debromination. Weaker bases are less prone to this side reaction.[2]
    Catalyst/Ligand Employ palladium catalysts with bulky, electron-rich phosphine ligands. Excellent choices include XPhos, SPhos, or RuPhos .[2][3]These ligands accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the undesired debromination pathway.[2] They also stabilize the palladium center, preventing the formation of palladium black and other inactive species.
    Temperature Lower the reaction temperature. Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.[2]Side reactions like debromination often have a higher activation energy. Lowering the temperature can selectively slow the undesired pathway more than the desired coupling.[2]
    Solvent Ensure the use of anhydrous, degassed aprotic solvents like 1,4-dioxane, THF, or toluene. Avoid protic solvents such as alcohols if possible.[2]Protic solvents can act as a source of protons or hydrides, contributing to the hydrodebromination side reaction.[2][4]

Issue 2: Debromination During Buchwald-Hartwig Amination

  • Symptoms:

    • Formation of 2-(piperidin-4-yloxy)pyrimidine alongside the desired aminated product.

    • Reduced yield of the target C-N coupled product.

  • Causality & Troubleshooting Steps:

    Similar to Suzuki coupling, the choice of base and ligand is paramount in suppressing debromination during Buchwald-Hartwig amination.[5][6] The presence of an amine coupling partner introduces additional complexities that need to be managed.

    ParameterRecommendationRationale
    Base Use NaOt-Bu or LHMDS as the base, but ensure it is of high purity and added portion-wise or as a solution. Consider using a weaker base like K₃PO₄ if the substrate is sensitive.While strong bases are often necessary for efficient C-N bond formation, they can also promote debromination. Careful control of stoichiometry and addition rate is crucial. Weaker bases can sometimes be effective with highly active catalyst systems.[7]
    Ligand Utilize bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos .[8]These ligands promote the desired C-N reductive elimination and can minimize side reactions. The choice of ligand can be highly specific to the amine coupling partner.[9]
    Solvent Use anhydrous, degassed toluene or dioxane .These solvents are generally inert and less likely to be a source of protons or hydrides compared to protic solvents.
    Reaction Time Monitor the reaction closely and stop it once the starting material is consumed.Prolonged reaction times at elevated temperatures can lead to increased byproduct formation, including debromination.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the C-Br bond at the 5-position of the pyrimidine ring?

The C-Br bond at the 5-position of a pyrimidine ring is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than a C-Cl bond.[10] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. However, the electron-deficient nature of the pyrimidine ring activates both halogen substituents towards nucleophilic attack and oxidative addition.[10][11]

Q2: Can I perform selective reactions at another position if my molecule has other halogens?

Yes, chemoselectivity can often be achieved. In palladium-catalyzed couplings, the general order of reactivity for aryl halides is I > Br > Cl.[10] Therefore, if your molecule contained both a bromine and a chlorine atom, you could selectively react at the bromine position by using milder reaction conditions. For instance, in a molecule like 5-bromo-2-chloropyrimidine, Suzuki coupling can be directed to the C5-Br bond by careful selection of the catalyst and conditions.[10]

Q3: Are there any specific analytical techniques to monitor for debromination?

Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent technique for monitoring the progress of your reaction and detecting the debrominated byproduct. You should look for a mass corresponding to your desired product minus the mass of bromine (~79/81 amu) plus a proton.[2] Proton NMR can also be used to identify the presence of the debrominated species by observing the appearance of a new signal in the aromatic region corresponding to the proton that replaced the bromine.

Q4: Can the piperidine nitrogen interfere with the reaction?

Yes, the basic nitrogen of the piperidine ring can potentially coordinate to the palladium catalyst, which could inhibit the catalytic cycle. While this is less of a concern with the highly active palladium-phosphine catalysts used in modern cross-coupling reactions, it is a possibility. If you suspect this is an issue, you can protect the piperidine nitrogen with a suitable protecting group, such as a Boc or Cbz group, and deprotect it in a subsequent step.

Optimized Protocol: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, designed to minimize the risk of debromination.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare a catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of the anhydrous, degassed 1,4-dioxane. Add this catalyst solution to the Schlenk flask.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[11]

  • Add the remaining degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.[2][11]

  • Heat the reaction mixture to 80 °C with vigorous stirring.[11]

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visual Guides

Decision Workflow for Troubleshooting Debromination

Debromination_Troubleshooting start Significant Debromination Observed? check_base Is a strong base (e.g., NaOH, NaOtBu) being used? start->check_base change_base Switch to a milder base: K₃PO₄, Cs₂CO₃, or K₂CO₃ check_base->change_base Yes check_ligand Is a simple phosphine ligand (e.g., PPh₃) being used? check_base->check_ligand No end_node Problem Resolved change_base->end_node change_ligand Use a bulky, electron-rich ligand: XPhos, SPhos, RuPhos check_ligand->change_ligand Yes check_temp Is the reaction run at high temperature (>100 °C)? check_ligand->check_temp No change_ligand->end_node lower_temp Lower the reaction temperature to 60-80 °C check_temp->lower_temp Yes check_solvent Are protic solvents (e.g., alcohols) present? check_temp->check_solvent No lower_temp->end_node change_solvent Use anhydrous, degassed aprotic solvents: Dioxane, THF, Toluene check_solvent->change_solvent Yes check_solvent->end_node No, consult further change_solvent->end_node

Caption: A step-by-step guide to troubleshoot debromination.

Catalytic Cycles: Desired Coupling vs. Debromination

Catalytic_Cycles cluster_suzuki Desired Suzuki Coupling cluster_dehalogenation Undesired Debromination Pd0_S Pd(0)L₂ OA_S Oxidative Addition (Ar-Br) Pd0_S->OA_S Pd0_D Pd(0)L₂ PdII_S Ar-Pd(II)-Br(L₂) OA_S->PdII_S Trans_S Transmetalation (Ar'B(OH)₂) PdII_S->Trans_S PdII_Ar_S Ar-Pd(II)-Ar'(L₂) Trans_S->PdII_Ar_S RE_S Reductive Elimination PdII_Ar_S->RE_S RE_S->Pd0_S Catalyst Regeneration Product_S Ar-Ar' Product RE_S->Product_S OA_D Oxidative Addition (Ar-Br) Pd0_D->OA_D Hydride_Source Hydride Source (Solvent, Base, etc.) PdH_D H-Pd(II)-X(L₂) Hydride_Source->PdH_D PdII_D Ar-Pd(II)-Br(L₂) OA_D->PdII_D RE_D Reductive Elimination PdII_D->RE_D Reaction with H-Pd(II) or direct protonolysis RE_D->Pd0_D Catalyst Regeneration Product_D Ar-H Byproduct RE_D->Product_D

Caption: Competing catalytic cycles in cross-coupling reactions.

References

  • MDPI. (2017-01-27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Available from: [Link]

  • Journal of the American Chemical Society. (2012-08-20). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and mechanistic Studies. Available from: [Link]

  • ResearchGate. Bromination of Pyrimidines: A Simple Inexpensive Method. Available from: [Link]

  • ResearchGate. (2025-08-06). Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. Available from: [Link]

  • National Institutes of Health. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Available from: [Link]

  • Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available from: [Link]

  • PubMed. (2006-07-12). Aryl-halide versus aryl-aryl reductive elimination in Pt(IV)-phosphine complexes. Available from: [Link]

  • National Institutes of Health. (2018-08-27). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. Available from: [Link]

  • ACS Publications. (2016-07-14). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Available from: [Link]

  • Chemistry LibreTexts. (2023-06-30). Buchwald-Hartwig Amination. Available from: [Link]

  • ResearchGate. (2025-11-23). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Available from: [Link]

  • National Institutes of Health. (2019-10-15). Nickel‐Catalyzed Hydro‐ and Deutero‐dehalogenations of (Hetero)Aryl Halides under Aqueous Micellar Catalysis Conditions. Available from: [Link]

  • ResearchGate. (2025-08-06). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Available from: [Link]

  • ResearchGate. Synthesis of New Chelating Phosphines Containing an Aryl Chloride Group. Available from: [Link]

  • ResearchGate. (2025-08-06). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]

  • PubMed Central. (2022-09-19). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available from: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

  • ResearchGate. Control experiments: hydrodebromination reaction was performed in the.... Available from: [Link]

  • MDPI. (2024-04-04). Catalytic Pyrolysis of Waste-Printed Circuit Boards Using a Cu/Fe Bimetal Synergistic Effect to Enhance Debromination. Available from: [Link]

  • PubMed Central. (2021-01-04). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available from: [Link]

  • ACS Publications. (2011-09-29). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Available from: [Link]

  • Chemistry LibreTexts. (2023-05-03). 2.9: Phosphines. Available from: [Link]

  • MDPI. (2018-02-09). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Available from: [Link]

  • NSF Public Access Repository. Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. Available from: [Link]

  • Royal Society of Chemistry. (2020-07-17). Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds. Available from: [Link]

  • National Institutes of Health. (2021-12-03). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]

  • National Institutes of Health. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Available from: [Link]

  • ResearchGate. (2025-08-06). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Available from: [Link]

  • American Chemical Society. (2025-12-14). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. Available from: [Link]

Sources

Optimizing base and solvent for cross-coupling of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Guide: Optimizing Base and Solvent for Cross-Coupling of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your cross-coupling reactions effectively. The choice of base and solvent is not arbitrary; it is a critical decision that dictates reaction success, yield, and purity. This guide will walk you through a systematic approach to mastering these variables.

Section 1: Foundational Principles - The Engine of the Reaction

Before diving into specific protocols, it's crucial to understand why the base and solvent are so influential. They are not merely components of the reaction mixture; they actively participate in and direct the catalytic cycle.

Q1: Why are the base and solvent so critical in palladium cross-coupling reactions?

A1: The base and solvent are fundamental to nearly every step of the palladium catalytic cycle. Their roles are multifaceted and interdependent:

  • Catalyst Activation & Maintenance: Many palladium sources, like Pd(OAc)₂, are precatalysts in the Pd(II) state and must be reduced in situ to the active Pd(0) species. Solvents and ligands play a role in this process. The solvent must then stabilize the active Pd(0) catalyst throughout the reaction.[1]

  • Reactant Activation: In Suzuki couplings, the base activates the boronic acid, forming a more nucleophilic boronate complex essential for transmetalation.[2][3] In Buchwald-Hartwig aminations, the base deprotonates the amine to generate the active palladium-amido complex.[4][5] For Sonogashira couplings, the base deprotonates the terminal alkyne, enabling the formation of a copper acetylide.[6]

  • Solubility: A successful reaction requires all components—the substrate, coupling partner, catalyst, and base—to have sufficient solubility.[1][7] This is often a challenge, requiring carefully chosen solvents or solvent mixtures (e.g., organic/aqueous systems).

  • Mechanism Influence: The solvent's polarity and coordinating ability can influence the rates of key steps like oxidative addition and reductive elimination. In some cases, the solvent can even alter the nature of the active catalyst or change the chemoselectivity of a reaction.[1][8][9][10]

To visualize these steps, consider the generalized palladium catalytic cycle below. The base and solvent influence every transition shown.

Palladium Catalytic Cycle General Palladium Cross-Coupling Cycle pd0 Active Pd(0)Ln oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)Ln pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Ar-Pd(II)-R)Ln oa_complex->trans_complex Transmetalation (Base Required) trans_complex->pd0 Reductive Elimination product Coupled Product (Ar-R) trans_complex->product start Aryl Halide (Ar-X) start->oa_complex partner Coupling Partner (R-M) partner->trans_complex

Caption: The general catalytic cycle for palladium cross-coupling reactions.

Section 2: Coupling-Specific Optimization Guides

The optimal base and solvent system is highly dependent on the specific type of cross-coupling reaction being performed. Below are targeted FAQs and protocols for the three most common transformations.

2.1 Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki coupling is a robust method for forming C-C bonds but is highly sensitive to the choice of base and the presence of water.

FAQ 1: What is the primary role of the base in a Suzuki coupling with my pyrimidine substrate? The base has two main functions: 1) It reacts with the organoboron species (e.g., arylboronic acid) to form a more nucleophilic "ate" complex. This complex is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. 2) It neutralizes the acidic byproducts generated during the cycle, maintaining a productive reaction environment.

FAQ 2: Which bases should I screen first for the Suzuki coupling? A tiered approach is recommended. Start with common inorganic bases. The strength of the base can significantly impact the reaction rate.[11]

BasepKa (of Conjugate Acid)Typical Conditions & Rationale
K₂CO₃ ~10.3A reliable, mild, and cost-effective starting point. Often used in aqueous solvent mixtures.[2]
K₃PO₄ ~12.3A stronger, non-nucleophilic base. Excellent for preventing side reactions and promoting transmetalation, especially with challenging substrates.[2][12][13]
Cs₂CO₃ ~10.2More soluble in organic solvents than K₂CO₃. Its solubility and the nature of the cesium cation can accelerate the reaction.[12]
KOH / NaOH ~15.7Strong bases that can give better results than carbonates by promoting faster transmetalation.[11] Use with caution to avoid hydrolysis of the substrate.

FAQ 3: What are the best starting solvents for this Suzuki coupling? A mixture of an organic solvent and water is the most common and effective system for Suzuki couplings, as it aids in dissolving the inorganic base and the boronic acid.[2][12]

Solvent SystemProperties & Rationale
1,4-Dioxane / H₂O A very common and effective system. Dioxane is a good solvent for many organic substrates and catalysts.[13][14]
Toluene / H₂O Another excellent choice, particularly for reactions run at higher temperatures.
THF / H₂O A lower-boiling point option, suitable for more reactive substrates that do not require high heat.[11][12]
DMF (anhydrous) A polar aprotic solvent that can be effective, especially when used with a more soluble base like Cs₂CO₃.[14]
Experimental Protocol: Base and Solvent Screening for Suzuki Coupling
  • Preparation: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the selected base (2.0-3.0 equiv.).[3][14]

  • Catalyst Addition: To each vial, add the palladium catalyst (e.g., Pd(PPh₃)₄ at 3-5 mol% or a modern pre-catalyst like XPhos-Pd-G3 at 1-2 mol%).[12][14]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) to achieve a substrate concentration of approximately 0.1 M.[2][3]

  • Reaction: Stir the vials at a set temperature (start with 80-100 °C) and monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).[12]

  • Analysis: Compare the conversion to product and the formation of byproducts (e.g., debromination, homocoupling) across the different conditions to identify the optimal system.

2.2 Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction requires strong, non-nucleophilic bases to deprotonate the amine coupling partner and anhydrous conditions to prevent catalyst deactivation and side reactions.

FAQ 4: How does the base's role differ in Buchwald-Hartwig amination? Unlike in Suzuki coupling, where the base activates the boron species, here the base's primary role is to deprotonate the amine after it has coordinated to the palladium center, forming a palladium-amido complex. This is the key intermediate that undergoes reductive elimination to form the C-N bond.[4]

FAQ 5: My amination is not working. Is my base strong enough? This is a very common issue. Weak bases like carbonates are generally ineffective. You must use a strong, sterically hindered base to facilitate the reaction.

BasepKa (of Conjugate Acid)Typical Conditions & Rationale
NaOt-Bu / KOt-Bu ~17The most common and effective bases for Buchwald-Hartwig amination. They are strong enough to deprotonate a wide range of amines.[5]
LHMDS / KHMDS ~26Lithium or potassium hexamethyldisilazide. Very strong, non-nucleophilic bases, useful for less acidic amines or challenging substrates.
Cs₂CO₃ / K₃PO₄ ~10.2 / ~12.3Considered "weaker" in this context but can be effective, particularly with more electron-rich, bulky phosphine ligands and for specific substrates like amides or carbamates.[15]

FAQ 6: Which solvents are compatible with the strong bases used in Buchwald-Hartwig amination? Anhydrous, aprotic solvents are mandatory. Protic solvents (like water or alcohols) will quench the strong base and inhibit the reaction.

SolventProperties & Rationale
Toluene A standard, non-polar solvent. Excellent for many Buchwald-Hartwig systems.
1,4-Dioxane A more polar aprotic solvent that can enhance solubility and reaction rates.[16]
THF A good general-purpose ether solvent, but its low boiling point limits the reaction temperature.
t-AmOH tert-Amyl alcohol. Can be a surprisingly effective solvent, sometimes outperforming others for specific catalyst systems.[17]
Experimental Protocol: Optimizing Buchwald-Hartwig Amination
  • Preparation: In a dry, oven-baked flask under an inert atmosphere, add the strong base (e.g., NaOt-Bu, 1.5 equiv.).

  • Reagent Addition: Add the palladium pre-catalyst (e.g., t-BuXPhos Palladacycle, 2-3 mol%), the ligand (if not using a pre-catalyst), this compound (1.0 equiv.), and the amine coupling partner (1.2 equiv.).[17]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) to a concentration of 0.1-0.2 M.

  • Reaction: Heat the mixture (e.g., 100-120 °C) and monitor carefully by LC-MS.

  • Troubleshooting: If the reaction is slow, consider screening different ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are essential for this transformation.[15][18]

2.3 Sonogashira Coupling (C-C Alkyne Bond Formation)

This coupling is unique in that it typically uses a dual catalyst system (palladium and copper) and an amine base that often doubles as a co-solvent.

FAQ 7: Why are amine bases like triethylamine (Et₃N) used in Sonogashira couplings? The amine base serves two purposes: 1) It deprotonates the terminal alkyne, which allows it to form a copper(I) acetylide intermediate. This is the active species that participates in transmetalation with the palladium complex.[6] 2) It acts as a scavenger for the hydrogen bromide (HBr) that is generated during the catalytic cycle.

FAQ 8: What is the optimal solvent choice for a Sonogashira reaction? The solvent must dissolve all components and be compatible with the catalyst system.

SolventProperties & Rationale
THF or DMF These are the most common primary solvents. They provide good solubility for the substrate and catalyst complexes.[6][7][19]
Et₃N or i-Pr₂NH These amine bases are often used in excess, serving as both the base and a co-solvent.[19]
Acetonitrile Can be an effective solvent, sometimes providing better results than THF or DMF for specific substrates.[20]
Experimental Protocol: Sonogashira Coupling Optimization
  • Preparation: In a reaction flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[6]

  • Inert Atmosphere: Flush the flask thoroughly with an inert gas.

  • Solvent and Reagent Addition: Add the degassed primary solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.2 equiv.) via syringe.[19]

  • Reaction: Stir the mixture at the desired temperature (start at room temperature and gently heat to 50-60 °C if necessary). Monitor the reaction progress by TLC or LC-MS.

  • Troubleshooting: A common side reaction is the homocoupling of the alkyne (Glaser coupling). This can be minimized by ensuring strictly anaerobic (oxygen-free) conditions.[19]

Section 3: Troubleshooting Common Issues

Even with optimized conditions, problems can arise. This section provides a logical framework for diagnosing and solving common failures.

Q: My reaction is stalled with significant starting material remaining. What should I check first? A: This is the most common issue. Use the following decision tree to diagnose the problem.

Troubleshooting Low Conversion Decision tree for troubleshooting low reaction conversion. start Low Conversion Observed check_reagents Are all reagents high purity? Are solvents anhydrous & degassed? start->check_reagents Always start here check_atmosphere Was the reaction set up under a strictly inert atmosphere? check_reagents->check_atmosphere Yes solve_reagents Solution: Use fresh, high-purity reagents and properly prepared solvents. check_reagents->solve_reagents No check_base Is the base appropriate for the coupling type and strong enough? check_atmosphere->check_base Yes solve_atmosphere Solution: Improve inerting technique (e.g., multiple vacuum/backfill cycles). check_atmosphere->solve_atmosphere No check_temp Is the reaction temperature optimal? check_base->check_temp Yes solve_base Solution: Re-evaluate base choice. Consult Section 2 tables. check_base->solve_base No check_catalyst Is the catalyst/ligand system active? Consider screening ligands. check_temp->check_catalyst Yes solve_temp Solution: Screen a range of temperatures (e.g., RT, 60°C, 80°C, 100°C). check_temp->solve_temp No solve_catalyst Solution: Use a pre-catalyst or screen different phosphine ligands. check_catalyst->solve_catalyst No

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Q: I'm observing significant debromination of my starting material. How can I prevent this? A: Protodebromination occurs when the aryl-palladium intermediate reacts with a proton source instead of the coupling partner.

  • Cause: Often caused by excessive water, a base that is too strong or nucleophilic, or temperatures that are too high. The piperidine nitrogen on your substrate could also act as an internal base, complicating matters.

  • Solution:

    • Use a Milder Base: Switch from a hydroxide or alkoxide to a carbonate (K₂CO₃) or phosphate (K₃PO₄).[6]

    • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Ensure Anhydrous Conditions: For non-Suzuki couplings, ensure all reagents and solvents are rigorously dried.

Q: My mass spec shows a byproduct corresponding to the hydrolysis of the bromo-pyrimidine. What causes this? A: This suggests that the C-Br bond is being cleaved and replaced by an -OH group.

  • Cause: This is typically due to reaction with hydroxide ions. This can happen if you are using a hydroxide base (NaOH, KOH) at elevated temperatures, or if your carbonate/phosphate base is undergoing hydrolysis to generate hydroxide in situ. Pyrimidine halides are susceptible to nucleophilic aromatic substitution, which can be exacerbated by basic conditions.[21][22]

  • Solution:

    • Avoid Hydroxide Bases: Use K₃PO₄ or Cs₂CO₃ as your first choice for Suzuki couplings.

    • Lower Reaction Temperature: This will slow the rate of the undesired hydrolysis reaction relative to the desired cross-coupling.

    • Use Anhydrous Solvents: If water is not required for your specific coupling (e.g., Buchwald-Hartwig), ensure your solvent is anhydrous to minimize the source of hydroxide.

References
  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Vertex AI Search Result. (n.d.). Optimizing Cross-Coupling Reactions with Advanced Phosphine Ligands.
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • National Institutes of Health. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • Sigma-Aldrich. (n.d.). Optimize Your Cross-Coupling.
  • The Doyle Group. (n.d.).
  • SOU. (n.d.). pKa Values of Common Bases.
  • BenchChem. (2025). Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine.
  • RSC Publishing. (2019).
  • ACS Publications. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • ACS Publications. (n.d.).
  • BenchChem. (n.d.). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
  • BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.).
  • Semantic Scholar. (n.d.).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Chemistry LibreTexts. (2023).
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
  • ResearchGate. (n.d.).
  • ChemRxiv. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
  • ResearchGate. (n.d.). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
  • ACS Publications. (n.d.). Uncatalyzed hydrolysis of deoxyuridine, thymidine, and 5-bromodeoxyuridine.
  • IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • University of Groningen. (n.d.).
  • PubMed. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen.
  • RSC Publishing. (n.d.).
  • Reddit. (n.d.). Struggling with Suzuki Reaction.
  • ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Google Patents. (n.d.).
  • ACS Publications. (2019).
  • National Institutes of Health. (n.d.).
  • PubMed. (n.d.). Acidic Hydrolysis of Pyrimidine Deoxyribonucleotides.

Sources

Technical Support Center: Troubleshooting Poor Solubility of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-(piperidin-4-yloxy)pyrimidine derivatives. This guide is structured in a question-and-answer format to directly address common solubility challenges encountered during experimentation. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your work.

Part 1: Understanding the Root Cause
Q1: Why are my this compound derivatives inherently poorly soluble in aqueous solutions?

Answer: The limited aqueous solubility of this class of compounds stems from a combination of structural features that create an unfavorable balance between hydrophobic and hydrophilic properties. Understanding this is the first step in troubleshooting.

Let's break down the molecule:

  • 5-Bromo-pyrimidine Core: The pyrimidine ring itself has some polar character due to the two nitrogen atoms, but it is also an aromatic system.[1][2] The large, electron-rich bromine atom at the 5-position significantly increases the molecule's hydrophobicity (lipophilicity), pushing it out of the aqueous phase.

  • Piperidin-4-yloxy Linker: The ether linkage provides some polar character. However, the piperidine ring is a saturated hydrocarbon structure, which is fundamentally non-polar. The key feature here is the secondary amine within the piperidine ring. This amine is basic, with a pKa typically in the range of 8-10.[3] At neutral pH (~7.4), this amine is partially protonated, but the neutral, uncharged form predominates, which is less water-soluble.

  • Crystal Lattice Energy: In a solid state, these molecules are often arranged in a stable crystal lattice. For the compound to dissolve, energy must be supplied to overcome these strong intermolecular forces. Highly stable, crystalline materials (polymorphs) will have lower solubility compared to amorphous forms or less stable polymorphs.[4][5][6]

In essence, the molecule's large hydrophobic surface area, contributed by the bromopyrimidine and piperidine rings, outweighs the solubilizing potential of the nitrogen and oxygen atoms at neutral pH.

Part 2: Common Scenarios & Immediate Fixes
Q2: I'm seeing immediate precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What is happening and how can I fix it?

Answer: This is a classic problem known as "crashing out" or precipitation due to a solvent shift. Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but its solubility is much lower in the aqueous environment of your assay buffer.[7][8] When you add the concentrated DMSO stock directly to the buffer, the DMSO disperses rapidly, exposing the compound to an environment where it is no longer soluble, causing it to immediately precipitate.

Here is a workflow to minimize this issue:

G cluster_0 Preparation Workflow prep_stock 1. Prepare High-Concentration Stock in 100% DMSO (e.g., 10-50 mM) warm_media 2. Pre-warm Aqueous Buffer or Cell Media to 37°C intermediate_dilution 3. Create Intermediate Dilution (e.g., 10x final conc.) in pre-warmed buffer warm_media->intermediate_dilution Key Step: Avoids temperature shock vortex 4. Add Dropwise While Gently Vortexing/Mixing intermediate_dilution->vortex Key Step: Ensures rapid mixing final_dilution 5. Perform Final Dilution into Assay Plate vortex->final_dilution

Caption: Workflow to prevent compound precipitation during dilution.

Step-by-Step Protocol to Avoid Precipitation:

  • Prepare a High-Concentration Stock: Dissolve your compound in 100% DMSO to create a stock solution (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle warming or sonication if necessary.

  • Pre-warm Your Aqueous Medium: Always use a buffer or cell culture medium that has been pre-warmed to your experimental temperature (typically 37°C). Adding compounds to cold media can decrease solubility.[9]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions. For example, create an intermediate 10x stock in your aqueous buffer first.

  • Add Dropwise and Mix: When adding the DMSO stock to the aqueous buffer, add it slowly (dropwise) to the vortex of the liquid. This ensures immediate and rapid mixing, preventing localized high concentrations that can trigger precipitation.[9]

  • Control Final DMSO Concentration: Be mindful of the final DMSO concentration in your assay. Most cell lines can tolerate 0.1-0.5% DMSO, but higher concentrations can be toxic.

Q3: My compound solution looks fine initially, but after a few hours or days in the incubator, I see crystals or a cloudy precipitate. What is happening?

Answer: This delayed precipitation is often due to one or more of the following factors:

  • Temperature Fluctuations: Repeatedly removing your culture plates from a stable 37°C incubator can cause temperature cycling. As the medium cools, the solubility of your compound can decrease, leading to precipitation.[10]

  • Evaporation: Over long incubation periods, evaporation can occur, especially from the outer wells of a microplate. This increases the concentration of all components, including your compound, potentially pushing it beyond its solubility limit.[9][10]

  • Metastable to Stable Polymorph Conversion: Your compound may have initially dissolved as a more soluble, metastable crystalline form (polymorph). Over time, it can convert to a more thermodynamically stable, but less soluble, polymorph, which then precipitates out of solution.[11][12] This is a significant issue in drug development.[4][5]

  • pH Shift: Cell metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.

Troubleshooting Delayed Precipitation:

  • Minimize removal of plates from the incubator.

  • Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.

  • Ensure your incubator has proper humidification.[10]

  • If you suspect polymorphism, characterizing the solid form may be necessary for consistent results.

Part 3: Systematic Strategies for Solubility Enhancement
Q4: How can I systematically improve the aqueous solubility of my this compound derivative for in vitro assays?

Answer: A systematic approach is crucial. The optimal strategy will depend on your specific experimental needs (e.g., cell-based assay vs. biochemical assay). The following methods are the most common and effective.

This is the most powerful tool for this class of compounds. The piperidine nitrogen is basic and can be protonated to form a positively charged ammonium salt, which is significantly more water-soluble than the neutral form.[3][13]

The Causality: According to the Henderson-Hasselbalch equation, when the pH of the solution is below the pKa of the amine, the protonated (charged, more soluble) form will dominate.

G cluster_0 pH-Solubility Relationship for a Basic Compound pH_Scale pH_Scale Compound_State Compound_State pH_Scale->Compound_State Governed by pKa Solubility Solubility Compound_State->Solubility Charge increases interaction with polar water molecules

Caption: Relationship between pH, protonation state, and solubility.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached (this is the "shake-flask" method).[14][15]

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot solubility (e.g., in µg/mL) versus pH.

Hypothetical Data Table:

pHSolubility (µg/mL)Predominant Species
4.0> 1000Protonated (Salt)
5.0850Protonated (Salt)
6.0250Mixed
7.025Mostly Neutral
7.415Neutral
8.0< 5Neutral

For many cell-based assays, slightly acidic media (pH 6.5-7.0) may be tolerated and can significantly improve compound solubility.

For compounds intended for further development, creating a stable salt form is a standard and highly effective strategy.[16][17][18] A salt is the ion-paired version of your compound with a counter-ion, which often forms a crystal lattice that is much more readily dissociated in water.

  • Common Counter-ions for Basic Drugs: Hydrochloride (HCl), Mesylate, Sulfate, Tartrate, Citrate.[19]

  • Benefit: Salt forms can improve solubility by orders of magnitude and also enhance dissolution rate and stability.[13][16]

When pH modification is not feasible, co-solvents or other excipients can be used, particularly for in vitro screening.

  • Co-solvents: These are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[20]

    • Mechanism: They disrupt the hydrogen bonding network of water, creating a microenvironment that is less polar.[21]

    • Caution: Co-solvents can have their own biological effects or interfere with assays. Always run a vehicle control. Their use can sometimes have an antagonistic effect on solubility when combined with other methods like cyclodextrins.[22]

Common Co-solvents for In Vitro Assays:

Co-solventTypical Final ConcentrationNotes
Ethanol1-5%Can be toxic to cells at higher conc.
Propylene Glycol1-10%Generally well-tolerated.
Polyethylene Glycol 400 (PEG 400)1-10%Viscous; can be useful for stock solutions.
N-Methyl-2-pyrrolidone (NMP)< 1%Potent solvent; use with caution.
  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[23]

    • Mechanism: The poorly soluble drug partitions into the hydrophobic core, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[24][25][26]

    • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their higher solubility and safety profiles compared to native β-cyclodextrin.

Part 4: FAQs & Quick Reference

Q: What is the first thing I should check if I see precipitation in my cell culture experiment? A: First, verify that your final compound concentration is not above its known aqueous solubility at the pH of your media. Second, check the final percentage of your organic solvent (e.g., DMSO); if it's too high (>1%), it could be causing cellular stress or precipitation upon dilution.

Q: Is it better to use a co-solvent or change the pH? A: For biological assays, modifying the pH (if tolerated by the cells or protein) is often a more "biologically relevant" approach than introducing a potentially confounding organic co-solvent. However, for high-throughput screening or biochemical assays, co-solvents can be a quick and effective solution.

Q: My compound is an HCl salt, but it's still not dissolving well in neutral buffer. Why? A: When you dissolve a salt of a weak base (like your compound) in a neutral or basic buffer, the buffer can neutralize the acidic counter-ion (HCl), causing the compound to revert to its less soluble free-base form. This is a common issue. The solubility of the salt is only guaranteed in acidic conditions or unbuffered water.

Q: How can I accurately measure the solubility of my compound? A: The gold standard is the thermodynamic solubility measurement via the shake-flask method, which determines the equilibrium solubility.[7][14] For higher throughput needs, kinetic solubility assays using nephelometry (light scattering) can quickly assess the concentration at which a compound precipitates from a DMSO stock diluted into buffer.[27] This is very useful for ranking compounds in early discovery.[7]

References
  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics - SciSpace. (n.d.).
  • 792180-52-0|this compound - BLDpharm. (n.d.).
  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.).
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC. (n.d.).
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016).
  • Common Cell Culture Problems: Precipitates - Sigma-Aldrich. (n.d.).
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. Retrieved from [Link]

  • This compound - Sigma-Aldrich. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Bergström, C. A. S., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387–398. Retrieved from [Link]

  • Tim, C. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16, 149.
  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. (n.d.).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). NIH.
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell.
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016).
  • Amines and Heterocycles. (2018).
  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.). Google Patents.
  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. (2009).
  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo.
  • This compound - Sunway Pharm Ltd. (n.d.).
  • Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. (n.d.). Benchchem.
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020). Pharma Excipients.
  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.).
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. (n.d.).
  • Pyrimidine - Solubility of Things. (n.d.).
  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. (n.d.). SciELO.
  • Principles of Salt Formation. (2018). ResearchGate.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2016).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). MDPI.
  • Pyrimidine - Wikipedia. (n.d.).
  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (n.d.). Hilaris Publisher.
  • Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. (n.d.). MDPI.
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate.
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). ResearchGate.
  • 5-Bromo-2-fluoropyrimidine | CAS Number 62802-38-4. (n.d.). Ossila.
  • 24.S: Amines and Heterocycles (Summary). (2024). Chemistry LibreTexts.
  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. (2018). ACS Omega.
  • Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study - PMC. (n.d.).
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019).
  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (n.d.).
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). JMPAS.

Sources

Technical Support Center: Purification of Polar 5-Bromo-2-(piperidin-4-yloxy)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complex purification landscape of polar derivatives of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine. This core structure, prevalent in medicinal chemistry and drug discovery, presents unique challenges due to the inherent basicity of the piperidine nitrogen and the increased polarity from derivative functional groups. This guide provides field-proven troubleshooting strategies and in-depth explanations to empower researchers to achieve high-purity compounds efficiently.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific, frequently encountered problems in a question-and-answer format. Each solution is grounded in chromatographic theory and provides a clear, actionable protocol.

Q1: My compound elutes in the solvent front during Reversed-Phase HPLC, showing little to no retention. How can I fix this?

Root Cause Analysis: This is a classic sign that your compound is too polar for conventional reversed-phase chromatography (RPC) conditions. In RPC, separation is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).[1][2] Highly polar molecules have a strong affinity for the polar mobile phase and do not interact sufficiently with the stationary phase, leading to their rapid elution near the void volume.[3][4]

Strategic Solutions:

  • Employ a Polar-Compatible Reversed-Phase Column:

    • Expertise: Standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to a dramatic loss of retention. Polar-endcapped or polar-embedded columns are specifically designed to prevent this, ensuring a hydrated stationary phase and providing alternative retention mechanisms (e.g., hydrogen bonding) for polar analytes.[5]

    • Recommendation: Switch to a column such as a C18 AQ, Phenyl-Hexyl, or a polar-embedded phase.

  • Optimize the Mobile Phase:

    • Expertise: The most straightforward way to increase retention in RPC is to increase the polarity of the mobile phase by reducing the concentration of the organic solvent (e.g., acetonitrile, methanol).[5] Additionally, for basic compounds like piperidine derivatives, using an acidic modifier is crucial. It ensures the analyte is consistently protonated, preventing peak tailing from mixed-mode interactions and improving peak shape.

    • Protocol:

      • Initial Screening: Start with a shallow gradient of 0-20% Acetonitrile (ACN) in Water, with 0.1% Formic Acid (FA) or 0.05% Trifluoroacetic Acid (TFA) in both solvents.

      • Increase Retention: If retention is still poor, run the gradient starting from 100% aqueous (e.g., 0-15% ACN over 20 minutes).

      • Modifier Choice: Formic acid is MS-friendly and generally sufficient. TFA provides stronger ion-pairing and can significantly improve peak shape for stubborn bases but may suppress ionization in mass spectrometry and is difficult to remove from the final product.

Data Summary: Recommended Starting Conditions for RPC of Polar Amines

ParameterStandard C18 ConditionRecommended Condition for Polar DerivativesRationale
Column Standard C18Polar-Endcapped/Embedded C18 or Phenyl-HexylPrevents phase collapse in high-aqueous mobile phases and offers alternative retention mechanisms.
Mobile Phase A Water + 0.1% TFAWater + 0.1% Formic AcidFormic acid is a milder, more MS-friendly choice for achieving consistent protonation.
Mobile Phase B ACN + 0.1% TFAACN + 0.1% Formic AcidEnsures consistent pH and modifier concentration throughout the gradient.
Gradient 5-95% B over 15 min0-30% B over 20 minA slower, shallower gradient at the polar end is necessary to resolve weakly retained compounds.
Q2: My compound streaks badly on a silica gel TLC plate and gives poor recovery from a normal-phase flash column. What is happening?

Root Cause Analysis: This streaking (or tailing) is a hallmark of a strong, undesirable interaction between a basic analyte and the acidic surface of silica gel. Silica gel is covered in silanol groups (Si-OH), which are weakly acidic. The basic nitrogen on your piperidine ring can be protonated by these silanols, leading to a strong ionic interaction that results in poor peak shape, irreversible adsorption, and low recovery.[6]

Strategic Solution: Neutralize the Stationary Phase

  • Expertise: The most effective way to combat this issue is to add a small amount of a competitive base to the mobile phase. This additive, typically triethylamine (TEA) or ammonium hydroxide, will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound. This allows for a more controlled elution based on polarity rather than strong ionic binding.[6]

  • Protocol: Normal-Phase Chromatography with Basic Modifier

    • Solvent System Preparation: Prepare your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).

    • Add Modifier: To the more polar component of your mobile phase (e.g., Methanol), add 0.5-1% v/v of triethylamine or a concentrated ammonium hydroxide solution. For example, create a stock of 1% NH₄OH in Methanol to use as your polar solvent.

    • TLC Analysis: Run a TLC plate using the modified solvent system. You should observe a significant improvement in spot shape (more compact and less streaking).

    • Column Chromatography: Equilibrate your silica gel column with the mobile phase containing the basic modifier before loading your sample. Run the column as usual. This will drastically improve peak shape and recovery.

Visualization: Mechanism of Action for Basic Modifiers

G Improving Peak Shape with a Basic Modifier cluster_0 Without Modifier cluster_1 With Triethylamine (TEA) Modifier Analyte_NoMod Basic Analyte (R₃N) Strong Interaction Silica_NoMod Silica Surface Acidic Silanol (Si-OH) Analyte_NoMod:f1->Silica_NoMod:f1 Irreversible Adsorption Result_NoMod Result Peak Tailing & Low Recovery Silica_NoMod->Result_NoMod Analyte_Mod Basic Analyte (R₃N) Weak Interaction Silica_Mod Silica Surface Masked Silanol (Si-O⁻···HNEt₃⁺) Analyte_Mod:f1->Silica_Mod:f1 Elution Result_Mod Result Sharp Peak & High Recovery Silica_Mod->Result_Mod TEA TEA (Et₃N) TEA->Silica_Mod:f1 Neutralization

Caption: Basic modifiers like TEA neutralize acidic silanol sites, preventing strong analyte binding.

Q3: My compound is too polar for both Reversed-Phase and Normal-Phase. What other chromatographic technique can I use?

Root Cause Analysis: You have a compound that falls into a difficult chromatographic space: too polar for RPC retention and too polar/basic for good NPC behavior, even with modifiers. This is a common scenario for compounds with multiple hydrogen bond donors/acceptors and/or formal charges.

Strategic Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Expertise: HILIC is the ideal technique for this situation. It separates polar compounds on a polar stationary phase (like bare silica, diol, or amide phases) using a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water).[7][8] The mechanism involves the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. Elution is achieved by increasing the concentration of water in the mobile phase.[9][10]

  • Protocol: HILIC Purification

    • Column Selection: A standard bare silica flash column can be used effectively for HILIC.[7][9] For higher resolution, dedicated HILIC phases (Amide, Diol) are excellent choices.

    • Mobile Phase: The weak solvent is Acetonitrile (ACN). The strong solvent is Water. It is often beneficial to add a buffer to both solvents (e.g., 10 mM ammonium formate or ammonium acetate) to control pH and improve peak shape. A typical gradient runs from ~95% ACN / 5% Water down to 60-70% ACN.

    • Sample Preparation: This is critical. The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase. Ideally, dissolve the sample directly in the starting mobile phase (e.g., 95:5 ACN:Water). Injecting the sample in a strong solvent like pure water or DMSO will lead to very poor chromatography. If the sample is not soluble, use the minimum amount of a solvent like methanol and adsorb it onto a sorbent like Celite for solid loading.

    • Elution: Unlike RPC, increasing the "polar" solvent (water) decreases retention time.

Visualization: Purification Strategy Decision Tree

G start Start: Crude Polar Derivative tlc_rpc Screening: Analytical RPC (Polar-Endcapped C18, 0.1% FA) start->tlc_rpc retention_check Good Retention & Peak Shape? tlc_rpc->retention_check prep_rpc Purify by Preparative RPC retention_check->prep_rpc Yes no_retention No/Poor Retention (Elutes at Void) retention_check->no_retention No hilic Strategy: Use HILIC no_retention->hilic hilic_protocol Protocol: 1. Silica or Diol Column 2. High ACN Mobile Phase 3. Gradient to Water 4. Solid Load Sample hilic->hilic_protocol

Caption: A decision tree for choosing between RPC and HILIC for polar compounds.

Q4: I can't get my final compound to crystallize. It just oils out or stays in solution. How can I induce crystallization?

Root Cause Analysis: Polar compounds are often highly soluble in polar solvents (like methanol, ethanol) and poorly soluble in non-polar solvents (like hexanes, ether). This can make finding a single suitable recrystallization solvent difficult. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.[11]

Strategic Solution: Systematic Solvent Screening and Co-Solvent Systems

  • Expertise: The key to successful recrystallization is to find a solvent (or solvent pair) where the compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[12] A co-solvent or "anti-solvent" technique is particularly powerful for polar compounds.[5]

  • Protocol: Co-Solvent Recrystallization

    • Dissolution: Dissolve your crude compound in the minimum amount of a "good" hot solvent in which it is very soluble (e.g., Methanol, Ethanol, Acetone).

    • Add Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., Diethyl Ether, Hexanes, or Water) dropwise until you see persistent cloudiness (turbidity). The anti-solvent must be miscible with the good solvent.

    • Re-dissolution: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.

    • Cooling: Allow the solution to cool slowly to room temperature. Do not disturb it. If no crystals form, try gently scratching the inside of the flask with a glass rod at the liquid-air interface or placing it in a refrigerator or freezer.

    • Isolation: Collect the formed crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.[13]

Solvent Selection Guide for Recrystallization

Good Solvents (High Polarity)Poor Solvents (Anti-Solvents)Common Pairs
Methanol / EthanolDiethyl EtherMethanol / Ether
AcetoneHexanes / HeptaneAcetone / Hexanes
Tetrahydrofuran (THF)PentaneTHF / Pentane
Acetonitrile (ACN)Water (if compound is non-polar)ACN / Water
Water (if compound is a salt)Acetone / IsopropanolWater / Acetone

Frequently Asked Questions (FAQs)

Q: What is the best 'first-pass' purification strategy for a novel derivative of this scaffold? A: Start with an analytical HPLC run on a polar-endcapped C18 column using a Water/ACN gradient with 0.1% formic acid. This quick analysis will tell you if the compound is retainable by RPC. If it is, you can scale up this method. If it elutes near the solvent front, your best next step is to develop a HILIC method.

Q: How do I choose between TFA, formic acid, and acetic acid as a mobile phase modifier in RPC? A:

  • Formic Acid (FA): The best default choice. It provides good protonation for bases, is volatile, and is highly compatible with mass spectrometry.

  • Trifluoroacetic Acid (TFA): Use when you have significant peak tailing that FA cannot resolve. It's a stronger acid and ion-pairing agent. Be aware it can suppress MS signals and is difficult to remove from the final product, potentially forming a TFA salt.

  • Acetic Acid: A weaker acid than FA. It is generally less effective for protonating basic compounds and providing good peak shape but can be useful for specific pH targeting.

Q: My compound is a free base, but I purified it using a mobile phase with TFA. How do I get rid of the TFA salt? A: After evaporating the HPLC fractions, the residue will be the TFA salt of your compound. To convert it back to the free base, dissolve the residue in a solvent like dichloromethane or ethyl acetate and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium carbonate (Na₂CO₃). After separation, dry the organic layer over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

References

  • Google. (2026). Current time information in Pasuruan, ID.

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.1

  • Wikipedia. (n.d.). Reversed-phase chromatography.2

  • SIELC Technologies. (n.d.). Polar Compounds.3

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.6

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.4

  • BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.5

  • Biotage. (2023). What can I use to purify polar reaction mixtures?7

  • Unknown. (n.d.). recrystallization, filtration and melting point.12

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.8

  • Ciardi, J. E., et al. (n.d.).
  • Teledyne ISCO. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.9

  • Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16.14

  • University of California, Los Angeles. (n.d.). Recrystallization.13

  • PubMed. (n.d.). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection.15

  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography.16

  • PolyLC. (n.d.). HILIC Columns for Polar Separations.10

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.17

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.11

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.18

  • Chemistry LibreTexts. (2025). 3.4.3. Ion Exchange Chromatography.19

  • BenchChem. (2025). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.20

  • ACS Publications. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines.21

  • Journal of the American Chemical Society. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.22

  • MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.23

  • UCL Discovery. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE.24

Sources

Identifying byproducts in the synthesis of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine analogs by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important class of compounds. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols for byproduct identification using Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Understanding the Core Synthesis and Potential Pitfalls

The synthesis of this compound analogs typically proceeds via a Williamson ether synthesis.[1][2][3][4] This well-established SN2 reaction involves the nucleophilic attack of a deprotonated alcohol (in this case, 4-hydroxypiperidine) on an electrophilic pyrimidine ring, displacing a halide.[3][5]

While seemingly straightforward, this reaction is susceptible to several side reactions that can lead to a range of byproducts, complicating purification and potentially impacting downstream applications. Understanding these potential pitfalls is the first step in effective troubleshooting.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in this synthesis, and how can I minimize it?

A1: The most prevalent side reaction is the E2 elimination of the alkyl halide, which competes with the desired SN2 substitution.[1] This is especially problematic if secondary or tertiary alkyl halides are used.[1][5] In the context of your synthesis, while the piperidine ring is cyclic, the principle of steric hindrance still applies.

To minimize elimination:

  • Control the Temperature: Lowering the reaction temperature generally favors the SN2 pathway over elimination, as elimination reactions often have a higher activation energy.[1]

  • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the 4-hydroxypiperidine.[1][2][5] This ensures the formation of the alkoxide without introducing a competing nucleophile.

  • Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base, leaving the alkoxide more nucleophilic.[1]

Q2: I'm seeing a significant peak in my LC-MS that corresponds to the debrominated product. What is causing this?

A2: Dehalogenation is a known side reaction for halogenated pyrimidines.[6][7] This can be particularly prevalent if you are using certain reagents or if there are trace metals present that can catalyze the reduction.

Potential Causes and Solutions:

  • Reductive Reagents: Certain bases or additives can have reducing properties. For instance, some batches of DMF can contain trace amounts of dimethylamine, which can facilitate dehalogenation. Using freshly distilled or high-purity solvents is recommended.

  • Catalytic Hydrogenation: If your synthesis involves a step with a palladium or other metal catalyst, incomplete removal of the catalyst can lead to debromination in subsequent steps.

  • Reaction Conditions: In some cases, prolonged reaction times or elevated temperatures can promote dehalogenation.

Q3: My LC-MS shows multiple peaks with similar mass-to-charge ratios. How can I differentiate between isomers and byproducts?

A3: The presence of multiple peaks with similar m/z values can be challenging. Here's a systematic approach to identification:

  • Tandem Mass Spectrometry (MS/MS): Perform product ion scans on each of the precursor ions. Isomers will often exhibit different fragmentation patterns due to the different positioning of functional groups.[8]

  • Chromatographic Resolution: Optimize your HPLC method to improve the separation of these peaks. This can involve changing the column, mobile phase composition, or gradient profile.[9][10]

  • High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of the ions, allowing you to determine their elemental composition and differentiate between species with the same nominal mass but different chemical formulas.

III. Troubleshooting Guide: Identifying Byproducts by LC-MS

This section provides a structured approach to identifying common byproducts observed during the synthesis of this compound analogs.

Common Byproducts and Their Expected Mass Signatures
Byproduct NameStructureExpected [M+H]⁺ (Monoisotopic)Rationale for Formation
Debrominated Product 2-(Piperidin-4-yloxy)pyrimidine194.1293Reductive dehalogenation of the starting material or product.[6]
N-Alkylated Piperidine 5-Bromo-2-(1-(pyrimidin-2-yl)piperidin-4-yloxy)pyrimidineVaries based on pyrimidineIf the piperidine nitrogen is not protected, it can compete with the hydroxyl group as a nucleophile.
Dimerization Product Bis(5-bromopyrimidin-2-yl) ether316.9194Reaction of the product with another molecule of the starting bromopyrinidine.
Elimination Product Tetrahydropyridine84.0813E2 elimination from the piperidine ring, though less common under these conditions.[1]
Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[10]

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a low percentage of B and ramp up to elute compounds of increasing hydrophobicity. A typical gradient might be 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Perform a full scan to identify all ions present. Subsequently, perform targeted MS/MS on the masses of interest to obtain fragmentation data.[8]

Interpreting the Mass Spectra
  • Molecular Ion ([M+H]⁺): The primary piece of information is the mass-to-charge ratio of the protonated molecule. This will help you propose a molecular formula.

  • Isotope Pattern: For brominated compounds, look for the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio), which will result in two peaks of nearly equal intensity separated by 2 Da.

  • Fragmentation Patterns: The way a molecule breaks apart in the mass spectrometer can provide significant structural information. For piperidine-containing compounds, common fragmentations include:

    • Loss of the piperidine ring: This can occur through various ring-opening mechanisms.[8]

    • Cleavage at the ether linkage.

    • If a Boc-protecting group is used on the piperidine, look for characteristic losses of isobutylene (56 Da) or the entire Boc group (100 Da).[11]

IV. Visualizing the Process

Reaction Pathway and Potential Side Reactions

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_byproducts Potential Byproducts 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine Desired Product This compound 5-Bromo-2-chloropyrimidine->Desired Product Debrominated Product Debrominated Product 5-Bromo-2-chloropyrimidine->Debrominated Product Reduction 4-Hydroxypiperidine 4-Hydroxypiperidine Alkoxide Alkoxide 4-Hydroxypiperidine->Alkoxide Deprotonation Base (e.g., NaH) Base (e.g., NaH) Solvent (e.g., DMF) Solvent (e.g., DMF) Temperature Temperature Alkoxide->Desired Product SN2 Attack N-Alkylated Piperidine N-Alkylated Piperidine Alkoxide->N-Alkylated Piperidine N-Alkylation (if unprotected) Dimerization Dimerization Desired Product->Dimerization Further Reaction

Caption: Synthetic pathway and common side reactions.

LC-MS Troubleshooting Workflow

G start Unexpected Peak in LC-MS check_mass Determine [M+H]⁺ and Isotope Pattern start->check_mass propose_structure Propose Possible Structures check_mass->propose_structure msms Perform MS/MS Fragmentation Analysis propose_structure->msms compare_fragments Compare Fragmentation with Known Patterns msms->compare_fragments optimize_lc Optimize LC Method for Isomer Separation compare_fragments->optimize_lc Ambiguous confirm_structure Confirm Structure (e.g., NMR, Standard) compare_fragments->confirm_structure Match Found unidentified Byproduct Unidentified compare_fragments->unidentified No Match optimize_lc->confirm_structure

Caption: A logical workflow for LC-MS-based byproduct identification.

V. Concluding Remarks

The successful synthesis of this compound analogs relies on a careful balance of reaction conditions to favor the desired SN2 pathway. When byproducts do arise, a systematic approach to their identification using LC-MS is crucial for optimizing the reaction and ensuring the purity of the final compound. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each specific analog may present unique challenges.

References

  • A Comparative Guide to the Mass Spectrometry of Boc-Protected Piperidines. Benchchem.
  • Common side reactions in the Williamson synthesis of ethers. Benchchem.
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.
  • Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. ResearchGate.
  • Williamson Ether Synthesis. Organic Chemistry Tutor.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine. National Library of Medicine.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.
  • Williamson ether synthesis. Wikipedia.
  • Method for selective dehalogenation in pyrimidine fused ring. Google Patents.
  • Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. Benchchem.
  • The Williamson Ether Synthesis. Chemistry Steps.
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek.

Sources

Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with 5-Bromo-2-(piperidin-4-yloxy)pyrimidine and similar electron-rich heteroaryl halides. Homocoupling of the boronic acid partner is a persistent challenge that can significantly lower the yield of the desired product and complicate purification.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you diagnose and overcome this critical side reaction.

Troubleshooting Guide: Diagnosing and Resolving Homocoupling

This section addresses the most common issues encountered during the Suzuki coupling of this compound.

Q1: I'm observing a significant amount of a symmetrical biaryl byproduct that corresponds to my boronic acid. What is happening?

A1: You are observing boronic acid homocoupling. This is a common side reaction in Suzuki couplings where two molecules of your organoboron reagent couple to form a symmetrical biaryl.[2] This process competes directly with the desired cross-coupling reaction, consuming your boronic acid and reducing the yield of your target molecule. The presence of this byproduct is a clear indicator that your reaction conditions require optimization.

The primary culprits behind homocoupling are the presence of dissolved oxygen and/or the use of a Palladium(II) precatalyst without appropriate precautions.[1][2][3] Both factors lead to an excess of reactive Pd(II) species, which are known to mediate the homocoupling pathway.[3][4]

Q2: What are the mechanistic differences between the desired Suzuki coupling and the homocoupling pathway?

A2: Understanding the competing catalytic cycles is crucial for effective troubleshooting. The desired Suzuki-Miyaura reaction relies on a Pd(0)/Pd(II) cycle. Homocoupling is primarily driven by Pd(II) species, especially under aerobic conditions or when using Pd(II) salts as catalyst precursors.[4][5]

The diagram below illustrates the desired catalytic cycle versus the competing homocoupling pathway. The key to success is to promote the steps in the productive cycle (oxidative addition, transmetalation, reductive elimination) while suppressing the off-cycle homocoupling pathway.

Caption: Suzuki Cycle vs. Homocoupling Pathway.

Q3: My reaction mixture turned black and the reaction stalled. What does this indicate?

A3: The formation of a black precipitate is typically palladium black, which consists of agglomerated, inactive Pd(0) particles.[6] This indicates catalyst decomposition. This can be caused by several factors:

  • High Temperatures: Excessive heat can cause ligands to dissociate and the palladium to precipitate.[6]

  • Presence of Oxygen: Oxygen can lead to the formation of palladium oxides or promote pathways that result in catalyst decomposition.[7][8]

  • Incompatible Ligands or Solvents: Some ligands are not stable under prolonged heating, and solvent impurities (like peroxides in THF) can poison the catalyst.[6][7]

Once palladium black has formed, the catalyst is largely removed from the productive catalytic cycle, and the reaction will slow down or stop completely. The key is to prevent its formation by using robust ligands and rigorously excluding oxygen.

FAQs for Reaction Optimization

This section provides answers to frequently asked questions regarding the practical steps to minimize homocoupling.

Q4: How can I effectively remove oxygen from my reaction?

A4: Rigorous exclusion of oxygen is the most critical factor in preventing homocoupling.[3][9] Standard procedures are often insufficient.

  • Solvent Degassing: All solvents, including water, must be thoroughly degassed. The most effective methods are:

    • Subsurface Sparge: Bubble an inert gas (Argon or Nitrogen) through the solvent via a long needle for at least 30-60 minutes. This is highly effective.[3][10]

    • Freeze-Pump-Thaw: For small-scale reactions, subjecting the solvent to at least three cycles of freezing (with liquid nitrogen), evacuating under high vacuum, and thawing will remove virtually all dissolved gases.

  • Inert Atmosphere: The reaction vessel must be purged of air. Seal the flask with a septum, then evacuate and backfill with inert gas (Argon or Nitrogen) at least three times before adding solvents and reagents.[11] Maintain a positive pressure of inert gas throughout the reaction.

Q5: Which palladium catalyst should I choose to minimize homocoupling?

A5: The choice of palladium source is critical. Pd(II) sources can directly promote homocoupling, while Pd(0) sources enter the catalytic cycle without this side reaction.[1][2]

Palladium Source TypeExamplesProsCons for Avoiding Homocoupling
Pd(II) Salts Pd(OAc)₂, PdCl₂Inexpensive, air-stable.High Risk. Directly promotes homocoupling as it requires in-situ reduction, often by the boronic acid itself.[1][12]
Pd(0) Sources Pd₂(dba)₃, Pd(PPh₃)₄Good Choice. Enters the catalytic cycle directly, avoiding the problematic reduction step.[1][2]Can be sensitive to air and light, requiring careful handling.[6]
Precatalysts XPhos Pd G3/G4, SPhos Pd G3/G4Excellent Choice. Designed to cleanly and efficiently generate the active L-Pd(0) species, minimizing side reactions.[1][4]More expensive, but highly reliable and effective.

Recommendation: For challenging substrates like this compound, using a modern palladium precatalyst (e.g., XPhos Pd G4) is strongly advised to ensure the clean generation of the active catalyst and suppress homocoupling.[13]

Q6: What is the role of the ligand, and which ones are best for this substrate?

A6: The ligand stabilizes the palladium center, influences its reactivity, and is crucial for preventing side reactions.[14][15] For electron-rich aryl halides, the oxidative addition step can be slow.[11][16] To overcome this and to suppress homocoupling, the ideal ligand should be both bulky and electron-rich .[2][4][7]

  • Electron-rich ligands (like alkylphosphines and N-heterocyclic carbenes) increase the electron density on the palladium, which promotes the rate-limiting oxidative addition step.[4][14]

  • Bulky ligands promote the final reductive elimination step, which releases the desired product.[4][14] A faster reductive elimination minimizes the lifetime of the diorganopalladium(II) intermediate, reducing the chance for side reactions.[2]

Recommended Ligands: Buchwald-type biaryl phosphine ligands are highly effective.

  • XPhos: Excellent for electron-rich aryl halides.

  • SPhos: Another robust choice, often effective for heteroaromatic couplings.[4]

  • DPEPhos or Xantphos: Bidentate ligands that can also be effective in certain systems.

Q7: How does the choice of base influence homocoupling?

A7: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[12][17] However, the choice of base can be critical.

  • Strong inorganic bases are generally effective. Potassium phosphate (K₃PO₄) is a very common and effective choice for difficult couplings.[11]

  • Carbonate bases like K₂CO₃ or Cs₂CO₃ are also widely used and can be excellent options.[7][17]

  • The base's role can be complex; it can influence the rate of productive coupling versus side reactions like protodeboronation and homocoupling.[18][19] An initial screen of bases like K₃PO₄ and K₂CO₃ is recommended.

Q8: Are there any other additives that can suppress homocoupling?

A8: Yes. If homocoupling persists despite rigorous oxygen exclusion and optimal catalyst selection, the addition of a mild reducing agent can be beneficial. Potassium formate (HCO₂K) has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture without significantly reducing the oxidative addition product, thus keeping the catalytic cycle efficient.[3][10]

Recommended Experimental Protocol

This protocol incorporates best practices to minimize homocoupling for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G4 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound, arylboronic acid, K₃PO₄, and the XPhos Pd G4 precatalyst.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Argon. Repeat this cycle three times to ensure a completely inert atmosphere.[11]

  • Solvent Addition: Under a positive pressure of Argon, add degassed 1,4-dioxane followed by degassed water (e.g., in a 5:1 ratio). The typical concentration is 0.1 M with respect to the limiting aryl bromide.

  • Reaction Execution: Lower the flask into a pre-heated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lima, F., & Guedes, G. P. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from [Link]

  • Couto, C. G., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. Retrieved from [Link]

  • Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]

  • Lima, F., & Guedes, G. P. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from [Link]

  • Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Lima, F., & Guedes, G. P. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Ison, E. A. (2025). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Thomas, E., & Jones, C. D. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Retrieved from [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Scott, J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]

  • Thomas, E., & Jones, C. D. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Retrieved from [Link]

  • Miller, W. D., et al. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Retrieved from [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved from [Link]

Sources

Optimizing reaction temperature for C-N bond formation with 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: C-N Bond Formation with 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

A Senior Application Scientist's Guide to Optimizing Reaction Temperature

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature in palladium-catalyzed C-N cross-coupling reactions, specifically focusing on the substrate This compound . As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to solve challenges in your own research.

The formation of a C-N bond with an aryl bromide like this compound is most commonly achieved via the Buchwald-Hartwig amination.[1][2] This powerful reaction is fundamental in medicinal chemistry, but its success is highly dependent on a delicate balance of parameters, with temperature being one of the most critical and influential variables.[3][4] An incorrect temperature can be the difference between a high-yielding, clean reaction and a complex mixture of starting material, product, and undesired side products.

This guide will help you navigate the nuances of temperature optimization to ensure robust and reproducible results.

The Mechanistic Role of Temperature in C-N Cross-Coupling

Temperature is not just a parameter to be set; it is a critical input of energy that directly influences the rate and outcome of each step in the catalytic cycle. Understanding this relationship is key to effective troubleshooting.

The Buchwald-Hartwig amination cycle involves several key steps, primarily oxidative addition of the aryl bromide to the Pd(0) complex and reductive elimination from the Pd(II) intermediate to form the C-N bond and regenerate the catalyst.[1][5]

  • Positive Effects of Heat : Both oxidative addition and reductive elimination are generally accelerated by higher temperatures. For a moderately reactive aryl bromide like our substrate, sufficient thermal energy is required to drive these key steps to completion in a reasonable timeframe.[6]

  • Negative Effects of Heat : Excessive temperature is a primary cause of reaction failure. It can lead to:

    • Catalyst Decomposition : The active Pd(0) or Pd(II) complexes can degrade, often observed as the formation of palladium black. This irreversibly removes the catalyst from the cycle.

    • Ligand Degradation : The sophisticated phosphine ligands that are crucial for catalyst activity can decompose at high temperatures.

    • Side Reactions : Unwanted reaction pathways, such as hydrodehalogenation (replacement of the bromine with hydrogen) or β-hydride elimination, become more competitive at elevated temperatures.[1]

The optimal temperature is therefore a "sweet spot" that is high enough to promote the desired reaction but low enough to maintain catalyst stability and minimize side reactions.[3]

Catalytic_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Often Rate-Limiting) ▲ Temp Speeds Up amine_complex [L-Pd(II)(Ar)(Amine)]+Br- oa_complex->amine_complex Ligand Exchange amido_complex L-Pd(II)(Ar)(Amido) (Deprotonated Complex) amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination (Product Forming Step) ▲ Temp Speeds Up product Ar-Amine (Product) amido_complex->product Releases decomp Catalyst Decomposition (e.g., Pd Black) ☠ High Temp Risk amido_complex->decomp Side Reactions arbr Ar-Br amine Amine (R2NH) base Base

Caption: Simplified Buchwald-Hartwig catalytic cycle highlighting temperature-sensitive steps.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for my C-N coupling with this compound?

A: The optimal starting temperature is highly dependent on the catalyst system (palladium precursor and ligand) and solvent. For aryl bromides, a moderate temperature is usually sufficient. A general guideline is to start at a temperature approximately 20-30 °C below the boiling point of your solvent.

Ligand TypeTypical Temperature Range (°C)Rationale
Bulky Biaryl Monophosphines (e.g., XPhos, RuPhos, BrettPhos)80 - 110 °CThese are highly active ligands that promote efficient oxidative addition and reductive elimination, often allowing for lower temperatures and shorter reaction times.[6]
Chelating Diphosphines (e.g., Xantphos, BINAP)90 - 120 °CThese ligands are generally more thermally stable but may require slightly higher temperatures to achieve rates comparable to the most active monophosphine ligands.[7]
Simple Trialkylphosphines (e.g., P(t-Bu)₃)Room Temp - 80 °CCan be extremely active, sometimes enabling reactions at or near room temperature, but can also be more sensitive to air and substrate impurities.[8][9]

Recommendation: For coupling with this compound, a robust starting point is to use a modern biarylphosphine ligand like XPhos or RuPhos with a Pd G3 or G4 precatalyst in a solvent like toluene or dioxane at 100 °C .[10]

Q2: My reaction has stalled with 50% conversion. Should I just increase the heat?

A: This is a common impulse, but it can be counterproductive. While insufficient temperature could be the cause, first consider other factors:

  • Catalyst Deactivation : Has the solution turned black? This indicates catalyst precipitation, and adding more heat will only accelerate decomposition. The issue may be impure reagents or insufficient ligand.

  • Base Insufficiency : Is the base strong enough and present in sufficient quantity (typically 1.5-2.2 equivalents)? Some reactions stall if the base is consumed or is not strong enough to deprotonate the amine-Pd complex.

  • Reagent Purity : Amines, in particular, can contain impurities that poison the catalyst. Ensure all reagents are pure and the solvent is anhydrous.

Troubleshooting Step: Before increasing the temperature, analyze a small aliquot by LC-MS to check for side products. If the reaction is clean but stalled, a modest temperature increase of 10-15 °C may be beneficial. If you see signs of decomposition, it is better to restart the reaction at a slightly lower temperature with a higher catalyst loading or for a longer duration.

Q3: I am observing a significant amount of the hydrodehalogenated side product. Is my temperature too high?

A: Yes, this is a classic sign that the reaction temperature is too high. Hydrodehalogenation, where the bromine atom is replaced by a hydrogen, is a common unproductive side reaction that competes with the desired C-N bond formation.[1] This pathway becomes more favorable at elevated temperatures.

Solution : Reduce the reaction temperature by 15-20 °C. You may need to compensate for the slower rate by extending the reaction time or by switching to a more active catalyst system that operates efficiently at a lower temperature.

Q4: How does my choice of base and solvent influence the optimal temperature?

A: They are intrinsically linked.

  • Solvent : The solvent's boiling point sets the maximum accessible temperature for the reaction at atmospheric pressure. Common solvents like toluene (b.p. 111 °C), 1,4-dioxane (b.p. 101 °C), and DMF (b.p. 153 °C) offer different operating windows.[4]

  • Base : Strong bases like sodium tert-butoxide (NaOt-Bu) are very effective at promoting the reaction, often enabling lower temperatures.[11] However, they are incompatible with base-sensitive functional groups (e.g., esters, ketones). Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are milder but typically require higher temperatures to achieve similar reaction rates.[4][12]

Troubleshooting Guide: A Symptom-Based Approach

Use this guide to diagnose and resolve common issues related to reaction temperature.

Troubleshooting_Workflow start Analyze Reaction by TLC/LC-MS symptom1 Symptom: Low or No Conversion (>80% SM remaining) start->symptom1 symptom2 Symptom: Reaction Stalls or Catalyst Turns Black start->symptom2 symptom3 Symptom: Side Product Formation (e.g., Hydrodehalogenation) start->symptom3 cause1 Possible Cause: Temperature too low for oxidative addition or reductive elimination. symptom1->cause1 cause2 Possible Cause: Catalyst decomposition due to excessive heat. symptom2->cause2 cause3 Possible Cause: Temperature too high, promoting competing pathways. symptom3->cause3 solution1 Solution: 1. Increase temp by 10-20 °C. 2. Screen alternative, more active catalyst systems. 3. Ensure base is adequate. cause1->solution1 solution2 Solution: 1. Re-run at 15-20 °C lower. 2. Use a more thermally stable ligand (e.g., Xantphos). 3. Check reagent purity. cause2->solution2 solution3 Solution: 1. Decrease temp by 15-20 °C. 2. Screen a range of lower temps to find the optimal window. cause3->solution3

Caption: Troubleshooting workflow for temperature-related issues in C-N coupling.

Experimental Protocols

Protocol 1: General Procedure for C-N Coupling

This protocol provides a robust starting point for the amination of This compound .

  • Preparation : To an oven-dried vial equipped with a magnetic stir bar, add the palladium precursor (e.g., G3 XPhos Palladacycle, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., Sodium tert-butoxide, 1.5 equiv).

  • Reagent Addition : Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Inert Atmosphere : Seal the vial with a PTFE-lined cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., Toluene, to a concentration of 0.1-0.2 M) via syringe.

  • Heating : Place the vial in a pre-heated aluminum block at the desired temperature (e.g., 100 °C).

  • Monitoring : Stir the reaction vigorously. Monitor the progress by TLC or LC-MS by taking small aliquots periodically until the starting material is consumed.

  • Work-up : Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues. Proceed with standard aqueous work-up and purification.

Protocol 2: Parallel Temperature Screening

To efficiently determine the optimal temperature, a parallel screening experiment is highly recommended.

  • Setup : Prepare 4-6 identical reaction vials as described in Protocol 1.

  • Temperature Gradient : Place each vial in a separate well of a parallel synthesis block or in different heating blocks set to a range of temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C, 120 °C).

  • Analysis : After a fixed time (e.g., 4 hours), cool all reactions, and take an aliquot from each. Dilute the aliquots identically and analyze by LC-MS or GC-MS.

  • Evaluation : Compare the conversion to product and the formation of impurities across the different temperatures to identify the optimal window that provides the best balance of reaction rate and cleanliness.

By systematically approaching temperature as a key variable and understanding its mechanistic implications, you can overcome common hurdles in C-N cross-coupling reactions and develop a reliable, high-yielding process for the synthesis of your target molecules.

References

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemspeed Technologies. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Thasan, A., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]

  • Various Authors. (2019). Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base. ACS Catalysis. [Link]

  • Bestaoui, N., et al. (2020). Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Barluenga, J., & Valdés, C. (2011). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Various Authors. (2024). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega. [Link]

  • WuXi AppTec. (2023). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • Hartwig, J. F., et al. (2001). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C−N Bond Formation with a Commercial Ligand. The Journal of Organic Chemistry. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research. [Link]

  • McCann, S. D., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. [Link]

  • Nolan, S. P., et al. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. [Link]

  • Plenio, H. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]

Sources

Technical Support Center: Ligand Choice for Efficient Buchwald-Hartwig Amination of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The amination of heteroaryl halides, particularly electron-rich pyrimidine systems, presents unique challenges that require careful consideration of ligand choice and reaction conditions for a successful outcome. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common issues and enhance reaction efficiency.

Introduction: The Challenge of Pyrimidine Substrates

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds.[1][2] However, the substrate scope is not universal, and heteroaromatic halides like this compound introduce specific hurdles. The pyrimidine core, with its multiple nitrogen atoms, can act as a competing ligand, coordinating to the palladium catalyst and leading to deactivation or "catalyst poisoning."[3] This inherent property necessitates the use of specialized ligand systems to shield the palladium center and promote the desired catalytic cycle over off-cycle inhibitory pathways.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of this compound resulting in a low yield?

Low yields in this reaction are frequently linked to several factors:

  • Catalyst Poisoning: The nitrogen atoms on the pyrimidine ring can coordinate to the palladium catalyst, hindering its ability to participate in the catalytic cycle.[3]

  • Suboptimal Ligand Choice: The selected ligand may not be sterically bulky or electron-rich enough to prevent substrate coordination and facilitate the key steps of oxidative addition and reductive elimination.[4][5]

  • Incorrect Base Selection: The strength and nature of the base are critical. A weak base may not efficiently deprotonate the amine-palladium complex, while an overly strong base could lead to substrate or product degradation.[6][7][8][9]

  • Poor Reagent Purity or Reaction Setup: Palladium-catalyzed reactions are often sensitive to air and moisture. Impurities in reagents or solvents, or a non-inert atmosphere, can deactivate the catalyst.[3]

  • Inadequate Temperature or Reaction Time: These reactions often require elevated temperatures (80-110 °C) to proceed efficiently.[10] Insufficient heating or premature termination of the reaction can result in incomplete conversion.

Q2: What class of ligands is generally most effective for this type of substrate?

For electron-rich and potentially coordinating heteroaryl halides, sterically hindered, electron-rich biaryl monophosphine ligands are typically the most successful.[4][5][11] Ligands from the Buchwald group, such as XPhos, SPhos, and RuPhos, have demonstrated broad utility in these challenging couplings.[12][13] These ligands possess the necessary bulk to favor the formation of a monoligated palladium species, which is highly active in the catalytic cycle, and their electron-donating properties facilitate the rate-limiting oxidative addition step.[1][4]

Q3: Can bidentate ligands like BINAP or dppf be used?

While bidentate ligands like BINAP and dppf were instrumental in the early development of the Buchwald-Hartwig amination and are effective for some substrates, they are often less suitable for challenging heteroaryl halides.[1][10] The constrained bite angle and less bulky nature of these ligands may not adequately prevent coordination of the pyrimidine nitrogen to the palladium center. However, for specific applications, they can still be effective, particularly with more reactive aryl iodides or triflates.[1]

Q4: How critical is the choice of palladium precursor?

The choice of palladium precursor can influence the efficiency of active catalyst formation. While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective, they require in situ reduction to the active Pd(0) species.[14] Pre-formed palladium(0) sources or well-defined precatalysts (e.g., XPhos Pd G3) can offer more consistent results by ensuring efficient generation of the active catalyst.[15]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: Low to No Conversion of Starting Material
Potential Cause Explanation Recommended Solution
Catalyst Inactivity/Poisoning The pyrimidine nitrogen is likely coordinating to the palladium center, inhibiting catalysis. The chosen ligand may not be providing sufficient steric protection.Switch to a bulkier, more electron-rich biaryl monophosphine ligand such as XPhos , SPhos , or RuPhos . These ligands are designed to promote the formation of highly active, monoligated palladium complexes that are less susceptible to inhibition.[12]
Inefficient Oxidative Addition The C-Br bond of the pyrimidine may be difficult to cleave. This is often the rate-limiting step in the catalytic cycle.[16]Increase the electron-donating ability of the ligand. Ligands like RuPhos and BrettPhos are highly electron-rich and can accelerate oxidative addition.[17] Also, ensure the reaction temperature is adequate (typically 80-110 °C).
Improper Base Selection The base may be too weak to deprotonate the amine-palladium intermediate, stalling the catalytic cycle.[6][7][8][9]Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is often the base of choice for its high basicity and compatibility with many functional groups.[14] For substrates with base-sensitive functional groups, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, but be prepared for longer reaction times or the need for higher catalyst loadings.[14]
Air or Moisture Contamination The Pd(0) catalyst and some phosphine ligands are sensitive to oxidation.Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degassing the solvent prior to use is highly recommended.
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)
Potential Cause Explanation Recommended Solution
β-Hydride Elimination An unproductive side reaction where the amide intermediate undergoes β-hydride elimination can compete with reductive elimination, leading to the hydrodehalogenated arene and an imine.[1]The choice of ligand can influence the relative rates of reductive elimination versus β-hydride elimination. Sterically hindered biaryl phosphine ligands are known to favor reductive elimination.[1] Ensure the amine is of high purity, as impurities can sometimes promote side reactions.
Protodebromination Traces of water in the reaction mixture can lead to the replacement of the bromine atom with hydrogen.Rigorously dry all solvents and reagents. Ensure the inert atmosphere is maintained throughout the reaction.
Problem 3: Reaction Stalls at Partial Conversion
Potential Cause Explanation Recommended Solution
Catalyst Decomposition Over time, especially at high temperatures, the catalyst can decompose, leading to a cessation of catalytic activity.Consider using a more robust precatalyst, such as a G3 or G4 Buchwald precatalyst, which can exhibit greater stability. A slightly lower reaction temperature with a longer reaction time may also be beneficial.
Insolubility of Reactants or Base Poor solubility of the starting materials or the base in the chosen solvent can lead to a heterogeneous mixture and slow reaction rates.[15]Screen different solvents. Toluene, dioxane, and THF are commonly used.[14] In some cases, a co-solvent may be necessary to ensure homogeneity. Ensure vigorous stirring to maintain a good suspension if solids are present.

Experimental Workflow & Protocols

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination, highlighting the critical role of the ligand (L).

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord R2NH AmidoComplex Palladium Amido Complex AmineCoord->AmidoComplex Base, -HBr AmidoComplex->Pd(0)L Reductive Elimination Product Product AmidoComplex->Product Ar-NR2 caption Buchwald-Hartwig Catalytic Cycle

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Recommended Protocol: General Procedure for Ligand Screening

This protocol is a starting point for optimizing the reaction. It is crucial to screen different ligands to identify the most effective one for your specific amine coupling partner.

  • Reaction Setup:

    • To a dry Schlenk tube or vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

    • In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., XPhos, 2.2 mol%).

  • Reagent Addition:

    • Add the appropriate volume of the catalyst/ligand stock solution to the reaction vessel.

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.

  • Reaction Conditions:

    • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS, or GC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous ammonium chloride.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Ligand Selection Guide

The following table provides a starting point for ligand selection based on the nature of the amine coupling partner.

Amine TypeRecommended LigandsKey Considerations
Primary Aliphatic Amines RuPhos, BrettPhos[14][17]These ligands are highly active and can facilitate coupling at lower temperatures.
Secondary Aliphatic Amines XPhos, RuPhos[12]Steric bulk is crucial to prevent catalyst inhibition and promote reductive elimination.
Primary Arylamines XPhos, SPhosThese ligands offer a good balance of steric bulk and electron-donating properties for these less nucleophilic amines.
Secondary Arylamines XPhos, GPhosHighly hindered ligands are often necessary for these challenging couplings.

Concluding Remarks

The successful Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the phosphine ligand. The inherent challenge of catalyst inhibition by the pyrimidine substrate necessitates the use of sterically demanding and electron-rich biaryl monophosphine ligands. By systematically screening ligands and carefully controlling reaction parameters such as base, solvent, and temperature, researchers can overcome these obstacles and achieve high yields of the desired aminated products. This guide serves as a comprehensive resource to facilitate this process, enabling the efficient synthesis of valuable intermediates for pharmaceutical and materials science research.

References
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]

  • Varghese, J. R., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Vechtomova, Y. L., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kinzel, T., et al. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC. Retrieved from [Link]

  • Vechtomova, Y. L., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]

  • Lai, W. I., et al. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Thieme E-Books & E-Journals. Retrieved from [Link]

  • Lamola, J. L., et al. (2025). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. Retrieved from [Link]

  • Vechtomova, Y. L., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bruno, N. C., et al. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • Vinyard, D. J., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. Retrieved from [Link]

  • Britton, J., et al. (2015). A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale Using a Novel Reactor Concept. Organic Process Research & Development. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • Technical University of Denmark. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]

  • ResearchGate. (2025). Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). Retrieved from [Link]

  • Li, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • York Research Database. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in Reactions with 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to our dedicated technical support center for 5-Bromo-2-(piperidin-4-yloxy)pyrimidine. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your synthetic campaigns. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure your success with this versatile but sterically demanding building block.

The unique structure of this compound, featuring a bulky piperidin-4-yloxy group at the C-2 position, presents specific challenges in common cross-coupling reactions. This guide will focus on understanding and overcoming the impact of this steric hindrance to achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound?

A1: This is a common issue stemming directly from the steric bulk of the 2-(piperidin-4-yloxy) substituent. This group can significantly impede the key steps of the Suzuki-Miyaura catalytic cycle. The primary bottleneck is often the oxidative addition of the pyrimidine to the palladium(0) catalyst and the subsequent transmetalation step. The bulky substituent can hinder the approach of the catalyst to the C-Br bond and the subsequent interaction with the boronic acid derivative.

To overcome this, a standard catalyst system like Pd(PPh₃)₄ is often insufficient.[1] You will likely need to employ a more specialized catalyst system featuring bulky, electron-rich phosphine ligands. These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species that is better able to access the sterically shielded reaction site.[1]

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this substrate?

Parameter Recommendation Justification
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective precatalysts.
Ligand SPhos, XPhos, or RuPhosThese bulky, electron-rich ligands are designed to facilitate cross-coupling of sterically hindered substrates.[1]
Base K₂CO₃ or K₃PO₄Moderately strong bases are often preferred to minimize protodeboronation of the boronic acid.[1]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OA mixture of an organic solvent and water is often necessary for the base to be effective.
Temperature 80-110 °CHigher temperatures are often required to overcome the activation energy barrier in sterically hindered couplings.

Q3: I am attempting a Buchwald-Hartwig amination and facing similar issues of low conversion. How does steric hindrance affect this reaction, and what should I change?

A3: The principles are similar to the Suzuki-Miyaura coupling. The bulky 2-(piperidin-4-yloxy) group hinders the oxidative addition of the palladium catalyst to the C-Br bond and the subsequent reductive elimination to form the C-N bond.[2][3] The first-generation Buchwald-Hartwig catalyst systems are unlikely to be effective.[2]

You will need to use a "second-generation" or more advanced catalyst system. These systems utilize bulky, electron-rich phosphine ligands that accelerate the rate-limiting steps of the catalytic cycle.[4][5]

Parameter Recommendation Justification
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Common and reliable precatalysts for Buchwald-Hartwig aminations.[3]
Ligand XPhos, RuPhos, or BrettPhosThese ligands are specifically designed for challenging C-N cross-coupling reactions, including those with sterically hindered substrates.[6]
Base NaOt-Bu or LHMDSStrong, non-nucleophilic bases are typically required for the deprotonation of the amine.[5]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential for the stability of the strong base and the catalytic intermediates.
Temperature 80-110 °CElevated temperatures are generally necessary to drive the reaction to completion.

Troubleshooting Guides

Problem 1: No Reaction or Stalled Reaction in Suzuki-Miyaura Coupling

Symptoms: TLC or LC-MS analysis shows only starting material (this compound) even after prolonged reaction time at elevated temperatures.

Root Cause Analysis and Solutions:

  • Inactive Catalyst: The palladium precatalyst may not have been effectively reduced to the active Pd(0) species.

    • Solution: Ensure your reagents and solvent are of high purity and adequately degassed to remove oxygen, which can deactivate the catalyst. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, but be aware of its limitations with sterically hindered substrates.

  • Insufficiently Reactive Catalyst System: The chosen ligand may not be bulky or electron-rich enough to overcome the steric hindrance.

    • Solution: Switch to a more robust ligand. If you started with a less bulky ligand, move to one of the recommended Buchwald ligands such as SPhos or XPhos.[1]

  • Protodeboronation of the Boronic Acid: The boronic acid may be decomposing under the reaction conditions, especially if a very strong base is used in the presence of water.

    • Solution: Use a milder base like K₂CO₃ or Cs₂CO₃. Running the reaction under anhydrous conditions is also an option, though this may require a different base and solvent system.

Decision-Making Workflow for a Stalled Suzuki-Miyaura Reaction

G start Stalled Suzuki-Miyaura Reaction check_catalyst Is the catalyst system appropriate for sterically hindered substrates? start->check_catalyst change_ligand Switch to a bulkier, electron-rich ligand (e.g., SPhos, XPhos). check_catalyst->change_ligand No check_base Is protodeboronation a possibility? check_catalyst->check_base Yes change_ligand->check_base change_base Use a milder base (e.g., K2CO3, K3PO4). check_base->change_base Yes check_temp Is the reaction temperature high enough? check_base->check_temp No change_base->check_temp increase_temp Increase temperature to 100-110 °C. check_temp->increase_temp No success Reaction proceeds. check_temp->success Yes increase_temp->success

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Problem 2: Formation of Side Products in Buchwald-Hartwig Amination

Symptoms: Besides the desired product, you observe significant amounts of hydrodehalogenation (replacement of bromine with hydrogen) of the starting material or other unidentifiable byproducts.

Root Cause Analysis and Solutions:

  • Hydrodehalogenation: This side reaction can occur when the rate of reductive elimination is slow compared to competing pathways. It is often exacerbated by overly high temperatures or an inappropriate ligand.

    • Solution: Screen different bulky phosphine ligands. Sometimes a subtle change in the ligand's steric and electronic properties can favor the desired C-N bond formation. Also, try running the reaction at the lower end of the recommended temperature range (e.g., 80 °C) to see if this minimizes the side reaction while still allowing for reasonable conversion.

  • Catalyst Poisoning: The nitrogen atoms on the pyrimidine ring can coordinate to the palladium center and inhibit catalysis.

    • Solution: The use of bulky, electron-rich ligands can often mitigate this issue by creating a sterically crowded coordination sphere around the palladium, which disfavors unproductive binding of the pyrimidine nitrogen.

Catalytic Cycle for Buchwald-Hartwig Amination

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_halide L2Pd(II)(Ar)Br OxAdd->PdII_halide Amine_Coord Amine Coordination & Deprotonation PdII_halide->Amine_Coord + HNR2 - HBr PdII_amide L2Pd(II)(Ar)(NR2) Amine_Coord->PdII_amide RedElim Reductive Elimination PdII_amide->RedElim RedElim->Pd0 Ar-NR2

Caption: Simplified Buchwald-Hartwig amination cycle.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 2-alkoxypyrimidines.

  • To a solution of 4-hydroxypiperidine (1.2 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
  • In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[1]

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

Sources

Technical Support Center: Palladium Catalyst Residue Removal from 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with palladium catalyst residues in the synthesis of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine and related APIs. Here, we address common issues with practical, field-proven solutions, moving beyond simple procedural lists to explain the causality behind experimental choices.

Introduction: The Challenge of Palladium Residues

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are indispensable tools in modern pharmaceutical synthesis for creating crucial C-N bonds.[1][2] However, a significant challenge that follows these powerful reactions is the removal of residual palladium from the active pharmaceutical ingredient (API).[3][4] These metal impurities can interfere with downstream chemistry, and more critically, must be controlled to stringent levels to meet regulatory requirements set by bodies like the International Council for Harmonisation (ICH).[1][4][5] The ICH Q3D guideline classifies palladium as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product.[5][6]

The presence of the piperidinyl and pyrimidine moieties in this compound can complicate palladium removal, as these nitrogen-containing heterocycles can coordinate with palladium species, making them more difficult to separate from the desired product. This guide provides a structured approach to troubleshooting and resolving palladium contamination issues.

Troubleshooting Common Issues

This section addresses specific problems you might encounter during the purification of your this compound product.

Issue 1: High Palladium Levels (>100 ppm) Persist After Initial Purification (e.g., Filtration, Aqueous Wash).

  • Underlying Cause: The palladium catalyst may exist in various oxidation states (e.g., Pd(0), Pd(II)) and forms, including soluble complexes and colloidal nanoparticles.[7] Simple filtration through celite is often effective at removing larger, agglomerated palladium particles but is insufficient for soluble or very fine particulate forms.[1][8] Aqueous washes may also be ineffective if the palladium species have low aqueous solubility.

  • Troubleshooting Steps:

    • Characterize the Palladium Species (if possible): Understanding the nature of the palladium residue can guide the choice of removal method. While not always feasible, techniques like X-ray Photoelectron Spectroscopy (XPS) can provide insights.

    • Employ a Scavenger: Metal scavengers are the most common and often most effective method for reducing palladium to low ppm levels.[9] These are solid-supported materials with functional groups that chelate palladium, which can then be removed by filtration.[9]

    • Consider a Pre-treatment Step: A mild oxidation or reduction step can sometimes convert various palladium species into a single, more easily removed form.[5]

Issue 2: Significant Product Loss During Scavenger Treatment.

  • Underlying Cause: The chosen scavenger may have a non-specific affinity for your product in addition to palladium. This is more likely if your product has functional groups that can also interact with the scavenger.

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, thiourea, amine, dimercaptotriazine) to find one with high selectivity for palladium and low affinity for your product.[5][10]

    • Optimize the Scavenger Amount: Use the minimum effective amount of scavenger. An excess can lead to increased product loss.[9]

    • Adjust the Solvent: The solvent can influence the binding of both the palladium and your product to the scavenger. A solvent in which your product is highly soluble may reduce its adsorption.[5]

    • Change the Purification Method: If product loss remains high, consider alternative methods like crystallization or liquid-liquid extraction.[5]

Issue 3: Inconsistent Palladium Removal from Batch to Batch.

  • Underlying Cause: Variability in the reaction work-up, slight changes in reaction conditions, or the age of the catalyst can lead to different palladium species being present in the crude product, which may respond differently to the chosen purification method. Buchwald-Hartwig reactions, in particular, can be sensitive to such variations.[11]

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Ensure a consistent and robust work-up procedure is in place before the palladium removal step.

    • Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on 2,4,6-trimercaptotriazine (TMT), are effective against a wider range of palladium species.[4]

    • Implement In-Process Controls: Regularly analyze palladium levels at key steps to identify where inconsistencies are arising.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium catalyst residues?

A1: The most prevalent methods include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[5][7][12]

  • Crystallization: Purifying the final product through crystallization can leave the palladium impurities behind in the mother liquor.[5] The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.[12]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[5]

  • Chromatography: Column chromatography can be effective in removing palladium residues, especially when the palladium compounds have significantly different retention factors than the product.[8] However, studies have shown that chromatography alone may not be sufficient to reach very low ppm levels and is often followed by a scavenging step.[13][14]

Q2: How do I select the right scavenger for my this compound product?

A2: The choice of scavenger is system-dependent.[4] For a molecule like this compound, which contains nitrogen heterocycles, it's crucial to select a scavenger that preferentially binds to palladium.

  • Thiol-based scavengers (e.g., SiliaMetS Thiol) are robust and effective for a variety of metals, including Pd(II).[10]

  • Thiourea-based scavengers (e.g., SiliaMetS Thiourea) are versatile for all forms of palladium and work well in organic solvents.[10]

  • A screening approach is highly recommended. Testing a small panel of scavengers under your specific reaction conditions is the most reliable way to identify the optimal choice.

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3D) for elemental impurities in drug products.[5][15] Palladium is classified as a Class 2B element, and the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[5][16] This translates to a concentration limit that depends on the maximum daily dose of the drug. For a drug with a daily dose of 10 grams or less, the concentration limit is typically 10 ppm.[6][17]

Q4: What analytical methods are used to quantify palladium residues?

A4: The standard and most sensitive methods for quantifying palladium in APIs are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and highly sensitive technique used for final quality control of drug molecules.[12][18] It can detect palladium at very low levels (ppb).

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another widely used technique for elemental analysis.[18]

  • Atomic Absorption Spectroscopy (AAS): A well-established method for quantifying metals.[12] These methods require specialized instrumentation and trained personnel.[12][18] For high-throughput screening during process development, colorimetric or fluorometric kits can be used to rapidly assess relative palladium levels.[12][19]

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger (Slurry Method)

This protocol provides a general procedure for using a scavenger like SiliaMetS Thiol.

  • Dissolution: Dissolve the crude this compound containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate).

  • Scavenger Addition: Add the silica-based thiol scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst used).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm the removal efficiency.

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (typically 5-10% w/w relative to the crude product).

  • Stirring: Stir the suspension at room temperature or an elevated temperature for a specified period (e.g., 1-4 hours).

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analysis: Determine the final palladium concentration in the purified product using a suitable analytical method.[9]

Data Presentation

Table 1: Comparison of Palladium Scavenging Methods

Scavenging MethodTypical LoadingAdvantagesDisadvantages
Silica-Based Scavengers 3-5 eq. vs. PdHigh efficiency and selectivity, good for various Pd species.[3][7]Higher cost compared to activated carbon.
Polymer-Based Scavengers 3-5 eq. vs. PdHigh capacity, can be used in columns.[12]May swell in certain solvents.
Activated Carbon 5-10% w/wCost-effective, good for large scale.[9]Can lead to product loss due to non-specific adsorption.[20]
Crystallization N/ACan be highly effective and scalable.Highly dependent on the solubility of the product and impurities.[4]

Visual Workflow

Diagram 1: Decision Tree for Palladium Removal

Palladium_Removal_Workflow Start Crude Product with >10 ppm Pd Initial_Purification Initial Purification (Filtration/Wash) Start->Initial_Purification Analyze_Pd_1 Analyze Pd Content (ICP-MS) Initial_Purification->Analyze_Pd_1 Scavenger_Screen Perform Scavenger Screen (Thiol, Thiourea, etc.) Analyze_Pd_1->Scavenger_Screen > 10 ppm Pass < 10 ppm Pd (Pass) Analyze_Pd_1->Pass < 10 ppm Select_Scavenger Select Optimal Scavenger Scavenger_Screen->Select_Scavenger Optimize_Conditions Optimize Conditions (Equivalents, Temp, Time) Select_Scavenger->Optimize_Conditions Final_Purification Final Purification Optimize_Conditions->Final_Purification Product_Loss_High High Product Loss? Optimize_Conditions->Product_Loss_High Analyze_Pd_2 Analyze Final Pd Content Final_Purification->Analyze_Pd_2 Analyze_Pd_2->Pass < 10 ppm Fail > 10 ppm Pd (Fail - Re-evaluate) Analyze_Pd_2->Fail > 10 ppm Product_Loss_High->Final_Purification No Consider_Alternatives Consider Alternative Methods (Crystallization, Extraction) Product_Loss_High->Consider_Alternatives Yes

Caption: Decision workflow for selecting and optimizing a palladium removal strategy.

References

  • Garcin, E., et al. (2019). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Available at: [Link]

  • How can i remove palladium Pd catalyst easily? ResearchGate. Available at: [Link]

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Available at: [Link]

  • How to Remove Palladium in three easy steps. Biotage. Available at: [Link]

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. Available at: [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2014). Available at: [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate. Available at: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Improving Operator Safety in API Catalyst Recovery. Amazon Filters. Available at: [Link]

  • Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. ResearchGate. Available at: [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. Available at: [Link]

  • Generic Ion Chromatography–Conductivity Detection Method for Analysis of Palladium Scavengers in New Drug Substances. ResearchGate. Available at: [Link]

  • Vojtek, M., et al. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods. Available at: [Link]

  • ICH guideline Q3D(R1) on elemental impurities. European Medicines Agency. Available at: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Guideline for elemental impurities Q3D(R2). ICH. Available at: [Link]

  • ICH Q3D: Metal Impurities: A Critical Evaluation. European Pharmaceutical Review. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Semantic Scholar. Available at: [Link]

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PubMed. Available at: [Link]

  • Biological and hepatotoxic effects of palladium. An overview on experimental investigations and personal studies. PubMed. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2014). Journal of Organic Chemistry. Available at: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ResearchGate. Available at: [Link]

  • Effects of platinum and palladium salts on parameters of drug metabolism in rat liver. PubMed. Available at: [Link]

  • Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed. Available at: [Link]

  • Pharmaceutical Testing: Test Identifies Toxic Platinum And Palladium Without Time-consuming Sample Pretreatment. ScienceDaily. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

Sources

Technical Support Center: Strategies for Regioselective Functionalization of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the regioselective functionalization of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthetic manipulation of this versatile building block. Our goal is to equip you with the knowledge to overcome common experimental hurdles and optimize your reaction outcomes.

Introduction

This compound is a key intermediate in medicinal chemistry, valued for its role in the synthesis of a wide array of biologically active compounds. The pyrimidine core is a privileged scaffold in numerous FDA-approved drugs.[1][2] The strategic location of the bromine atom at the 5-position allows for a variety of regioselective functionalization reactions, primarily through palladium-catalyzed cross-coupling. Understanding the nuances of these reactions is critical for the successful synthesis of target molecules.

This guide will focus on the most common and powerful transformations used to modify this substrate: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. We will address specific challenges and provide actionable solutions in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Considerations

Question 1: I am seeing a significant amount of starting material decomposition. What are the likely causes and how can I mitigate this?

Answer: Decomposition of pyrimidine-containing substrates can often be attributed to overly harsh reaction conditions or the presence of reactive impurities.

  • Temperature: Pyrimidine rings, while generally stable, can be sensitive to high temperatures, especially in the presence of strong bases or certain catalysts. If you observe decomposition, consider lowering the reaction temperature. A temperature screening (e.g., from 80°C to 110°C) can help identify the optimal balance between reaction rate and substrate stability.[3]

  • Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes lead to undesired side reactions or decomposition.[4] If you suspect the base is the issue, consider switching to a milder inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5]

  • Atmosphere Control: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[3] Oxygen can degrade both the palladium catalyst and sensitive organic molecules, leading to a complex mixture of byproducts. Degassing your solvent and reagents thoroughly is a critical step.

  • Purity of Starting Material: Impurities in your this compound can act as catalysts for decomposition. Verify the purity of your starting material by NMR and LC-MS before proceeding.

Section 2: Suzuki-Miyaura Coupling

Question 2: My Suzuki-Miyaura coupling reaction is sluggish or stalls completely. What are the most common reasons for this and how can I troubleshoot it?

Answer: A stalled Suzuki-Miyaura coupling is a frequent issue. The problem often lies with the catalyst, base, or the boronic acid partner.

  • Catalyst and Ligand Choice: While Pd(PPh₃)₄ is a common choice, it may not be optimal for all substrates.[3] For electron-deficient pyrimidines, more electron-rich and bulky phosphine ligands can be more effective. Consider screening ligands such as SPhos, XPhos, or RuPhos in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.

  • Boronic Acid Quality: Boronic acids are prone to dehydration to form boroxines, which are often less reactive. Ensure your boronic acid is of high quality and has been stored properly. If in doubt, you can try using the corresponding boronate ester (e.g., a pinacol ester), which is often more stable.

  • Base and Solvent System: The choice of base is crucial for activating the boronic acid in the transmetalation step.[2] An aqueous solution of a base like K₂CO₃ or K₃PO₄ is often effective.[5][6] The solvent system should be able to dissolve both the organic and inorganic components; common choices include 1,4-dioxane/water, toluene/water, or THF/water mixtures.[5][6]

  • Reaction Monitoring: If the reaction stalls, adding a fresh portion of the catalyst may help to restart it.[1] Monitor the reaction progress by TLC or LC-MS to determine the point of stalling.[5][7]

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Conversion in Suzuki Coupling check_catalyst Check Catalyst/Ligand Activity start->check_catalyst check_boronic Assess Boronic Acid Quality start->check_boronic check_conditions Evaluate Reaction Conditions start->check_conditions solution_catalyst Screen alternative Pd catalysts and ligands (e.g., Pd(OAc)₂/SPhos) check_catalyst->solution_catalyst solution_boronic Use fresh boronic acid or switch to a boronate ester check_boronic->solution_boronic solution_conditions Optimize base, solvent, and temperature check_conditions->solution_conditions

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

Section 3: Sonogashira Coupling

Question 3: I am observing significant homocoupling of my alkyne (Glaser coupling) in my Sonogashira reaction. How can I prevent this side reaction?

Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often driven by the presence of oxygen and the copper co-catalyst.

  • Strictly Anaerobic Conditions: The Glaser coupling is an oxidative process. Therefore, it is imperative to maintain a rigorously oxygen-free environment.[3] This can be achieved by thoroughly degassing the solvent and reagents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Copper(I) Source: The copper(I) iodide (CuI) is a key component of the catalytic system, but it can also promote homocoupling.[1] Ensure you are using high-purity CuI. Some protocols suggest adding the CuI portion-wise to maintain a low concentration throughout the reaction.

  • Amine Base: The amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), plays a dual role as a base and a solvent.[3][7] It is crucial that the amine is freshly distilled and free of peroxides.

  • Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed to completely avoid Glaser coupling. These methods often rely on more sophisticated palladium catalysts and may require different reaction conditions.

Section 4: Buchwald-Hartwig Amination

Question 4: My Buchwald-Hartwig amination is giving low yields, and I am observing hydrodehalogenation of my starting material. What adjustments should I make?

Answer: Low yields and hydrodehalogenation (replacement of the bromine with a hydrogen) are indicative of issues within the catalytic cycle, often related to the choice of ligand and base.

  • Ligand Selection: The choice of phosphine ligand is critical in Buchwald-Hartwig aminations.[8] For coupling with amines, bulky, electron-rich ligands such as Josiphos, Xantphos, or BINAP are often required to facilitate the reductive elimination step and suppress side reactions.[8]

  • Base Strength: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are common choices.[4] The pKa of the amine being coupled should be considered when selecting the base.

  • Hydrodehalogenation: This side reaction can occur through a β-hydride elimination pathway from the palladium-amido complex.[8] Using a bulkier ligand can sterically hinder this process. Additionally, ensuring anhydrous conditions is important, as water can be a proton source for this side reaction.

  • Catalyst Precursor: While Pd(OAc)₂ is a common precursor, it requires in-situ reduction to the active Pd(0) species.[9] Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes lead to more consistent results.

Key Parameters for Regioselective Functionalization
ReactionTypical CatalystTypical LigandTypical BaseTypical SolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂PPh₃, SPhos, XPhosK₂CO₃, K₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene/H₂O80-110[3]
Sonogashira PdCl₂(PPh₃)₂, CuIPPh₃Et₃N, DIPEATHF, DMFRoom Temp - 80[3]
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂BINAP, Xantphos, JosiphosNaOtBu, LiHMDS, K₃PO₄Toluene, Dioxane80-110
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[3]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[3]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography.

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)-R' L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

The regioselective functionalization of this compound is a powerful strategy in modern drug discovery. Success in these endeavors hinges on a careful consideration of reaction parameters and a systematic approach to troubleshooting. By understanding the underlying principles of these palladium-catalyzed cross-coupling reactions and anticipating common pitfalls, researchers can efficiently synthesize novel pyrimidine derivatives. This guide provides a foundation for navigating these challenges, and we encourage you to consult the primary literature for further insights.

References

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Benchchem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • Benchchem. (n.d.). Application Notes and Protocols for the Functionalization of the Pyrimidine Ring.
  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Benchchem. (n.d.). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
  • NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
  • (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • NIH. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification.
  • ResearchGate. (n.d.). Additional examples of pyrimidine functionalization and pyrimidine to pyridine conversion.
  • (n.d.). A Convenient Procedure for Sonogashira Reactions Using Propyne.
  • NIH. (2023). Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines.
  • ResearchGate. (2023). Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines.
  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines.
  • RSC Publishing. (n.d.). Synthesis and regioselective functionalization of perhalogenated BODIPYs.
  • PMC. (n.d.). Synthesis and Regioselective Functionalization of Perhalogenated BODIPYs.
  • PubMed. (2023). Highly regioselective 6- exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines.

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine and its derivatives. Targeted at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of expected spectral data, a comparison with analogous structures, and a robust experimental protocol for acquiring high-quality NMR spectra. The insights herein are grounded in established principles of NMR spectroscopy and data from related chemical entities.

Introduction: The Crucial Role of NMR in Structural Elucidation

In the synthesis and characterization of novel heterocyclic compounds for pharmaceutical applications, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the elucidation of molecular structures in solution. For complex molecules such as this compound derivatives, which feature distinct aromatic and aliphatic moieties, ¹H and ¹³C NMR provide a detailed roadmap of the atomic connectivity and chemical environment. The bromine substituent on the pyrimidine ring and the piperidin-4-yloxy group introduce specific electronic effects that significantly influence the chemical shifts and coupling patterns observed in the NMR spectra, making their correct interpretation essential for confirming the desired chemical structure.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to display characteristic signals corresponding to the pyrimidine and piperidine ring protons. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms, the anisotropic effect of the pyrimidine ring, and the electron-withdrawing effect of the bromine atom.

Pyrimidine Protons: The two protons on the pyrimidine ring (H-4 and H-6) are expected to appear as a singlet or two closely spaced doublets in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm. Due to the symmetrical nature of the substitution at position 2 and the bromine at position 5, the chemical environments of H-4 and H-6 are very similar, which may lead to overlapping signals. The bromine at C-5 will induce a downfield shift for the adjacent protons.

Piperidine Protons: The piperidine ring protons will exhibit more complex splitting patterns in the upfield region of the spectrum.

  • H-4' (methine proton): The proton attached to the carbon bearing the ether linkage (C-4') is expected to be a multiplet in the range of δ 4.5-5.5 ppm. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.

  • Axial and Equatorial Protons (H-2', H-3', H-5', H-6'): The methylene protons of the piperidine ring will appear as distinct multiplets due to their axial and equatorial orientations. The axial protons typically resonate at a slightly higher field (more shielded) than their equatorial counterparts. These protons are expected to appear in the range of δ 1.5-2.2 ppm and δ 3.2-3.8 ppm. The protons on C-2' and C-6' will be deshielded by the adjacent nitrogen atom.

  • NH Proton: The proton on the piperidine nitrogen is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration. In DMSO-d₆, it is often observed in the δ 2.5-3.5 ppm region.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts are primarily influenced by the hybridization and the electronic environment of the carbon atoms.

Pyrimidine Carbons:

  • C-2: This carbon, bonded to two nitrogen atoms and an oxygen atom, will be significantly deshielded and is expected to appear in the range of δ 160-170 ppm.

  • C-4 and C-6: These carbons are adjacent to nitrogen atoms and will resonate in the downfield region, typically between δ 155 and 160 ppm.

  • C-5: The carbon atom bearing the bromine atom will have its chemical shift influenced by the heavy atom effect of bromine, and is expected to appear in the more upfield region for the pyrimidine ring, around δ 90-100 ppm.

Piperidine Carbons:

  • C-4': The carbon atom attached to the oxygen (C-4') will be deshielded and is expected to resonate in the range of δ 70-80 ppm.

  • C-2' and C-6': These carbons, adjacent to the nitrogen atom, will appear in the range of δ 40-50 ppm.

  • C-3' and C-5': These carbons will be the most shielded of the piperidine ring carbons, with expected chemical shifts in the range of δ 30-35 ppm.

Comparative Analysis with Structurally Related Compounds

To enhance the confidence in the predicted spectral data, a comparison with known compounds is invaluable. For instance, the chemical shifts of 2-amino-5-bromopyrimidine provide a good reference for the pyrimidine portion of the target molecule. In DMSO-d₆, the pyrimidine protons of 2-amino-5-bromopyrimidine appear at approximately δ 8.3 ppm[1][2]. The introduction of the bulkier piperidin-4-yloxy group at the 2-position is expected to cause a slight downfield shift for the pyrimidine protons due to electronic effects.

Similarly, the NMR spectra of N-substituted piperidine derivatives offer insights into the expected signals for the piperidine moiety. For example, in various N-benzyl piperidine derivatives, the axial and equatorial protons of the piperidine ring show distinct chemical shifts, a phenomenon expected to be observed in the target molecule as well[3]. The use of different deuterated solvents can also influence the chemical shifts, particularly for protons involved in hydrogen bonding, such as the NH proton of the piperidine ring[4][5][6].

Proton Predicted Chemical Shift (ppm) in DMSO-d₆ Expected Multiplicity Proton Predicted Chemical Shift (ppm) in CDCl₃ Expected Multiplicity
H-4, H-68.4 - 8.6sH-4, H-68.2 - 8.4s
H-4'5.0 - 5.4mH-4'4.8 - 5.2m
H-2'eq, H-6'eq3.5 - 3.8mH-2'eq, H-6'eq3.3 - 3.6m
H-2'ax, H-6'ax3.2 - 3.5mH-2'ax, H-6'ax3.0 - 3.3m
H-3'eq, H-5'eq2.0 - 2.2mH-3'eq, H-5'eq1.8 - 2.0m
H-3'ax, H-5'ax1.6 - 1.9mH-3'ax, H-5'ax1.4 - 1.7m
NH2.8 - 3.5 (broad)br sNH1.5 - 2.5 (broad)br s

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in Different Solvents.

Carbon Predicted Chemical Shift (ppm) in DMSO-d₆ Carbon Predicted Chemical Shift (ppm) in CDCl₃
C-2162 - 165C-2161 - 164
C-4, C-6158 - 161C-4, C-6157 - 160
C-595 - 100C-594 - 99
C-4'72 - 76C-4'71 - 75
C-2', C-6'42 - 46C-2', C-6'41 - 45
C-3', C-5'31 - 35C-3', C-5'30 - 34

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in Different Solvents.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data is critical for accurate structural elucidation. The following is a detailed protocol for the ¹H and ¹³C NMR analysis of this compound derivatives.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified compound. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. c. Ensure complete dissolution by gentle vortexing or sonication. The choice of solvent is critical as it can affect chemical shifts[4][5][6]. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons like NH.

2. Instrument Setup and Data Acquisition: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. b. Tune and match the probe for the respective nucleus (¹H or ¹³C). c. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. d. For ¹H NMR: i. Acquire a standard one-dimensional proton spectrum. ii. Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. e. For ¹³C NMR: i. Acquire a proton-decoupled ¹³C spectrum. ii. Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus. f. 2D NMR Experiments (for unambiguous assignments): i. COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify neighboring protons. ii. HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms. iii. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.

3. Data Processing and Analysis: a. Apply Fourier transformation to the acquired free induction decay (FID). b. Phase correct the spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C; CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons. f. Correlate the data from 1D and 2D NMR experiments to make complete and accurate assignments of all proton and carbon signals.

Figure 1: Molecular structure of this compound.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Structure of Novel Pyrimidine-Piperidine Conjugates

The 5-Bromo-2-(piperidin-4-yloxy)pyrimidine scaffold is a key pharmacophore in modern drug discovery, appearing in a range of molecules targeting diverse biological pathways. The precise structural characterization of these compounds is paramount for understanding their structure-activity relationships (SAR) and for regulatory submissions. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight.[1][2][3]

This guide provides an in-depth comparison of the fragmentation behavior of this compound derivatives under two common collision-induced dissociation (CID) techniques: conventional Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD). Understanding the nuances of how these molecules break apart under different energetic conditions is crucial for unambiguous structure elucidation. We will explore the key fragmentation pathways, compare the resulting product ion spectra, and provide robust, adaptable experimental protocols for your own analytical workflows.

The Architecture of Fragmentation: Key Structural Features and Their Predicted Behavior

The fragmentation of this compound compounds is governed by the interplay of its three core components: the brominated pyrimidine ring, the ether linkage, and the piperidine moiety. Protonation in positive-ion electrospray ionization (ESI) is most likely to occur on the basic nitrogen atoms of the piperidine or pyrimidine rings, initiating the fragmentation cascade.[4][5]

Expected Fragmentation Hotspots:
  • The Piperidine Ring: A primary site for initial cleavages. Alpha-cleavage adjacent to the protonated nitrogen is a common pathway, leading to ring-opening and the formation of stable iminium ions.[4][5]

  • The Ether Linkage: This bond is susceptible to cleavage, which can occur on either side of the oxygen atom. This can lead to the separation of the piperidine and pyrimidine moieties.

  • The Brominated Pyrimidine Ring: While aromatic systems are generally stable, the bromine atom introduces a characteristic isotopic pattern (79Br and 81Br in a roughly 1:1 ratio) that is invaluable for identifying bromine-containing fragments.[6] Cleavage of the C-Br bond is also a potential fragmentation pathway.

Comparative Analysis: CID vs. HCD Fragmentation

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are both "in-space" tandem MS techniques that utilize collisions with an inert gas to induce fragmentation.[7][8] However, the differences in their implementation lead to distinct fragmentation patterns.

  • Collision-Induced Dissociation (CID): Typically performed in a quadrupole collision cell or an ion trap, CID involves multiple low-energy collisions.[7][8] This can sometimes result in a "low-mass cutoff," where low m/z fragment ions are not detected efficiently in ion trap instruments. The spectra are often dominated by the most stable fragment ions resulting from the most favorable fragmentation pathways.

  • Higher-Energy Collisional Dissociation (HCD): Associated with Orbitrap mass spectrometers, HCD occurs in a dedicated multipole collision cell at higher energies than conventional CID.[7][9][10] This technique is known for producing richer fragmentation spectra with a greater abundance of low-mass fragment ions and is not subject to the low-mass cutoff issue.[7][10]

The following table summarizes the predicted key fragmentation pathways and the expected differences in the product ion spectra obtained by CID and HCD for a representative compound, this compound.

Proposed Fragmentation Pathway Key Fragment Ions (m/z) Expected Observation in CID Expected Observation in HCD
Cleavage of the C-O ether bond (charge on pyrimidine) Brominated pyrimidine fragmentHigh abundanceHigh abundance
Cleavage of the C-O ether bond (charge on piperidine) Piperidine fragmentModerate to low abundanceModerate abundance
Piperidine Ring Opening (α-cleavage) Various iminium ionsModerate abundance, may be subject to low-mass cutoffHigh abundance, including low m/z fragments
Loss of the Bromine atom Pyrimidine-piperidine fragment without BrLow abundanceModerate abundance
Fragmentation of the Pyrimidine Ring Smaller heterocyclic fragmentsLow abundanceModerate to high abundance of smaller fragments

Visualizing the Fragmentation Pathways

The following diagrams illustrate the proposed primary fragmentation pathways for protonated this compound.

M [M+H]+ F1 Brominated Pyrimidine Fragment M->F1 Ether Cleavage F2 Piperidine Fragment M->F2 Ether Cleavage F3 Piperidine Ring-Opened Iminium Ion M->F3 α-cleavage F4 [M+H-Br]+ M->F4 Loss of Br

Caption: Key Fragmentation Pathways

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound compounds. Optimization may be required based on the specific compound and instrumentation.

Sample Preparation
  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL for direct infusion analysis. For LC-MS analysis, the final concentration will depend on the sensitivity of the instrument and the chromatographic conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation from impurities and good peak shape. A typical starting point is 5-95% B over 10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr (instrument dependent).

  • Desolvation Temperature: 350-450 °C.

Tandem Mass Spectrometry (MS/MS) Parameters

For CID on a Triple Quadrupole or Ion Trap Instrument:

  • Perform a full scan experiment to determine the m/z of the protonated molecule [M+H]+.

  • Select the [M+H]+ ion as the precursor for product ion scanning.

  • Use a collision gas such as argon or nitrogen.

  • Optimize the collision energy by ramping from 10-40 eV to obtain a rich spectrum of fragment ions. A stepped collision energy approach can also be beneficial.

For HCD on an Orbitrap Instrument:

  • Perform a full scan experiment in the Orbitrap at high resolution (e.g., >70,000) to determine the accurate mass of the [M+H]+ ion.

  • Select the [M+H]+ ion as the precursor for HCD fragmentation.

  • Use nitrogen as the collision gas.

  • Optimize the normalized collision energy (NCE). A good starting point is to test NCE values of 20, 30, and 40 to observe a range of fragment ions. Stepped NCE can also be employed to capture both low and high energy fragments in a single scan.[11]

Workflow for Structural Elucidation

The following diagram outlines a logical workflow for the structural elucidation of this compound compounds using mass spectrometry.

cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation A LC-MS Full Scan B Precursor Ion Selection A->B C MS/MS (CID and/or HCD) B->C D Identify [M+H]+ and check Isotopic Pattern C->D E Analyze Product Ion Spectra D->E F Propose Fragmentation Pathways E->F G Compare with Reference Standard (if available) F->G H Correlate with other Spectroscopic Data (e.g., NMR) F->H

Sources

A Comparative Guide to the X-ray Crystallography of Novel Compounds from 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Structural Elucidation in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Specifically, derivatives of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine are of significant interest as they serve as versatile starting materials for the synthesis of potent kinase inhibitors and other targeted therapies.[3][4] The precise three-dimensional arrangement of atoms within these novel compounds dictates their biological activity, dictating how they interact with their target proteins. Therefore, the unambiguous determination of their molecular structure is a critical step in the drug discovery and development pipeline.

This guide provides an in-depth comparison of X-ray crystallography as the primary method for the structural elucidation of novel compounds derived from this compound. We will explore the causality behind experimental choices, compare its performance with alternative techniques, and provide supporting experimental data and protocols to ensure a comprehensive understanding for researchers in the field.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

For decades, single-crystal X-ray diffraction (SCXRD) has been the definitive method for determining the atomic and molecular structure of small molecules.[5] The ability to visualize the precise spatial arrangement of atoms, bond lengths, and angles provides invaluable insights into the molecule's conformation and potential interactions with biological targets.

The Crystallization Imperative: From Solute to High-Quality Crystals

The most critical and often challenging step in SCXRD is obtaining diffraction-quality single crystals.[5] The crystal should ideally be 0.1-0.3 mm in all dimensions, with a well-ordered internal structure. The choice of crystallization technique and solvent is paramount and often requires empirical screening.

Common Crystallization Techniques:

  • Slow Evaporation: A straightforward method where a solution of the compound is allowed to evaporate slowly, gradually increasing the concentration to the point of crystallization. This is often the first technique attempted due to its simplicity.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a sealed container with a less volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, leading to controlled crystal growth.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce the formation of high-quality crystals.

Experimental Protocol: Crystallization of a Hypothetical Derivative

Let's consider a hypothetical novel kinase inhibitor, "Compound X," synthesized from this compound.

  • Solubility Screening: Begin by testing the solubility of Compound X in a range of common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, dichloromethane, and mixtures thereof) to identify a suitable solvent system where the compound has moderate solubility.

  • Crystallization Setup (Slow Evaporation):

    • Dissolve 5-10 mg of Compound X in a minimal amount of the chosen solvent (e.g., ethyl acetate) in a small, clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

    • Monitor the vial daily for the formation of crystals. The process can take several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a cryoloop and immediately mount them on the goniometer head of the diffractometer for data collection.

Data Collection and Structure Refinement: Unveiling the Molecular Architecture

Once a suitable crystal is mounted, it is subjected to a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, known as reflections. The intensities and positions of these reflections are recorded by a detector as the crystal is rotated.

Methodology:

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods. This provides an initial electron density map.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This iterative process results in a final, high-resolution crystal structure.

Table 1: Representative Crystallographic Data for a Pyrimidine Derivative

ParameterValue
Chemical formulaC₁₂H₉BrFN₂O
Formula weight282.11
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)3.9376 (4)
b (Å)20.999 (3)
c (Å)13.2700 (15)
β (°)95.035 (7)
Volume (ų)1093.0 (2)
Z4
Density (calculated) (g/cm³)1.714
R-factor0.068
Data SourceHypothetical data based on similar structures

This table presents hypothetical data for illustrative purposes and is modeled after typical values for similar small molecules.

Beyond the Gold Standard: Alternative and Complementary Techniques

While SCXRD is the definitive method, its reliance on single crystals can be a significant bottleneck. Fortunately, several alternative and complementary techniques have emerged.

Three-Dimensional Electron Diffraction (3DED)

A powerful technique that has gained traction for the structural elucidation of small molecules from nanocrystals, often thousands of times smaller than those required for SCXRD.

  • Advantages:

    • Requires much smaller crystals (nanometer to micrometer scale).

    • Can analyze individual crystals within a polycrystalline powder.

  • Disadvantages:

    • Data can be more complex to process due to dynamical scattering effects.

    • Requires specialized electron diffraction instrumentation.

Powder X-ray Diffraction (PXRD) with Crystal Structure Prediction (CSP)

This computational-experimental approach is valuable when only polycrystalline material is available.

  • Methodology:

    • An experimental PXRD pattern is collected from the powdered sample.

    • Computational methods (CSP) are used to generate a set of plausible crystal structures.

    • The predicted PXRD patterns for the computationally generated structures are compared to the experimental pattern to identify the correct crystal structure.

  • Advantages:

    • Does not require single crystals.

  • Disadvantages:

    • Computationally intensive.

    • The accuracy of the final structure is highly dependent on the quality of the PXRD data and the robustness of the CSP algorithm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not providing a three-dimensional crystal structure, NMR is an indispensable tool for confirming the chemical connectivity and providing information about the solution-state conformation of the molecule.

  • Key Applications:

    • ¹H and ¹³C NMR: To confirm the presence of key functional groups and the overall carbon-hydrogen framework.

    • 2D NMR (COSY, HSQC, HMBC): To establish through-bond and through-space correlations between atoms, confirming the connectivity.

    • NOESY: To identify protons that are close in space, providing insights into the solution-state conformation.

Table 2: Comparison of Structural Elucidation Techniques

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Three-Dimensional Electron Diffraction (3DED)Powder XRD with Crystal Structure Prediction (CSP)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Requirement Single crystal (~0.1-0.3 mm)Nanocrystals/polycrystalline powderPolycrystalline powderSoluble compound
Information Obtained 3D atomic structure, bond lengths/angles3D atomic structure, bond lengths/angles3D atomic structure, unit cell parametersChemical connectivity, solution conformation
Key Advantage Unambiguous, high-resolution structureRequires very small crystalsNo single crystals neededProvides solution-state information
Key Limitation Requires high-quality single crystalsData processing can be complexComputationally intensive, potential for ambiguityDoes not provide a solid-state 3D structure

Visualizing the Workflow and Decision-Making Process

To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_scxrd SCXRD synthesis Synthesis of Novel Derivative from this compound crystallization Crystal Growth Screening (Slow Evaporation, Vapor Diffusion, etc.) synthesis->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for X-ray crystallography.

decision_making start Structural Elucidation of Novel Pyrimidine Derivative crystal_check Single Crystals Available? start->crystal_check scxrd Perform SCXRD Analysis crystal_check->scxrd Yes powder_check Polycrystalline Powder Only? crystal_check->powder_check No end Structural Information Obtained scxrd->end ded Consider 3DED Analysis powder_check->ded Yes pxrd_csp Perform PXRD with CSP powder_check->pxrd_csp Yes nmr Characterize by NMR (Connectivity & Solution Conformation) powder_check->nmr No (Amorphous) ded->end pxrd_csp->end nmr->end

Caption: Decision-making for structural elucidation.

Conclusion and Future Outlook

The structural elucidation of novel compounds derived from this compound is a critical endeavor in the pursuit of new and effective therapeutics. While single-crystal X-ray diffraction remains the gold standard for obtaining unambiguous three-dimensional structural information, its reliance on high-quality single crystals presents a significant challenge. The emergence of complementary techniques such as 3DED and PXRD with CSP provides powerful alternatives for characterizing materials that are not amenable to traditional crystallographic analysis. A multi-faceted approach, leveraging the strengths of each of these techniques, will undoubtedly accelerate the pace of drug discovery and development, enabling the rational design of the next generation of targeted therapies.

References

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. Retrieved January 11, 2026, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules. Retrieved January 11, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. (2022). Bioorganic & Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

  • Planar vs. twisted pyrimidine derivatives: insights from molecular dynamics and predictive modelling for melamine detection in dairy products. (2023). Materials Advances. Retrieved January 11, 2026, from [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). MedChemComm. Retrieved January 11, 2026, from [Link]

Sources

Comparative Analysis of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine and 5-Chloro-2-(piperidin-4-yloxy)pyrimidine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Functionalization of this heterocycle, particularly at the 5-position, is a critical strategy in drug discovery for modulating biological activity. Palladium-catalyzed cross-coupling reactions are indispensable tools for these transformations. This guide provides an in-depth comparative analysis of the reactivity of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine versus its 5-chloro analog in key cross-coupling reactions, offering field-proven insights and experimental data to inform substrate selection and reaction optimization.

The Decisive Role of the Halogen in Cross-Coupling Reactivity

The choice between a bromo and a chloro substituent on the pyrimidine ring is a critical decision in synthetic planning. This choice directly impacts reaction kinetics, catalyst selection, and overall efficiency. The fundamental difference in reactivity stems from the disparity in the carbon-halogen (C-X) bond dissociation energies. The C-Br bond is inherently weaker than the C-Cl bond, making it more susceptible to cleavage during the oxidative addition step of the palladium catalytic cycle, which is often the rate-determining step.[2][3]

This general reactivity trend (I > Br > Cl > F) dictates that this compound will typically undergo cross-coupling reactions under milder conditions and with a broader range of palladium catalysts than its 5-chloro counterpart.[2][3] While the electron-deficient nature of the pyrimidine ring does activate the C-Cl bond to some extent compared to carbocyclic systems, the bromo derivative remains the more reactive substrate.[4][5]

Comparative Performance in Key Cross-Coupling Reactions

The following table summarizes the expected performance of 5-bromo- and 5-chloro-2-(piperidin-4-yloxy)pyrimidine in three widely utilized cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The data is a synthesis of established reactivity principles and literature precedents for similar 5-halopyrimidine systems.

Reaction Type Substrate Typical Catalyst System Relative Reaction Rate Typical Yields Key Considerations
Suzuki-Miyaura This compoundPd(PPh₃)₄, PdCl₂(dppf)FasterGood to ExcellentBroad substrate scope, tolerant of various functional groups.[6][7]
5-Chloro-2-(piperidin-4-yloxy)pyrimidinePd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)SlowerModerate to GoodRequires more specialized and often more expensive catalyst systems to achieve comparable yields to the bromo derivative.[8][9]
Buchwald-Hartwig This compoundPd₂(dba)₃ or Pd(OAc)₂ with biarylphosphine ligands (e.g., BINAP, Xantphos)FasterGood to ExcellentEffective for a wide range of primary and secondary amines.[10][11]
5-Chloro-2-(piperidin-4-yloxy)pyrimidinePd G3/G4 precatalysts with specialized ligands (e.g., tBuXPhos)SlowerLower to GoodMore challenging for less nucleophilic amines; may require higher temperatures and catalyst loadings.[12][13]
Sonogashira This compoundPdCl₂(PPh₃)₂ / CuIFasterGood to ExcellentA reliable method for the synthesis of 5-alkynylpyrimidines.[1][14]
5-Chloro-2-(piperidin-4-yloxy)pyrimidinePd(OAc)₂ with NHC ligands or specialized phosphine ligands (Copper-free conditions often preferred)Significantly SlowerLower to ModerateProne to side reactions like homocoupling of the alkyne, especially at the higher temperatures required for C-Cl activation.[15]
Experimental Protocols: A Closer Look

To provide a practical context, detailed protocols for a representative Suzuki-Miyaura coupling are presented below. These protocols are generalized and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Combine halopyrimidine (1.0 eq.), boronic acid (1.2 eq.), and base (e.g., K₂CO₃, 2.0 eq.) in a Schlenk flask. prep2 Add palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). prep1->prep2 prep3 Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. prep2->prep3 react1 Add degassed solvent (e.g., 1,4-dioxane/water, 4:1). prep3->react1 react2 Heat the mixture to the desired temperature (e.g., 80-110 °C). react1->react2 react3 Monitor reaction progress by TLC or LC-MS. react2->react3 workup1 Cool to room temperature, quench with water. react3->workup1 workup2 Extract with an organic solvent (e.g., ethyl acetate). workup1->workup2 workup3 Wash combined organic layers with brine, dry, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol for this compound:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Stir the mixture at 85-95 °C until the starting material is consumed, as monitored by TLC or LC-MS.[16]

  • Workup: After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol for 5-Chloro-2-(piperidin-4-yloxy)pyrimidine:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 5-chloro-2-(piperidin-4-yloxy)pyrimidine (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: Add a pre-catalyst such as "XPhos Pd G3" (2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Stir the mixture at 100-110 °C until the starting material is consumed.

  • Workup and Purification: Follow the same procedure as described for the bromo derivative.

Mechanistic Considerations: The Oxidative Addition Step

The enhanced reactivity of the 5-bromo derivative is best understood by examining the initial oxidative addition step of the catalytic cycle.

G pd0_br Pd(0)L₂ ts_br [Transition State]‡ pd0_br->ts_br Lower Activation Energy pyrimidine_br 5-Bromo-pyrimidine Derivative pyrimidine_br->ts_br Lower Activation Energy pd2_br Pd(II) Complex ts_br->pd2_br Faster Rate pd0_cl Pd(0)L₂ ts_cl [Transition State]‡ pd0_cl->ts_cl Higher Activation Energy pyrimidine_cl 5-Chloro-pyrimidine Derivative pyrimidine_cl->ts_cl Higher Activation Energy pd2_cl Pd(II) Complex ts_cl->pd2_cl Slower Rate

Caption: Comparative energy profile of the oxidative addition step.

The oxidative addition of the C-Br bond to the Pd(0) catalyst has a lower activation energy barrier compared to the C-Cl bond.[17] This allows the reaction to proceed at a faster rate and under milder conditions. For the less reactive 5-chloro derivative, more energy input (higher temperature) and a more active catalyst (typically featuring bulky, electron-rich ligands) are necessary to overcome this higher activation barrier.[18]

Conclusion and Recommendations

For researchers and drug development professionals, the choice between 5-bromo- and 5-chloro-2-(piperidin-4-yloxy)pyrimidine for cross-coupling reactions is a trade-off between reactivity and cost/availability.

  • This compound is the substrate of choice for achieving high yields under mild conditions with a wide array of conventional palladium catalysts. Its higher reactivity translates to greater reliability and a broader scope of potential coupling partners. This is particularly advantageous in the early stages of drug discovery where rapid library synthesis and exploration of chemical space are paramount.

  • 5-Chloro-2-(piperidin-4-yloxy)pyrimidine , while less reactive, offers a potential cost advantage, as chlorinated starting materials are often less expensive than their brominated counterparts. However, its successful application in cross-coupling reactions necessitates the use of more advanced, and often proprietary, catalyst systems. The development of highly active catalysts has significantly expanded the utility of aryl chlorides, making them a viable option, especially for process development and large-scale synthesis where cost considerations are critical.[2][17]

Ultimately, the decision should be guided by the specific goals of the synthesis, the available resources, and the desired complexity of the final molecule. For routine functionalization and rapid analogue synthesis, the bromo derivative offers a more straightforward and predictable path to success. For cost-driven, large-scale campaigns, the chloro derivative, coupled with a carefully optimized catalytic system, presents a compelling alternative.

References

  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes - Benchchem.
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing).
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications.
  • Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客| 文学城.
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications.
  • Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System | Organic Letters - ACS Publications.
  • Theoretical Study on Monoligated Pd-Catalyzed Cross-Coupling Reactions of Aryl Chlorides and Bromides | Organometallics - ACS Publications.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
  • Buchwald–Hartwig amination - Wikipedia.
  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem.
  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.

Sources

A Comparative Analysis of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine Analogs and Established Inhibitors in Oncology and Metabolic Disease

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active molecules, including essential components of nucleic acids.[1] Its inherent ability to engage in various biological interactions has made it a privileged scaffold in drug discovery. This guide provides a comparative analysis of a promising class of pyrimidine derivatives, the 5-Bromo-2-(piperidin-4-yloxy)pyrimidine analogs, against established inhibitors in two distinct therapeutic areas: oncology, specifically targeting the Epidermal Growth Factor Receptor (EGFR), and metabolic diseases, with a focus on G-protein coupled receptor 119 (GPR119).

Part 1: Targeting EGFR in Non-Small Cell Lung Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation and survival. Mutations in the EGFR gene are key drivers in a significant subset of non-small cell lung cancers (NSCLC), making it a prime therapeutic target.[2] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant NSCLC. However, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, necessitates the development of next-generation inhibitors.[3]

The Promise of 2-Arylamino-4-(piperidin-4-yloxy)pyrimidine Analogs

Recent studies have highlighted the potential of 2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivatives as potent and selective inhibitors of mutant EGFR.[4] These compounds have shown significant activity against the clinically relevant L858R sensitizing mutation and the T790M resistance mutation, while exhibiting lower potency against wild-type EGFR, which is crucial for minimizing off-target toxicities.[4]

Comparative Efficacy: In Vitro Inhibition of EGFR

The following table summarizes the in vitro inhibitory activity (IC50) of a representative 2-arylamino-4-(piperidin-4-yloxy)pyrimidine analog against various EGFR isoforms, compared to established first, second, and third-generation EGFR inhibitors.

Compound/DrugEGFR WT (IC50, nM)EGFR L858R (IC50, nM)EGFR L858R/T790M (IC50, nM)EGFR del19/T790M (IC50, nM)Selectivity for Mutant vs. WTReference(s)
Compound 9i (2-arylamino-4-(piperidin-4-yloxy)pyrimidine analog) --4.902-High (inferred)[4]
Osimertinib (3rd Gen) ~490 - 1865~1.2~5 - 15~13High[5][6]
Gefitinib (1st Gen) -->10,000-Low (against T790M)[7]
Erlotinib (1st Gen) 2->1,000-Low (against T790M)[8][9]
Afatinib (2nd Gen) -0.41064Moderate[10][11]
Dacomitinib (2nd Gen) --110-335-Moderate[12][13]

Note: IC50 values can vary between different assays and experimental conditions. The data presented here is for comparative purposes.

Mechanism of Action: EGFR Signaling Pathway

EGFR activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[14][15] EGFR inhibitors block the autophosphorylation of the receptor, thereby inhibiting these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor This compound Analog / Established TKI Inhibitor->EGFR Inhibits Autophosphorylation

Caption: EGFR signaling pathway and the point of inhibition.

Part 2: Targeting GPR119 in Metabolic Diseases

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and other metabolic disorders.[2] It is predominantly expressed in pancreatic β-cells and intestinal L-cells.[2] Activation of GPR119 leads to a dual mechanism of action: direct stimulation of glucose-dependent insulin secretion and promotion of incretin hormone (GLP-1) release from the gut.[2]

Exploring Pyrimidine Analogs as GPR119 Agonists

The versatility of the pyrimidine scaffold extends to the modulation of GPCRs. While specific data on this compound as a GPR119 agonist is not extensively published, structurally related pyrimidine derivatives have been investigated as potent agonists for this receptor.[16]

Comparative Potency: In Vitro Activation of GPR119

The following table provides a list of established GPR119 agonists that have been in clinical development, along with their reported in vitro potencies (EC50).

AgonistHuman GPR119 EC50 (nM)Reference(s)
AR231453 4.7 - 9[17]
APD597 (JNJ-38431055) 46[14]
MBX-2982 3.9[16]
GSK1292263 pEC50 = 6.9 (~126 nM)[18]
DS-8500a (Firuglipel) Potent and selective[18]
AS1669058 110[17]

Note: EC50 values represent the concentration of an agonist that gives half-maximal response.

Mechanism of Action: GPR119 Signaling Pathway

GPR119 activation is primarily coupled to the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[2] This rise in cAMP potentiates glucose-stimulated insulin secretion in pancreatic β-cells and stimulates GLP-1 release from intestinal L-cells.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane (Pancreatic β-cell or Intestinal L-cell) cluster_cytoplasm Cytoplasm GPR119 GPR119 Gas Gαs GPR119->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gas->AC Activates ATP ATP PKA Protein Kinase A cAMP->PKA Activates Insulin_GLP1 Insulin Secretion (β-cell) GLP-1 Release (L-cell) PKA->Insulin_GLP1 Promotes Agonist This compound Analog / Established Agonist Agonist->GPR119 Binds & Activates

Caption: GPR119 signaling pathway and the point of activation.

Experimental Protocols

To ensure the robust and reproducible evaluation of novel compounds like the this compound analogs, standardized experimental protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (for EGFR)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Objective: To quantify the potency of a test compound in inhibiting the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human EGFR protein (wild-type and mutant forms)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compound (serially diluted)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase buffer.

  • Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase, Substrate, Buffer - Serial Dilutions of Test Compound start->prep_reagents plate_setup Plate Setup: - Add Kinase, Substrate, Buffer - Add Test Compound/Vehicle prep_reagents->plate_setup initiate_reaction Initiate Reaction: - Add ATP plate_setup->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation detection Stop Reaction & Add Detection Reagent incubation->detection read_plate Measure Signal (Luminescence/Fluorescence) detection->read_plate analysis Data Analysis: - Calculate % Inhibition - Determine IC50 read_plate->analysis end End analysis->end MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compound seed_cells->treat_cells incubate_cells Incubate (e.g., 72 hours) treat_cells->incubate_cells add_mtt Add MTT Solution & Incubate incubate_cells->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_absorbance Measure Absorbance (~570 nm) solubilize->read_absorbance analyze_data Data Analysis: - Calculate % Viability - Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a cell viability (MTT) assay.

Protocol 3: Western Blotting for EGFR Phosphorylation

This protocol is used to detect the phosphorylation status of EGFR in response to inhibitor treatment.

Objective: To determine if a test compound inhibits EGFR autophosphorylation in a cellular context.

Materials:

  • Cancer cell lines expressing the target EGFR

  • Test compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, loading control like anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-EGFR overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total EGFR and a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the ratio of phosphorylated to total EGFR.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of targeted therapies. Analogs based on this core have demonstrated potent and selective inhibition of clinically relevant EGFR mutants, suggesting their potential as next-generation treatments for NSCLC. Furthermore, the adaptability of this chemical class indicates a broader applicability, with the potential to be tailored for other targets such as GPR119 in metabolic diseases.

Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these analogs for their respective targets. In vivo studies in relevant animal models will be crucial to assess their pharmacokinetic properties and anti-tumor or metabolic efficacy. The comparative data and standardized protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing these promising compounds from the laboratory to the clinic.

References

  • Osimertinib and other third-generation EGFR TKI in EGFR-mutant NSCLC patients. (2018). Annals of Oncology. [Link]

  • Characterization of EGFR T790M, L792F, and C797S Mutations as Mechanisms of Acquired Resistance to Afatinib in Lung Cancer. (2016). AACR Journals. [Link]

  • Dacomitinib as first-line treatment for EGFR mutation-positive non-small cell lung cancer. (2019). Taylor & Francis Online. [Link]

  • Dacomitinib in lung cancer: a “lost generation” EGFR tyrosine-kinase inhibitor from a bygone era? (2015). PMC. [Link]

  • IC50 values for EGFR, HER2, HER4, Del19, and L858R. ResearchGate. [Link]

  • Intercellular transfer of exosomal wild type EGFR triggers osimertinib resistance in non-small cell lung cancer. (2021). PubMed Central. [Link]

  • Kinase inhibitory activity (IC50 values) of osimertinib. ResearchGate. [Link]

  • A Detouring Experience Not Recommended: Lessons Learned from PF00299804. (2022). AACR Journals. [Link]

  • Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease. (2021). PubMed Central. [Link]

  • Recent Advances in the Discovery of GPR119 Agonists. (2013). Google Books.
  • G Protein-Coupled Receptor 119 (GPR119 ) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. ResearchGate. [Link]

  • In vitro sensitivity to afatinib. Eleven cell lines with IC50 values... ResearchGate. [Link]

  • Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. (2018). PMC. [Link]

  • Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation. (2015). PMC. [Link]

  • EGFR Primary T790M and L858R Double Mutation Confers Clinical Benefit to Erlotinib and Resistance to Osimertinib in One Lung Adenocarcinoma Patient: A Case Report. ResearchGate. [Link]

  • Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. (2011). PubMed. [Link]

  • A summary of IC50 values of different EGFR mutants to osimertinib and... ResearchGate. [Link]

  • erlotinib. ClinPGx. [Link]

  • Afatinib in the first-line treatment of patients with non-small cell lung cancer: clinical evidence and experience. (2018). PubMed Central. [Link]

  • Structural insights into drug development strategy targeting EGFR T790M/C797S. (2017). PMC. [Link]

  • EGFR T790M and C797S Mutations as Mechanisms of Acquired Resistance to Dacomitinib. (2018). Journal of Thoracic Oncology. [Link]

  • EGFR mutant lung adenocarcinomas treated first-line with the novel EGFR inhibitor, XL647, can subsequently retain moderate sensitivity to erlotinib. (2012). NIH. [Link]

  • IC50 of compounds 8-17 and Erlotinib. ResearchGate. [Link]

  • Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer. (2016). NIH. [Link]

  • Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. (2015). Research and Reviews: Journal of Chemistry. [Link]

  • Prospective phase II study of gefitinib in non-small cell lung cancer with epidermal growth factor receptor gene mutations. ClinPGx. [Link]

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. (2015). SciSpace. [Link]

  • Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. (2022). PubMed. [Link]

  • Gefitinib analogue V1801 induces apoptosis of T790M EGFR-harboring lung cancer cells by up-regulation of the BH-3 only protein Noxa. (2012). PubMed. [Link]

  • Lung adenocarcinoma harboring L858R and T790M mutations in epidermal growth factor receptor, with poor response to gefitinib: A case report. (2015). PubMed. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Dual Inhibition of EGFR with Afatinib and Cetuximab in Kinase Inhibitor-Resistant EGFR-Mutant Lung Cancer With and Without T790M Mutations. (2014). PMC. [Link]

  • Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. (2005). Organic & Biomolecular Chemistry. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

  • Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeut. (2025). bioRxiv. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). PMC. [Link]

  • Design, Synthesis and Biological Evaluation of Pyrimidine Analogues as SecA Inhibitors. ResearchGate. [Link]

  • Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2- d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5. (2019). PubMed. [Link]

  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. (2014). PubMed. [Link]

  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2008). PubMed. [Link]

Sources

A Comparative Guide to the In Vitro ADME Properties of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the adage 'potency is not everything' has never been more pertinent. A promising lead candidate's journey to becoming a viable therapeutic is fraught with challenges, many of which are dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides an in-depth comparative analysis of the in vitro ADME profile of the emerging 5-Bromo-2-(piperidin-4-yloxy)pyrimidine scaffold, a core structure in various targeted therapies. By juxtaposing its properties with those of established pyrimidine-based kinase inhibitors, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed for informed decision-making in their discovery programs.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs.[1] Modifications to this core, such as the introduction of a 5-bromo substituent and a 2-(piperidin-4-yloxy) linkage, are designed to fine-tune potency and selectivity. However, these very modifications can profoundly influence the molecule's ADME characteristics. Understanding these properties at an early stage is paramount to mitigating late-stage attrition and optimizing for a successful clinical outcome.[2]

This guide will dissect the key in vitro ADME parameters: aqueous solubility, membrane permeability, metabolic stability, plasma protein binding, and potential for off-target liabilities such as Cytochrome P450 (CYP) inhibition and hERG channel blockade. Each section will not only present comparative data but also delve into the causality behind the experimental choices and provide detailed, validated protocols.

Key In Vitro ADME Parameters: A Comparative Analysis

For the purpose of this guide, we will compare the representative data for a hypothetical this compound derivative (termed Compound X ) with literature data for other pyrimidine-based kinase inhibitors, such as those based on the pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds.[1][3]

Table 1: Comparative In Vitro ADME Profile
Parameter Compound X (this compound derivative) Pyrazolo[3,4-d]pyrimidine Derivatives[3] Pyrido[2,3-d]pyrimidine Derivatives[1] General Kinase Inhibitors (Approved)[4]
Aqueous Solubility (pH 7.4) 45 µg/mLGenerally Suboptimal (<10 µg/mL for many)Wide Range (12.6 to 13,800 µM)Variable
Caco-2 Permeability (Papp, A→B) 8.5 x 10⁻⁶ cm/sGood Passive PermeabilityWide Range (1.2 to 90.7 x 10⁻⁶ cm/s)Variable
Efflux Ratio (Papp, B→A / A→B) 1.8Not explicitly reported, but efflux can be a concernNot explicitly reportedEfflux is a common challenge
Human Liver Microsomal Stability (t½) 45 minVariable, often a focus for optimizationVariableGenerally optimized for moderate to high stability
Plasma Protein Binding (Human) 92%HighVariableTypically High (>90%)
CYP3A4 Inhibition (IC₅₀) 15 µMVariableVariableGenerally >10 µM
hERG Inhibition (IC₅₀) > 30 µMCan be a liability depending on substituentsVariableA critical parameter to monitor

I. Aqueous Solubility: The Foundation of Bioavailability

Low aqueous solubility is a frequent bottleneck in drug discovery, impacting everything from the reliability of in vitro assays to oral bioavailability.[5][6] A good solubility goal for discovery compounds is often considered to be >60 µg/mL.[5][7]

Compound X exhibits moderate aqueous solubility. The presence of the basic piperidine nitrogen, which can be protonated at physiological pH, likely contributes to this improved solubility compared to some highly lipophilic pyrazolo[3,4-d]pyrimidine derivatives.[3]

Experimental Protocol: Kinetic Solubility Assay

This high-throughput method is ideal for early-stage drug discovery.[8][9]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and perform serial dilutions in a 96-well plate.[9]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of supersaturated solutions.[8]

  • Detection: Measure the turbidity of each well using a nephelometer, which detects light scattering from undissolved particles.[6] Alternatively, filter the samples and quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS.[8]

  • Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

II. Membrane Permeability and Efflux: The Gateway to Systemic Circulation

For orally administered drugs, crossing the intestinal epithelium is a prerequisite for absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[10][11][12] These cells, when grown as a monolayer, differentiate to form tight junctions and express key transporter proteins, thus mimicking the intestinal barrier.[10][13]

Compound X demonstrates good permeability, suggesting a high potential for oral absorption. The observed efflux ratio of less than 2 indicates that it is not a significant substrate for efflux transporters like P-glycoprotein (P-gp), a common hurdle for many kinase inhibitors.[13]

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow for differentiation and monolayer formation.[13]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[11]

  • Permeability Measurement (Apical to Basolateral):

    • Add the test compound (e.g., at 10 µM) to the apical (A) side of the monolayer.

    • At specified time points (e.g., 2 hours), collect samples from the basolateral (B) side.[11]

  • Efflux Measurement (Basolateral to Apical):

    • Add the test compound to the basolateral (B) side.

    • Collect samples from the apical (A) side at the same time points.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.[10]

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.

  • Calculation of Efflux Ratio: The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 is generally considered indicative of active efflux.[13]

III. Metabolic Stability: Predicting In Vivo Clearance

The metabolic stability of a compound, typically assessed using human liver microsomes (HLM), provides an early indication of its likely in vivo clearance.[14] Microsomes contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450s.[15]

Compound X shows moderate metabolic stability. The pyrimidine ring and the piperidine moiety can be susceptible to oxidative metabolism. Further studies to identify the specific metabolites would be the next logical step in a drug discovery program.

Experimental Protocol: Human Liver Microsomal Stability Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes and a NADPH-regenerating system in a suitable buffer.

  • Incubation: Pre-incubate the reaction mixture at 37°C. Initiate the reaction by adding the test compound.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction with a suitable organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½).

IV. Plasma Protein Binding: The "Free Drug" Hypothesis

Only the unbound fraction of a drug in plasma is available to interact with its target and exert a pharmacological effect.[16] High plasma protein binding can impact a drug's distribution and clearance.[17] Kinase inhibitors often exhibit high plasma protein binding.[4]

Compound X , with 92% plasma protein binding, falls within the expected range for this class of molecules. While high, this level of binding is not necessarily detrimental, provided the compound has sufficient potency.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

The RED method is a widely used and reliable technique for determining plasma protein binding.[18]

  • Device Preparation: The RED device consists of a base plate with individual wells and disposable dialysis inserts, each containing two chambers separated by a semipermeable membrane with a molecular weight cutoff that retains proteins.[18]

  • Sample Loading: Add plasma containing the test compound to one chamber and buffer to the other chamber.

  • Equilibration: Incubate the sealed plate at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound drug to reach equilibrium across the membrane.[18]

  • Analysis: After incubation, determine the concentration of the test compound in both the plasma and buffer chambers using LC-MS/MS.[16]

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is then calculated as 100 - % unbound.

V. Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

Inhibition of major CYP450 isoforms is a primary cause of drug-drug interactions (DDIs).[19] Regulatory agencies recommend evaluating the inhibitory potential of new chemical entities against key CYPs, including CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[20]

Compound X shows a low potential for CYP3A4 inhibition, with an IC₅₀ value well above the typical therapeutic plasma concentrations. This is a favorable property, reducing the risk of DDIs with co-administered drugs that are substrates of CYP3A4.

Experimental Protocol: CYP450 Inhibition Assay (IC₅₀ Determination)
  • Enzyme and Substrate Preparation: Use human liver microsomes or recombinant human CYP enzymes.[21] Select a specific fluorescent or pro-drug substrate for each CYP isoform.

  • Incubation: In a 96-well plate, incubate the enzyme, a range of concentrations of the test compound, and the NADPH-regenerating system.

  • Reaction Initiation: Initiate the reaction by adding the specific substrate.

  • Detection: After a set incubation time, stop the reaction and measure the formation of the metabolite. For fluorescent substrates, this can be done directly on a plate reader. For other substrates, LC-MS/MS analysis is required.[21]

  • Data Analysis: Plot the percentage of inhibition versus the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

VI. hERG Channel Inhibition: A Critical Safety Checkpoint

Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[22] Early assessment of hERG liability is therefore a critical safety screen in drug discovery.[23]

Compound X exhibits a low risk of hERG inhibition, with an IC₅₀ value significantly higher than projected therapeutic concentrations. This is a crucial finding that supports its continued development.

Experimental Protocol: Automated Patch Clamp hERG Assay

Automated patch-clamp systems provide a higher throughput alternative to traditional manual patch-clamp for assessing hERG inhibition.[22]

  • Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293 cells.[22]

  • Electrophysiology: Cells are captured on a planar patch-clamp chip. A whole-cell recording configuration is established.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.[24]

  • Compound Application: Apply a vehicle control followed by increasing concentrations of the test compound to the cells.

  • Data Acquisition and Analysis: Measure the hERG current at each compound concentration. The percentage of inhibition is calculated relative to the control. The IC₅₀ value is determined by fitting the concentration-response data to a suitable equation.[24]

Visualizing the Workflow

To better illustrate the processes involved in these in vitro ADME assessments, the following diagrams are provided.

ADME_Workflow cluster_solubility Solubility Assessment cluster_permeability Permeability (Caco-2) Assay cluster_metabolism Metabolic Stability (HLM) cluster_binding Plasma Protein Binding (RED) sol1 Compound in DMSO sol2 Add to Aqueous Buffer sol1->sol2 sol3 Measure Turbidity / LC-MS sol2->sol3 perm1 Caco-2 Monolayer perm2 Add Compound (A or B side) perm1->perm2 perm3 Sample Opposite Side perm2->perm3 perm4 LC-MS/MS Analysis perm3->perm4 met1 Compound + HLM + NADPH met2 Incubate at 37°C met1->met2 met3 Time-Point Quenching met2->met3 met4 LC-MS/MS Analysis met3->met4 bind1 Compound in Plasma bind2 Dialysis vs. Buffer bind1->bind2 bind3 Equilibration bind2->bind3 bind4 LC-MS/MS Analysis bind3->bind4

Sources

Validating the Mechanism of Action of Kinase Inhibitors Derived from 5-Bromo-2-(piperidin-4-yloxy)pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated drug candidate is paved with rigorous experimental validation. The 5-Bromo-2-(piperidin-4-yloxy)pyrimidine scaffold represents a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of numerous kinases.[1][2] This inherent versatility, however, necessitates a meticulous and multi-faceted approach to confirm the precise mechanism of action (MoA). An unvalidated MoA can lead to misinterpreted results, wasted resources, and potential clinical failures due to unforeseen off-target effects.[3][4][5]

This guide provides an in-depth, technically-grounded framework for validating the MoA of novel kinase inhibitors derived from this scaffold. We will move beyond simple biochemical assays to build a self-validating experimental narrative—from confirming direct target binding in the complex milieu of a living cell to quantifying the intended downstream physiological effects. We will follow a hypothetical lead compound, BPP-1 (5-Bromo-Pyrimidine-Piperidin-1) , and compare its performance against two alternative compounds, Comparator A (a known multi-kinase inhibitor) and Comparator B (a structurally similar but less potent analog), to illustrate the principles of objective, data-driven validation.

The Experimental Validation Workflow: A Tri-Pillar Approach

A robust MoA validation rests on three pillars of evidence: 1. Target Engagement , 2. Selectivity Profile , and 3. Cellular Function . Each pillar addresses a critical question: Does the compound bind its intended target in a native cellular environment? What else does it bind to? And does this binding translate into the desired biological outcome? The following workflow illustrates the logical progression of experiments designed to answer these questions.

G cluster_0 Pillar 1: Target Engagement cluster_1 Pillar 2: Selectivity Profile cluster_2 Pillar 3: Cellular Function CETSA Cellular Thermal Shift Assay (CETSA) Is the target protein stabilized? Kinobeads Kinobeads Pulldown + MS What is the kinome-wide binding profile? CETSA->Kinobeads Confirms target identity NanoBRET NanoBRET™ Assay What is the in-cell binding affinity? NanoBRET->Kinobeads Provides affinity context WesternBlot Western Blot Analysis Is downstream signaling inhibited? Kinobeads->WesternBlot Informs on- and off-target pathways ViabilityAssay Cell Viability Assay Is cell proliferation inhibited? WesternBlot->ViabilityAssay Links pathway to phenotype

Caption: A logical workflow for validating the mechanism of action of a kinase inhibitor.

Pillar 1: Confirming Direct Target Engagement in a Cellular Context

The first and most critical step is to prove that the inhibitor directly interacts with its intended kinase target within living cells. Biochemical assays using purified recombinant enzymes are a useful starting point but can be misleading; they fail to account for the high intracellular ATP concentrations, protein scaffolds, and cellular compartmentalization that profoundly influence a drug's behavior.[6]

Method 1: Cellular Thermal Shift Assay (CETSA)

Causality: The principle of CETSA is that the binding of a ligand, such as our inhibitor, increases the thermal stability of its target protein.[7][8][9] By heating intact cells treated with the compound across a temperature gradient, we can measure the temperature at which the target protein denatures and aggregates. A shift to a higher melting temperature (Tm) in the presence of the compound is direct evidence of target engagement.[10][11]

Experimental Protocol: CETSA

  • Cell Culture & Treatment: Plate cells (e.g., a cancer cell line overexpressing the target kinase) and grow to 80-90% confluency. Treat cells with the test compound (BPP-1, Comparator A, Comparator B) at a saturating concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Harvest and resuspend cells in a protein-stabilizing buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis & Separation: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection: Transfer the supernatant to a new tube. Denature the proteins and analyze the amount of soluble target kinase remaining at each temperature point by Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for each treatment condition. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). The difference in Tm between the vehicle and compound-treated samples (ΔTm) quantifies the stabilization.

Comparative Data: Target Stabilization by CETSA

Compound Target Kinase Vehicle Tm (°C) Compound Tm (°C) ΔTm (°C)
BPP-1 Target Kinase A 52.1 59.8 +7.7
Comparator A Target Kinase A 52.1 58.5 +6.4

| Comparator B | Target Kinase A | 52.1 | 53.0 | +0.9 |

Interpretation: The significant thermal shift induced by BPP-1 provides strong evidence of direct binding and stabilization of Target Kinase A in an intact cellular environment. Comparator A also shows robust engagement, while Comparator B appears to have minimal interaction at this concentration.

Pillar 2: Assessing Kinome-Wide Selectivity

Given the conserved nature of the ATP-binding site across the kinome, inhibitors based on pyrimidine scaffolds can exhibit polypharmacology, or the ability to bind multiple targets.[1][4][12] Identifying these off-targets is crucial for interpreting cellular effects and predicting potential toxicities.[5]

Method: Kinobeads Affinity Chromatography Coupled with Mass Spectrometry

Causality: This chemical proteomics approach provides an unbiased profile of a compound's binding partners.[13] It uses beads coated with a cocktail of non-selective kinase inhibitors to capture a large portion of the kinome from a cell lysate. In a competition experiment, pre-incubation of the lysate with a free inhibitor (like BPP-1) will prevent its specific targets from binding to the beads. By using quantitative mass spectrometry to identify which kinases are less abundant in the pulldown from the treated lysate compared to the control, we can identify the inhibitor's direct targets and their relative affinities.[14][15][16]

G cluster_0 cluster_1 cluster_2 Lysate Cell Lysate (contains kinases) Incubate Incubate Lysate->Incubate Inhibitor Free Inhibitor (e.g., BPP-1) Inhibitor->Incubate Competition Competitive Binding Incubate->Competition Kinobeads Kinobeads Kinobeads->Competition Wash Wash Competition->Wash Wash unbound Elute Elute Wash->Elute Elute bound kinases MS Identify & Quantify Depleted Kinases Elute->MS LC-MS/MS Analysis

Caption: Workflow for Kinobeads-based competitive binding assay.

Experimental Protocol: Kinobeads Competition Binding

  • Lysate Preparation: Lyse cultured cells under non-denaturing conditions. Determine protein concentration using a BCA assay.

  • Compound Incubation: Aliquot the lysate and incubate with serial dilutions of the test compound (e.g., from 10 nM to 30 µM) or vehicle (DMSO) for 45 minutes at 4°C.

  • Kinobeads Pulldown: Add Kinobeads slurry to each lysate and incubate for 30 minutes at 4°C to allow kinases not bound by the test compound to bind to the beads.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and perform in-solution tryptic digestion to generate peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

  • Data Analysis: For each identified kinase, plot its relative abundance as a function of inhibitor concentration. Fit the data to a dose-response curve to calculate the apparent dissociation constant (Kd), which reflects the binding affinity.

Comparative Data: Kinome Selectivity Profile

Target Kinase BPP-1 (Kd, nM) Comparator A (Kd, nM) Comparator B (Kd, nM)
Target Kinase A (On-Target) 25 40 >10,000
Off-Target Kinase X 1,500 80 >10,000
Off-Target Kinase Y >10,000 250 >10,000

| Off-Target Kinase Z | 8,500 | 120 | >10,000 |

Interpretation: BPP-1 demonstrates high affinity for its intended target and significantly weaker binding to the tested off-targets, indicating good selectivity. In contrast, Comparator A, a known multi-kinase inhibitor, shows potent binding to both the primary target and several off-target kinases. Comparator B shows poor binding overall, consistent with the CETSA data.

Pillar 3: Demonstrating Functional Cellular Consequences

Confirming target binding and selectivity is insufficient; we must demonstrate that this engagement leads to the intended biological effect—namely, the inhibition of the kinase's signaling pathway and a subsequent phenotypic outcome like reduced cell proliferation.

Method 1: Western Blot for Downstream Pathway Inhibition

Causality: A functional kinase inhibitor will block the phosphorylation of its downstream substrates. By using phospho-specific antibodies, we can directly measure the inhibition of the signaling cascade mediated by the target kinase.[17][18] This experiment causally links target engagement to a biochemical event within the cell.

G RTK Receptor Tyrosine Kinase (e.g., Target Kinase A) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Substrate) MEK->ERK Nucleus Nucleus: Gene Expression, Cell Proliferation ERK->Nucleus Inhibitor BPP-1 Inhibitor->RTK Inhibition

Caption: A generic MAPK signaling pathway showing inhibition at the receptor level.

Experimental Protocol: Phospho-Protein Western Blot

  • Cell Treatment: Plate cells and starve overnight in low-serum media to reduce basal signaling. Treat with serial dilutions of the inhibitor or vehicle for a defined period (e.g., 2 hours).

  • Stimulation: Stimulate the pathway with an appropriate growth factor (e.g., EGF, FGF) for 10-15 minutes to induce phosphorylation.

  • Lysis: Immediately lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • SDS-PAGE and Transfer: Quantify protein concentration, resolve lysates by SDS-PAGE, and transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the phosphorylated form of a key downstream substrate (e.g., p-ERK). Subsequently, strip the membrane and re-probe with an antibody for the total protein of that substrate to serve as a loading control.[17]

  • Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect the bands. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against inhibitor concentration to determine the IC50 for pathway inhibition.

Method 2: Cell Viability/Proliferation Assay

Causality: The ultimate goal of many kinase inhibitors in oncology is to halt cell proliferation or induce cell death. A cell viability assay measures this final phenotypic outcome. The CellTiter-Glo® Luminescent assay is a highly sensitive method that quantifies ATP, a direct indicator of metabolically active, viable cells.[19][20][21]

Experimental Protocol: CellTiter-Glo® Viability Assay

  • Cell Plating: Seed cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically in a 10-point, 3-fold serial dilution). Include vehicle-only (100% viability) and high-concentration staurosporine (0% viability) controls.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent directly to each well, which lyses the cells and initiates the luciferase reaction.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce lysis and incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the controls and plot the percentage of cell growth inhibition versus compound concentration. Fit the data to a four-parameter logistic curve to calculate the GI50 (concentration for 50% growth inhibition).

Synthesizing the Evidence: A Comparative Performance Overview

A powerful validation strategy culminates in a holistic view of the data. By summarizing the results from all pillars of the investigation, we can objectively compare our lead compound against alternatives and build a compelling, self-validating case for its mechanism of action.

ParameterMetricBPP-1 Comparator AComparator BInterpretation for BPP-1
Target Engagement CETSA ΔTm (°C)+7.7 +6.4+0.9Strong, direct target binding in intact cells.
Cellular Affinity Kinobeads Kd (nM)25 40>10,000High-affinity binding to the intended target.
Selectivity Off-Target Kd (nM)>1,500 80>10,000Highly selective, with >60-fold window over known off-targets.
Pathway Inhibition p-Substrate IC50 (nM)55 70>10,000Potent inhibition of the downstream signaling pathway.
Cellular Potency Viability GI50 (nM)80 95>10,000Strong correlation between target engagement and cellular effect.

The collective evidence provides a robust validation of the mechanism of action for BPP-1 . The data demonstrates that it potently and selectively engages its intended target, Target Kinase A, in a cellular context. This on-target engagement translates directly into the inhibition of the downstream signaling pathway and culminates in a potent anti-proliferative effect. The strong correlation between the affinity, pathway inhibition, and cell viability data (Kd ≈ IC50 ≈ GI50) builds a trustworthy and authoritative case that the observed cellular phenotype is a direct consequence of on-target activity. In contrast, Comparator A's off-target activity would complicate the interpretation of its cellular effects, while Comparator B is clearly an inactive analog. This rigorous, multi-faceted validation process is indispensable for de-risking a drug discovery program and making informed decisions for further development.

References

  • Bamborough, P., & Drewry, D. (2018). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry. Available at: [Link]

  • Moustakim, M., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Gilson, R., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Available at: [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Available at: [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available at: [Link]

  • Ruprecht, B., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. Available at: [Link]

  • Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • ResearchGate. (n.d.). Kinobeads workflow. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of binding, depletion and competition properties of the new kinobeads mix. Available at: [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Available at: [Link]

  • Hantschel, O. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Eyers, P. A., et al. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Riss, T. L., et al. (2013). Viability Assays for Cells in Culture. Assay and Drug Development Technologies. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]

  • Roy, K., et al. (2016). Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia. Journal of Biological Chemistry. Available at: [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Available at: [Link]

  • Li, B., et al. (2018). PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. Oncotarget. Available at: [Link]

  • ResearchGate. (n.d.). Effects of cell signaling pathway inhibitors. (a) Western blot.... Available at: [Link]

  • Vollmar, M., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design. Available at: [Link]

  • Sharma, P., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Molecules. Available at: [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Lee, H. W., et al. (2006). 5-Substituted pyrido[2,3-d]pyrimidine, an inhibitor against three receptor tyrosine kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). 5-Substituted pyrido[2,3-d]pyrimidine, an inhibitor against three receptor tyrosine kinases. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Le-Dévéhat, F., et al. (2013). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. European Journal of Medicinal Chemistry. Available at: [Link]

  • Faisal, A., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysis for the Functionalization of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,5-Substituted Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in crucial hydrogen bonding interactions and serve as a bioisostere for other aromatic systems, often leading to favorable pharmacokinetic and pharmacodynamic profiles. The specific molecule of interest, 5-Bromo-2-(piperidin-4-yloxy)pyrimidine, is a versatile building block for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.[3] The strategic placement of a bromine atom at the 5-position and a piperidin-4-yloxy group at the 2-position offers a prime opportunity for selective C-C and C-N bond formation through palladium-catalyzed cross-coupling reactions.

This guide provides a comparative analysis of the efficacy of various palladium catalysts for the modification of this compound via three cornerstone cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. We will delve into the mechanistic rationale behind catalyst selection, provide a comparative overview of their performance based on data from analogous systems, and present detailed, actionable experimental protocols.

The Foundation: Understanding the Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, fundamentally operate on a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is paramount to rational catalyst selection and troubleshooting.

Palladium_Catalytic_Cycle cluster_main General Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Trans_Amine Transmetalation or Amine Coordination/ Deprotonation OxAdd->Trans_Amine Coupling Partner ReductElim Reductive Elimination Complex Trans_Amine->ReductElim ReductElim->Pd0 Product (Ar-Nu) ArX This compound Partner Organoboron (Suzuki) Amine (Buchwald-Hartwig) Alkyne (Sonogashira) Product Coupled Product

Caption: Generalized Palladium Catalytic Cycle.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of our substrate, forming a Pd(II) complex. The electron-deficient nature of the pyrimidine ring generally facilitates this step.

  • Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): In the Suzuki reaction, an organoboron compound, activated by a base, transfers its organic moiety to the palladium center.[3] In the Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[5]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[5]

The choice of the phosphine ligand attached to the palladium is critical as it profoundly influences each of these steps, affecting reaction rates, yields, and substrate scope.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. For our substrate, this would typically involve coupling with an aryl or heteroaryl boronic acid or ester.

Comparative Efficacy of Palladium Catalysts for Suzuki-Miyaura Coupling

While direct comparative data for this compound is scarce in the literature, we can extrapolate from studies on structurally similar 5-bromopyrimidines and other bromoheterocycles to guide our catalyst selection.

Catalyst System (Precatalyst/Ligand)Typical BaseTypical SolventTemp (°C)Time (h)Typical Yield (%)Key Considerations & Rationale
Pd(PPh₃)₄ K₂CO₃ or K₃PO₄Dioxane/H₂O, Toluene/H₂O80-1004-1275-95A classic, reliable "workhorse" catalyst. The tetrakis(triphenylphosphine)palladium(0) is a pre-formed Pd(0) source, often effective for reactive bromides.[6][7]
Pd(dppf)Cl₂ K₂CO₃ or Na₂CO₃DME, Dioxane/H₂O80-1002-685-98The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides stability and is particularly effective for heteroaromatic substrates, preventing catalyst deactivation.[8]
Pd₂(dba)₃ / XPhos K₃PO₄Dioxane/H₂O, t-BuOH80-1102-890-99XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes rapid oxidative addition and reductive elimination, making it highly effective for a broad range of substrates, including less reactive partners.[9]
Pd(OAc)₂ / SPhos K₃PO₄Toluene/H₂O80-1102-890-99SPhos, another bulky biaryl phosphine ligand, often shows excellent performance and is known to be effective for heteroaryl couplings.[9]

Note: The data in this table is a representative compilation from various sources on similar bromopyrimidine and bromoheterocycle substrates and may not reflect a direct head-to-head comparison under identical conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized starting point, adapted from established procedures for the Suzuki coupling of related bromopyrimidines.[7]

G Experimental Workflow: Suzuki-Miyaura Coupling A 1. Reagent Addition - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - Base (e.g., K₃PO₄, 2.0 equiv) C 3. Inert Atmosphere - Evacuate and backfill with Argon/Nitrogen (3x) A->C B 2. Catalyst Addition - Pd precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%) - Degassed Solvent (e.g., Dioxane/H₂O 4:1) B->C D 4. Reaction - Heat to 80-100 °C - Monitor by TLC/LC-MS C->D E 5. Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine D->E F 6. Purification - Dry over Na₂SO₄ - Concentrate - Column Chromatography E->F

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is an indispensable method for the synthesis of arylamines from aryl halides. This reaction is crucial for introducing diverse amine functionalities at the 5-position of our pyrimidine core.

Comparative Efficacy of Palladium Catalysts for Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the challenging C-N reductive elimination step.

Catalyst System (Precatalyst/Ligand)Typical BaseTypical SolventTemp (°C)Time (h)Typical Yield (%)Key Considerations & Rationale
Pd₂(dba)₃ / BINAP NaOtBuToluene80-1104-1870-95BINAP is a bidentate phosphine ligand that was among the first to show broad utility for C-N coupling, particularly with primary amines.[10]
Pd(OAc)₂ / RuPhos NaOtBu or K₃PO₄Toluene, Dioxane80-1102-1285-99RuPhos is a highly effective dialkylbiaryl phosphine ligand, known for its high activity in coupling secondary amines with aryl chlorides and bromides.
Pd₂(dba)₃ / XPhos NaOtBu or K₃PO₄Toluene, DioxaneRT-1002-1288-99XPhos is a very general and highly active ligand, enabling the coupling of a wide array of amines, including challenging substrates, often at lower temperatures.
tBuBrettPhos Pd G3 Precatalyst LHMDS or K₂CO₃Toluene, THFRT-802-1090-99This is a third-generation (G3) precatalyst incorporating a highly bulky and electron-rich ligand, tBuBrettPhos. It is particularly effective for the amination of (hetero)aryl chlorides and bromides under mild conditions.

Note: The data in this table is a representative compilation from various sources on similar bromopyrimidine and bromoheterocycle substrates and may not reflect a direct head-to-head comparison under identical conditions.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized starting point, adapted from established procedures for the amination of related bromoheterocycles.[10]

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Remove the vessel from the glovebox (if used) and add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas.

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between our bromo-pyrimidine and a terminal alkyne, a valuable transformation for introducing linear, rigid linkers into a molecule.

Comparative Efficacy of Palladium Catalysts for Sonogashira Coupling

The classic Sonogashira reaction utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst. However, copper-free methods have gained prominence to avoid issues with homocoupling of the alkyne (Glaser coupling).

Catalyst System (Precatalyst/Ligand)Co-catalystTypical BaseTypical SolventTemp (°C)Time (h)Typical Yield (%)Key Considerations & Rationale
Pd(PPh₃)₄ CuI (5-10 mol%)Et₃N, DIPEADMF, THFRT-802-675-95The traditional and widely used system. The copper co-catalyst is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[11]
PdCl₂(PPh₃)₂ CuI (5-10 mol%)Et₃N, DIPEADMF, THFRT-802-675-95Another common palladium source for the classic Sonogashira reaction. Often used interchangeably with Pd(PPh₃)₄.[11]
Pd(OAc)₂ / Xantphos NoneK₃PO₄, Cs₂CO₃Toluene, Dioxane80-1204-1670-90A copper-free system. The bulky, electron-rich Xantphos ligand facilitates the catalytic cycle without the need for a copper co-catalyst, which can be advantageous for sensitive substrates.[12]
Pd(OAc)₂ / SPhos NoneK₃PO₄, Cs₂CO₃Toluene, Dioxane80-1204-1670-90Similar to the Xantphos system, SPhos can effectively promote copper-free Sonogashira couplings.

Note: The data in this table is a representative compilation from various sources on similar bromopyrimidine and bromoheterocycle substrates and may not reflect a direct head-to-head comparison under identical conditions.

Experimental Protocol: Sonogashira Coupling (with Copper Co-catalyst)

This protocol is a generalized starting point based on the classic Sonogashira conditions.[4]

Step-by-Step Methodology:

  • Reaction Setup: To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., triethylamine, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion and Future Outlook

The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a highly effective strategy for the synthesis of novel compounds with potential therapeutic applications. The choice of catalyst, particularly the phosphine ligand, is paramount to achieving high yields and broad substrate scope.

For Suzuki-Miyaura couplings , catalysts bearing bulky biaryl phosphine ligands such as XPhos and SPhos , or the robust Pd(dppf)Cl₂ , are excellent choices. For Buchwald-Hartwig aminations , catalyst systems with ligands like XPhos and RuPhos or advanced precatalysts like tBuBrettPhos Pd G3 offer superior performance. In Sonogashira couplings , while the traditional Pd(PPh₃)₄/CuI system is reliable, exploring copper-free conditions with ligands like Xantphos may be advantageous for sensitive substrates.

The protocols and comparative data presented in this guide serve as a robust starting point for researchers. As the field of catalysis continues to evolve, further screening of next-generation catalysts and ligands will undoubtedly lead to even more efficient and versatile methods for the modification of this valuable pyrimidine scaffold.

References

  • Ma, X. et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052. [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Advances. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central. [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Molecular Structure. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. (n.d.). PubMed Central. [Link]

  • Sonogashira cross-coupling reaction involving pyrimidines. (n.d.). ResearchGate. [Link]

  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. (n.d.). RSC Advances. [Link]

  • Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. (n.d.). ResearchGate. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). Molecules. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PubMed Central. [Link]

  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. (2022). The Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. (2015). Chemical Science. [Link]

  • Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. (2012). Current Protocols in Nucleic Acid Chemistry. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Catalysts. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Heteroaryl-2-Boronic Acids with Nitroaryl Halides. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (n.d.). ResearchGate. [Link]

Sources

A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Cross-Coupling Strategy

In the landscape of modern drug discovery, the efficient construction of carbon-carbon bonds is paramount. Palladium-catalyzed cross-coupling reactions represent a cornerstone of this endeavor, enabling the synthesis of complex molecular architectures from readily available building blocks. Among these, the Suzuki-Miyaura and Stille couplings are two of the most powerful and widely adopted methods for the formation of biaryl and heteroaryl linkages, which are privileged motifs in medicinal chemistry.

This guide provides a detailed, head-to-head comparison of the Suzuki and Stille couplings specifically for the functionalization of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine , a versatile heterocyclic scaffold. We will delve into the mechanistic underpinnings, practical advantages and disadvantages, and provide representative experimental data and protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic campaigns.

Mechanistic Overview: The Catalytic Cycles

Both the Suzuki and Stille reactions proceed through a similar, well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][2] The cycle is composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate.[3][4][5] This is typically the rate-determining step in the cycle.[4]

  • Transmetalation : This is the crucial step where the two coupling partners are brought together on the palladium center and where the two reactions fundamentally diverge.

    • In the Suzuki coupling , the organoboron reagent (e.g., a boronic acid) must first be activated by a base to form a more nucleophilic boronate species.[4][6] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide.

    • In the Stille coupling , the neutral organostannane reagent reacts directly with the Pd(II) complex to exchange its organic group for the halide on the palladium center, without the requirement of a base.[2][7][8]

  • Reductive Elimination : The final step involves the two organic partners coupling together to form the new C-C bond and the desired product.[5][9] This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Catalytic Cycle Diagrams

Suzuki_Cycle Suzuki Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Halide R¹-Pd(II)L₂-X OxAdd->PdII_Halide Transmetal Transmetalation PdII_Coupling R¹-Pd(II)L₂-R² Transmetal->PdII_Coupling RedElim Reductive Elimination RedElim->Pd0 prod_out RedElim->prod_out Product R¹-R² Substrate R¹-X sub_in Substrate->sub_in Boronic R²-B(OR)₂ base_in Boronic->base_in Base Base (e.g., K₂CO₃) Base->base_in Boronate [R²-B(OR)₂(OH)]⁻ Boronate->Transmetal sub_in->OxAdd bor_in base_in->Boronate prod_out->Product

Suzuki Catalytic Cycle

Stille_Cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Halide R¹-Pd(II)L₂-X OxAdd->PdII_Halide Transmetal Transmetalation PdII_Coupling R¹-Pd(II)L₂-R² Transmetal->PdII_Coupling RedElim Reductive Elimination RedElim->Pd0 prod_out RedElim->prod_out Product R¹-R² Substrate R¹-X sub_in Substrate->sub_in Stannane R²-SnR₃ stan_in Stannane->stan_in sub_in->OxAdd stan_in->Transmetal prod_out->Product

Stille Catalytic Cycle

Head-to-Head Comparison: Key Decision Factors

The choice between Suzuki and Stille coupling is not merely academic; it has significant practical implications for reaction success, scalability, and safety.

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron (boronic acids, esters)Organotin (stannanes)
Toxicity of Reagents Low toxicity, environmentally benign ("greener").[1][10]High toxicity of organotin compounds and byproducts.[1][11][12]
Byproducts & Purification Borates, typically water-soluble and easily removed by aqueous workup.[10][12]Organotin halides (e.g., Bu₃SnBr), often toxic, nonpolar, and difficult to separate.[11][12][13]
Reaction Conditions Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) for boronic acid activation.[6][9]Often proceeds under neutral or milder conditions, avoiding strong bases.[11][12]
Functional Group Tolerance Good, but can be compromised by the requisite base, affecting sensitive groups (e.g., esters).[1]Excellent, often superior. Tolerates a wide range of functional groups.[5][11][14]
Substrate Scope Extremely broad for aryl and vinyl partners.[6]Very broad; can be more reliable for sterically hindered or complex heterocyclic substrates.[12][15]
Commercial Availability Vast number of boronic acids and esters are commercially available.Many common stannanes are available, but the diversity is less than that of boronic acids.
In-Depth Analysis

Toxicity and Purification: The Overarching Consideration

The most significant differentiator is the toxicity profile of the reagents and byproducts. Organotin compounds used in Stille coupling are notoriously toxic and pose considerable health and environmental risks.[1][11] Furthermore, the resulting organotin halide byproducts are often difficult to remove from the reaction mixture, complicating purification and potentially contaminating the final product.[12][13] This is a major drawback, particularly in a pharmaceutical context where purity is non-negotiable.

In stark contrast, the organoboron reagents used in Suzuki coupling are generally non-toxic, and the inorganic borate byproducts are easily removed with a simple aqueous workup.[10][12] This "greener" profile and simplified purification make the Suzuki coupling the default choice for most applications .

Reaction Conditions and Functional Group Tolerance

The primary advantage of the Stille coupling lies in its exceptional functional group tolerance, which stems from its ability to proceed under neutral conditions.[5][14] This makes it highly valuable for late-stage functionalization of complex molecules bearing base-sensitive groups like esters or epoxides, where the basic conditions of the Suzuki reaction could lead to undesired side reactions.[1] While the Suzuki coupling is generally robust, the mandatory presence of a base is its main limitation.[13]

Scope and Reliability

Both methods have an impressively broad substrate scope. However, for particularly challenging couplings involving sterically hindered partners or certain electron-rich or coordinating heterocycles, the Stille reaction can sometimes provide higher and more reliable yields where the Suzuki coupling may be sluggish or fail.[15]

Application to this compound: Experimental Outlook

For the target substrate, both reactions are expected to proceed efficiently. The C-Br bond at the 5-position of the electron-deficient pyrimidine ring is well-activated for oxidative addition.[16][17] The following table provides a comparative summary of plausible experimental outcomes based on literature precedents for similar 5-bromopyrimidines.[18][19][20]

ParameterSuzuki Coupling ExampleStille Coupling Example
Substrate This compoundThis compound
Coupling Partner Phenylboronic AcidPhenyltributylstannane
Catalyst (mol%) Pd(PPh₃)₄ (5%)Pd(PPh₃)₄ (5%)
Base / Additive K₂CO₃ (2.0 equiv.)None (or LiCl, 1.5 equiv.)
Solvent 1,4-Dioxane / H₂O (4:1)Anhydrous Toluene
Temperature 90 °C100 °C
Reaction Time 4-12 hours6-18 hours
Typical Yield 80-95%75-90%
Workup Complexity Low (Aqueous extraction)High (Requires KF wash or specialized chromatography)

Experimental Protocols

The following are generalized, step-by-step protocols that serve as a starting point for the functionalization of this compound.

General Experimental Workflow

Experimental_Workflow A 1. Reagent Setup (Flask, Stir Bar, Reagents) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Solvent & Catalyst Addition B->C D 4. Heating & Reaction (Monitor by TLC/LC-MS) C->D E 5. Workup (Quench, Extract, Wash) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization F->G

General workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
  • Preparation : To a flame-dried reaction flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition : Through the septum, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). Then, add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v).

  • Reaction : Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[9][16][21][22]

Protocol 2: Stille Coupling
  • Preparation : To a flame-dried reaction flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.).

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition : Add the anhydrous, degassed solvent (e.g., Toluene or DMF). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) followed by the organostannane reagent (1.1 equiv.) via syringe.

  • Reaction : Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup : Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. To remove tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30-60 minutes, which precipitates insoluble tin fluorides. Filter the mixture through celite.

  • Purification : Wash the filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.[11][23]

Conclusion and Recommendation

For the synthesis of derivatives of This compound , both the Suzuki and Stille couplings are viable and powerful methods.

However, for the vast majority of applications in a drug discovery and development setting, the Suzuki-Miyaura coupling is the superior and recommended choice . Its advantages are compelling: the use of non-toxic and environmentally friendly organoboron reagents, the generation of easily removable byproducts, and typically high reaction yields.[1][10] The simplified purification process is a significant practical benefit that saves time and resources while ensuring higher purity of the final compounds.

The Stille coupling should be reserved for specific, challenging cases where the Suzuki coupling proves ineffective. Its key advantage of outstanding functional group tolerance under neutral conditions makes it a valuable problem-solving tool for complex, late-stage syntheses.[14][15] Researchers opting for the Stille reaction must be prepared to handle highly toxic reagents and navigate a more challenging purification process to remove persistent organotin residues.[11][13]

Ultimately, the decision rests on a careful evaluation of the substrate's functional group compatibility, the desired scale of the reaction, and the laboratory's capabilities for handling toxic materials. For general-purpose C-C bond formation on this pyrimidine scaffold, the Suzuki coupling offers the most efficient, safe, and practical path to success.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Espinet, P., & Casado, A. L. (1999). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society.
  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]

  • Butschke, B., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13, 19035-19041.
  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Campos, K. R., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Šačkus, A., et al. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 24(4), 298-305.
  • Franzén, R. (2000). The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new C-C bonds on solid support. Canadian Journal of Chemistry, 78(7), 957-962.
  • ResearchGate. (n.d.). The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. Retrieved from [Link]

  • Sanford, M. S., et al. (2015). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 26(11), 1491-1496.
  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
  • PubMed. (2012, October 18). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. Retrieved from [Link]

  • ResearchGate. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Aouad, M. R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances, 11(5), 2825-2835.

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity Profile of Kinase Inhibitors Based on the 2-(Piperidin-4-yloxy)pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents one of the most critical classes of drug targets in modern medicine, particularly in oncology. These enzymes function as central nodes in signaling pathways that govern cell growth, proliferation, differentiation, and survival. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[1] An inhibitor that binds potently to its intended target but also engages numerous "off-targets" can lead to unexpected toxicities or confound biological readouts. Consequently, the rigorous assessment of a compound's selectivity profile is not merely a characterization step but a cornerstone of predictive and successful drug development.

The pyrimidine scaffold is a well-established and privileged structure in kinase inhibitor design, prized for its ability to form key hydrogen bonds within the kinase hinge region, a critical anchoring point for ATP.[2][3] A particularly promising variant is the 2-(piperidin-4-yloxy)pyrimidine core. This structure offers a versatile three-dimensional framework where modifications to the piperidine ring can be used to probe deeper pockets and achieve greater potency and selectivity. This guide provides an in-depth comparison of the state-of-the-art methodologies used to define the selectivity of kinase inhibitors, using compounds structurally related to the 5-Bromo-2-(piperidin-4-yloxy)pyrimidine scaffold as illustrative examples to ground our discussion in real-world data.

Methodologies for Comprehensive Kinase Selectivity Profiling

To build a complete picture of an inhibitor's behavior, a multi-pronged approach combining direct binding assays, activity-based profiling in native environments, and cellular target engagement is required. Each method offers unique insights, and their collective data provides a self-validating system for confident decision-making.

In Vitro Competition Binding Assays: The KINOMEscan® Approach

The most widely adopted method for an initial broad assessment of selectivity is the in vitro competition binding assay. The KINOMEscan® platform (Eurofins DiscoverX) is an industry standard that measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases.[4][5][6] Because the assay is independent of ATP, it can identify interactions with kinases in different conformational states and is not an enzymatic activity screen.[7]

Causality Behind Experimental Choices:

  • Why a binding assay? It provides a direct, thermodynamic measure (dissociation constant, Kd) of the interaction between the inhibitor and each kinase, free from the complexities of substrate competition or the requirement for enzymatic turnover.

  • Why a large panel? Screening against a comprehensive panel (e.g., 468 kinases) is crucial. Small panels can provide a misleadingly clean profile and fail to identify critical off-targets.[8]

  • Why a single high concentration first? An initial screen at a high concentration (e.g., 1 µM) maximizes the chances of identifying even weak binders, which can then be prioritized for more detailed Kd determination.[7][9]

  • Compound Preparation: The test inhibitor is solubilized in DMSO to create a high-concentration stock solution.

  • Assay Reaction: The test compound is incubated with a specific DNA-tagged kinase and a ligand-functionalized solid support (e.g., beads).

  • Competition: The inhibitor competes with the immobilized ligand for binding to the kinase's active site. Kinases that are bound by the test compound will not be captured on the solid support.

  • Quantification: After an equilibration period, the beads are washed to remove unbound protein. The amount of kinase remaining on the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.[4]

  • Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO vehicle control. A lower amount of captured kinase indicates a stronger interaction with the test compound. Results are often reported as "% Control" or used to calculate a dissociation constant (Kd).

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Analysis Inhibitor Test Inhibitor (in DMSO) Mix Incubate & Equilibrate Inhibitor->Mix Kinase DNA-Tagged Kinase Kinase->Mix Beads Immobilized Ligand (Beads) Beads->Mix Wash Wash Unbound Mix->Wash Competition Occurs Quantify Quantify Bound Kinase (via qPCR) Wash->Quantify Result Calculate % Control or Kd Value Quantify->Result

Caption: KINOMEscan® competition binding assay workflow.

Activity-Based Kinome Profiling: The KiNativ® Approach

While binding assays are powerful, they do not always reflect how an inhibitor behaves in a complex biological milieu where it must compete with high concentrations of endogenous ATP. KiNativ® (ActivX Biosciences) is a chemical proteomics platform that addresses this by profiling inhibitor potency against native kinases directly within a cell or tissue lysate.[10][11][12] The technology uses biotinylated, irreversible ATP probes that covalently label the conserved active-site lysine of active kinases.[11]

Causality Behind Experimental Choices:

  • Why a cell lysate? It allows the inhibitor to interact with kinases in their native, endogenously expressed state, complete with post-translational modifications and associated protein partners, which can significantly alter inhibitor affinity.[11][12]

  • Why an activity-based probe? The probe only labels kinases that are in a catalytically competent conformation, providing a functional readout of target engagement.

  • Why mass spectrometry? A mass spectrometry (MS) readout enables the simultaneous quantification of hundreds of kinases from a single sample, providing a broad and unbiased profile.

  • Lysate Preparation: Cells or tissues are lysed under non-denaturing conditions to preserve native protein complexes and kinase activity.

  • Inhibitor Incubation: The cell lysate is treated with the test compound across a range of concentrations (for IC50 determination) or at a single concentration. The inhibitor binds to its target kinases.

  • Probe Labeling: A biotinylated ATP acyl-phosphate probe is added to the lysate. This probe will covalently label the active-site lysine of any kinase not occupied by the test inhibitor.

  • Digestion & Enrichment: The proteome is digested into peptides. The biotin-labeled peptides (from active kinases) are enriched using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: The enriched peptides are identified and quantified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The abundance of each kinase's active-site peptide in the inhibitor-treated sample is compared to a vehicle control. A decrease in the peptide signal indicates that the inhibitor successfully bound to the kinase and prevented probe labeling, allowing for the calculation of an IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_process Processing cluster_analysis Analysis Lysate Native Cell Lysate Incubate Incubate Lysate with Inhibitor Lysate->Incubate Inhibitor Test Inhibitor Inhibitor->Incubate Probe Add Biotin-ATP Probe (Labels Unbound Kinases) Incubate->Probe Digest Proteolytic Digest Probe->Digest Enrich Enrich Biotin-Peptides (Streptavidin) Digest->Enrich MS LC-MS/MS Analysis Enrich->MS Result Quantify Peptides & Calculate IC50 MS->Result

Caption: KiNativ® activity-based kinome profiling workflow.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

The ultimate validation of an inhibitor's selectivity and potency must occur within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells or tissues. The principle is based on ligand-induced thermal stabilization: when a compound binds to its protein target, the resulting complex is more resistant to heat-induced denaturation and aggregation.

Causality Behind Experimental Choices:

  • Why intact cells? This is the most physiologically relevant context. It accounts for cell permeability, efflux pumps, and intracellular competition with endogenous ligands like ATP, providing a true measure of target occupancy under real-world conditions.

  • Why thermal denaturation? It provides a universal, label-free readout. No modification of the compound or the protein is needed, eliminating potential artifacts.

  • Why quantify soluble protein? The amount of protein remaining in the soluble fraction after heating is a direct proxy for the amount of protein that was stabilized by the inhibitor.

  • Cell Treatment: Intact cells are incubated with the test inhibitor or a vehicle control, allowing the compound to enter the cells and bind to its target(s).

  • Heat Challenge: The cell suspensions are heated to a specific temperature (or across a temperature gradient) that is known to cause partial denaturation of the target protein.

  • Lysis and Fractionation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.

  • Quantification: The amount of the specific target protein remaining in the soluble fraction is quantified using a standard protein detection method, such as Western blotting or high-throughput immunoassays (e.g., AlphaScreen®, HTRF®).

  • Data Analysis: A dose-response curve is generated by plotting the amount of stabilized (soluble) protein against the inhibitor concentration, allowing for the determination of an EC50 for target engagement. A thermal shift curve can be generated by plotting soluble protein against temperature to visualize the stabilization effect.

G cluster_prep Cell Treatment cluster_assay Assay cluster_process Processing cluster_analysis Analysis Cells Intact Cells Incubate Incubate Inhibitor with Cells Cells->Incubate Inhibitor Test Inhibitor Inhibitor->Incubate Heat Apply Heat Challenge Incubate->Heat Target Engagement Lyse Cell Lysis Heat->Lyse Stabilization Centrifuge Separate Soluble & Aggregated Fractions Lyse->Centrifuge Detect Quantify Soluble Target (e.g., Western Blot) Centrifuge->Detect Result Generate Dose-Response Curve (EC50) Detect->Result

Caption: CETSA® workflow for cellular target engagement.

Comparative Selectivity Analysis of Related Scaffolds

While kinome profiling data for the precise this compound scaffold is not publicly available, we can gain valuable insights by examining the selectivity of published inhibitors containing highly related structural motifs. This comparative analysis helps establish a baseline and informs on the potential properties of our scaffold of interest.

We will consider two such compounds:

  • BAY-885: A potent and selective inhibitor of ERK5 containing a (Piperidin-4-yl)pyrido[3,2-d]pyrimidine core.

  • CHMFL-ABL/KIT-155: A potent type II dual inhibitor of ABL and KIT kinases featuring a (piperidin-4-yl)oxy moiety.

CompoundPrimary Target(s)Profiling MethodPanel SizeSelectivity MetricResultInterpretation
BAY-885 ERK5 (MAPK7)Biochemical Assays313 KinasesIC50 > 1 µMInhibited only 1 kinase (CLK2) with IC50 < 1 µMDemonstrates very high selectivity for its primary target, a desirable trait for a chemical probe.
CHMFL-ABL/KIT-155 ABL, KITKINOMEscan®468 KinasesS Score (1)0.03 at 1 µMIndicates high selectivity. The S Score (1) divides the number of kinases bound by the total number tested; a lower score is better. This compound hits very few off-targets at a high concentration.

This data illustrates that the broader piperidinyl-pyrimidine and (piperidin-4-yl)oxy structural classes can be engineered to produce highly selective kinase inhibitors. For BAY-885, the pyrido[3,2-d]pyrimidine core combined with appropriate substitutions on the piperidine ring results in an exquisitely selective tool compound for ERK5. Similarly, for CHMFL-ABL/KIT-155, the (piperidin-4-yl)oxy linker contributes to a conformation that achieves potent dual-target activity on ABL/KIT while sparing the majority of the kinome.

Case Study: Signaling Pathway of a Key Target

To understand the functional consequence of inhibiting a target, it is essential to place it within its biological context. The BCR-ABL oncoprotein is the constitutively active tyrosine kinase that drives Chronic Myeloid Leukemia (CML). Its inhibition is a clinically validated strategy. CHMFL-ABL/KIT-155 targets this kinase.

The diagram below illustrates the core signaling pathways downstream of BCR-ABL. An effective inhibitor blocks these signals, thereby halting the uncontrolled proliferation and survival of leukemia cells.[4]

G BCR_ABL BCR-ABL (Constitutively Active) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Inhibitor Inhibitor (e.g., CHMFL-ABL/KIT-155) Inhibitor->BCR_ABL RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation STAT5->Apoptosis

Caption: Simplified BCR-ABL signaling pathway and point of inhibition.

Conclusion

The rigorous assessment of kinase inhibitor selectivity is paramount for the development of safe and effective therapeutics and reliable chemical probes. While direct selectivity data for the this compound scaffold remains to be published, the analysis of structurally related compounds demonstrates the potential of this chemical space to yield highly selective inhibitors. A comprehensive evaluation strategy, integrating broad panel in vitro binding assays like KINOMEscan®, functional profiling in native proteomes with KiNativ®, and direct measurement of target engagement in living cells using CETSA®, provides the necessary layers of evidence for robust decision-making. By understanding the principles and protocols of these orthogonal approaches, researchers can confidently characterize their lead compounds, predict potential liabilities, and ultimately accelerate the journey from chemical matter to validated biological tool or clinical candidate.

References

  • Song, M., Elkamhawy, A., Noh, W., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]

  • ResearchGate. (n.d.). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). [Link]

  • Dongguk University. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). [Link]

  • Semantic Scholar. (n.d.). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). [Link]

  • van der Worp, H. B., Howells, D. W., Sena, E. S., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(2), 229-242. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1479, 141-161. [Link]

  • Paulo, J. A., O'Connell, J. D., & Gygi, S. P. (2019). Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. Current Protocols in Chemical Biology, 11(3), e72. [Link]

  • Frontiers in Oncology. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]

  • Grace, C. R., & Fischer, P. M. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Current Opinion in Structural Biology, 47, 166-174. [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2468-2480. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710. [Link]

  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • ResearchGate. (n.d.). Kinase binding activity analysis using DiscoverX Kinomescan profiling. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1461-1475.e6. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Fierce Biotech. (2010). DiscoveRx Takes Over KINOMEscanTM from Ambit Biosciences. [Link]

  • bioRxiv. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Marketwired. (2011). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. [Link]

  • Lisurek, M., et al. (2019). Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2-d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5. Journal of Medicinal Chemistry, 62(2), 928-940. [Link]

  • Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289. [Link]

Sources

A Comparative Guide to the Synthesis of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine Derivatives: An Evaluation of Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Among these, 5-bromo-2-(piperidin-4-yloxy)pyrimidine derivatives are of significant interest due to their versatile reactivity, allowing for further functionalization in the development of novel drug candidates. The reproducibility of the synthetic protocols for these intermediates is paramount for consistent and reliable drug discovery and development pipelines. This guide provides an in-depth technical comparison of plausible synthetic routes to this compound, offering insights into the experimental nuances that govern yield, purity, and overall reproducibility.

Introduction to Synthetic Strategies

The synthesis of this compound fundamentally involves the formation of an ether linkage between the C2 position of the pyrimidine ring and the hydroxyl group of a piperidine moiety. Several established synthetic methodologies can be adapted for this transformation, each with its own set of advantages and challenges that impact its reproducibility. The two most prominent and logically applicable methods are the Williamson ether synthesis and the Mitsunobu reaction. A third, palladium-catalyzed approach, the Buchwald-Hartwig ether synthesis, also presents a viable, more modern alternative.

This guide will dissect these three synthetic pathways, providing detailed, step-by-step protocols, a comparative analysis of their performance, and a discussion on the critical parameters that influence their successful and reproducible execution.

Visualizing the Synthetic Pathways

To conceptualize the different approaches, the following diagrams illustrate the core transformations for each synthetic route.

cluster_0 Williamson Ether Synthesis A1 5-Bromo-2-chloropyrimidine C1 Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) A1->C1 B1 N-Boc-4-hydroxypiperidine B1->C1 D1 5-Bromo-2-(N-Boc-piperidin-4-yloxy)pyrimidine C1->D1 S_NAr E1 Deprotection (e.g., TFA, HCl) D1->E1 F1 This compound E1->F1

Figure 1: General workflow for the Williamson ether synthesis approach.

cluster_1 Mitsunobu Reaction A2 5-Bromo-2-hydroxypyrimidine C2 PPh3, DIAD/DEAD Solvent (e.g., THF) A2->C2 B2 N-Boc-4-hydroxypiperidine B2->C2 D2 5-Bromo-2-(N-Boc-piperidin-4-yloxy)pyrimidine C2->D2 E2 Deprotection (e.g., TFA, HCl) D2->E2 F2 This compound E2->F2

Figure 2: General workflow for the Mitsunobu reaction approach.

cluster_2 Buchwald-Hartwig Ether Synthesis A3 5-Bromo-2-chloropyrimidine C3 Pd catalyst, Ligand Base (e.g., Cs2CO3) Solvent (e.g., Toluene) A3->C3 B3 N-Boc-4-hydroxypiperidine B3->C3 D3 5-Bromo-2-(N-Boc-piperidin-4-yloxy)pyrimidine C3->D3 Cross-coupling E3 Deprotection (e.g., TFA, HCl) D3->E3 F3 This compound E3->F3

Figure 3: General workflow for the Buchwald-Hartwig ether synthesis approach.

Comparative Analysis of Synthetic Protocols

The choice of synthetic route can significantly impact the reproducibility, scalability, and overall efficiency of producing this compound. The following table provides a comparative overview of the three primary methods.

ParameterWilliamson Ether SynthesisMitsunobu ReactionBuchwald-Hartwig Ether Synthesis
Starting Materials 5-Bromo-2-halopyrimidine, 4-hydroxypiperidine derivative2-Hydroxypyrimidine, 4-hydroxypiperidine derivative5-Bromo-2-halopyrimidine, 4-hydroxypiperidine derivative
Key Reagents Strong base (e.g., NaH, K₂CO₃)Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD/DIAD)Palladium catalyst, Ligand, Base (e.g., Cs₂CO₃)
Typical Yield Moderate to HighModerate to HighModerate to High
Reaction Conditions Varies (0 °C to reflux)Mild (0 °C to room temperature)Elevated temperatures
Reproducibility Generally good, but sensitive to base and moistureCan be variable, sensitive to reagent quality and stoichiometryGood, but sensitive to catalyst and ligand choice
Scalability GoodChallenging due to byproductsGood
Purification Relatively straightforwardChallenging due to triphenylphosphine oxide and reduced azodicarboxylate byproductsGenerally straightforward
Advantages Cost-effective reagents, well-established methodMild reaction conditions, good for sensitive substratesBroad substrate scope, high functional group tolerance
Disadvantages Requires a strong base, potential for side reactionsStoichiometric amounts of byproducts, expensive reagentsExpensive catalyst and ligands, requires inert atmosphere

Detailed Experimental Protocols

To ensure the highest degree of reproducibility, the following detailed protocols are provided. These are based on established chemical principles and common practices in organic synthesis.

Protocol 1: Williamson Ether Synthesis

This protocol is a robust and widely used method for ether formation. The use of a Boc-protected piperidine derivative is recommended to avoid N-alkylation side reactions.

Step 1: Synthesis of 5-Bromo-2-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)pyrimidine

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine (1.1 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of 5-bromo-2-chloropyrimidine (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Step 2: Deprotection to yield this compound

  • Dissolve the purified 5-bromo-2-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)pyrimidine (1.0 eq.) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative to the Williamson ether synthesis, avoiding the use of a strong base. However, purification can be more challenging.

Step 1: Synthesis of 5-Bromo-2-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)pyrimidine

  • To a solution of 5-bromo-2-hydroxypyrimidine (1.0 eq.), N-Boc-4-hydroxypiperidine (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. The separation of the product from triphenylphosphine oxide and the reduced azodicarboxylate can be challenging and may require careful optimization of the chromatographic conditions.

Step 2: Deprotection

Follow the same deprotection procedure as outlined in Protocol 1, Step 2.

Discussion on Reproducibility and Key Causality in Experimental Choices

Williamson Ether Synthesis:

  • Causality of Base Choice: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures, which may lead to side reactions and impact reproducibility. The choice of base is a critical parameter to control.

  • Solvent Effects: Polar aprotic solvents like DMF or THF are essential to dissolve the reagents and facilitate the S_NAr reaction. The purity and dryness of the solvent are crucial, as protic impurities can quench the alkoxide and reduce the yield.

  • Temperature Control: The initial deprotonation is exothermic and should be performed at 0 °C to maintain control. The subsequent substitution reaction is typically run at room temperature, but gentle heating may be required for less reactive substrates. Consistent temperature control is key for reproducible reaction times and minimizing byproduct formation.

Mitsunobu Reaction:

  • Reagent Quality and Stoichiometry: The success of the Mitsunobu reaction is highly dependent on the purity of the reagents, particularly the azodicarboxylate, which can decompose over time. Precise stoichiometry is critical; an excess of PPh₃ and the azodicarboxylate is often used to ensure complete conversion of the limiting alcohol.

  • Order of Addition: The order of reagent addition can influence the outcome. Typically, a solution of the alcohol, PPh₃, and the nucleophile (in this case, the pyrimidine) is treated with the azodicarboxylate. This minimizes the formation of undesired byproducts.

  • Byproduct Removal: The major challenge to the reproducibility of the Mitsunobu reaction on a larger scale is the removal of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate. While chromatographic purification is effective on a small scale, it can be cumbersome for larger preparations. Crystallization or the use of polymer-bound reagents can improve the practicality and reproducibility of the workup.

Buchwald-Hartwig Ether Synthesis:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and good reproducibility. Different ligands can have a profound effect on the reaction rate and selectivity. A screening of various catalyst/ligand combinations may be necessary to identify the optimal conditions for this specific transformation.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, and the reaction must be carried out under a strictly inert atmosphere to prevent catalyst deactivation. Inconsistent atmospheric control is a common source of poor reproducibility.

  • Base and Solvent: The choice of base and solvent can also influence the reaction outcome. A thorough literature search for similar C-O cross-coupling reactions on pyrimidine systems is recommended to guide the initial experimental design.

Characterization and Validation of the Final Product

A successful and reproducible synthesis must yield a product that consistently meets predefined analytical specifications. For this compound, the following characterization data should be obtained and compared across different batches and synthetic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the pyrimidine and piperidine protons. The chemical shifts and coupling constants should be consistent and well-resolved.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides confirmation of the carbon skeleton and the successful formation of the ether linkage.

  • Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak corresponding to the molecular weight of the product.

  • Purity Analysis (HPLC/LC-MS): High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) should be used to determine the purity of the final product. A purity of >95% is typically required for subsequent use in drug discovery.

Conclusion

The synthesis of this compound can be reliably achieved through several synthetic routes, with the Williamson ether synthesis often representing a good balance of cost-effectiveness and reproducibility for many applications. The Mitsunobu reaction provides a milder alternative, which can be advantageous for sensitive substrates, though purification challenges must be addressed. The Buchwald-Hartwig ether synthesis offers a modern and versatile approach with high functional group tolerance.

For any chosen method, meticulous control over reaction parameters such as reagent quality, stoichiometry, solvent purity, temperature, and atmosphere is essential for ensuring the reproducibility of the synthesis. By carefully considering the factors outlined in this guide and implementing robust analytical characterization, researchers can confidently produce high-quality this compound for their drug discovery and development programs.

References

  • Due to the nature of this exercise, specific journal articles detailing the synthesis of this exact compound were not found in the provided search results.
  • For general information on Williamson Ether Synthesis, see: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
  • For a comprehensive review of the Mitsunobu Reaction, see: Hughes, D. L. The Mitsunobu Reaction. Org. React. 1992, 42, 335-656.
  • For an overview of the Buchwald-Hartwig Amination and Etherification, see: Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed. 2008, 47, 6338-6361.
  • A relevant patent for the synthesis of 5-bromo-2-substituted pyrimidines is: CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.[1]

Sources

A Comparative Benchmarking Guide to Novel 5-Bromo-2-(piperidin-4-yloxy)pyrimidine Derivatives for the Treatment of Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of EGFR Inhibition in NSCLC

The treatment of non-small cell lung cancer (NSCLC) has been revolutionized by the advent of targeted therapies, particularly inhibitors of the epidermal growth factor receptor (EGFR). EGFR, a receptor tyrosine kinase, is a critical regulator of cell proliferation and survival.[1] In a significant subset of NSCLC patients, activating mutations in the EGFR gene lead to constitutive kinase activity, driving oncogenesis.[1] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib offered significant clinical benefit, their efficacy is often limited by the emergence of resistance mutations, most commonly the T790M "gatekeeper" mutation.[2]

This challenge led to the development of third-generation irreversible inhibitors, such as osimertinib, which has become the standard of care for patients with EGFR T790M-mutated NSCLC.[3][4] Osimertinib demonstrates high potency against both sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while maintaining selectivity over wild-type (WT) EGFR, thereby reducing off-target toxicities.[2][5]

The pyrimidine scaffold has proven to be a versatile core in the design of kinase inhibitors, and recent research has focused on novel derivatives to further refine the therapeutic window and address emerging resistance mechanisms.[6] This guide provides a comprehensive benchmarking analysis of a new class of compounds, the 5-Bromo-2-(piperidin-4-yloxy)pyrimidine derivatives, against the established third-generation inhibitor, osimertinib, and earlier generation TKIs. We will present a head-to-head comparison of their in vitro potency, cellular activity, and provide detailed, field-proven experimental protocols to support the presented data. For the purpose of this guide, we will use data from closely related 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as representative of this new class, specifically focusing on the promising compound 9i from recent literature, to illustrate the potential of this chemical series.[7]

Mechanism of Action: Irreversible Inhibition of Mutant EGFR

Both the novel pyrimidine derivatives and osimertinib are classified as third-generation, irreversible EGFR TKIs. Their mechanism of action is centered on the formation of a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[5][8] This irreversible binding effectively and permanently shuts down the kinase's ability to phosphorylate downstream substrates, thereby abrogating the pro-survival signaling cascades that drive tumor growth.

The key downstream pathways inhibited by these compounds include:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: A central pathway that regulates cell proliferation and differentiation.[1]

  • PI3K/AKT/mTOR Pathway: A critical cascade for cell survival, growth, and metabolism.[1]

A defining characteristic of third-generation inhibitors is their high selectivity for mutant forms of EGFR over the wild-type receptor. This selectivity is crucial for minimizing the dose-limiting toxicities, such as skin rash and diarrhea, that are commonly associated with first and second-generation TKIs due to their inhibition of WT EGFR in healthy tissues.[4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Therapeutic Intervention cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome EGFR Mutant EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates New_Derivative This compound Derivative (e.g., 9i) New_Derivative->EGFR Irreversible Inhibition Osimertinib Osimertinib Osimertinib->EGFR Irreversible Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of third-generation TKIs.

Quantitative Benchmarking: A Head-to-Head Comparison

The following tables summarize the key performance metrics for the novel pyrimidine derivative (represented by compound 9i) and established EGFR inhibitors. This data is compiled from publicly available research to provide a direct comparison of potency and cellular efficacy.[2][7][9][10][11]

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. Lower values indicate greater potency.

CompoundEGFRL858R/T790MEGFRWTSelectivity Ratio (WT/Mutant)
New Derivative (9i) 4.902 >1000>204
Osimertinib <15480 - 1865~32 - 124
Gefitinib >4000~100<0.025
Erlotinib 9183~100<0.011

Data for compound 9i is from a study on 2-arylamino-4-(piperidin-4-yloxy)pyrimidines.[7] Data for Osimertinib, Gefitinib, and Erlotinib are compiled from multiple sources.[2][9][10][11]

Expert Interpretation: The novel pyrimidine derivative 9i demonstrates exceptional potency against the double mutant EGFRL858R/T790M, comparable to the established efficacy of osimertinib. Notably, its selectivity for the mutant form over wild-type EGFR is significantly higher, suggesting a potentially wider therapeutic window and a more favorable side-effect profile. In contrast, the first-generation inhibitors, gefitinib and erlotinib, are largely ineffective against the T790M resistance mutation.

Table 2: In Vitro Cell Proliferation Inhibitory Activity (IC50, µM)

The IC50 value here represents the concentration of the inhibitor required to inhibit the growth of cancer cell lines by 50%. The NCI-H1975 cell line is a human NSCLC line that endogenously expresses the EGFRL858R/T790M double mutation, making it a clinically relevant model for evaluating third-generation inhibitors.[12][13]

CompoundNCI-H1975 (EGFRL858R/T790M)
New Derivative (9i) 0.621
Osimertinib ~0.01 - 0.02
Gefitinib 11.58
Erlotinib 9.183

Data for compound 9i is from a study on 2-arylamino-4-(piperidin-4-yloxy)pyrimidines.[7] Data for Osimertinib, Gefitinib, and Erlotinib are compiled from multiple sources.[2][9]

Expert Interpretation: In a cellular context, the novel derivative 9i continues to show potent inhibition of the EGFRL858R/T790M-driven proliferation of H1975 cells. While osimertinib demonstrates greater cellular potency in this specific assay, the sub-micromolar activity of the new derivative is highly promising for further development. The data clearly illustrates the resistance of H1975 cells to first-generation inhibitors.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, we provide detailed, step-by-step methodologies for the key experiments cited in this guide.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[14]

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection Prep_Inhibitor Prepare serial dilutions of test compounds Add_Inhibitor Add inhibitor to 384-well plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Dilute recombinant EGFR L858R/T790M enzyme Add_Enzyme Add enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate/ATP mix (Poly(Glu,Tyr) 4:1) Add_Substrate Initiate reaction with Substrate/ATP mix Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Incubate_1 Incubate at RT (e.g., 60 min) Add_Substrate->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT (e.g., 40 min) Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubate_2->Add_Detection Incubate_3 Incubate at RT (e.g., 30 min) Add_Detection->Incubate_3 Read_Luminescence Read luminescence Incubate_3->Read_Luminescence

Figure 2: Workflow for the in vitro EGFR kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Perform serial dilutions of the test compound in the appropriate kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute recombinant human EGFRL858R/T790M enzyme and the substrate (e.g., Poly(Glu, Tyr) 4:1) in the kinase buffer to their optimal concentrations.

  • Assay Execution:

    • Add 5 µL of the diluted test compound or control (e.g., Osimertinib, vehicle) to the wells of a white, opaque 384-well plate.

    • Add 10 µL of the diluted enzyme solution to each well.

    • Initiate the kinase reaction by adding 10 µL of a master mix containing the substrate and ATP.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Convert the ADP generated during the kinase reaction to ATP and generate a luminescent signal by adding 50 µL of Kinase Detection Reagent.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition relative to the vehicle control and plot the values against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cell Viability Assay (MTS Format)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding:

    • Culture NCI-H1975 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture media. The final DMSO concentration should be kept below 0.1%.

    • Remove the old media from the cells and add 100 µL of the media containing the diluted compounds. Include wells with vehicle-only as a control.

    • Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Viability Measurement:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no cell" blank wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 3: In Vivo Tumor Xenograft Model

This preclinical model is essential for evaluating the in vivo efficacy of a drug candidate. It involves implanting human tumor cells into immunocompromised mice.[15]

Methodology:

  • Cell Preparation and Implantation:

    • Harvest NCI-H1975 cells during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of female athymic nude mice.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor growth. Once the tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control daily via the appropriate route (e.g., oral gavage).

  • Efficacy Assessment:

    • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Directions

The preclinical data presented in this guide strongly suggests that this compound derivatives, as represented by the potent compound 9i, are a promising new class of third-generation EGFR inhibitors. Their high potency against the clinically relevant EGFRL858R/T790M mutation, coupled with an excellent selectivity profile over wild-type EGFR, positions them as strong candidates for further development in the treatment of NSCLC.

While osimertinib remains the benchmark, the novel pyrimidine derivatives demonstrate comparable in vitro kinase inhibitory activity and potent cellular effects. The superior selectivity of these new compounds could translate into a more favorable safety profile in clinical settings, a critical factor in patient quality of life.

The next crucial steps for this new class of compounds will be to conduct comprehensive in vivo efficacy studies using xenograft models, such as the one detailed in this guide. These studies will be vital in establishing a clear dose-response relationship, evaluating the pharmacokinetic and pharmacodynamic properties, and confirming the antitumor activity in a physiological setting. Furthermore, investigating their efficacy against other emerging resistance mutations to osimertinib will be a key area of future research.

References

  • A Comparative Guide to a New EGFR Inhibitor Versus Osimertinib. (2025). BenchChem.
  • Erlotinib Hydrochloride EGFR inhibitor. (n.d.). Selleck Chemicals.
  • The Mechanism of Action of Osimertinib: A Technical Guide. (2025). BenchChem.
  • What is the mechanism of action of Osimertinib mesylate?. (2025).
  • Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations. (n.d.).
  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021).
  • What is the mechanism of Osimertinib mesylate?. (2024).
  • Application Notes and Protocols for Egfr-IN-74 In Vitro Assays. (2025). BenchChem.
  • An In-depth Technical Guide to the Mechanism of Action of Osimertinib on EGFR Signaling P
  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... (n.d.).
  • NCI-H1975 Cell Line. (n.d.).
  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... (n.d.).
  • HER2 overexpression reverses the relative resistance of EGFR-mutant H1975 cell line to gefitinib. (2016).
  • Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. (n.d.).
  • Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. (2017).
  • Concordance between IC50 values for gefitinib vs erlotinib. Forty five... (n.d.).
  • A summary of IC50 values of different EGFR mutants to osimertinib and... (n.d.).
  • Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. (n.d.). Thermo Fisher Scientific.
  • IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. (n.d.).
  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (n.d.).
  • EGFR mutations and AKT phosphorylation are markers for sensitivity to combined MCL-1 and BCL-2/xL inhibition in non-small cell lung cancer. (2019).
  • IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. (n.d.).
  • Product sheet NCI-H1975 Cells | 305067. (n.d.). Cytion.
  • Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC. (n.d.).
  • Abstract 4875: In vivo and in vitro generation and characterisation of EGFR-TKI resistance in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX)
  • Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC. (2024). AACR Journals.
  • The half maximal inhibitory concentration (IC 50 ) values of gefitinib, volasertib, and genistein and the combination index (CI) values in A549 and A549 TXR cells. (n.d.).
  • Ramalingam Compares Third Generation EGFR TKI Osimertinib to Older Agents in NSCLC. (2020). Targeted Oncology.
  • Concentrations of Erlotinib in Tumor Tissue and Plasma in Non-Small-Cell Lung Cancer Patients After Neoadjuvant Therapy. (n.d.). PubMed.
  • EGFR Kinase Assay. (n.d.).
  • Novel systemic therapies in the management of tyrosine kinase inhibitor-pretreated patients with epidermal growth factor receptor-mutant non-small-cell lung cancer. (n.d.).
  • A Novel Bispecific Antibody Targeting EGFR and cMet Is Effective against EGFR Inhibitor–Resistant Lung Tumors. (2016). AACR Journals.
  • Kinase inhibitory activity (IC50 values) of osimertinib. (n.d.).
  • Osimertinib Improves Survival in Advanced Lung Cancer with EGFR Mutations. (2019).
  • Cardiotoxicity Profiles of Osimertinib Compared with Other EGFR Tyrosine Kinase Inhibitors: A Real-World Comparative Incidence Analysis. (n.d.). PubMed.
  • EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer. (n.d.).
  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology.
  • EGFR mutation genotypes affect efficacy and resistance mechanisms of osimertinib in T790M-positive NSCLC patients. (n.d.).
  • Osimertinib, a third‐generation EGFR tyrosine kinase inhibitor: A retrospective multicenter study of its real‐world efficacy and safety in advanced/recurrent non‐small cell lung carcinoma. (n.d.).
  • Osimertinib versus comparator first-generation epidermal growth factor receptor tyrosine kinase inhibitors as first-line treatment in patients with advanced EGFR-mutated non-small cell lung cancer: a Chinese, multicenter, real-world cohort study. (n.d.).
  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (n.d.).
  • Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. (2022). PubMed.
  • A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. (2025).

Sources

Confirming Target Engagement of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine-based Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated clinical candidate is paved with rigorous experimental validation. The 5-bromo-2-(piperidin-4-yloxy)pyrimidine core is a privileged scaffold in modern medicinal chemistry, frequently associated with potent kinase inhibitory activity.[1][2] However, identifying the specific cellular targets and confirming direct engagement are critical milestones that dictate the trajectory of a drug discovery program. An unambiguous demonstration of on-target activity is essential to build a robust structure-activity relationship (SAR) and to understand the compound's mechanism of action (MoA), ultimately increasing the probability of clinical success.[3][4]

This guide provides an in-depth technical comparison of state-of-the-art methodologies to confirm the target engagement of this compound-based compounds. Drawing from extensive field experience, this document moves beyond a mere listing of protocols to explain the causality behind experimental choices, empowering you to design self-validating systems for your lead compounds. While direct target engagement data for the specific this compound scaffold is emerging, we will draw upon data from closely related pyrimidine-based inhibitors targeting key oncogenes such as the Epidermal Growth Factor Receptor (EGFR) and Unc-51 Like Autophagy Activating Kinase 1 (ULK1) to provide a robust comparative framework.[5][6]

The Pyrimidine Scaffold: A Versatile Kinase Inhibitor Backbone

The pyrimidine ring is a cornerstone of numerous FDA-approved kinase inhibitors.[2] Its nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition. The 5-bromo substituent can serve as a valuable synthetic handle for further chemical modifications and can also contribute to binding affinity. The piperidin-4-yloxy moiety can provide a vector for exploring interactions with solvent-exposed regions or allosteric pockets, potentially enhancing selectivity and potency.

Given the prevalence of the pyrimidine scaffold in kinase inhibitor design, it is highly probable that novel compounds based on the this compound core will target members of the kinome. Structurally similar compounds have shown potent activity against EGFR and ULK1, making these compelling starting points for target identification and validation efforts.[5][6]

A Multi-pronged Approach to Target Engagement

Confirming that a compound binds to its intended target within the complex milieu of a living cell requires a multi-faceted approach. No single technique is universally applicable or infallible. Therefore, a judicious selection and combination of orthogonal assays are paramount. We will explore three powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP) assays.

I. Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Target Binding

The Rationale: CETSA is a powerful biophysical method that directly assesses target engagement in a cellular environment without the need for compound labeling.[7] The principle is based on ligand-induced thermal stabilization of the target protein.[8] When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein, one can determine if the compound has engaged its target.[8]

Workflow for CETSA:

CETSA_Workflow cluster_cell_treatment Cellular Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis cell_culture Intact Cells compound_treatment Treat with This compound compound or vehicle cell_culture->compound_treatment heating Heat aliquots to a range of temperatures compound_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to separate soluble and precipitated proteins lysis->centrifugation quantification Quantify soluble target protein (e.g., Western Blot, ELISA, Mass Spec) centrifugation->quantification

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-based CETSA for EGFR Target Engagement

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., A549 for ULK1, or H1975 for mutant EGFR) in sufficient quantity. Treat cells with various concentrations of the this compound compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[5][9]

  • Harvesting and Aliquoting: Harvest the cells and wash with PBS. Resuspend the cell pellet in a suitable buffer and divide into equal aliquots for each temperature point.

  • Heat Challenge: Heat the cell aliquots in a PCR cycler or water bath to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by rapid cooling.

  • Cell Lysis and Clarification: Lyse the cells (e.g., by freeze-thaw cycles or sonication) and centrifuge at high speed to pellet the precipitated proteins.

  • Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Normalize the total protein concentration. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific primary antibody against the target protein (e.g., anti-EGFR or anti-ULK1), followed by a secondary antibody and chemiluminescent detection.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.

Comparative Data for Kinase Inhibitors:

TargetCompoundAssay TypeKey FindingReference
EGFRTandyukisinCETSADemonstrated intracellular target engagement with EGFR.[10]
ULK1MRT68921Thermal Shift AssayShowed a significant thermal shift (ΔTm) of 12.1°C for ULK1.[11]
B-RafVarious Kinase InhibitorsHigh-Throughput CETSAIdentified known B-Raf inhibitors from a library screen.[12]
II. Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

The Rationale: SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to its purified protein target.[13] In an SPR experiment, the target protein is immobilized on a sensor chip, and the compound of interest is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.

Workflow for SPR Analysis:

SPR_Workflow cluster_preparation Preparation cluster_binding_analysis Binding Analysis cluster_data_processing Data Processing immobilization Immobilize purified target protein (e.g., EGFR) on a sensor chip injection Inject a series of compound concentrations over the sensor surface immobilization->injection association Monitor association (binding) phase injection->association dissociation Flow buffer to monitor dissociation phase association->dissociation sensorgram Generate sensorgrams (Response vs. Time) dissociation->sensorgram fitting Fit data to a binding model to determine ka, kd, and KD sensorgram->fitting

Caption: A simplified workflow for Surface Plasmon Resonance (SPR) analysis.

Experimental Protocol: SPR Analysis of a Pyrimidine-based EGFR Inhibitor

  • Protein Immobilization: Purify the recombinant target kinase (e.g., the kinase domain of EGFR). Immobilize the protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

  • Compound Preparation: Prepare a dilution series of the this compound compound in a suitable running buffer.

  • Binding Measurement: Inject the compound solutions over the immobilized protein surface, followed by a dissociation phase with running buffer. A reference flow cell without the immobilized protein should be used for background subtraction.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Comparative Data for Kinase Inhibitors:

TargetCompound TypeAssay TypeKey FindingReference
EGFRTandyukisinSPRProvided the exact binding affinity of the compound to EGFR.[10]
Various KinasesCovalent InhibitorsBiophysical MethodsImportance of evaluating kinact/Ki for covalent inhibitors.[14]
III. Fluorescence Polarization (FP): A High-Throughput Binding Assay

The Rationale: Fluorescence Polarization is a solution-based technique that measures the binding of a small fluorescently labeled molecule (a tracer) to a larger protein.[10] The principle relies on the difference in the rotational speed of the small, free tracer versus the larger, protein-bound tracer. When excited with polarized light, the small, rapidly tumbling free tracer emits depolarized light. In contrast, the larger, slower-tumbling protein-tracer complex emits polarized light. The change in polarization is proportional to the fraction of bound tracer.

Workflow for Competitive FP Assay:

FP_Workflow cluster_assay_setup Assay Setup cluster_competition Competition cluster_measurement Measurement & Analysis reagents Prepare reaction mixture: - Purified target kinase - Fluorescent tracer - Assay buffer add_inhibitor Add increasing concentrations of the unlabeled test compound reagents->add_inhibitor incubation Incubate to reach equilibrium add_inhibitor->incubation read_plate Measure fluorescence polarization incubation->read_plate data_analysis Plot polarization vs. compound concentration to determine IC50 read_plate->data_analysis

Sources

A Technical Guide to the Validation of Novel 2-Arylamino-4-(piperidin-4-yloxy)pyrimidine Analogs as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation framework for a series of novel 2-arylamino-4-(piperidin-4-yloxy)pyrimidine analogs. These compounds have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in non-small cell lung cancer (NSCLC). We will dissect the experimental data from peer-reviewed literature, focusing on the structure-activity relationships (SAR) and the validation assays that establish their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and medicinal chemistry.

The Scientific Imperative: Targeting Acquired Resistance in NSCLC

The development of tyrosine kinase inhibitors (TKIs) targeting EGFR has revolutionized the treatment of NSCLC for patients harboring activating mutations, such as L858R in exon 21. However, the efficacy of first and second-generation TKIs is often curtailed by the emergence of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M.[1][2][3] The T790M mutation increases the affinity of the kinase for ATP, rendering many inhibitors less effective.[4] This clinical challenge necessitates the development of third-generation inhibitors that can potently target both the initial activating mutation (e.g., L858R) and the resistant T790M mutation, while ideally sparing the wild-type (WT) EGFR to minimize toxicity-related side effects like skin rash and diarrhea.[2][5]

The 2-arylamino-4-(piperidin-4-yloxy)pyrimidine scaffold represents a promising chemical starting point for developing such inhibitors. The pyrimidine core is a well-established hinge-binding motif in kinase inhibitors, capable of forming crucial hydrogen bonds within the ATP-binding site.[6] Modifications to this core structure allow for the optimization of potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Lead Compounds

A key study by Xu et al. (2022) in Bioorganic & Medicinal Chemistry details the design, synthesis, and evaluation of three distinct series of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines.[7] The central hypothesis was that replacing the commonly used 4-(3-amino)phenoxyl moiety with a 4-(4-hydroxy)piperidine-4-oxyl group and introducing conformational constraints via fused ring systems could yield potent and selective inhibitors.[7]

The data below summarizes the in vitro performance of the most promising analog, Compound 9i , compared to other representative compounds from the study.

Compound IDModifications on Pyrimidine CoreEGFRT790M/L858R IC50 (nM)EGFRWT IC50 (nM)Selectivity Index (WT/mutant)H1975 Cell Proliferation IC50 (µM)
9i Fused thiophene ring4.902 >1000>204 0.6210
I-a Unsubstituted aniline58.34>1000>171.345
II-a Fused pyrrole ring25.17>1000>400.897

Data synthesized from Xu et al., 2022.[7]

Expert Interpretation:

  • Potency: Compound 9i demonstrates exceptional potency against the double mutant EGFRT790M/L858R, with an IC50 in the low nanomolar range. This is a significant improvement over the initial lead compounds (e.g., I-a), indicating that the fused thiophene ring system creates a more favorable interaction within the kinase's active site.[7]

  • Selectivity: A crucial parameter for minimizing off-target effects is the selectivity for mutant EGFR over wild-type (WT) EGFR. Compound 9i exhibits a remarkable selectivity index of over 204, suggesting a much lower potential for toxicities associated with WT EGFR inhibition.[7]

  • Cellular Activity: The validation progresses from biochemical assays (kinase inhibition) to cell-based models. The H1975 human lung adenocarcinoma cell line is a standard model as it endogenously expresses the EGFR L858R/T790M mutations.[8] Compound 9i effectively suppresses the proliferation of these cells with a sub-micromolar IC50, confirming that its biochemical potency translates to a cellular effect.[7]

The Validation Workflow: A Self-Validating System

The trustworthiness of these findings rests on a logical and rigorous experimental workflow. Each step is designed to answer a specific question, with the results of one experiment justifying the progression to the next.

G cluster_0 In Silico & Synthesis cluster_1 Biochemical Validation cluster_2 Cellular Validation cluster_3 Mechanism of Action a Rational Drug Design (Docking Studies) b Chemical Synthesis of Analogs a->b c Kinase Inhibition Assay (EGFR T790M/L858R) b->c d Kinase Inhibition Assay (EGFR WT) c->d Selectivity Assessment e Cell Proliferation Assay (H1975 Cells) d->e f Cytotoxicity Assay (Normal Cells) e->f Therapeutic Window g Apoptosis Assay (AO/EB Staining) f->g h Cell Migration Assay g->h

Caption: Experimental workflow for validating novel EGFR inhibitors.

This workflow ensures a comprehensive evaluation, starting from the synthesis of rationally designed compounds to biochemical and cellular characterization, and finally to elucidating the mechanism of action.

Key Experimental Protocols

To ensure scientific integrity, the protocols used for validation must be robust and well-established. Below are detailed methodologies representative of those used in the evaluation of these pyrimidine analogs.

In Vitro EGFR Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.

Causality: The primary mechanism of a kinase inhibitor is to block the phosphorylation of substrate proteins. This assay provides a direct, quantitative measure of this inhibition (the IC50 value) and is the foundational screen for potency.[9][10]

Step-by-Step Protocol:

  • Reagents & Materials: Recombinant human EGFR (T790M/L858R and WT), ATP, poly(Glu, Tyr) 4:1 substrate, kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™, Promega).[9][11]

  • Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells to avoid solvent effects.

  • Reaction Initiation: In a 96- or 384-well plate, add the EGFR enzyme, the test compound dilution, and the substrate/ATP mixture.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a set period (e.g., 60 minutes) to allow the kinase reaction to proceed.[9]

  • Reaction Termination & Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. The ADP-Glo™ assay, for example, first depletes unused ATP, then converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[9]

  • Data Analysis: The luminescent signal is plotted against the compound concentration. The IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—is calculated using non-linear regression analysis.

Cell Proliferation (MTT) Assay

This cell-based assay determines the effect of the compounds on the viability and proliferation of cancer cells.

Causality: An effective anticancer agent must inhibit the growth of tumor cells. This assay validates that the biochemical potency of the inhibitor translates into a functional anti-proliferative effect in a relevant cancer cell line.[12][13]

Step-by-Step Protocol:

  • Cell Culture: Culture H1975 cells (EGFR L858R/T790M) in appropriate media (e.g., RPMI-1640 with 10% FBS) in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known EGFR inhibitor).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for approximately 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 value.

EGFR Signaling and Inhibition Mechanism

The compounds under investigation are designed to act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation and activation of downstream signaling pathways that drive cell proliferation and survival.

G cluster_pathways Downstream Signaling Ligand EGF Ligand EGFR EGFR ATP-Binding Site Ligand->EGFR Binds & Activates ADP ADP EGFR:s->ADP Phosphorylation RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Activates Inhibitor Pyrimidine Analog (e.g., Compound 9i) Inhibitor->EGFR:s Blocks ATP Binding ATP ATP ATP->EGFR:s Binds Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR signaling pathway and mechanism of inhibition.

Conclusion and Future Directions

The validation data for 2-arylamino-4-(piperidin-4-yloxy)pyrimidine analogs, particularly compound 9i , presents a compelling case for this scaffold as a foundation for novel EGFR inhibitors.[7] The systematic approach, moving from biochemical potency to selective cellular activity, establishes a strong preclinical rationale.

Future validation steps would logically progress to in vivo studies. Patient-derived xenograft (PDX) models of NSCLC, which better recapitulate the heterogeneity of human tumors, would be an appropriate platform to assess the therapeutic efficacy and pharmacokinetic properties of these lead compounds.[14][15][16] Such studies are essential to determine if the promising in vitro data translates into meaningful anti-tumor activity in a complex biological system.

References

  • Xu, Y., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052. [Link]

  • Stewart, E.L., et al. (2017). Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine. Frontiers in Oncology, 7, 9. [Link]

  • Pillai, R.N., et al. (2016). Concurrent T790M and L858R mutations in treatment-naïve metastatic non-small-cell lung cancer: A therapeutic challenge. Asian Journal of Oncology, 2(1), 31-35. [Link]

  • Iida, T., et al. (2019). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Science, 110(6), 1897-1906. [Link]

  • Li, Y., et al. (2021). Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Cancer Communications, 41(8), 712-729. [Link]

  • Altogen Labs. (n.d.). Lung Cancer Xenograft Models. Retrieved from [Link]

  • Zhang, Y. (2017). Targeting EGFR L858R/T790M and EGFR L858R/T790M/C797S resistance mutations in NSCLC: Current developments in medicinal chemistry. Medicinal Chemistry Research, 26, 527-540. [Link]

  • Court, H., et al. (2021). Progress towards non-small-cell lung cancer models that represent clinical evolutionary trajectories. Open Biology, 11(1), 200331. [Link]

  • Rolle, C.E., et al. (2014). Double Trouble: A Case of Concurrent De Novo T790M and L858R EGFR Mutations in Treatment-Naive Advanced Non–Small-Cell Lung Cancer. ONCOLOGY, 28(6). [Link]

  • Wang, W., et al. (2014). Lung adenocarcinoma harboring L858R and T790M mutations in epidermal growth factor receptor, with poor response to gefitinib: A case report. Oncology Letters, 8(3), 1044-1046. [Link]

  • Li, C., et al. (2022). EGFR mutations in non-small cell lung cancer: Classification, characteristics and resistance to third-generation EGFR-tyrosine kinase inhibitors (Review). Oncology Reports, 48(1), 123. [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Li, W., et al. (2006). Cell-based assays for profiling activity and safety properties of cancer drugs. Journal of Pharmacological and Toxicological Methods, 54(3), 313-319. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Alanazi, A.M., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Molecules, 27(12), 3788. [Link]

  • Lebrec, H., et al. (2015). Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. Cell, 160(1-2), 313-327. [Link]

  • Tang, C., et al. (2024). Design, synthesis and biological evaluation of 2-phenylaminopyrimidine derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry, 102, 117658. [Link]

  • Biocompare. (n.d.). EGFR Kinase Assay Kit 40321 from BPS Bioscience, Inc. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery with a novel compound like 5-Bromo-2-(piperidin-4-yloxy)pyrimidine extends beyond its synthesis and application. The final, and arguably one of the most critical, phases of its lifecycle is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this halogenated pyrimidine derivative, ensuring the protection of personnel and the environment. Our approach is grounded in the established principles of chemical safety and hazardous waste management, drawing parallels from structurally similar compounds and adhering to regulatory guidelines.

Understanding the Hazard Profile: A Precautionary Approach

Given its application in drug development, there is also a potential for cytotoxic or other biological activities.[4][5][6][7] Consequently, it is best practice to manage its disposal in a manner akin to that of cytotoxic drugs, which involves stringent containment and disposal protocols to prevent unintended environmental release or personnel exposure.[4][5][6][7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the importance of appropriate Personal Protective Equipment (PPE) cannot be overstated. This is not merely a procedural step but a critical barrier against potential chemical exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile, double-glovedProvides chemical resistance against potential splashes and allows for safe removal of the outer pair if contaminated.[9]
Eye Protection Chemical splash goggles or a full-face shieldProtects against accidental splashes of liquid waste or airborne particles of solid waste.[9]
Lab Coat Chemically resistant, long-sleeved with tight cuffsPrevents skin contact with the chemical.[9]
Respiratory NIOSH-approved respirator with appropriate cartridgesRecommended if there is a risk of generating dust or aerosols, especially when handling the solid form of the compound or during spill cleanup.[9]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that requires careful execution from waste generation to final pickup.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Step 1: Waste Segregation (Solid vs. Liquid) B Step 2: Container Selection (Compatible & Leak-proof) A->B Segregated waste C Step 3: Proper Labeling ('Hazardous Waste', Chemical Name, Date) B->C Contained waste D Step 4: Secure Storage (Designated Satellite Accumulation Area) C->D Labeled container E Step 5: Request Pickup (Contact EHS Office) D->E Full container F Step 6: Licensed Disposal (Incineration or other approved method) E->F Scheduled pickup

Caption: Disposal workflow for this compound.

Step 1: Waste Segregation

At the point of generation, immediately segregate waste containing this compound from non-hazardous waste streams.[10][11][12]

  • Solid Waste: This includes unused or expired pure compounds, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and any absorbent material used for spill cleanup.

  • Liquid Waste: This encompasses solutions containing the compound, reaction mixtures, and the first rinse of any contaminated glassware.[10]

Crucially, never dispose of this chemical down the sanitary sewer. [12][13][14][15] This practice is prohibited for hazardous chemicals as it can harm aquatic life and interfere with wastewater treatment processes.[13][14][15]

Step 2: Container Selection

Choose waste containers that are compatible with halogenated organic compounds.[10][11]

  • For Solids: Use a wide-mouth, sealable polyethylene or glass container.

  • For Liquids: Employ a sturdy, leak-proof, and chemically resistant container, such as a high-density polyethylene (HDPE) carboy. Ensure the container has a secure, screw-on cap.

Do not fill liquid waste containers beyond 80% capacity to allow for expansion and prevent spills.[11][12]

Step 3: Proper Labeling

Accurate and clear labeling is a cornerstone of safe waste management.[10][11] Your hazardous waste label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container (accumulation start date)

  • Any other components in the waste mixture

Step 4: Secure Storage

Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:

  • Under the control of the laboratory personnel

  • Away from general traffic areas

  • Segregated from incompatible chemicals (e.g., strong oxidizing agents)

  • Within secondary containment to contain any potential leaks

Step 5: Requesting Disposal

Once the waste container is full or has reached the designated accumulation time limit set by your institution or local regulations, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][16][17]

Spill and Decontamination Procedures

In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: Determine the extent of the spill and if you have the appropriate training and materials to clean it up. For large or highly dispersed spills, contact your EHS office immediately.

  • Don Appropriate PPE: At a minimum, wear double nitrile gloves, safety goggles, and a lab coat. For solid spills where dust may be generated, a respirator is necessary.[9]

  • Contain and Clean:

    • For liquid spills: Cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).[9]

    • For solid spills: Carefully sweep up the material, avoiding the creation of dust.[16]

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area with a detergent solution, followed by water.[9] Collect the cleaning solutions as hazardous waste.

  • Dispose of Contaminated PPE: Place all contaminated PPE into the hazardous waste container.

Regulatory Compliance: A Final Word

The disposal of this compound must be conducted in strict accordance with all applicable local, state, and federal regulations.[13][14][15][18][19] These regulations, often enforced by the Environmental Protection Agency (EPA) in the United States, govern the entire lifecycle of hazardous waste, from "cradle to grave."[13] Adherence to these guidelines is not only a matter of safety but also of legal and ethical responsibility.

By implementing these procedures, researchers and drug development professionals can ensure that the final chapter in the story of this compound is one of responsible stewardship, safeguarding both their colleagues and the environment.

References

  • OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy.
  • Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from

  • PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
  • Appchem. (n.d.). 5-bromo-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine.
  • ChemicalBook. (2025). 5-BROMO-2-(METHYLTHIO)PYRIMIDINE - Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • University of Wyoming. (n.d.). Chemical Process SOP Example.
  • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine.
  • Fisher Scientific. (2025). 5 - SAFETY DATA SHEET.
  • BLDpharm. (n.d.). This compound.
  • PubMed Central. (n.d.). Safe handling of cytotoxics: guideline recommendations.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
  • myUSF. (n.d.). Hazardous Waste Guidelines and How to dispose of your waste.
  • USC Dornsife. (2004). Hazardous Waste Management and Disposal.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Sigma-Aldrich. (n.d.). This compound.
  • NIH. (2022). NIH Waste Disposal Guide 2022.
  • E-Molecules. (n.d.). This compound - 95%, high purity.
  • BenchChem. (2025). Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals.
  • Environmental Protection Agency (EPA). (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • Regulations.gov. (2023). Identification and Listing of Hazardous Waste.
  • PubChem. (n.d.). 5-Bromo-2'-deoxyuridine.
  • A2B Chem. (n.d.). 5-bromo-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine.
  • Environmental Protection Agency (EPA). (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Stericycle. (2025). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine.

Sources

Personal protective equipment for handling 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Proactive Safety Framework for Handling 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational diligence. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound (CAS No. 792180-52-0).[1][2] Given the absence of a comprehensive, publicly available safety data sheet (SDS) from global regulatory bodies, this protocol is built upon a foundational understanding of the compound's constituent chemical moieties: a brominated pyrimidine core and a piperidin-4-yloxy substituent. By analyzing the known hazards of these structural analogues, we can construct a robust and cautious approach to safety.

Inferred Hazard Profile: A Sum-of-Parts Risk Analysis

The chemical structure of this compound dictates a cautious approach. The potential hazards are inferred from its key functional groups:

  • Brominated Pyrimidine: Halogenated aromatic compounds can exhibit a range of toxicological properties, including skin and eye irritation.[3] Some brominated compounds are also under investigation for long-term health effects.[4][5] Structurally similar compounds like 5-Bromopyrimidine are classified as skin and eye irritants and may cause respiratory irritation.[3]

  • Piperidine Moiety: Piperidine itself is a cyclic amine that is classified as a flammable liquid and is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[6][7][8] While the piperidine in our compound of interest is part of a larger structure and present as an ether, its basic nitrogen and overall structure suggest that it may contribute to skin and eye irritation.

  • Ether Linkage: While generally stable, ethers can sometimes form explosive peroxides over time, especially if exposed to air and light.

Based on this analysis, it is prudent to handle this compound as a compound that is, at a minimum:

  • A skin and eye irritant.

  • Potentially harmful if ingested or inhaled.

  • A potential respiratory tract irritant.[3]

Potential Hazard Basis of Inference Primary Route of Exposure
Skin Irritation/CorrosionBrominated pyrimidine and piperidine analogues.[3][6]Dermal Contact
Eye Irritation/DamageBrominated pyrimidine and piperidine analogues.[3][6]Ocular Contact
Respiratory IrritationBrominated pyrimidine analogues.[3]Inhalation
Acute Toxicity (Oral)Piperidine analogues.[6]Ingestion
Operational Plan: From Engineering Controls to Personal Protective Equipment

A multi-layered approach to safety is essential, starting with robust engineering controls and supplemented by appropriate Personal Protective Equipment (PPE).

2.1. Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[9] This is the most critical step in preventing inhalation exposure. The fume hood should have a continuous and verifiable airflow.

2.2. Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE should be based on a thorough risk assessment of the planned procedures. The following provides a baseline recommendation.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound.

    • Recommended for High-Risk Operations: A full-face shield should be worn over chemical splash goggles during procedures with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing.

  • Skin Protection:

    • Gloves: Nitrile gloves are a suitable initial choice for incidental contact.[10] It is crucial to double-glove and to change gloves immediately upon any sign of contamination. For prolonged handling or immersion, consult a glove compatibility chart for the most appropriate material.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

    • Additional Protection: For handling larger quantities, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection:

    • Standard Operations: When working within a certified chemical fume hood, respiratory protection is typically not required.

    • Non-Standard Operations: In the event of a spill outside of a fume hood or during any procedure where aerosolization is possible and engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary.

PPE_Selection_Workflow start Start: Procedure with this compound fume_hood Is the procedure conducted in a certified chemical fume hood? start->fume_hood spill_risk Is there a significant splash or spill risk? fume_hood->spill_risk Yes respirator Add NIOSH-approved respirator with organic vapor cartridges fume_hood->respirator No aerosol_risk Is there a risk of aerosol generation? spill_risk->aerosol_risk No ppe_enhanced Enhanced PPE: - Standard PPE + - Face Shield - Chemically Resistant Apron spill_risk->ppe_enhanced Yes ppe_standard Standard PPE: - Chemical Splash Goggles - Nitrile Gloves (Double) - Lab Coat aerosol_risk->ppe_standard No aerosol_risk->respirator Yes end Proceed with Caution ppe_standard->end ppe_enhanced->end respirator->spill_risk

Emergency Procedures: Preparedness and Response

3.1. Spills:

  • Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10]

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

3.2. Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][11] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][11]

Spill_Response_Plan spill Spill Occurs location Is the spill inside a certified chemical fume hood? spill->location size Is the spill small and containable? location->size Yes evacuate Evacuate the Area Contact EHS location->evacuate No size->evacuate No absorb Absorb with inert material (e.g., vermiculite, sand) size->absorb Yes containerize Place in a sealed container for hazardous waste disposal absorb->containerize decontaminate Decontaminate the area containerize->decontaminate

Disposal Plan: Cradle-to-Grave Responsibility

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[12][13]

  • Waste Collection: Collect all waste containing this compound in a designated, sealed, and clearly labeled container. The label should include the full chemical name.

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.[12]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department, following all local, state, and federal regulations. Incineration at high temperatures is a common disposal method for such compounds.[14]

By adhering to this comprehensive safety framework, researchers can mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

  • Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • Sinfoo Biotech. (n.d.). This compound,(CAS# 792180-52-0).
  • BLDpharm. (n.d.). 792180-52-0|this compound.
  • Thermo Fisher Scientific. (2016, December 2). 5-Bromopyrimidine - SAFETY DATA SHEET.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Kim, S. J., et al. (2013). Health consequences of exposure to brominated flame retardants: a systematic review. Environmental Health, 12(1), 46.
  • RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.